molecular formula C12H22O2 B3427372 Dihydroterpinyl acetate CAS No. 58985-18-5

Dihydroterpinyl acetate

Cat. No.: B3427372
CAS No.: 58985-18-5
M. Wt: 198.30 g/mol
InChI Key: HBNHCGDYYBMKJN-UHFFFAOYSA-N
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Description

Dihydroterpinyl acetate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
The exact mass of the compound p-Menthan-8-yl acetate is 198.161979940 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNHCGDYYBMKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCC(CC1)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6042446, DTXSID0052677
Record name Dihydroterpineol acetate
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Record name Dihydro-alpha-terpinyl acetate
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Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Terpineol, dihydro-, acetate
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CAS No.

80-25-1, 58985-18-5
Record name Dihydro-α-terpinyl acetate
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Record name Cyclohexanemethanol, alpha,alpha,4-trimethyl-, 1-acetate
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Record name Terpineol, dihydro-, acetate
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Record name Dihydroterpineol acetate
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Record name Dihydro-alpha-terpinyl acetate
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Record name α,α,4-trimethylcyclohexylmethyl acetate
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Record name p-menthan-8-yl acetate
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Foundational & Exploratory

Dihydroterpinyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dihydroterpinyl Acetate: Chemical Properties, Structure, and Applications

Introduction

This compound (DHTA) is a saturated monocyclic terpene ester valued for its characteristic fresh, woody, and mild citrus-pine aroma.[1][2][3] Commercially, it is typically available as a mixture of cis- and trans-isomers of p-menthan-8-yl acetate and p-menthan-1-yl acetate.[2][4][5] Unlike its unsaturated precursor, terpinyl acetate, DHTA possesses enhanced chemical stability, making it a preferred ingredient in products requiring a robust fragrance profile, such as detergents, household cleaners, and industrial solvents.[2][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications for researchers and industry professionals.

Chemical Identity and Structure

This compound is identified by several names and registry numbers depending on the specific isomer or mixture. The most common commercial product is a mixture.

  • IUPAC Name: 2-(4-methylcyclohexyl)propan-2-yl acetate[6]

  • Synonyms: p-Menthan-8-yl acetate, Dihydro-α-terpinyl acetate, Menthanyl acetate[3][7][8]

  • CAS Numbers:

    • 58985-18-5 (Isomer mixture)[2][3][4][5][7][8][9][10]

    • 80-25-1 (Dihydro-α-terpinyl acetate)[1][6][7][11]

  • Molecular Formula: C₁₂H₂₂O₂[2][6][7][8][9][10]

  • Molecular Weight: 198.31 g/mol [4][5][6][7]

The structure of this compound is based on a p-menthane skeleton, which is a saturated cyclohexane ring with methyl and isopropyl substituents at positions 1 and 4, respectively. The acetate group is attached to the tertiary carbon of the isopropyl group, forming p-menthan-8-yl acetate. Commercial preparations are often a mix that also includes p-menthan-1-yl acetate.[2][4][5]

Caption: 2D structures of p-menthan-8-yl acetate and p-menthan-1-yl acetate, the primary components of commercial this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by its high stability and solubility in organic solvents.[1][3][9] It is almost insoluble in water.[1][3][9] The table below summarizes its key physical and chemical properties.

PropertyValueSource(s)
Appearance Colorless to slightly yellowish clear liquid[1][3][4][9]
Odor Fresh, woody, piney, citrusy, somewhat herbaceous[1][3][10][12]
Boiling Point/Range 220 - 232.55 °C at 760 mmHg[4][5][7][9][13]
Density 0.930 - 0.939 g/cm³ at 20°C[3][4][9][14]
Flash Point >95 °C (closed cup) / 102 °C (open cup)[3][4][5][7][9][13][14]
Refractive Index 1.447 - 1.455 at 20°C[1][3][8][14][15]
Water Solubility Insoluble (7.462 mg/L at 25°C, est.)[1][3][9]
Organic Solubility Soluble in alcohols, oils, and most organic solvents[1][3][4]
Vapor Pressure ~0.092 mmHg at 23°C[10][14]
logP (Octanol/Water) 4.1 - 4.42[7][10]

Synthesis and Manufacturing

The production of this compound is primarily achieved through two main industrial pathways. The choice of method depends on the starting materials and desired purity of the final product.

1. Hydrogenation of Terpinyl Acetate: This is a common method where terpinyl acetate (an unsaturated ester) is hydrogenated to saturate the cyclohexene ring.[2][16] This process removes the double bond, significantly increasing the chemical stability of the molecule.

  • Rationale: The hydrogenation step is critical for converting the less stable terpinyl acetate into the more robust this compound. The absence of the double bond prevents oxidation and polymerization, making the final product suitable for applications in chemically aggressive media like detergents and cleaners.

2. Esterification of Dihydroterpineol: This pathway involves the direct acetylation of dihydroterpineol.[1][4][8][17] Dihydroterpineol itself is produced by the hydrogenation of terpineol. The esterification is typically carried out using acetic anhydride or acetic acid.

  • Rationale: This method allows for precise control over the esterification process. Using dihydroterpineol as a precursor ensures that the final product is already saturated. The choice of acetylating agent (e.g., acetic anhydride) can influence reaction rates and yield.

SynthesisWorkflow cluster_0 Method 1: Hydrogenation cluster_1 Method 2: Esterification TA Terpinyl Acetate (Unsaturated) H2 Hydrogen (H₂) + Catalyst (e.g., Raney Ni) TA->H2 Hydrogenation DHTA1 This compound (Saturated) H2->DHTA1 DHT Dihydroterpineol AA Acetic Anhydride or Acetic Acid DHT->AA Esterification DHTA2 This compound + Water/Acetic Acid AA->DHTA2 start SafetyWorkflow Start Handling DHTA Ventilation Ensure Adequate Ventilation Start->Ventilation PPE Wear PPE: - Safety Goggles - Chemical Gloves Ventilation->PPE AvoidContact Avoid Direct Contact (Skin, Eyes, Inhalation) PPE->AvoidContact Spill In Case of Spill AvoidContact->Spill Contain Contain with Inert Material (e.g., sand) Spill->Contain Yes Store Store in Cool, Dry Place in Tightly Sealed Containers Spill->Store No Dispose Dispose According to Local Regulations Contain->Dispose Dispose->Store

Sources

An In-Depth Technical Guide to p-Menthan-8-yl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of p-menthan-8-yl acetate, a versatile monoterpenoid ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Introduction: Understanding p-Menthan-8-yl Acetate

p-Menthan-8-yl acetate, also widely known as dihydroterpinyl acetate, is a saturated monoterpene ester. Unlike its unsaturated precursor, terpinyl acetate, the saturation of the cyclohexene ring in p-menthan-8-yl acetate imparts greater chemical stability, making it a valuable ingredient in various formulations. While its primary commercial application lies within the fragrance and flavor industries for its fresh, woody, and citrus-like aroma, its potential extends into other scientific domains, including its use as a stable solvent and as a chiral building block in organic synthesis.[1][2] The p-menthane scaffold itself is a subject of interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[3][4][5] This guide aims to consolidate the technical knowledge on p-menthan-8-yl acetate to facilitate its application in research and development.

Chemical Identification and Isomerism

A critical aspect for any researcher is the precise identification of the chemical entity they are working with. For p-menthan-8-yl acetate, this is particularly nuanced due to the existence of several isomers.

CAS Numbers and Synonyms

Commercially, p-menthan-8-yl acetate is often supplied as a mixture of isomers, which can lead to ambiguity in its identification. The two most commonly encountered CAS numbers are:

  • 58985-18-5: This number typically refers to the broader mixture of isomers known as this compound. This mixture is primarily composed of cis- and trans-p-menthan-8-yl acetate, and may also contain p-menthan-1-yl acetate.[2][6]

  • 80-25-1: This CAS number is also frequently used for this compound and often points to the same isomeric mixture.[7]

For researchers requiring stereochemically pure compounds, specific CAS numbers for the cis and trans isomers of p-menthan-8-yl acetate are available:

  • cis-p-Menthan-8-yl acetate: 20777-40-6[8]

  • trans-p-Menthan-8-yl acetate: 20777-41-7[9]

A comprehensive list of synonyms is provided in the table below to aid in literature searches and material sourcing.

Synonym Context/Notes
This compoundMost common synonym for the isomeric mixture.
Dihydro-alpha-terpinyl acetateRefers to the hydrogenation product of α-terpinyl acetate.
Menthanyl acetateA common shorthand.
2-(4-methylcyclohexyl)propan-2-yl acetateIUPAC name.
p-Menth-8-yl acetateA variation of the primary name.
Acetic acid, dihydroterpinyl esterAn alternative chemical name.
Stereochemistry

The p-menthane ring system in p-menthan-8-yl acetate has two stereocenters at positions 1 and 4 of the cyclohexane ring. This gives rise to cis and trans diastereomers, which refer to the relative orientation of the methyl group at C1 and the isopropyl acetate group at C4. The physical properties and, potentially, the biological activity of the individual isomers can differ. Therefore, for applications in areas such as chiral synthesis or pharmacology, the use of stereochemically pure starting materials is crucial.

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-menthan-8-yl acetate (isomeric mixture). These properties are essential for designing experimental setups, predicting solubility, and ensuring safe handling.

Property Value Source(s)
Molecular Formula C₁₂H₂₂O₂[10]
Molecular Weight 198.30 g/mol [6]
Appearance Colorless to pale yellow, clear liquid[2]
Odor Fresh, woody, citrus, with herbaceous notes[11]
Density ~0.932 - 0.936 g/cm³ at 20°C[2][10]
Boiling Point ~222 °C at 760 mmHg[10]
Flash Point ~87 °C - 96°C (closed cup)[2][10][12]
Refractive Index ~1.447 - 1.453 at 20°C[2]
Solubility Soluble in ethanol and other organic solvents; insoluble in water.[11]
Vapor Pressure ~0.103 mmHg at 25°C[10]
logP (Octanol/Water Partition Coefficient) ~3.4 - 4.26[2][6]

Synthesis of p-Menthan-8-yl Acetate

p-Menthan-8-yl acetate is primarily synthesized via two main routes: the hydrogenation of terpinyl acetate and the direct esterification of dihydroterpineol (p-menthan-8-ol). The choice of method depends on the desired purity, scale, and available starting materials.

Synthesis via Hydrogenation of Terpinyl Acetate

This is a common industrial method that starts with the more readily available unsaturated precursor, terpinyl acetate. The hydrogenation saturates the double bond in the cyclohexene ring.

Hydrogenation_of_Terpinyl_Acetate Terpinyl_Acetate Terpinyl Acetate (Isomeric Mixture) Reaction Hydrogenation (Pressure, Temperature) Terpinyl_Acetate->Reaction H2_Catalyst H₂ Raney Nickel or Pd/C H2_Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Solvent->Reaction p_Menthan_8_yl_Acetate p-Menthan-8-yl Acetate (Isomeric Mixture) Reaction->p_Menthan_8_yl_Acetate Purification Purification (Filtration, Distillation) p_Menthan_8_yl_Acetate->Purification Final_Product Pure p-Menthan-8-yl Acetate Purification->Final_Product

Caption: Synthesis of p-Menthan-8-yl Acetate via Hydrogenation.

Experimental Protocol: Hydrogenation of α-Terpinyl Acetate

This protocol is a representative procedure based on established methods for catalytic hydrogenation.[2]

  • Catalyst Preparation: If using Raney Nickel, prepare the catalyst by carefully adding the nickel-aluminum alloy to a sodium hydroxide solution. Wash the activated catalyst with deionized water until the washings are neutral, followed by solvent exchanges with ethanol or the reaction solvent.

  • Reaction Setup: In a high-pressure hydrogenation reactor, charge α-terpinyl acetate and a suitable solvent such as ethanol or ethyl acetate. Add the activated catalyst (e.g., Raney Nickel or 5% Pd/C) under an inert atmosphere. The typical catalyst loading is 1-5% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 5-10 bar) and heat to the desired temperature (e.g., 80-130°C).[13] Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After cooling the reactor to room temperature, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The crude p-menthan-8-yl acetate can then be purified by vacuum distillation to yield the final product.

Synthesis via Esterification of Dihydroterpineol

This method involves the direct esterification of dihydroterpineol (p-menthan-8-ol) with an acetylating agent, typically acetic anhydride.

Esterification_of_Dihydroterpineol Dihydroterpineol Dihydroterpineol (p-Menthan-8-ol) Reaction Esterification (Temperature, Time) Dihydroterpineol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Catalyst (e.g., H₂SO₄, NaOAc) Catalyst->Reaction Crude_Product Crude Product (p-Menthan-8-yl Acetate + Acetic Acid) Reaction->Crude_Product Neutralization Neutralization (e.g., NaHCO₃ wash) Crude_Product->Neutralization Purification Purification (Extraction, Distillation) Neutralization->Purification Final_Product Pure p-Menthan-8-yl Acetate Purification->Final_Product

Caption: Synthesis of p-Menthan-8-yl Acetate via Esterification.

Experimental Protocol: Esterification of Dihydroterpineol

This protocol is based on general procedures for acid-catalyzed esterification with acetic anhydride.[2][14]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dihydroterpineol and acetic anhydride (typically 1.1 to 1.5 molar equivalents).

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, or a milder catalyst like anhydrous sodium acetate. The reaction can also be performed with enzymatic catalysts like lipase for higher selectivity under milder conditions.[15]

  • Reaction Conditions: Heat the mixture, for example, to 80-100°C, and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid and catalyst) until effervescence ceases, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Characterization

For research and drug development, unequivocal structural confirmation and purity assessment are paramount. The following analytical techniques are essential for the characterization of p-menthan-8-yl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the various isomers of p-menthan-8-yl acetate and for confirming its molecular weight. The mass spectrum is characterized by fragmentation patterns typical of monoterpene esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • A singlet for the acetyl methyl protons around δ 2.0 ppm.

  • Singlets for the gem-dimethyl protons on the isopropyl group.

  • A doublet for the methyl group on the cyclohexane ring.

  • A complex multiplet pattern for the methine and methylene protons of the cyclohexane ring.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the isopropyl group, and the various carbons of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of p-menthan-8-yl acetate will be dominated by:

  • A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.

  • C-O stretching vibrations for the ester linkage.

  • C-H stretching and bending vibrations for the alkane and methyl groups.[8]

Applications in Research and Development

While the bulk of p-menthan-8-yl acetate's use is in consumer products, its properties make it a candidate for several specialized applications relevant to a scientific audience.

Solvent Applications

Due to its high boiling point, low volatility, and good solvency for a range of organic materials, this compound is used as a specialty solvent.[16] Its stability makes it suitable for use in formulations that require long shelf-life and resistance to chemical degradation. In a research context, it could be explored as a non-polar, high-boiling solvent for specific chemical reactions or as a component in formulation studies for poorly soluble drug candidates.

Chiral Synthesis

The p-menthane scaffold is a well-established chiral pool starting material.[17][18] While p-menthan-8-yl acetate itself is not a primary chiral auxiliary, its precursor, p-menthan-8-ol (dihydroterpineol), can be resolved into its enantiomers. These chiral alcohols can then be used to synthesize enantiomerically pure p-menthan-8-yl acetate. Such chiral esters could find applications as chiral building blocks or as chiral solvents/additives in asymmetric synthesis.[19]

Biological Activity and Drug Development

The biological activity of p-menthan-8-yl acetate is not extensively studied. However, related p-menthane derivatives have shown a variety of pharmacological effects, including acting as central nervous system agents.[3] Furthermore, the parent compound, α-terpinyl acetate, has demonstrated antimicrobial and antifungal properties.[13] This suggests that p-menthan-8-yl acetate could be a starting point for the synthesis of novel bioactive compounds. Its increased stability compared to its unsaturated analog might offer advantages in terms of metabolic stability for potential drug candidates. Researchers could investigate its potential as an antimicrobial, anti-inflammatory, or insect repellent agent, building on the known activities of other p-menthane derivatives.[4]

Safety and Handling

For safe laboratory practice, it is essential to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). Key safety and handling considerations for p-menthan-8-yl acetate include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed.

  • Hazards: The compound may cause skin and eye irritation. It is also a combustible liquid.[1]

Conclusion

p-Menthan-8-yl acetate is a chemically stable and versatile monoterpenoid ester with well-established applications in the fragrance and solvent industries. For researchers, its true potential may lie in its application as a chiral building block for asymmetric synthesis and as a scaffold for the development of new bioactive molecules. This guide has provided a comprehensive technical foundation, including detailed information on its identity, synthesis, and characterization, to empower scientists and drug development professionals to explore the untapped potential of this readily available chemical.

References

Sources

The Spectroscopic Signature of Dihydroterpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydroterpinyl acetate (p-menthan-8-yl acetate) is a saturated monoterpenoid ester widely utilized in the fragrance and flavor industries for its fresh, woody, and citrus-like aroma.[1][2] As a key component in various consumer products, from perfumes and cosmetics to household cleaners, a comprehensive understanding of its chemical identity and purity is paramount.[3] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the unequivocal structural elucidation and quality control of this important fragrance ingredient.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and dissect the resulting spectra to reveal the molecule's structural nuances.

Chemical Structure and Isomerism

This compound, with the chemical formula C₁₂H₂₂O₂, possesses a p-menthane skeleton with an acetate group at the C8 position.[4] The IUPAC name is 2-(4-methylcyclohexyl)propan-2-yl acetate.[4] It is important to note that commercial this compound is often a mixture of cis and trans isomers, arising from the relative orientation of the methyl and isopropyl acetate groups on the cyclohexane ring.[5][6] This isomeric composition can influence its olfactory properties and must be considered during spectroscopic analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecule's structure.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • A spectral width of 200-220 ppm is typically used.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.98s3HAcetate methyl protons (CH₃-COO)
~1.40s6HGem-dimethyl protons on C8
~0.85d3HMethyl protons on C4
~0.9-1.8m10HCyclohexane ring protons

Interpretation:

  • The sharp singlet at approximately 1.98 ppm is characteristic of the three equivalent protons of the acetate methyl group.[7]

  • The singlet at around 1.40 ppm, integrating to six protons, is indicative of the two magnetically equivalent methyl groups attached to the quaternary carbon (C8).

  • The doublet at approximately 0.85 ppm corresponds to the methyl group on the cyclohexane ring (C4), which is split by the adjacent methine proton.

  • The complex multiplet in the upfield region (0.9-1.8 ppm) arises from the overlapping signals of the ten protons of the cyclohexane ring.

Caption: Workflow for NMR analysis of this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Chemical Shift (ppm)Assignment
~170Carbonyl carbon (C=O)
~80Quaternary carbon (C8)
~40Methine carbon (C1)
~35Methine carbon (C4)
~30Methylene carbons (cyclohexane)
~25Gem-dimethyl carbons (C9, C10)
~22Acetate methyl carbon
~20C4-methyl carbon

Interpretation:

  • The downfield signal at approximately 170 ppm is characteristic of the carbonyl carbon of the ester group.

  • The signal around 80 ppm corresponds to the quaternary carbon (C8) bonded to the oxygen atom.

  • The remaining signals in the upfield region are assigned to the various sp³ hybridized carbons of the cyclohexane ring and the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a single drop of this compound directly onto the center of the crystal.

  • If using salt plates (e.g., NaCl or KBr), place a drop of the liquid between two plates and gently press them together to form a thin film.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Method: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Background: Collect a background spectrum of the clean, empty sample compartment before running the sample.

  • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by strong absorptions characteristic of an ester.

Wavenumber (cm⁻¹)Vibrational Mode
~2950-2850C-H stretching (alkane)
~1735C=O stretching (ester)
~1240C-O stretching (ester)
~1020C-O stretching (ester)

Interpretation:

  • The strong, sharp absorption band at approximately 1735 cm⁻¹ is the most prominent feature and is unequivocally assigned to the carbonyl (C=O) stretching vibration of the ester functional group.[8][9]

  • The strong bands around 1240 cm⁻¹ and 1020 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester linkage.

  • The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the p-menthane skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Conditions:

  • Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of terpenoids.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

  • Temperature Program: An oven temperature program is employed to ensure good separation of the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a few minutes.

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically scanned.

GCMS_Process cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation in GC Column Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: Process flow for GC-MS analysis.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) and a series of fragment ions.

Key Fragment Ions (m/z):

  • 198 (M⁺): The molecular ion, corresponding to the molecular weight of this compound. Its intensity may be low.[4]

  • 138: Loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a very common and characteristic fragmentation for acetates.[4][10]

  • 95: A prominent peak likely resulting from fragmentation of the p-menthane ring system.[4]

  • 81: Another significant fragment from the cyclohexane ring cleavage.[4]

  • 43: Corresponding to the acetyl cation (CH₃CO⁺).

Interpretation: The fragmentation pattern is consistent with the structure of an acetate ester of a tertiary alcohol on a p-menthane framework. The facile loss of a neutral molecule of acetic acid to give the fragment at m/z 138 is a key diagnostic feature. The further fragmentation of the resulting carbocation leads to the characteristic ions at m/z 95 and 81, which are indicative of the terpene skeleton. The presence of a peak at m/z 43 confirms the presence of the acetyl group.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure and the assessment of its purity. For professionals in the fields of research, quality control, and product development, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for ensuring the consistent quality and desired sensory properties of products containing this valuable fragrance ingredient.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • NIST. cis-Dihydro-α-terpinyl acetate. National Institute of Standards and Technology. [Link]

  • NIST. trans-p-Menthan-8-ol, acetate. National Institute of Standards and Technology. [Link]

  • The Good Scents Company. This compound. [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology.
  • Foreverest Resources Ltd. This compound. [Link]

  • PlantaeDB. p-Menthan-8-yl acetate. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). [Link]

  • PlantaeDB. p-Menthan-8-yl acetate - Chemical Compound. [Link]

  • NIST. trans-p-Menthan-8-ol, acetate. National Institute of Standards and Technology. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031241). [Link]

  • IFF. Dihydro Terpinyl Acetate | Fragrance Ingredients. [Link]

  • NIPPON TERPENE CHEMICALS, INC. This compound | Our Products. [Link]

  • UCSB. IR Tables. [Link]

  • ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]

  • NIPPON TERPENE CHEMICALS, INC. This compound. [Link]

  • UCLA. IR Chart. [Link]

  • NIST Chemistry WebBook. α-Terpinyl acetate. [Link]

  • Scribd. FT-IR Spectrum Table. [Link]

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Natural occurrence of Dihydroterpinyl acetate in essential oils

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Dihydroterpinyl Acetate in Essential Oils

Abstract

This compound, a saturated monoterpenoid ester, presents a compelling case study in the complexities of natural product chemistry. While widely utilized as a synthetic fragrance ingredient valued for its fresh, woody, and herbaceous notes, its status as a naturally occurring constituent of essential oils is a subject of conflicting reports.[1][2] This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding this compound. It delves into the compound's chemical profile, examines the evidence and controversy surrounding its natural occurrence, proposes a putative biosynthetic pathway, and details the rigorous analytical methodologies required for its definitive identification and authentication. By synthesizing existing literature and outlining clear experimental protocols, this document aims to clarify the ambiguities and guide future research in verifying the natural provenance of this intriguing monoterpenoid.

Chemical Profile of this compound

This compound is the common name for the acetate ester of dihydroterpineol. Chemically, it is designated as p-Menthan-8-yl acetate, indicating its saturated p-menthane carbon skeleton.[3] This structure distinguishes it from its more widely known unsaturated analog, terpinyl acetate, which possesses a double bond within the cyclohexyl ring.

  • Chemical Structure: 2-(4-methylcyclohexyl)propan-2-yl acetate[3]

  • Molecular Formula: C₁₂H₂₂O₂[1]

  • CAS Registry Number: 58985-18-5[1]

  • Synonyms: Dihydro-alpha-terpinyl acetate, Menthanyl acetate, p-Menthan-8-ol acetate[3][4]

The absence of a double bond in the cyclohexane ring renders this compound more chemically stable than terpinyl acetate. Its olfactory profile is described as fresh, warm, pine-woody, and mildly herbaceous, with cologne-like nuances.[2] This is in contrast to α-terpinyl acetate, a major component of cardamom oil, which has a more distinctly sweet, spicy, and lavender-like aroma.[5][6]

The Controversy of Natural Occurrence

The presence of this compound in nature is not definitively established and is marked by contradictory information in scientific and industry literature.

One authoritative source, a safety assessment by the Research Institute for Fragrance Materials (RIFM), reports that this compound occurs in citrus fruits and Mentha oils.[7] The same report, citing the "Volatile Compounds in Food" database, specifically notes the occurrence of dihydro-α-terpinyl acetate in cardamom (Ellettaria cardamomum Maton).[7]

Conversely, other chemical and fragrance industry databases explicitly state that this compound is "not found in nature".[4] This discrepancy is significant and may stem from several factors:

  • Trace Concentrations: If it occurs naturally, it may be at trace levels, below the limit of detection of older analytical techniques. Modern high-resolution GC-MS may be required for its unequivocal identification.

  • Isomeric Confusion: The term "terpinyl acetate" is often used generically. It is possible that reports of "this compound" are misidentifications of isomers of the more common terpinyl acetate.

  • Processing Artifacts: The compound could potentially be formed as an artifact during the processing of essential oils. For instance, the hydrogenation of terpinyl acetate, either through harsh distillation conditions or subsequent processing, could yield this compound.

  • Synthetic Origin: Dihydroterpineol acetate is commercially produced through the esterification of dihydroterpineol.[8] Its presence in an essential oil could indicate adulteration with synthetic material.

Resolving this ambiguity is critical for the accurate labeling of essential oils and for verifying their authenticity.

Putative Biosynthetic Pathway

While the specific enzymatic steps leading to this compound have not been elucidated, a putative pathway can be hypothesized based on established principles of monoterpenoid biosynthesis in plants.[9] The synthesis originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids and produces the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed pathway is as follows:

  • GPP Synthesis: IPP and DMAPP are condensed by geranyl diphosphate (GDP) synthase to form the C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP).[9]

  • Cyclization to Terpineol: GPP is then cyclized by a terpene synthase. For the formation of the p-menthane skeleton, GPP is likely first converted to terpinyl cation, which can then be hydrated to form α-terpineol. This is a key branch point for many monoterpenes.

  • Reduction to Dihydroterpineol: The double bond in the α-terpineol ring would need to be reduced to yield dihydroterpineol. This hydrogenation step would likely be catalyzed by a reductase enzyme.

  • Esterification: Finally, the hydroxyl group of dihydroterpineol is esterified with an acetyl group, likely from acetyl-CoA, in a reaction catalyzed by an acyltransferase, to yield this compound.

Biosynthesis of this compound cluster_MEP MEP Pathway (Plastid) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GDP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GDP Synthase Terpineol α-Terpineol GPP->Terpineol Terpene Synthase Dihydroterpineol Dihydroterpineol Terpineol->Dihydroterpineol Reductase (Hypothesized) DHTA This compound Dihydroterpineol->DHTA Acyltransferase (Hypothesized) AcetylCoA Acetyl-CoA AcetylCoA->DHTA Acyltransferase (Hypothesized)

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

Analytical Methodologies for Detection and Characterization

Verifying the presence and authenticity of this compound in an essential oil requires a multi-step analytical approach. The protocol must be designed not only to identify the compound but also to differentiate it from isomers and determine its enantiomeric distribution to rule out synthetic adulteration.

Experimental Protocol: Essential Oil Extraction

A standard method for obtaining essential oils for analysis is hydrodistillation.

Methodology: Hydrodistillation using a Clevenger-type apparatus

  • Sample Preparation: Weigh 100 g of the dried plant material (e.g., cardamom seeds).

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1 L of deionized water. Connect the flask to a Clevenger-type apparatus and a condenser.

  • Distillation: Heat the flask to boiling using a heating mantle. Continue distillation for 3 hours, collecting the volatile oil that separates from the aqueous distillate.

  • Oil Recovery: Carefully collect the separated essential oil layer using a micropipette. Dry the oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted oil in a sealed amber glass vial at 4°C until analysis.

Experimental Protocol: GC-MS for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone for identifying volatile compounds in a complex mixture like an essential oil.

Methodology: GC-MS Analysis

  • Sample Preparation: Prepare a 1% solution (v/v) of the essential oil in a suitable solvent such as hexane or dichloromethane.

  • GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the sample solution in split mode (e.g., split ratio 50:1). Set the injector temperature to 250°C.

  • Oven Program: Program the column oven temperature, for example: start at 60°C (hold for 2 min), ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 5 min.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Parameters: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire mass spectra in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.

  • Compound Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic reference standard. Further confirmation is achieved by comparing its calculated Linear Retention Index (LRI) with values from established databases.

Experimental Protocol: Chiral Analysis for Authenticity

Many natural terpenes exist as a single enantiomer or in a specific enantiomeric ratio.[10] In contrast, chemical synthesis often produces a racemic mixture (a 50:50 ratio of enantiomers). Therefore, chiral GC analysis is essential to determine if the detected this compound is of natural origin.[11]

Methodology: Enantioselective GC (es-GC) Analysis

  • GC System: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Sample and Injection: Use the same sample preparation and injection parameters as for the GC-MS analysis.

  • Oven Program: A slower temperature ramp is often required for chiral separations.[11] An example program: start at 50°C (hold for 1 min), ramp to 180°C at a rate of 2°C/min, and hold for 10 min.

  • Detection: Use a Flame Ionization Detector (FID) for quantification.

  • Enantiomer Identification: Inject standards of the individual enantiomers (if available) to determine their elution order.

  • Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers. A significant deviation from a 50:50 ratio would support a natural origin.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Plant Plant Material (e.g., Cardamom) Distill Hydrodistillation Plant->Distill Oil Essential Oil Distill->Oil GCMS GC-MS Analysis Oil->GCMS ChiralGC Chiral GC Analysis Oil->ChiralGC ID Compound Identification (Mass Spec, LRI) GCMS->ID Quant Quantification GCMS->Quant Auth Authenticity Assessment (Enantiomeric Ratio) ChiralGC->Auth ID->Auth Informs

Caption: Workflow for the identification and authentication of this compound in essential oils.

Reported Occurrences and Comparative Data

As noted, direct, peer-reviewed evidence quantifying this compound in essential oils is scarce. The primary citation for its natural occurrence is the RIFM report, which points to several sources.[7]

CompoundReported Natural Source(s)Citation
This compoundCitrus fruits, Mentha oils[7]
Dihydro-α-terpinyl acetateCardamom (Ellettaria cardamomum)[7]

To place this in context, it is useful to compare this with the well-documented composition of cardamom essential oil, which is rich in the related unsaturated ester, α-terpinyl acetate.

CompoundTypical Concentration in Cardamom OilCitation(s)
α-Terpinyl acetate29.9% - 61.3%[6][12]
1,8-Cineole15.1% - 49.4%[6][12]
α-Terpineol0.83% - 13.2%[12]
Linalool3.0% - 11.0%[6][12]
This compound Not typically reported / Trace -

The fact that this compound is not reported in detailed compositional analyses of cardamom oil, which is cited as a source, highlights the current ambiguity.[5][12] If present, it is likely a very minor component, requiring targeted analytical methods for detection.

Significance and Future Research Directions

The clarification of this compound's natural status carries significant implications for several fields:

  • Fragrance and Flavor Industry: The "natural" label is a powerful market driver. Verifying a natural source for this compound could provide a valuable alternative to synthetic versions, provided it can be isolated in sufficient quantities.

  • Regulatory Compliance: Authenticity is paramount. Robust analytical methods are needed to distinguish natural essential oils from those adulterated with synthetic this compound.

  • Drug Development: Monoterpenoids are a rich source of chiral molecules and bioactive compounds. If a natural biosynthetic pathway exists, it could be harnessed through metabolic engineering to produce specific enantiomers for use as synthons or for pharmacological screening.

Future Research

To resolve the existing uncertainties, the following research is proposed:

  • Targeted High-Sensitivity Analysis: Perform targeted GC-MS/MS analysis of essential oils from cardamom, various citrus peels, and Mentha species, using an authentic this compound standard to develop a sensitive detection method.

  • Biosynthetic Gene Discovery: In plants where this compound is confirmed, use transcriptomics and functional genomics to identify the putative reductase and acyltransferase genes involved in its formation from α-terpineol.

  • Isotope Labeling Studies: Feed isotopically labeled precursors (e.g., ¹³C-labeled GPP or α-terpineol) to plant tissues to trace the metabolic flow and confirm the biosynthetic pathway in vivo.

Conclusion

This compound remains an enigmatic compound within the realm of essential oil chemistry. While its use as a synthetic fragrance is well-established, its natural origin is supported by limited and contested evidence. The discrepancy in the literature underscores the need for rigorous, modern analytical investigation. By employing the detailed protocols outlined in this guide—from careful extraction to high-resolution chromatography and chiral analysis—researchers can definitively establish the presence, or absence, of this compound in nature. Such work is essential for ensuring scientific accuracy, maintaining the integrity of the essential oil market, and unlocking the potential of plant-derived molecules.

References

[7] Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, S110-S117.

[4] The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

[1] IFF. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

[5] THREE HOLISTIC RESEARCH CENTER. (n.d.). Cardamom. Retrieved from [Link]

[2] PerfumersWorld. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

[10] Setzer, W. N. (2016). Chemical Compositions and Enantiomeric Distributions of Foliar Essential Oils of Chamaecyparis lawsoniana (A. Murray bis) Parl, Thuja plicata Donn ex D. Don, and Tsuga heterophylla Sarg. Foods, 5(3), 55. [Link]

[6] Battaglia, S. (n.d.). Cardamom essential oil Monograph. Retrieved from [Link]

[9] Patt, J. M., et al. (2020). Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action. Molecules, 25(21), 5179. [Link]

[13] Dugo, P., et al. (2011). Enantiomeric distribution of key volatile components in Citrus essential oils. Journal of Separation Science, 34(15), 1813-1825. [Link]

[12] Ashokkumar, K., et al. (2021). Essential Oil Profile Diversity in Cardamom Accessions From Southern India. Frontiers in Sustainable Food Systems, 5, 663438. [Link]

[14] Mondello, L., et al. (2002). Enantiomeric Distribution of Volatile Components of Citrus Oils by MDGC. Perfumer & Flavorist, 27(4), 28-36. [Link]

[8] NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

[11] SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

[3] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6631, this compound. Retrieved from [Link].

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Physical properties of Dihydroterpinyl acetate: boiling point, density

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Dihydroterpinyl Acetate: Boiling Point and Density

Introduction

This compound (CAS No. 58985-18-5) is a versatile ester widely utilized in the fragrance and flavor industries for its fresh, piney, and citrusy aroma with herbaceous undertones.[1][2] It is a colorless to pale yellow liquid synthesized either by the hydrogenation of terpinyl acetate or the acetylation of dihydroterpineol.[1][2] As with any chemical compound intended for research, development, or commercial application, a thorough understanding of its physical properties is paramount for process design, quality control, and safety. This guide provides a detailed examination of two key physical properties of this compound: its boiling point and density. We will delve into the reported values for these properties, discuss the factors influencing their measurement, and provide robust, step-by-step protocols for their experimental determination.

Core Physical Properties: A Comprehensive Data Review

The physical properties of this compound can vary slightly across different sources, likely due to variations in isomeric composition and purity. This compound is often a mixture of cis- and trans-p-menthan-1-yl and p-menthan-8-yl acetates.[2][3] This inherent variability underscores the importance of empirical determination for specific batches in a research or development setting.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for distillation-based purification, process design, and predicting volatility.

Density

Density is the mass of a substance per unit volume. It is an essential property for volumetric calculations, fluid dynamics modeling, and product formulation. The density of this compound is typically reported at a specific temperature, most commonly 20°C or 25°C.

Data Summary

The following table summarizes the range of boiling points and densities reported for this compound in the literature.

Physical PropertyReported ValueConditions/Source
Boiling Point 221 - 222 °CNot specified[4]
222.2 °Cat 760 mmHg[2][3][5]
220 °C (5% distilled) - 225 °C (95% distilled)Not specified[6]
232.55 °CEPI Suite (Estimate)[7]
275.63 °CRough Estimate[1]
Density 0.932 g/cm³Not specified[2][3][5]
0.933 - 0.939 g/mLat 20 °C[4]
0.9300 - 0.9390at 20/20 °C[8]
0.93100 - 0.93900at 20.00 °C[9]
0.93600 - 0.94100at 25.00 °C[9]
0.94 g/mL (Specific Gravity)Not specified[1]
0.9694 g/mLRough Estimate[1]

The most consistently reported boiling point for this compound is approximately 222°C at standard atmospheric pressure (760 mmHg).[2][3][4][5] The density values are also relatively consistent, clustering around 0.93-0.94 g/cm³ at 20°C.[4][8][9] The estimated values from computational models show some deviation from experimental data, which is not uncommon.

Experimental Determination of Physical Properties

For applications requiring high precision, it is crucial to experimentally determine the boiling point and density of the specific this compound sample being used. The following sections provide detailed, self-validating protocols for these determinations.

Part 1: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a micro-scale technique for accurately determining the boiling point of a liquid sample.[10] Its primary advantage lies in the small sample volume required (less than 0.5 mL) and the uniform heating provided by the specialized design of the Thiele tube, which utilizes convection currents in the heating oil to ensure a consistent temperature distribution.[10]

  • Apparatus Assembly :

    • Secure a Thiele tube to a ring stand using a clamp.

    • Fill a small-diameter test tube (e.g., a Durham tube) approximately half-full with the this compound sample.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer assembly into the Thiele tube, ensuring the thermometer bulb and sample are below the sidearm of the tube.

  • Heating and Observation :

    • Gently heat the sidearm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents of the mineral oil will heat the sample uniformly.

    • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

    • Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination :

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The point at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this exact moment.

    • Record the ambient atmospheric pressure from a barometer. If the pressure is not 760 mmHg, a correction may be necessary for highly accurate work.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep1 Fill small test tube with this compound prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach sample tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 heat Heat Thiele tube sidearm setup2->heat observe Observe steady stream of bubbles heat->observe cool Remove heat and cool slowly observe->cool record Record temperature when liquid enters capillary cool->record

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Part 2: Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of laboratory glassware designed to provide a highly accurate measurement of a liquid's density. By precisely measuring the mass of a known volume of the liquid, the density can be calculated with high precision.

  • Preparation and Calibration :

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

    • Determine and record the mass of the empty, dry pycnometer using an analytical balance.

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Ensure the water is free of air bubbles.

    • Insert the stopper and allow any excess water to escape through the capillary.

    • Carefully dry the exterior of the pycnometer and record its mass.

    • Calculate the volume of the pycnometer using the known density of water at the recorded temperature. (Volume = (Mass of pycnometer + water) - (Mass of empty pycnometer) / Density of water).

  • Sample Measurement :

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with the this compound sample, ensuring the temperature of the sample is controlled (e.g., using a water bath at 20°C).

    • Insert the stopper, allowing the excess liquid to escape.

    • Carefully dry the exterior of the pycnometer and record its mass.

  • Density Calculation :

    • Calculate the mass of the this compound sample by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.

    • Calculate the density of the this compound by dividing the mass of the sample by the calibrated volume of the pycnometer. (Density = Mass of sample / Volume of pycnometer).

DensityDetermination cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Density Calculation mass_empty Measure mass of empty, dry pycnometer fill_water Fill with deionized water at known temperature mass_empty->fill_water mass_water Measure mass of pycnometer with water fill_water->mass_water calc_vol Calculate pycnometer volume mass_water->calc_vol fill_sample Fill dry pycnometer with this compound calc_vol->fill_sample mass_sample Measure mass of pycnometer with sample fill_sample->mass_sample calc_mass Calculate mass of the sample mass_sample->calc_mass calc_density Calculate density (mass/volume) calc_mass->calc_density

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The boiling point and density of this compound are fundamental physical properties essential for its effective and safe use in scientific and industrial applications. While literature values provide a reliable range, typically around 222°C for the boiling point and 0.93-0.94 g/cm³ for density at 20°C, experimental verification is crucial for high-purity applications and process validation. The protocols detailed in this guide offer robust and accurate methods for determining these properties, empowering researchers and drug development professionals with the data necessary for their work.

References

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. (2018). Food and Chemical Toxicology, 122, S47–S56. [Link]

  • This compound. NIPPON TERPENE CHEMICALS, INC.[Link]

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Solubility Profile of Dihydroterpinyl Acetate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Dihydroterpinyl acetate (DHTA), a versatile high-boiling point solvent and fragrance ingredient. Addressed to researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes known qualitative solubility data with established methodologies for quantitative solubility determination. While exhaustive quantitative data for DHTA is not publicly prevalent, this guide equips the scientific community with the foundational knowledge and detailed protocols necessary to perform such assessments. We delve into the physicochemical properties of DHTA, its known miscibility in common organic solvents, and provide a step-by-step experimental workflow for generating precise solubility curves. This guide is structured to provide both immediate practical information and a robust framework for further research and application.

Introduction to this compound (DHTA)

This compound, with CAS numbers 58985-18-5 and 80-25-1, is the acetate ester of dihydroterpineol.[1] It is a colorless to pale yellow liquid recognized for its mild, fresh, and somewhat woody-citrus aroma.[2][3] Chemically, it is a stable molecule, often produced by the hydrogenation of terpinyl acetate or the esterification of dihydroterpineol.[3][4] This stability, combined with its high viscosity and excellent solvent properties, has led to its widespread use in various industrial applications, including as a solvent for conductive pastes, sintering binders in electronics, and as a fragrance component in consumer products.[5][6]

Understanding the solubility profile of DHTA is critical for its effective application. For formulation scientists, knowing its miscibility and capacity to dissolve active ingredients or resins is paramount. For process chemists, solubility data informs solvent selection for reactions, extractions, and purifications. This guide aims to consolidate the available information and provide a clear path for generating new, quantitative data.

Physicochemical Properties of this compound

A substance's solubility is intrinsically linked to its physical and chemical properties. The key properties of DHTA are summarized in Table 1. DHTA's molecular structure, featuring a bulky, non-polar cyclohexyl ring and a polar acetate group, dictates its interaction with various solvents. The general principle of "like dissolves like" suggests that DHTA will be readily soluble in solvents of similar, moderate polarity and in non-polar hydrocarbon solvents, while exhibiting low solubility in highly polar solvents like water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-(4-methylcyclohexyl)propan-2-yl acetate[1]
Synonyms p-Menthan-8-yl acetate, Menthanyl acetate[1][2]
CAS Number 58985-18-5, 80-25-1[1]
Molecular Formula C12H22O2[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2][6]
Density 0.930 - 0.940 g/cm³ @ 20°C[6][7]
Boiling Point approx. 222.2 °C @ 760 mmHg[8]
Flash Point >100 °C (Closed Cup)[2]
Viscosity 7 mPa·s @ 20°C[6]
Water Solubility Insoluble (Estimated: 7.462 mg/L @ 25°C)[6][9]

Known Solubility Profile of this compound

While extensive quantitative solubility data for DHTA across a range of temperatures is not widely published, qualitative data from technical data sheets provides a strong indication of its solubility behavior. DHTA is consistently described as being soluble in organic solvents and insoluble in water.[7][10]

One of the most specific sources indicates that this compound is miscible (described as "Soluble at all ratios") in a variety of common organic solvents.[6] This high degree of solubility is a key attribute for its use as a solvent in industrial applications. The available qualitative and semi-quantitative data is summarized in Table 2.

Table 2: Qualitative and Semi-Quantitative Solubility of this compound

SolventSolvent TypeReported SolubilitySource
Isopropyl Alcohol (IPA)Polar ProticSoluble at all ratios[6]
AcetonePolar AproticSoluble at all ratios[6]
n-HexaneNon-polarSoluble at all ratios[6]
TolueneNon-polarSoluble at all ratios[6]
Ethyl acetatePolar AproticSoluble at all ratios[6]
Butyl carbitol acetatePolar AproticSoluble at all ratios[6]
Butyl carbitolPolar ProticSoluble at all ratios[6]
Rosin-10% soluble[6]
Ethyl cellulose-10% soluble[6]
WaterHighly PolarInsoluble[6][7]
EthanolPolar ProticSoluble[10]
EtherPolar AproticSoluble[10]
OilsNon-polarSoluble[11]

The data clearly indicates that DHTA is an excellent solvent for a wide range of organic compounds and polymers, from polar to non-polar. Its miscibility with alcohols, ketones, esters, and hydrocarbons makes it a versatile choice for complex formulations.

Experimental Determination of Quantitative Solubility

For applications requiring precise formulations, such as in pharmaceuticals or electronics, quantitative solubility data is indispensable. The following section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method. This method is a gold standard, recommended by international guidelines for its reliability and accuracy.[12][13]

Rationale for Method Selection

The isothermal shake-flask method is chosen for its robustness in determining the equilibrium solubility of a liquid in a liquid solvent. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute in the solvent. This method ensures that true thermodynamic equilibrium is reached, providing highly reliable data. The subsequent analysis of the saturated solution can be performed using various analytical techniques, with Gas Chromatography (GC) being particularly suitable for a volatile compound like DHTA.

Experimental Workflow Diagram

The overall process for determining the solubility of DHTA is depicted in the following workflow diagram.

Caption: Workflow for quantitative solubility determination of DHTA.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (purity > 99%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or other sealable glass containers (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringes (glass)

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Isothermal shaker bath or incubator

Procedure:

  • Preparation of Standard Solutions for Calibration:

    • Accurately prepare a stock solution of DHTA in the chosen solvent at a known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

  • Sample Preparation:

    • To a series of three vials (for triplicate measurement), add a fixed volume of the solvent (e.g., 10 mL).

    • Add an excess amount of DHTA to each vial. "Excess" means adding enough DHTA so that a separate, undissolved phase of DHTA is clearly visible after initial mixing. This ensures that the solvent becomes saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

  • Sampling:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved DHTA to settle.

    • Carefully withdraw a sample from the clear supernatant (the saturated solvent phase) using a syringe fitted with a solvent-compatible filter. The filter is crucial to remove any undissolved microdroplets of DHTA.

    • Immediately transfer the sample into a pre-weighed volumetric flask.

  • Analysis:

    • Accurately dilute the collected sample with the same solvent to a concentration that falls within the range of your calibration curve.

    • Analyze the calibration standards and the diluted samples by GC-FID. A suitable column would be a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-WAX).

    • Record the peak area for DHTA in each chromatogram.

  • Calculation:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the regression equation and the correlation coefficient (R² > 0.99).

    • Use the regression equation to calculate the concentration of DHTA in the diluted samples.

    • Account for the dilution factor to determine the concentration of DHTA in the original saturated solution. This value represents the solubility of DHTA in that solvent at the tested temperature.

    • Express the solubility in desired units (e.g., g/100 mL, mol/L).

  • Data Reporting:

    • Report the average solubility from the triplicate measurements, along with the standard deviation.

    • Repeat the entire protocol at different temperatures (e.g., 5°C, 15°C, 35°C, 45°C) to generate a temperature-dependent solubility profile.

Factors Influencing Solubility and Theoretical Considerations

The solubility of DHTA is governed by the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously. This is influenced by both enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

  • Solvent Polarity: As observed, DHTA, a molecule of intermediate polarity, dissolves well in a wide range of organic solvents. This is because the energy required to break solvent-solvent and solute-solute interactions is favorably compensated by the energy released upon forming new solute-solvent interactions.

  • Temperature: For most systems, solubility increases with temperature. The quantitative data generated from the protocol above can be used to plot ln(solubility) versus 1/T (a van 't Hoff plot) to determine the thermodynamic parameters of dissolution, such as the enthalpy of solution.

  • Presence of Other Solutes: The presence of other components in a formulation can affect the solubility of DHTA through co-solvency or anti-solvent effects. This is particularly relevant in complex mixtures like fragrance concentrates or electronic pastes.

For advanced modeling, activity coefficient models such as UNIQUAC or NRTL can be used to correlate and predict the solubility of DHTA in different solvents and at various temperatures, though this requires interaction parameters that would need to be determined experimentally.[14]

Conclusion

This compound is a highly effective organic solvent, demonstrating complete miscibility with a wide array of common organic solvents. This technical guide has consolidated the available qualitative solubility data and, more importantly, provided a comprehensive, actionable protocol for researchers to determine quantitative solubility profiles. By following the detailed experimental workflow, scientists and drug development professionals can generate the precise data needed to optimize formulations, design efficient processes, and unlock the full potential of this versatile compound. The principles and methodologies outlined herein adhere to high standards of scientific integrity, ensuring the generation of trustworthy and authoritative data.

References

A comprehensive list of sources cited within this document is provided below for verification and further reading.

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An In-depth Technical Guide to the Stereoisomers and Chirality of Dihydroterpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Dihydroterpinyl acetate, a seemingly straightforward fragrance and solvent ingredient, presents a fascinating case study in the complexities of stereoisomerism. For the discerning researcher, scientist, or drug development professional, a deeper understanding of its chiral nature is not merely an academic exercise but a critical step in unlocking its full potential. The subtle interplay of spatial arrangements within its molecular structure can give rise to a spectrum of olfactory and biological properties. This guide is designed to provide a comprehensive technical overview of the stereoisomers of this compound, synthesizing current knowledge and, equally importantly, illuminating the path for future investigation where data remains elusive. We will delve into the structural nuances of its primary components, explore methodologies for their synthesis and separation, and discuss the implications of their chirality. Where definitive information is not present in the public domain, we will propose robust experimental workflows to empower researchers to fill these knowledge gaps.

Unveiling the Isomeric Complexity of this compound

Commercial this compound is not a single chemical entity but rather a mixture of isomers.[1][2] The primary constituents are positional and stereoisomers of p-menthane acetates, principally p-menthan-1-yl acetate and p-menthan-8-yl acetate .[1][3] The synthesis, typically through the hydrogenation of terpinyl acetates or the esterification of p-menthanols, results in a blend of these isomers.[1][2]

The p-Menthane Framework: A Foundation for Chirality

The core structure of these isomers is the p-menthane skeleton, a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4. The presence of substituted carbons within this ring system gives rise to multiple chiral centers, leading to a variety of stereoisomers.

The Primary Stereoisomers of this compound

The commercial mixture is predominantly composed of the following stereoisomers:

  • p-Menthan-8-yl acetate: This isomer exists as both cis and trans diastereomers, arising from the relative orientation of the substituents on the cyclohexane ring. Each of these diastereomers is, in turn, a racemic mixture of enantiomers.

    • Chiral Centers: In p-menthan-8-yl acetate, the carbon atom at position 4 of the cyclohexane ring, which is bonded to the isopropyl acetate group, is a chiral center. The carbon at position 1, bonded to the methyl group, is also a chiral center. Therefore, there are two chiral centers in p-menthan-8-yl acetate. This gives rise to 2^2 = 4 possible stereoisomers (two pairs of enantiomers). The cis and trans diastereomers represent these pairs.

    • R/S Configuration: The specific R/S configuration for each enantiomer of cis- and trans-p-menthan-8-yl acetate is not definitively reported in readily available literature. Determining this would require separation of the enantiomers and analysis using techniques such as X-ray crystallography or comparison with stereoselectively synthesized standards.

  • p-Menthan-1-yl acetate: Similar to its positional isomer, p-menthan-1-yl acetate also exists as cis and trans diastereomers, each being a racemic mixture of enantiomers.

    • Chiral Centers: In p-menthan-1-yl acetate, the carbon atom at position 1, bearing the acetate group, is a chiral center. The carbon at position 4, with the isopropyl group, is also a chiral center. This results in 2^2 = 4 possible stereoisomers.

    • R/S Configuration: Definitive structural representations and assigned R/S configurations for the stereoisomers of p-menthan-1-yl acetate are not widely available in the public domain.

The following diagram illustrates the relationship between the main components of this compound.

G This compound (Mixture) This compound (Mixture) p-Menthan-8-yl Acetate p-Menthan-8-yl Acetate This compound (Mixture)->p-Menthan-8-yl Acetate p-Menthan-1-yl Acetate p-Menthan-1-yl Acetate This compound (Mixture)->p-Menthan-1-yl Acetate cis-p-Menthan-8-yl Acetate cis-p-Menthan-8-yl Acetate p-Menthan-8-yl Acetate->cis-p-Menthan-8-yl Acetate trans-p-Menthan-8-yl Acetate trans-p-Menthan-8-yl Acetate p-Menthan-8-yl Acetate->trans-p-Menthan-8-yl Acetate cis-p-Menthan-1-yl Acetate cis-p-Menthan-1-yl Acetate p-Menthan-1-yl Acetate->cis-p-Menthan-1-yl Acetate trans-p-Menthan-1-yl Acetate trans-p-Menthan-1-yl Acetate p-Menthan-1-yl Acetate->trans-p-Menthan-1-yl Acetate Enantiomeric Pair 1 (R/S) Enantiomeric Pair 1 (R/S) cis-p-Menthan-8-yl Acetate->Enantiomeric Pair 1 (R/S) Enantiomeric Pair 2 (R/S) Enantiomeric Pair 2 (R/S) trans-p-Menthan-8-yl Acetate->Enantiomeric Pair 2 (R/S) Enantiomeric Pair 3 (R/S) Enantiomeric Pair 3 (R/S) cis-p-Menthan-1-yl Acetate->Enantiomeric Pair 3 (R/S) Enantiomeric Pair 4 (R/S) Enantiomeric Pair 4 (R/S) trans-p-Menthan-1-yl Acetate->Enantiomeric Pair 4 (R/S)

Figure 1: Isomeric composition of this compound.

Synthesis and Stereochemical Considerations

The commercial production of this compound typically involves one of two main routes, neither of which is inherently stereoselective, leading to the complex isomeric mixture.

Hydrogenation of Terpinyl Acetates

This process involves the catalytic hydrogenation of a mixture of terpinyl acetate isomers. The hydrogenation reduces the double bond within the p-menthene ring, yielding the saturated p-menthane structure. The choice of catalyst (e.g., Raney nickel) and reaction conditions can influence the diastereomeric ratio to some extent, but achieving high stereoselectivity is challenging.[1]

Esterification of p-Menthanols

The esterification of a mixture of isomeric p-menthanols with acetic anhydride or acetic acid is another common synthetic route.[2] The stereochemistry of the resulting this compound is dependent on the stereochemistry of the starting p-menthanol mixture.

Proposed Strategy for Stereoselective Synthesis

To obtain specific stereoisomers of this compound for research purposes, a stereoselective synthetic approach is necessary. This would likely involve the following key steps:

  • Stereoselective synthesis of a specific p-menthanol stereoisomer: This could be achieved through methods such as asymmetric hydrogenation of a corresponding unsaturated precursor or through chiral resolution of a racemic p-menthanol mixture.

  • Esterification with retention of configuration: The purified p-menthanol stereoisomer would then be esterified under conditions that do not epimerize the chiral centers.

The following workflow outlines a proposed experimental approach for stereoselective synthesis.

G cluster_0 Stereoselective Synthesis of p-Menthanol cluster_1 Esterification Precursor Precursor Asymmetric Synthesis/Chiral Resolution Asymmetric Synthesis/Chiral Resolution Precursor->Asymmetric Synthesis/Chiral Resolution Chiral catalyst or resolving agent Purified p-Menthanol Stereoisomer Purified p-Menthanol Stereoisomer Asymmetric Synthesis/Chiral Resolution->Purified p-Menthanol Stereoisomer Esterification Esterification Purified p-Menthanol Stereoisomer->Esterification Acetic Anhydride, Pyridine Specific this compound Stereoisomer Specific this compound Stereoisomer Esterification->Specific this compound Stereoisomer

Figure 2: Proposed workflow for stereoselective synthesis.

Analytical Methodologies for Stereoisomer Separation and Identification

The separation and identification of the individual stereoisomers of this compound are crucial for understanding their respective properties. Due to the identical physical and chemical properties of enantiomers in an achiral environment, specialized chiral separation techniques are required.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The use of a chiral stationary phase (CSP), often based on cyclodextrin derivatives, allows for differential interaction with the enantiomers, leading to their separation.

Proposed Chiral GC-MS Protocol:

  • Column: A chiral capillary column, such as one coated with a derivatized β- or γ-cyclodextrin (e.g., Rt-βDEXsm or similar).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is often beneficial for resolving closely eluting stereoisomers.

  • Injector: Split/splitless injector, with optimization of the split ratio to avoid column overload.

  • Detector: A mass spectrometer (MS) is highly recommended for definitive peak identification by comparing mass spectra with known standards or library data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for enantioseparation, particularly for less volatile compounds or for preparative-scale separations.

Proposed Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a good starting point for method development.

  • Mobile Phase: A normal-phase system, such as hexane/isopropanol, often provides good selectivity for terpene derivatives. The ratio of the solvents should be optimized to achieve baseline separation.

  • Detector: A UV detector may have limited utility due to the lack of a strong chromophore in this compound. A refractive index (RI) detector or a chiral detector (e.g., a polarimeter) would be more suitable.

The following diagram illustrates a typical experimental workflow for the separation and analysis of this compound stereoisomers.

G This compound Mixture This compound Mixture Chiral Separation Chiral Separation This compound Mixture->Chiral Separation Chiral GC-MS Chiral GC-MS Chiral Separation->Chiral GC-MS Chiral HPLC Chiral HPLC Chiral Separation->Chiral HPLC Spectroscopic Analysis Spectroscopic Analysis Chiral GC-MS->Spectroscopic Analysis Isolated Stereoisomers Isolated Stereoisomers Chiral HPLC->Isolated Stereoisomers NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Property Evaluation Property Evaluation Isolated Stereoisomers->Property Evaluation Odor Profile Odor Profile Property Evaluation->Odor Profile Biological Activity Biological Activity Property Evaluation->Biological Activity Physicochemical Properties Physicochemical Properties Property Evaluation->Physicochemical Properties

Figure 3: Experimental workflow for stereoisomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Physicochemical and Biological Properties of this compound Stereoisomers

While comprehensive data for the individual stereoisomers of this compound are lacking, the properties of the commercial mixture provide a general overview. Furthermore, studies on related chiral p-menthane derivatives offer valuable insights into the potential for stereoisomer-specific characteristics.

Physicochemical Properties

The following table summarizes the known physicochemical properties of the this compound isomeric mixture.

PropertyValueSource
Appearance Colorless to slightly yellowish liquid[4]
Boiling Point ~220 °C[3]
Flash Point 96 °C[3]
Density ~0.936 g/cm³[3]
Refractive Index ~1.447 - 1.453[3]
Optical Rotation Data not available for the mixture[3]

Note: Specific values for individual stereoisomers are not available in the public domain and would need to be determined experimentally after successful separation.

Olfactory Properties

The commercial mixture of this compound is described as having a fresh, piney, citrusy, and slightly herbaceous odor.[3][4] It is widely used in fragrance compositions for its fresh and clean character.[3]

The Significance of Chirality in Odor Perception: It is well-established in the field of fragrance chemistry that enantiomers can have distinct odors. For example, the enantiomers of carvone are responsible for the characteristic scents of spearmint and caraway. It is highly probable that the individual enantiomers of p-menthan-1-yl and p-menthan-8-yl acetate also possess unique odor profiles. Determining these profiles would require sensory evaluation of the separated, pure stereoisomers.

Biological Activity

While this compound is primarily used in fragrances and as a solvent, the p-menthane skeleton is found in many biologically active molecules. For instance, menthol, a well-known p-menthane derivative, exhibits stereospecific biological effects.[5] Studies on other p-menthane diols have also shown that while some biological activities, like insect repellency, may not be stereospecific, others, such as antiproliferative effects, can be.[6]

Potential for Stereospecific Biological Activity: Given the precedence in related compounds, it is plausible that the individual stereoisomers of this compound could exhibit different pharmacological or toxicological profiles. A thorough investigation of the biological activities of the purified stereoisomers is warranted, particularly for applications in drug development or in products with significant human exposure.

Future Research and Conclusion

This technical guide has synthesized the available information on the stereoisomers and chirality of this compound. It is evident that while the general composition and properties of the commercial mixture are understood, there is a significant lack of specific data on the individual stereoisomers. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity.

The proposed experimental workflows for stereoselective synthesis and chiral analysis provide a clear path forward for elucidating the structures and properties of the individual p-menthan-1-yl and p-menthan-8-yl acetate stereoisomers. The determination of their specific R/S configurations, distinct odor profiles, and potential biological activities will undoubtedly lead to a more refined and targeted application of this versatile molecule.

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Toxicological profile of Dihydroterpinyl acetate for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of Dihydroterpinyl Acetate for Laboratory Applications

Introduction

This compound (CAS No. 58985-18-5), a member of the terpene ester family, is a commercially significant fragrance ingredient valued for its fresh, citrus, and pine-like aroma.[1] It is synthesized either by the hydrogenation of terpinyl acetates or through the esterification of isomeric p-menthanols.[1] Its stability makes it a preferred component in a wide array of consumer products, including detergents, household cleaners, and personal care items.[1][2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's toxicological profile is paramount for ensuring laboratory safety and accurately interpreting experimental outcomes. This guide provides an in-depth analysis of the known toxicological data for this compound, synthesizing information from regulatory assessments, safety data sheets, and scientific literature. The assessment relies heavily on the principle of "read-across," a scientifically accepted method where data from structurally similar and metabolically related compounds are used to fill data gaps for a target substance.[3]

Physicochemical Properties

A substance's physical and chemical properties are fundamental to understanding its potential for absorption, distribution, metabolism, and excretion (ADME), which in turn governs its toxicological behavior.

PropertyValueSource
CAS Number 58985-18-5[4]
Molecular Formula C₁₂H₂₂O₂[4]
Molecular Weight 198.30 g/mol [2]
Appearance Colorless to pale yellow clear liquid[1][5]
Boiling Point 222.2 °C at 760 mmHg[4]
Flash Point 87 °C - >100 °C[4][5]
Density ~0.932 - 0.941 g/cm³[4][5]
Water Solubility 7.462 mg/L @ 25 °C (estimated)[5]
Synonyms Menthanyl acetate, p-Menthan-8-yl acetate[2][4]

Toxicological Assessment Strategy: The Read-Across Approach

Direct toxicological data for this compound is limited for certain endpoints.[3] Consequently, its safety assessment, notably by the Research Institute for Fragrance Materials (RIFM), relies on a robust read-across strategy from well-characterized chemical analogs.[3] This approach is grounded in the principle that substances with similar structures, physicochemical properties, and metabolic pathways will exhibit comparable toxicological profiles.

The primary analogs used for the safety assessment of this compound include:

  • α-Terpineol acetate (CAS No. 80-26-2): Used for genotoxicity assessment.[3]

  • Terpinyl acetate (isomer mixture) (CAS No. 8007-35-0): Used for repeated dose toxicity and skin sensitization.[3]

  • Terpineol (CAS No. 8000-41-7): Used for developmental and reproductive toxicity.[3]

This scientifically validated methodology avoids redundant animal testing while ensuring a high standard of safety evaluation, consistent with the principles promoted by the Organisation for Economic Co-operation and Development (OECD).[6][7][8]

cluster_target Target Substance cluster_analogs Read-Across Analogs cluster_endpoints Toxicological Endpoints dhta This compound (CAS 58985-18-5) ta Terpinyl Acetate (CAS 8007-35-0) sens Skin Sensitization ta->sens Data Source For rdt Repeated Dose Toxicity ta->rdt ata α-Terpineol Acetate (CAS 80-26-2) geno Genotoxicity ata->geno terpineol Terpineol (CAS 8000-41-7) devrep Reproductive & Developmental Toxicity terpineol->devrep sens->dhta Informs Safety rdt->dhta geno->dhta devrep->dhta

Diagram: Read-across strategy for toxicological assessment.

Human Health Hazard Profile

Acute Toxicity

Acute toxicity assesses the adverse effects occurring after a single or short-term exposure to a substance. Data indicates this compound has a low order of acute toxicity.

  • Oral: LD₅₀ in rats is reported as 3,000 mg/kg.[9]

  • Dermal: The acute dermal LD₅₀ value in rabbits exceeded 5,000 mg/kg, indicating very low toxicity via skin absorption.[9][10]

  • Inhalation: Specific data for acute inhalation toxicity is not available in the reviewed literature.[11] Standard laboratory precautions, such as handling in well-ventilated areas, are sufficient to mitigate potential risks.[11][12]

Skin and Eye Irritation

Based on GHS classifications provided in safety data sheets, this compound is considered an irritant.

  • Skin Irritation: Classified as irritating to the skin.[5][13] Prolonged or repeated contact should be avoided.[11]

  • Eye Irritation: Causes serious eye irritation (H319).[11][14][15] Appropriate eye protection is mandatory when handling this substance.[12]

Skin Sensitization

While some classifications list this compound as a potential skin sensitizer (H317 May cause an allergic skin reaction), human studies suggest a low risk under normal use conditions.[11]

  • Human Studies: In a human maximization test, no skin sensitization reactions were observed with concentrations up to 12%.[3]

Genotoxicity

Genotoxicity assessment is critical to identify substances that can cause DNA or chromosomal damage, potentially leading to cancer or heritable defects.

  • Direct Testing: this compound was found to be negative for both cytotoxicity and genotoxicity in the BlueScreen™ assay.[3]

Repeated Dose Toxicity

This endpoint evaluates the effects of long-term, repeated exposure.

  • Methodology: No direct repeated dose toxicity data is available for this compound. The assessment relies on a 20-week dietary study in rats using the read-across analog, terpinyl acetate (isomer mixture).[3]

  • Results: The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 400 mg/kg/day.[3]

  • Risk Assessment: The Margin of Exposure (MOE), which compares the NOAEL to estimated human exposure, was found to be adequate, indicating a low risk from repeated exposure at current usage levels.[3]

Reproductive and Developmental Toxicity

This area investigates potential adverse effects on sexual function, fertility, and development of the offspring.

  • Methodology: The assessment is based on read-across data from the metabolite terpineol.[3]

  • Results: The NOAEL for developmental toxicity was 200 mg/kg/day, and for reproductive toxicity, it was 250 mg/kg/day.[3]

  • Risk Assessment: The calculated MOE for both endpoints is considered adequate, suggesting that this compound is unlikely to pose a reproductive or developmental hazard at typical exposure levels.[3]

Phototoxicity and Photoallergenicity

This evaluation determines if the substance can cause a toxic or allergic reaction upon exposure to UV light.

  • Methodology: The assessment was completed based on an analysis of the UV/Vis absorption spectrum of this compound.[3]

Summary of Toxicological Data

The following table consolidates the key toxicological findings for this compound, specifying the data source (direct or read-across).

Toxicological EndpointTest System / SpeciesResultData Type
Acute Oral Toxicity RatLD₅₀: 3,000 mg/kgDirect[9]
Acute Dermal Toxicity RabbitLD₅₀: >5,000 mg/kgDirect[9][10]
Skin Irritation GHS ClassificationIrritantDirect[5]
Eye Irritation GHS ClassificationCauses serious eye irritationDirect[11][14]
Skin Sensitization Human Maximization TestNot a sensitizerDirect[3]
Genotoxicity In vitro BlueScreen™ AssayNegativeDirect[3]
Repeated Dose Toxicity Rat (20-week study)NOAEL: 400 mg/kg/dayRead-across (Terpinyl acetate)[3]
Developmental Toxicity N/ANOAEL: 200 mg/kg/dayRead-across (Terpineol)[3]
Reproductive Toxicity N/ANOAEL: 250 mg/kg/dayRead-across (Terpineol)[3]
Phototoxicity UV/Vis Absorption SpectraNo concernDirect[3]

Foundational Experimental Protocols

The integrity of toxicological data rests on standardized and validated protocols, such as those developed by the OECD.[6][7] These guidelines ensure that data is reliable and mutually accepted across international jurisdictions.[8]

Principle of Acute Oral Toxicity Testing (OECD TG 425)

The Up-and-Down Procedure (UDP) is a method for determining the LD₅₀ while minimizing animal usage.[17]

Methodology:

  • Sighting Study: A single animal is dosed at a best estimate of the LD₅₀.[17]

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically a constant logarithmic value.

  • Main Study: Dosing continues sequentially, with the outcome for one animal determining the dose for the next.[17]

  • Endpoint: The test is concluded when a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred). The LD₅₀ and confidence intervals are then calculated using maximum likelihood methods.[17]

This iterative approach refines the LD₅₀ estimate with each animal, providing a statistically robust result with a minimal number of subjects compared to classical methods.[17]

Diagram: Workflow for Acute Oral Toxicity (OECD TG 425).
Principle of In Vitro Genotoxicity Assessment

While this compound was tested with the BlueScreen™ assay, the Ames test (OECD TG 471) is a foundational method for assessing mutagenicity.

Methodology:

  • Test System: Utilizes several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Exposure: The bacterial strains are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism.

  • Endpoint: If the test substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on an amino acid-deficient medium.

  • Result: A statistically significant increase in the number of revertant colonies compared to a negative control indicates a positive (mutagenic) result.

Hazard Communication and Safe Laboratory Handling

Based on the available data, the following GHS hazard classifications are relevant for laboratory use.

  • H317: May cause an allergic skin reaction.[2][11]

  • H319: Causes serious eye irritation.[2][11][14]

  • H411: Toxic to aquatic life with long lasting effects.[2][9][11]

  • H226/H227: Flammable or Combustible liquid.[2][14]

Recommended Laboratory Practices:

  • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[12][14]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11]

    • Skin Protection: Wear a lab coat. Take off contaminated clothing and wash before reuse.[11]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14][15] Keep containers tightly closed.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical advice.[11][14]

    • Skin: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical attention.[11][15]

    • Ingestion: Rinse mouth with water and obtain medical advice.[9][14]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Avoid release to the environment.[9][11]

Conclusion

The toxicological profile of this compound indicates a substance with a low order of acute toxicity. The primary hazards for laboratory professionals are its potential to cause serious eye irritation and skin irritation or sensitization upon direct contact.[11][13][14] Comprehensive assessments, leveraging both direct data and a scientifically robust read-across approach, show no evidence of genotoxicity, and the risk associated with repeated dose, reproductive, or developmental toxicity is considered low at current exposure levels.[3] Adherence to standard chemical hygiene practices and the use of appropriate personal protective equipment are sufficient to ensure the safe handling of this compound in a research and development setting.

References

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 122, S47-S56.
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The Environmental Biodegradation and Fate of Dihydroterpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydroterpinyl acetate (DHTA), a colorless liquid with a characteristic fresh, woody, and citrus-like aroma, is a widely utilized fragrance ingredient in a variety of consumer products, including detergents, cleaning products, and air fresheners.[1][2] As with any chemical substance with high production volume and widespread dispersive use, a thorough understanding of its environmental biodegradability and ultimate fate is paramount for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the available scientific information on the biodegradability and environmental distribution of DHTA, intended for researchers, environmental scientists, and professionals in the fragrance and chemical industries.

This document synthesizes data on the physicochemical properties of DHTA that govern its environmental behavior, explores its expected metabolic pathways based on its chemical structure, and details the standardized methodologies for assessing its biodegradability.

Physicochemical Properties and Environmental Distribution

The environmental fate of a chemical is largely dictated by its physical and chemical properties. For this compound (CAS No. 58985-18-5), these properties influence its partitioning between different environmental compartments such as water, soil, and air.[1][3][4]

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[1][5]
Molecular Weight 198.31 g/mol [3][6]
Boiling Point 222.2 - 232.55 °C at 760 mmHg[1][6]
Vapor Pressure 0.0685 - 0.103 mmHg at 25°C[1][5]
Log P (Octanol-Water Partition Coefficient) 4.1 - 4.42[5][7]
Water Solubility Insoluble; Estimated at 7.462 mg/L at 25°C[3][7]
Density 0.932 - 0.936 g/cm³ at 20°C[1][3]

The high Log P value and low water solubility suggest that DHTA will have a tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.[7] Its vapor pressure indicates a moderate potential for volatilization into the atmosphere.

Biodegradation of this compound

The biodegradability of a substance is a critical factor in determining its persistence in the environment. For DHTA, there is evidence suggesting it is biodegradable. One industry source describes it as "readily biodegradable" and "83% Renewable".[5] However, predictive models from the EPI Suite's BIOWIN program estimate a slower biodegradation timeline of "weeks-months" and do not classify it as "readily biodegradable".[7] It is important to note that while predictive models are useful for screening, experimental data from standardized tests provide a more definitive assessment.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not considered Persistent, Bioaccumulative, and Toxic (PBT).[6]

Proposed Metabolic Pathway

This initial hydrolysis would yield dihydroterpineol and acetic acid.[6] Both of these metabolites are known to be readily biodegradable. Acetic acid is a simple organic acid that can be readily utilized by a wide range of microorganisms as a carbon source, entering central metabolic pathways. Dihydroterpineol, a saturated monoterpenoid alcohol, would likely undergo further oxidation. The bacterial degradation of similar terpene alcohols, such as citronellol and geraniol, is initiated by the oxidation of the primary alcohol group to a carboxyl group, followed by further degradation through pathways analogous to beta-oxidation.[9]

G DHTA This compound Hydrolysis Esterase-mediated Hydrolysis DHTA->Hydrolysis DHT Dihydroterpineol Hydrolysis->DHT + H₂O AA Acetic Acid Hydrolysis->AA + H₂O Oxidation Oxidation DHT->Oxidation CMP Central Metabolic Pathways AA->CMP Biodegradation Further Biodegradation Oxidation->Biodegradation

Caption: Proposed metabolic pathway for this compound.

Environmental Fate and Ecotoxicity

The environmental fate of DHTA is influenced by its moderate potential for volatilization and its tendency to partition to soil and sediment. In the atmosphere, it is predicted to have a half-life of approximately 10 to 24 hours due to reaction with hydroxyl radicals.[7]

Ecotoxicity data for DHTA presents some inconsistencies. The RIFM safety assessment concluded that the risk quotients (PEC/PNEC) are less than 1, suggesting a low risk to the aquatic environment at current usage levels.[6][10] Conversely, some GHS classifications indicate that DHTA is "Toxic to aquatic life with long lasting effects".[4] Furthermore, some safety data sheets report "no data available" for toxicity to key aquatic organisms like fish, daphnia, and algae.[11] This highlights a need for further empirical studies to definitively characterize the ecotoxicological profile of DHTA.

Standardized Methodologies for Assessment

To obtain definitive data on the biodegradability and environmental fate of DHTA, standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed.

Ready Biodegradability Testing (OECD 301 Series)

The OECD 301 guidelines encompass a series of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[12][13][14] For a substance like DHTA, which has low water solubility, the Manometric Respirometry Test (OECD 301F) or the CO2 Evolution Test (OECD 301B) are suitable.[12][15] These tests typically run for 28 days and measure the consumption of oxygen or the production of carbon dioxide, respectively, as an indicator of mineralization.[12][15] A substance is considered "readily biodegradable" if it reaches a pass level of 60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test period.[12]

Experimental Protocol: OECD 301F - Manometric Respirometry Test
  • Preparation of Mineral Medium: A defined mineral medium is prepared containing essential mineral salts. The pH is adjusted to 7.4 ± 0.2.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

  • Test Setup: The test substance is added to the mineral medium in sealed vessels at a concentration that is not inhibitory to the microorganisms. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with constant stirring.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer, which can be a pressure sensor or a device that measures the volume of oxygen needed to maintain a constant pressure.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Mineral Medium P2 Source and Prepare Inoculum P1->P2 P3 Add Test Substance, Controls, and Reference Compound to Vessels P2->P3 I1 Incubate at Constant Temperature with Stirring (28 days) P3->I1 M1 Continuously Measure Oxygen Consumption I1->M1 A2 Determine Percentage Biodegradation M1->A2 A1 Calculate Theoretical Oxygen Demand (ThOD) A1->A2 A3 Assess 'Ready Biodegradability' Criteria A2->A3

Caption: Workflow for OECD 301F Biodegradability Test.

Analytical Methods for Environmental Matrices

To study the environmental fate of DHTA, robust analytical methods are required to detect and quantify its presence in various environmental samples like water, soil, and sediment.[16] Given its chemical nature, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques due to their high sensitivity and selectivity.[17][18]

Sample preparation is a critical step and will vary depending on the matrix. For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte. For soil and sediment, solvent extraction followed by clean-up steps would be necessary to remove interfering substances.[19][20]

Conclusion

This compound is a fragrance ingredient with physicochemical properties that suggest it will predominantly partition to soil and sediment in the environment. While there is evidence to support its biodegradability, with a likely initial step of ester hydrolysis, there is a discrepancy between industry statements of "readily biodegradable" and computational model predictions of a slower degradation rate. Furthermore, the available ecotoxicity data is conflicting, underscoring the need for further empirical research.

To definitively assess the environmental risk profile of DHTA, standardized OECD biodegradability tests, such as the OECD 301F, should be conducted. Coupled with robust analytical methods for environmental monitoring, these studies will provide the necessary data to ensure a comprehensive understanding of the environmental fate of this widely used fragrance ingredient.

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An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Dihydroterpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of Dihydroterpinyl acetate (DHTA). It is intended for researchers, scientists, and professionals in the fields of drug development, fragrance chemistry, and materials science who require a deep understanding of the thermal properties and stability of this compound. This document moves beyond a standard protocol to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Thermal Analysis for this compound

This compound is a widely utilized fragrance ingredient, valued for its fresh, piney, and citrusy aroma in a variety of consumer products.[1][2] As a volatile organic compound, its thermal behavior is a critical parameter influencing its performance, stability, and safety during manufacturing, storage, and application. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability and decomposition profile of materials like DHTA.[3] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing crucial data on volatilization, decomposition temperatures, and the presence of residual impurities.[4][5]

This guide will detail a methodical approach to the TGA of DHTA, grounded in established standards such as ASTM E1131, which provides a framework for compositional analysis by thermogravimetry applicable to liquids.[6][7]

Physicochemical Properties of this compound

Understanding the inherent properties of DHTA is fundamental to designing a meaningful TGA experiment and interpreting the results. DHTA is a colorless liquid with a molecular formula of C12H22O2 and a molecular weight of 198.3 g/mol .[1][8] Key physical properties relevant to its thermal analysis are summarized in the table below.

PropertyValueSource
Boiling Point 222.2 °C at 760 mmHg[9]
Flash Point 87 °C[9]
Vapor Pressure 0.103 mmHg at 25°C[9]
Appearance Colorless liquid[2]
Solubility Insoluble in water; soluble in alcohol and oils[2][10]

The relatively high boiling point and low vapor pressure indicate that while volatile, DHTA will exhibit a distinct volatilization profile at elevated temperatures that can be precisely captured by TGA.

Experimental Protocol: Thermogravimetric Analysis of this compound

This section outlines a detailed, step-by-step methodology for conducting the TGA of DHTA. The protocol is designed to be self-validating by incorporating system suitability checks and clear procedural steps.

3.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. The instrument's temperature and mass scales should be calibrated according to manufacturer specifications and relevant standards (e.g., ASTM E1582 for temperature calibration and ASTM E2040 for mass scale calibration).[3]

3.2. Experimental Parameters

The selection of experimental parameters is critical for obtaining high-quality, reproducible data. The following parameters are recommended for the analysis of DHTA:

ParameterRecommended SettingRationale
Sample Size 5-10 mgA smaller sample size minimizes thermal gradients within the sample and ensures a more uniform temperature profile.[3]
Sample Pan Open aluminum or platinum panAn open pan allows for the free escape of volatile components. Aluminum is suitable for temperatures up to 600°C.
Atmosphere Inert (Nitrogen)An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability and volatilization of the compound.[5]
Gas Flow Rate 50-100 mL/minA consistent flow rate ensures a stable atmosphere and efficient removal of evolved gases.
Temperature Program Ramp from 30°C to 400°CThis range will capture the complete volatilization of DHTA, which is expected to occur well below 400°C based on its boiling point.
Heating Rate 10 °C/minA heating rate of 10°C/min provides a good balance between resolution and analysis time.

3.3. Step-by-Step Procedure

  • Instrument Preparation: Power on the TGA instrument and allow it to stabilize. Start the data acquisition software.

  • Gas Purge: Begin purging the furnace with nitrogen gas at the specified flow rate for at least 30 minutes to ensure an inert atmosphere.

  • Tare the Balance: Tare the microbalance to zero.

  • Sample Preparation: Using a calibrated micropipette, carefully dispense 5-10 mg of this compound into a clean, tared sample pan.

  • Load Sample: Place the sample pan into the TGA furnace.

  • Equilibration: Allow the sample to equilibrate at the starting temperature (30°C) for 5 minutes.

  • Initiate Heating Program: Begin the temperature ramp from 30°C to 400°C at a rate of 10°C/min.

  • Data Collection: Record the mass loss and temperature continuously throughout the experiment.

  • Post-Analysis: Once the run is complete, cool the furnace to room temperature. Remove the sample pan and clean the furnace as per the manufacturer's instructions.

  • Data Analysis: Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset temperature of volatilization, peak volatilization temperature, and final residual mass.

Interpretation of TGA and DTG Curves for this compound

The TGA of a pure, volatile compound like DHTA is expected to show a single, sharp mass loss step corresponding to its volatilization.

4.1. The TGA Curve

The TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. For DHTA, the curve is expected to remain at 100% mass until the onset of volatilization. A steep, single-step mass loss will then occur, concluding with a residual mass approaching 0%.

4.2. The Derivative Thermogravimetric (DTG) Curve

The DTG curve is the first derivative of the TGA curve and plots the rate of mass loss against temperature. This curve is particularly useful for identifying the temperature at which the maximum rate of mass loss occurs. For DHTA, a single, sharp peak is anticipated on the DTG curve, corresponding to the rapid volatilization of the sample.

4.3. Expected Thermal Events

  • Onset Temperature (Tonset): This is the temperature at which significant mass loss begins. For DHTA, this will be the onset of rapid evaporation and is expected to be lower than its boiling point due to the dynamic heating conditions and the influence of vapor pressure.

  • Peak Temperature (Tpeak): This is the temperature at which the rate of mass loss is at its maximum, identified as the peak of the DTG curve.

  • Complete Volatilization: The temperature at which the mass loss is complete, and the residual mass is near zero.

The thermal analysis of essential oils, which are mixtures of volatile compounds, often shows multiple mass loss steps.[11][12] However, for a pure compound like DHTA, a single, well-defined volatilization event is the most probable outcome.

Visualizing the Process

5.1. Experimental Workflow

The following diagram illustrates the key stages of the TGA experimental workflow for this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg DHTA) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample purge Purge with Nitrogen load_sample->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Ramp Temperature to 400°C at 10°C/min equilibrate->heat data_acq Data Acquisition (Mass vs. Temp) heat->data_acq analysis Analyze TGA/DTG Curves data_acq->analysis end End analysis->end

Caption: TGA Experimental Workflow for this compound.

5.2. Predicted Thermal Decomposition Pathway

The primary thermal event for this compound under an inert atmosphere is volatilization, not decomposition. The following diagram illustrates this process.

DHTA_Decomposition DHTA_liquid This compound (Liquid) C12H22O2 DHTA_gas This compound (Gas) C12H22O2 DHTA_liquid->DHTA_gas Heat (Volatilization)

Caption: Predicted Thermal Pathway for this compound in TGA.

Factors Influencing the TGA of this compound

Several factors can influence the TGA results and should be carefully controlled:

  • Purity of the Sample: Impurities can lead to additional mass loss steps or a broader volatilization range.

  • Heating Rate: Higher heating rates can shift the volatilization to higher temperatures. A consistent heating rate is crucial for reproducibility.

  • Atmosphere: The presence of oxygen could lead to oxidative decomposition, resulting in a different thermal profile. A strictly inert atmosphere is necessary to study the inherent thermal stability.

  • Sample Pan Geometry: The surface area to volume ratio can affect the rate of volatilization. Using the same type of sample pan for all analyses is recommended.

Conclusion

Thermogravimetric analysis is a powerful and indispensable tool for characterizing the thermal stability and volatilization behavior of this compound. By following a well-designed experimental protocol grounded in established standards, researchers can obtain reliable and reproducible data that is critical for quality control, formulation development, and safety assessment. The interpretation of the TGA and DTG curves, in conjunction with an understanding of the compound's physicochemical properties, provides a comprehensive thermal profile of this compound.

References

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Dihydroterpinyl Acetate: A Versatile Chiral Building Block for Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chiral building blocks are the cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. This guide introduces dihydroterpinyl acetate, a readily accessible and highly versatile chiral synthon derived from the terpene family. We will explore its fundamental properties, detail robust methods for its synthesis and chiral resolution, and showcase its application as a powerful tool in asymmetric transformations. This document serves as a technical resource, providing not only established protocols but also the underlying scientific rationale to empower researchers in leveraging this valuable molecule for novel drug discovery and development.

Introduction: The Case for this compound

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is fundamental to modern chemistry, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often confined to a single enantiomer.[1] The selection of an appropriate chiral starting material or "chiral building block" is a critical strategic decision in the design of a synthetic route.[2] An ideal chiral building block is readily available, stereochemically stable, and possesses functional handles that allow for its incorporation and subsequent removal under mild conditions.

This compound (also known as p-menthan-8-yl acetate) emerges as a compelling candidate.[3] Derived from abundant natural terpenes like α-pinene or terpineol, it offers a cost-effective and sustainable starting point.[4][5] Its rigid cyclohexane backbone provides a well-defined stereochemical environment, making it an effective chiral auxiliary for inducing asymmetry in a wide range of chemical reactions.

Physicochemical Properties and Stereochemistry

This compound is a colorless liquid characterized by a fresh, woody, and cologne-like odor.[6][7] It is commercially available as a mixture of cis and trans isomers.[8] Understanding its physical properties is crucial for its handling, purification, and use in synthesis.

PropertyValueSource
Molecular Formula C12H22O2[3][4][8]
Molecular Weight 198.3 g/mol [3][4][8]
Boiling Point 222.2 °C @ 760 mmHg[8]
Flash Point 87 °C - 102 °C[8][9]
Density ~0.932 - 0.936 g/cm³ @ 20-25 °C[6][8][9]
Refractive Index ~1.447 - 1.453 @ 20 °C[6][8]
Solubility Insoluble in water; soluble in alcohols and oils[4][9]

The key to its utility lies in its stereochemistry. The molecule possesses multiple chiral centers, leading to the existence of several stereoisomers. The specific enantiomer used will dictate the stereochemical outcome of the reactions in which it participates.

Synthesis and Chiral Resolution: Accessing Enantiopure Material

The practical application of this compound as a chiral building block is contingent upon the efficient preparation of its enantiomerically pure forms. A common and economically viable route begins with the acetylation of dihydroterpineol, which itself can be derived from the hydrogenation of terpinyl acetate or α-terpineol.[4][8][10] This typically yields a racemic mixture of this compound.

The critical step is the resolution of this racemic mixture. Enzymatic kinetic resolution (EKR) has proven to be a highly effective and green method for this purpose.[11][12]

Enzymatic Kinetic Resolution (EKR)

EKR leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer over the other.[11][13] In the case of racemic this compound, a lipase can selectively hydrolyze one enantiomer of the acetate, leaving the other unreacted. This results in a mixture of an enantioenriched alcohol and the remaining enantioenriched acetate, which can then be separated chromatographically.

The choice of enzyme is critical for achieving high enantioselectivity. Lipases such as those from Candida antarctica (e.g., Novozym® 435), Pseudomonas cepacia, and Pseudomonas fluorescens have shown excellent performance in resolving various acetate esters.[11][14]

Diagram 1: General Workflow for Synthesis and Resolution

G cluster_0 Synthesis cluster_1 Resolution cluster_2 Purification Terpene Precursor Terpene Precursor Dihydroterpineol Dihydroterpineol Terpene Precursor->Dihydroterpineol Hydration/ Hydrogenation Racemic this compound Racemic this compound Dihydroterpineol->Racemic this compound Acetylation Enantiomerically\nEnriched Acetate Enantiomerically Enriched Acetate Racemic this compound->Enantiomerically\nEnriched Acetate Enzymatic Kinetic Resolution (EKR) with Lipase Enantiomerically\nEnriched Alcohol Enantiomerically Enriched Alcohol Racemic this compound->Enantiomerically\nEnriched Alcohol Selective Hydrolysis Purified (+)-Acetate Purified (+)-Acetate Enantiomerically\nEnriched Acetate->Purified (+)-Acetate Chromatography Purified (-)-Acetate Purified (-)-Acetate Enantiomerically\nEnriched Alcohol->Purified (-)-Acetate Re-acetylation & Chromatography

Caption: Workflow for synthesis and resolution of this compound.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example and may require optimization based on the specific substrate and enzyme batch.

  • Setup: To a solution of racemic this compound (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) and a co-solvent (e.g., toluene or THF) to aid solubility, add the selected lipase (e.g., Novozym® 435, typically 10-50% by weight of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 25-40 °C). The progress of the reaction should be monitored closely.

    • Causality: The choice of solvent and temperature is crucial. A biphasic system can be advantageous for enzyme stability and product separation. Temperature affects both the reaction rate and the enzyme's stability and selectivity.

  • Monitoring: Withdraw aliquots at regular intervals and analyze them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of both the remaining acetate and the alcohol product.

  • Quenching: When the reaction reaches approximately 50% conversion (the theoretical maximum for a kinetic resolution), stop the reaction by filtering off the enzyme.

    • Trustworthiness: Aiming for ~50% conversion is key to maximizing the enantiomeric excess of both the product and the unreacted starting material. Pushing the reaction further will decrease the ee of the unreacted enantiomer.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of the enantioenriched alcohol and acetate can be separated by column chromatography on silica gel.

Applications in Asymmetric Synthesis

Once obtained in enantiopure form, this compound can be used as a chiral auxiliary. The acetate group can be hydrolyzed to reveal the alcohol, which can then be attached to a prochiral substrate. The bulky and stereochemically defined dihydroterpinyl group then directs the approach of a reagent to one face of the substrate, leading to a highly stereoselective transformation.

This approach has been successfully applied in a variety of reactions, including:

  • Asymmetric aldol reactions

  • Enantioselective conjugate additions

  • Stereoselective Diels-Alder reactions

The principle behind its effectiveness is steric hindrance. The rigid cyclohexane ring and its methyl groups effectively block one face of the reactive center, forcing the incoming reagent to attack from the less hindered side.

Diagram 2: Principle of Chiral Induction

G cluster_0 Chiral Auxiliary Directs Reaction Prochiral_Substrate Prochiral Substrate Intermediate Chiral Intermediate (Substrate + Auxiliary) Prochiral_Substrate->Intermediate Covalent Attachment Chiral_Auxiliary Enantiopure Dihydroterpineol Chiral_Auxiliary->Intermediate Product Diastereomerically Pure Product Intermediate->Product Stereoselective Reaction Reagent Reagent Reagent->Product Final_Product Enantiopure Final Product Product->Final_Product Cleavage of Auxiliary

Caption: Mechanism of action for a chiral auxiliary in asymmetric synthesis.

Future Outlook and Conclusion

This compound represents a powerful, yet perhaps underutilized, chiral building block in the arsenal of the synthetic chemist. Its origins from abundant natural sources make it an attractive option from both an economic and sustainability perspective. The development of more efficient dynamic kinetic resolution (DKR) processes, which could theoretically convert 100% of the racemic starting material into the desired enantiomer, presents an exciting avenue for future research.[14][15] As the complexity of drug candidates continues to increase, the need for robust and versatile chiral building blocks like this compound will only grow, solidifying its role in the future of asymmetric synthesis and pharmaceutical development.[16][17]

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Dihydroterpinyl acetate interaction with biological membranes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Interaction of Dihydroterpinyl Acetate with Biological Membranes

Authored by: A Senior Application Scientist

Abstract

This compound (DHTA), a monocyclic monoterpenoid ester, is widely utilized in the fragrance and cosmetics industries.[1][2] Its physicochemical properties, notably its lipophilicity, suggest a significant potential for interaction with biological membranes. This guide provides a comprehensive technical overview of the theoretical and experimental frameworks for characterizing the interaction between DHTA and lipid bilayers. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and synthesize the data to provide insights for researchers, scientists, and drug development professionals. This document is structured to serve as a foundational resource for investigating how small, lipophilic molecules like DHTA modulate the structure and function of cellular membranes.

Introduction: this compound in a Biological Context

This compound (DHTA), chemically known as 2-(4-methylcyclohexyl)propan-2-yl acetate, is a saturated monoterpenoid ester.[3][4] While its primary applications are as a fragrance agent and solvent, its molecular structure warrants a deeper investigation into its biological interactions.[2][5] Terpenes and their derivatives are known to interact with biological systems, with some exhibiting antimicrobial, anti-inflammatory, and penetration-enhancing properties.[6] Many of these effects are hypothesized to originate from their interaction with the lipid bilayer of cell membranes.[7]

Understanding the interaction of DHTA with biological membranes is crucial for several reasons:

  • Toxicology and Safety Assessment: As a common ingredient in consumer products, assessing its potential to disrupt membrane integrity is a key aspect of safety evaluation.[8]

  • Drug Delivery: Lipophilic molecules can act as permeation enhancers, facilitating the transport of active pharmaceutical ingredients across the skin and other biological barriers.[6] Characterizing DHTA's effect on membrane structure could reveal its potential in this area.

  • Cellular Biology: Investigating how a simple ester like DHTA perturbs lipid organization can provide fundamental insights into the forces that govern membrane stability and dynamics.

This guide will provide the necessary protocols and theoretical background to rigorously investigate these interactions.

Physicochemical Properties of this compound

A molecule's interaction with a lipid bilayer is largely dictated by its physicochemical properties. The key parameters for DHTA are summarized below.

PropertyValueSource
Molecular Formula C12H22O2[3]
Molecular Weight 198.31 g/mol [2]
Appearance Colorless to pale straw oily liquid[1]
Solubility Insoluble in water; Soluble in alcohol and oils[1]
LogP (o/w) (estimated) ~4.0[3]

The high estimated LogP value indicates significant lipophilicity, suggesting that DHTA will preferentially partition from an aqueous environment into the hydrophobic core of a lipid membrane.

The Biological Membrane: A Dynamic and Complex Barrier

The fluid mosaic model describes the cell membrane as a two-dimensional fluid of lipids and proteins. The lipid bilayer, primarily composed of phospholipids, cholesterol, and sphingolipids, provides the basic structure and acts as a semi-permeable barrier. The physical state of this bilayer, often referred to as membrane fluidity, is critical for cellular processes such as signaling, transport, and enzyme activity. The introduction of exogenous molecules like DHTA can perturb this delicate balance.

Investigating DHTA-Membrane Interactions: A Multi-faceted Approach

No single technique can fully elucidate the complex interactions between a small molecule and a biological membrane. Therefore, a combination of biophysical and computational methods is required. Here, we present a suite of robust experimental protocols.

Differential Scanning Calorimetry (DSC): Probing the Energetics of Phase Transitions

Expertise & Experience: DSC is a powerful technique to measure the heat changes associated with the phase transitions of lipid bilayers.[9] Liposomes, which are artificial vesicles composed of a lipid bilayer, are excellent model systems for these studies.[9] The main phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα).[9] The introduction of a molecule like DHTA that partitions into the bilayer is expected to disrupt the packing of the lipid acyl chains, leading to a broadening and lowering of the Tm.[7][10]

Experimental Protocol: DSC Analysis of DHTA in DPPC Liposomes

  • Liposome Preparation:

    • Prepare stock solutions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and DHTA in chloroform.

    • In glass vials, mix the DPPC and DHTA stock solutions to achieve the desired molar ratios (e.g., 100:0, 98:2, 95:5, 90:10 DPPC:DHTA).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vials.

    • Place the vials under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid films with a suitable buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 10 mg/mL.

    • Vortex the hydrated films vigorously above the Tm of DPPC (~41°C) to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the liposome suspension (e.g., 20 µL) into a DSC sample pan and seal it. Use the same volume of buffer in the reference pan.

    • Place the pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected pre-transition of DPPC (e.g., 25°C).

    • Scan the temperature at a rate of 1°C/min up to a temperature above the main phase transition (e.g., 50°C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermograms to determine the Tm and the enthalpy of the transition (ΔH).

Data Presentation: Expected DSC Results

DHTA (mol%)Tm (°C)ΔT½ (°C)ΔH (kcal/mol)
0~41.5Narrow~8.7
2LoweredBroadenedDecreased
5Further LoweredFurther BroadenedFurther Decreased
10Significantly LoweredSignificantly BroadenedSignificantly Decreased

Note: The values for DHTA-containing liposomes are qualitative predictions.

Fluorescence Spectroscopy: Assessing Membrane Fluidity with Laurdan

Expertise & Experience: The fluorescent probe Laurdan is exquisitely sensitive to the polarity of its environment.[11] In a lipid bilayer, its fluorescence emission spectrum shifts depending on the degree of water penetration into the bilayer, which is directly related to the packing of the phospholipids.[12][13] This shift is quantified by the Generalized Polarization (GP) value.[14] A higher GP value corresponds to a more ordered, gel-like membrane, while a lower GP value indicates a more fluid, liquid-crystalline-like membrane.[12]

Experimental Protocol: Laurdan GP Measurement in LUVs

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) of a chosen lipid composition (e.g., DPPC) with varying concentrations of DHTA using the extrusion method.

    • Add a small aliquot of a concentrated Laurdan stock solution in ethanol to the LUV suspension to achieve a final lipid-to-probe ratio of 500:1.

    • Incubate the mixture in the dark for 30 minutes to allow for probe incorporation.

  • Fluorescence Measurement:

    • Place the Laurdan-labeled LUV suspension in a temperature-controlled cuvette in a spectrofluorometer.

    • Set the excitation wavelength to 350 nm.

    • Record the emission spectra from 400 nm to 550 nm at various temperatures, spanning the phase transition of the lipid.

    • Calculate the GP value using the following equation: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[12]

Data Presentation: Expected Laurdan GP Values

Temperature (°C)GP (Pure DPPC)GP (DPPC + 5 mol% DHTA)
30High (~0.5)Slightly Lower
41 (Tm of DPPC)Mid-range (~0.0)Significantly Lower
50Low (~ -0.2)Low (~ -0.2)

Note: The GP values for DHTA-containing liposomes are qualitative predictions.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Window into Acyl Chain Order

Expertise & Experience: FTIR spectroscopy can provide detailed information about the conformational order of the lipid acyl chains.[15] The stretching vibrations of the methylene groups (CH₂) in the acyl chains are particularly informative.[10][16] The frequency of the symmetric (νs) and antisymmetric (νas) CH₂ stretching bands is sensitive to the number of gauche-trans isomers. An increase in the frequency of these bands indicates a higher degree of conformational disorder (i.e., increased fluidity).[10]

Experimental Protocol: FTIR Analysis of DHTA in Lipid Bilayers

  • Sample Preparation:

    • Prepare hydrated lipid films with and without DHTA as described in the DSC protocol.

    • Place a small amount of the hydrated lipid paste between two CaF₂ windows.

    • Mount the windows in a temperature-controlled sample holder.

  • FTIR Measurement:

    • Place the sample holder in the FTIR spectrometer.

    • Acquire spectra over a range of temperatures, allowing the sample to equilibrate at each temperature.

    • Focus on the 2800-3000 cm⁻¹ region, which contains the CH₂ stretching vibrations.[17]

    • Determine the peak positions of the symmetric (~2850 cm⁻¹) and antisymmetric (~2920 cm⁻¹) CH₂ stretching bands.

Data Presentation: Expected FTIR Wavenumber Shifts

Temperature (°C)νas(CH₂) (Pure DPPC) (cm⁻¹)νas(CH₂) (DPPC + 5 mol% DHTA) (cm⁻¹)
30 (Gel Phase)~2918~2919
45 (Liquid Phase)~2924~2924.5

Note: The wavenumber values are illustrative. The key observation is the shift to higher wavenumbers with increasing temperature and the presence of DHTA.

Visualizing the Interaction: Molecular Dynamics (MD) Simulations

Expertise & Experience: MD simulations provide a computational microscope to visualize the behavior of DHTA within a lipid bilayer at an atomic level.[18] By simulating the movements of all atoms in the system over time, we can observe how DHTA partitions into the membrane, where it localizes, and how it affects the surrounding lipid molecules.[19][20]

Workflow for MD Simulation of DHTA in a POPC Bilayer

MD_Workflow

Caption: Workflow for setting up and analyzing a molecular dynamics simulation.

Expected Insights from MD Simulations:

  • Localization of DHTA: The density profile will show the probable location of DHTA within the bilayer (e.g., near the headgroups, in the upper acyl chain region, or in the bilayer center).

  • Membrane Perturbation: An increase in the area per lipid and a decrease in the acyl chain order parameters would corroborate experimental findings of increased fluidity.

  • Intermolecular Interactions: Radial distribution functions can reveal specific interactions between DHTA and lipid atoms (e.g., hydrogen bonding between the ester carbonyl and water or lipid headgroups).

Synthesis of Findings and Implications

The combined results from DSC, fluorescence spectroscopy, FTIR, and MD simulations will provide a comprehensive picture of how DHTA interacts with and perturbs biological membranes. It is hypothesized that DHTA, due to its lipophilic nature, will readily partition into the hydrophobic core of the lipid bilayer. This will disrupt the ordered packing of the lipid acyl chains, leading to:

  • A decrease in the main phase transition temperature and enthalpy.

  • An increase in membrane fluidity, as indicated by a lower Laurdan GP value.

  • Increased conformational disorder of the acyl chains, observable as a shift to higher wavenumbers in FTIR spectra.

Implications for Drug Development and Toxicology:

  • Penetration Enhancer: The fluidizing effect of DHTA could enhance the permeability of the membrane to other molecules, suggesting its potential use as a penetration enhancer in transdermal drug delivery systems.

  • Toxicological Profile: At high concentrations, significant membrane disruption could lead to increased permeability and leakage of cellular contents, which is an important consideration for its use in cosmetic and consumer products.[7]

Conclusion

This technical guide has outlined a rigorous, multi-pronged approach to characterizing the interaction of this compound with biological membranes. By employing a combination of calorimetric, spectroscopic, and computational techniques, researchers can gain a detailed understanding of how this widely used compound modulates the physical properties of lipid bilayers. The insights gained from these studies are essential for a thorough safety assessment of DHTA and for exploring its potential applications in fields such as drug delivery. The self-validating nature of these complementary protocols ensures a high degree of confidence in the experimental outcomes.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6631, this compound. [Link]

  • Mady, F. M., & Elshemey, W. M. (2024). DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane. Journal of Bioenergetics and Biomembranes, 56(4), 553–561. [Link]

  • Bessa, C., Santos, C., & Eaton, P. (2018). Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria. Data in Brief, 19, 223–229. [Link]

  • Gentry, J., et al. (2023). Plant Terpenoid Permeability through Biological Membranes Explored via Molecular Simulations. The Journal of Physical Chemistry B, 127(5), 1166–1177. [Link]

  • Mendanha, S. A., & Alonso, A. (2015). Effects of terpenes on fluidity and lipid extraction in phospholipid membranes. Biophysical Chemistry, 198, 45–54. [Link]

  • Mady, F. M., & Elshemey, W. M. (2024). DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane. ResearchGate. [Link]

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  • Gentry, J., et al. (2022). Plant Terpenoid Permeability through Biological Membranes Explored via Molecular Simulations. ChemRxiv. [Link]

  • NIPPON TERPENE CHEMICALS, INC. This compound | Our Products. [Link]

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  • Pohorille, A., et al. (2019). Molecular Dynamics Simulations of Membrane Permeability. Chemical Reviews, 119(9), 5824–5853. [Link]

  • Engelbrecht, A., & Alonso, A. (2008). Terpenes increase the partitioning and molecular dynamics of an amphipathic spin label in stratum corneum membranes. Biophysical Chemistry, 133(1-3), 56–65. [Link]

  • Santonocito, D., et al. (2022). An FTIR Spectroscopy Investigation on Different Methods of Lipid Extraction from HepG2 Cells. MDPI. [Link]

  • Gualtieri, T., et al. (2020). FTIR Spectroscopy to Reveal Lipid and Protein Changes Induced on Sperm by Capacitation: Bases for an Improvement of Sample. Applied Sciences, 10(22), 8234. [Link]

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Methodological & Application

Application Notes & Protocols: Laboratory Scale Synthesis of Dihydroterpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Dihydroterpinyl Acetate (DHTA), a valuable fragrance ingredient and specialty solvent.[1][2][3][4] The primary method detailed is the acid-catalyzed esterification of dihydroterpineol with acetic anhydride.[5][6][7] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into the rationale behind procedural choices. It includes a detailed, step-by-step protocol, methods for purification, and analytical techniques for characterization, ensuring a reproducible and verifiable synthesis.

Introduction and Scientific Rationale

This compound (CAS No: 58985-18-5) is a mixture of p-Menthane-8-yl acetate and p-Menthane-1-yl acetate.[1][3][8] It is a colorless liquid prized for its fresh, woody, and cologne-like aroma, which is milder than that of its precursor, terpinyl acetate.[1][4] Its high stability and solvency also make it a critical component in various industrial applications, including as a solvent for conductive pastes, glass pastes, and sintering binders.[1][3]

The synthesis of DHTA is a cornerstone reaction in organic chemistry—the esterification of a tertiary alcohol. While industrial production may involve the hydrogenation of terpinyl acetate[8], a direct and instructive laboratory approach is the esterification of dihydroterpineol. This process, typically catalyzed by a strong acid, involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of an acetylating agent, such as acetic anhydride. Acetic anhydride is often preferred over acetic acid in the laboratory for this specific esterification because the reaction is more favorable thermodynamically; it avoids the generation of water as a byproduct, which could drive the equilibrium back towards the reactants, and the reaction proceeds more readily without the need for byproduct removal.[9]

Understanding this synthesis provides a practical platform for exploring reaction kinetics, purification techniques like vacuum distillation, and analytical chemistry for product verification.

Reaction Mechanism and Stoichiometry

The core of this synthesis is a nucleophilic acyl substitution reaction. The process can be broken down into the following key stages:

  • Protonation of the Catalyst (if applicable) and Acetylating Agent : A catalytic amount of strong acid (e.g., H₂SO₄) protonates one of the carbonyl oxygens of the acetic anhydride, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack : The lone pair of electrons on the hydroxyl oxygen of dihydroterpineol attacks the highly electrophilic carbonyl carbon of the activated acetic anhydride. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination : A proton is transferred, and the leaving group (an acetate ion) is eliminated, which is subsequently protonated to form acetic acid.

  • Deprotonation : The final step is the deprotonation of the oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

Stoichiometric Considerations

A slight excess of the acetylating agent, acetic anhydride, is used to ensure the complete conversion of the more valuable starting material, dihydroterpineol.

Quantitative Data for Synthesis
ReagentFormulaMW ( g/mol )AmountMoles (mol)Molar Ratio
DihydroterpineolC₁₀H₂₀O156.2715.6 g0.101.0
Acetic AnhydrideC₄H₆O₃102.0912.2 g (11.3 mL)0.121.2
Sulfuric Acid (conc.)H₂SO₄98.08~5 dropsCatalyticN/A

Detailed Experimental Protocol

This protocol is designed for a 0.10 molar scale synthesis. Adjust quantities as needed, maintaining the stoichiometric ratios.

Materials and Equipment
  • Reagents : Dihydroterpineol (≥97%), Acetic Anhydride (≥98%), Sulfuric Acid (98%), Diethyl Ether (or Ethyl Acetate), Saturated Sodium Bicarbonate solution (NaHCO₃), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).

  • Glassware & Equipment : 250 mL Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel (500 mL), Beakers, Erlenmeyer flasks, Rotary evaporator, Vacuum distillation apparatus.

Step-by-Step Synthesis Procedure
  • Reaction Setup : Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.

  • Reagent Addition : To the flask, add dihydroterpineol (15.6 g, 0.10 mol). With continuous stirring, add acetic anhydride (12.2 g, 0.12 mol).

  • Catalyst Addition : Caution: Highly exothermic reaction. Slowly and carefully add 5 drops of concentrated sulfuric acid through the top of the condenser. An immediate increase in temperature may be observed.

  • Reaction : Heat the mixture to a gentle reflux (approximately 80-90°C) using the heating mantle. Maintain the reflux with stirring for 2 hours to ensure the reaction goes to completion.

  • Work-up - Quenching : After 2 hours, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Work-up - Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts in the separatory funnel.

  • Work-up - Neutralization : Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently. Repeat the wash until no more gas evolves. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Work-up - Brine Wash : Wash the organic layer with 50 mL of saturated brine solution to remove residual water and salts.

  • Drying and Solvent Removal : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let it stand for 15 minutes. Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The remaining oil is the crude this compound.

Purification

The crude product is purified by vacuum distillation to separate the desired ester from any unreacted starting material and high-boiling point byproducts.[6]

  • Set up a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction boiling at approximately 105-110°C at 10 mmHg. The boiling point of this compound is around 220-225°C at atmospheric pressure.[1][3]

Characterization and Quality Control

Confirm the identity and purity of the synthesized product using the following analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for assessing the purity of the final product and confirming its molecular weight.[10][11][12] The presence of a major peak corresponding to the molecular weight of DHTA (198.31 g/mol ) confirms a successful synthesis.[3][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the formation of the ester functional group. The spectrum of the product should show:

  • A strong C=O (ester carbonyl) stretch around 1735 cm⁻¹.

  • A C-O stretch around 1240 cm⁻¹.

  • The disappearance of the broad O-H stretch from the starting alcohol (around 3400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides definitive structural confirmation. Key expected signals include:

  • A singlet around δ 2.0 ppm corresponding to the acetate methyl protons (-OCOCH₃).

  • Characteristic signals in the aliphatic region (δ 0.8-1.8 ppm) for the protons on the cyclohexane ring and the other methyl groups.

Summary of Analytical Data
Analysis MethodExpected ResultPurpose
Appearance Colorless, clear liquidBasic Quality Check
GC-MS Major peak with m/z = 198.3Purity assessment & MW confirmation
IR (cm⁻¹) Strong absorbance at ~1735 (C=O) and ~1240 (C-O)Functional group confirmation
¹H NMR (ppm) Singlet at ~2.0 ppm (3H)Structural elucidation
Refractive Index 1.440 - 1.460 at 20°C[1]Physical property verification

Visualized Workflows and Logic

The following diagrams illustrate the key processes in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reagents 1. Reagents (Dihydroterpineol, Acetic Anhydride) catalysis 2. Catalysis (H₂SO₄) reagents->catalysis reflux 3. Reflux (2 hours) catalysis->reflux quench 4. Quench (H₂O) reflux->quench extract 5. Extraction (Ether) quench->extract neutralize 6. Neutralize (NaHCO₃) extract->neutralize dry 7. Dry & Evaporate neutralize->dry vac_dist 8. Vacuum Distillation dry->vac_dist gcms GC-MS vac_dist->gcms ir IR vac_dist->ir nmr NMR vac_dist->nmr

Caption: Experimental workflow from synthesis to analysis.

Logical_Relationship synthesis Synthesis Reagents + Catalyst Crude Product purification Purification Crude Product Pure DHTA synthesis:product->purification:input Isolate analysis Analysis Pure DHTA Spectral & Purity Data purification:output->analysis:sample Characterize analysis:data->synthesis:reagents Validate Process

Caption: Logical relationship between synthesis, purification, and analysis.

Safety and Troubleshooting

Safety Precautions :

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

Troubleshooting Guide :

Potential IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient heating/reflux time; Loss of product during work-up.Extend reflux time; Ensure proper phase separation during extraction; Minimize transfers.
Product is Wet (Cloudy) Incomplete drying of the organic layer.Add more anhydrous MgSO₄ and allow for longer drying time; Ensure brine wash was performed correctly.
Product is Acidic Incomplete neutralization during work-up.Repeat the wash with saturated NaHCO₃ solution until the aqueous layer is basic.
Impure Product (from GC/NMR) Incomplete reaction; Inefficient distillation.Re-purify via vacuum distillation, ensuring careful collection of the correct boiling fraction.

References

  • Nippon Terpene Chemicals. (n.d.). This compound. BuyChemJapan. Retrieved from [Link]

  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Meng, Z., Qin, R., Wen, R., Xie, J., Li, G., & Zhou, Y. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLOS ONE, 19(4), e0299218. [Link]

  • Meng, Z., Qin, R., Wen, R., Xie, J., Li, G., & Zhou, Y. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLoS ONE, 19(4), e0299218. [Link]

  • Meng, Z., Qin, R., Wen, R., Xie, J., Li, G., & Zhou, Y. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. PLoS One, 19(4), e0299218. [Link]

  • Liu, K. J., & Lin, H. M. (2009). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide. Biochemical Engineering Journal, 43(2), 203-207. [Link]

  • Meng, Z., Qin, R., Wen, R., Xie, J., Li, G., & Zhou, Y. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PLOS ONE, 19(4), e0299218. [Link]

  • Meng, Z., et al. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. R Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503354A - Method for preparing terpinyl acetate.
  • Google Patents. (n.d.). US2423545A - Esterification of terpene alcohols.
  • Royal Society of Chemistry. (n.d.). Unravelling transition metal-catalyzed terpenic alcohol esterification: a straightforward process for the synthesis of fragrances. Catalysis Science & Technology. Retrieved from [Link]

  • MDPI. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Dihydroterpineol acetate. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 122, S47-S56. [Link]

  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Retrieved from [Link]

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Application Note: High-Throughput GC-MS Analysis of Dihydroterpinyl Acetate for Quality Control in Fragrance and Consumer Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroterpinyl acetate is a key aroma chemical prized for its fresh, citrus, and pine-like scent profile, finding extensive use in perfumes, detergents, and a variety of household products.[1] As a fragrance ingredient, its purity and consistent isomeric composition are critical to the final product's olfactory characteristics and stability. This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed for researchers, quality control analysts, and formulation scientists, providing a reliable framework for the separation and identification of this compound isomers and potential impurities.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the flavor and fragrance industry.[2] Its ability to separate complex mixtures of volatile compounds and provide detailed mass spectra for unambiguous identification makes it the gold standard for analyzing fragrance ingredients like this compound.[2][3] this compound itself is typically a mixture of cis and trans isomers of p-menthan-1-yl and p-menthan-8-yl acetates, produced through the hydrogenation of terpinyl acetates.[1][4] The precise ratio of these isomers can influence the overall scent profile, making accurate analytical characterization essential for quality assurance.

This guide provides a comprehensive workflow, from sample preparation to data analysis, explaining the rationale behind key instrumental parameters. The protocol is designed to be self-validating, ensuring reproducibility and trustworthiness in results.

Chemical and Physical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₂[4][5]
Molecular Weight198.30 g/mol [5]
Boiling Point222.2 °C at 760 mmHg[4]
Flash Point87 °C - 102 °C[4][6]
AppearanceColorless to pale yellow liquid[1][7]
Odor ProfileCitrus, fresh, pine-needle, slightly herbaceous[1]

Experimental Workflow

The overall process for the GC-MS analysis of this compound is a sequential procedure designed to ensure accuracy and precision. The workflow begins with careful sample preparation to bring the analyte into a suitable concentration range for the instrument, followed by chromatographic separation and mass spectrometric detection and identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (Neat or in Product Matrix) Dilution Dilute with Hexane (e.g., 1:100 v/v) Sample->Dilution Step 1 Vortex Vortex to Homogenize Dilution->Vortex Step 2 Filtering Filter (0.45 µm PTFE) Vortex->Filtering Step 3 Vial Transfer to GC Vial Filtering->Vial Step 4 Injection Autosampler Injection (1 µL) Vial->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Step 5 Ionization Electron Ionization (70 eV) Separation->Ionization Step 6 Detection Mass Detection (Quadrupole) Ionization->Detection Step 7 TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Step 8 LibrarySearch NIST Library Search Integration->LibrarySearch Step 9 Report Generate Report (Purity & Identity) LibrarySearch->Report Step 10

Caption: GC-MS workflow for this compound analysis.

Materials and Instrumentation

  • Solvent: Hexane (GC grade or equivalent)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Filters: 0.45 µm PTFE syringe filters

  • Pipettes: Calibrated micropipettes

  • Gas Chromatograph: Agilent GC system (or equivalent) with a split/splitless injector

  • Mass Spectrometer: Agilent Mass Selective Detector (MSD) (or equivalent)

  • GC Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for resolving a wide range of volatile and semi-volatile compounds.[8]

  • Carrier Gas: Helium (99.999% purity) or Hydrogen for faster analysis times.[9]

Detailed Experimental Protocol

Part 1: Sample Preparation

The goal of sample preparation is to dilute the sample into a concentration suitable for GC-MS analysis, typically in the low µg/mL range, to prevent column and detector overload.[10]

  • Initial Dilution: For a pure this compound standard or a concentrated fragrance oil, prepare a 1:100 (v/v) dilution. Pipette 10 µL of the sample into a clean glass vial and add 990 µL of hexane.

    • Expertise & Experience: Hexane is chosen as the solvent due to its high volatility and compatibility with non-polar columns like the DB-5ms. This dilution factor is a starting point; for trace analysis or samples with low concentrations of the target analyte, a less diluted sample (e.g., 1:10) may be necessary.[11]

  • Homogenization: Cap the vial and vortex for 30 seconds to ensure the sample is completely homogenized.

  • Filtration (if necessary): If the sample matrix contains particulates (e.g., in a consumer product extract), filter the diluted sample through a 0.45 µm PTFE syringe filter to prevent blockage of the GC syringe and contamination of the injector liner.[10]

  • Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.

Part 2: GC-MS Instrumentation and Conditions

The following parameters are optimized for the separation and detection of this compound and related fragrance compounds.

Gas Chromatograph (GC) Parameters

ParameterSettingRationale
Injector Port Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[12]
Injection Mode Split (50:1 ratio)Prevents column overload for concentrated samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection can be used.[8][13]
Injection Volume 1 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert carrier gas providing good resolution.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial 70°C, hold 2 min; Ramp 5°C/min to 240°C; hold 5 minThis temperature program provides good separation of this compound isomers from other common fragrance components. The initial hold allows for focusing of early-eluting compounds, while the ramp effectively separates compounds based on their boiling points.[8][12]

Mass Spectrometer (MS) Parameters

ParameterSettingRationale
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates reproducible mass spectra found in commercial libraries like NIST.[8]
Ion Source Temp. 230 °CPrevents condensation of analytes within the source while minimizing thermal degradation.[12]
Quadrupole Temp. 150 °CMaintains consistent mass filtering and prevents contamination.[8]
Mass Scan Range 40-400 m/zA suitable range to capture the molecular ion (m/z 198.3) and characteristic fragment ions of this compound, while excluding low-mass noise from the solvent and carrier gas.
Solvent Delay 3 minutesPrevents the high concentration of the solvent peak from saturating the detector filament.
Part 3: Data Analysis and Compound Identification
  • Peak Identification: After data acquisition, the resulting Total Ion Chromatogram (TIC) will show peaks corresponding to the separated compounds.

  • Mass Spectrum Analysis: Obtain the mass spectrum for each peak of interest. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.

  • Library Matching: Compare the experimental mass spectrum against a reference library, such as the NIST Mass Spectral Library.[8][14] A high match factor (typically >800) combined with the expected retention time provides a high degree of confidence in the compound's identification.

    • Trustworthiness: Component identification should always be confirmed by comparing both the mass spectrum and the retention index with a known analytical standard run under identical conditions. This provides a two-factor authentication for the analyte.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and high-throughput method for the analysis of this compound. By carefully controlling sample preparation and instrument parameters, researchers and quality control professionals can achieve accurate and reproducible results for identity confirmation, purity assessment, and isomeric characterization. This methodology is fundamental to ensuring the quality and consistency of fragrance ingredients used across the consumer products industry.

References

  • GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025). Google AI Test Kitchen.
  • GC-MS: A Key Tool for Flavor and Fragrance Analysis. (2024). Google AI Test Kitchen.
  • GC-MS Perfume Analysis – Unlock Fragrance Formulas. Aromaverse Pro. Available at: [Link]

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Application Note: Quantitative Analysis of Dihydroterpinyl Acetate using ¹H-NMR Spectroscopy (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Quantitative NMR for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, primarily celebrated for its unparalleled ability in structural elucidation.[1] However, its capabilities extend significantly into the quantitative realm. Quantitative NMR (qNMR) leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This unique characteristic allows for the precise determination of the concentration or purity of a substance without the need for compound-specific response factors or calibration curves, which are often required for chromatographic techniques.[1][4]

Dihydroterpinyl acetate (DHTA), with the chemical name 2-(4-methylcyclohexyl)propan-2-yl acetate and a molecular weight of approximately 198.3 g/mol , is a fragrance and flavor ingredient.[5][6][7] As with any active ingredient or specialty chemical, verifying its purity is critical for quality control, regulatory compliance, and ensuring product consistency. qNMR offers a robust, non-destructive, and primary method for this purity assignment, making it an invaluable tool for researchers and professionals in drug development and chemical manufacturing.[8][9][10] This application note provides a detailed, field-proven protocol for the accurate purity determination of this compound using ¹H-qNMR with an internal standard.

The Fundamental Principle of qNMR

The basis of qNMR is the direct proportionality between the integral of a resonance signal (I) and the number of nuclei (N) contributing to it, governed by the equation:

I = k * N

Where k is a spectrometer constant that depends on the experimental conditions.[4] By introducing a certified internal standard (IS) of known purity and mass into the same solution as the analyte (A), the k constant becomes irrelevant. The purity of the analyte can be calculated by comparing the integral of a specific analyte signal to that of a signal from the internal standard. This approach provides SI-traceable results when a Certified Reference Material (CRM) is used as the internal standard.[1][11]

Method Development and Causality of Experimental Choices

Achieving high accuracy and precision in qNMR is not a matter of simply integrating a standard spectrum; it requires careful optimization of several experimental parameters.[12] Each choice is deliberate and grounded in the physics of nuclear magnetic resonance.

Selection of the Internal Standard (IS)

The choice of the internal standard is arguably one of the most critical steps. An ideal IS must meet several criteria to ensure the integrity of the measurement.[12][13]

  • High Purity and Stability: The IS must have a certified purity (typically ≥99.5%) and be chemically inert, showing no reactivity with the analyte, solvent, or trace moisture.[13][14]

  • Signal Resolution: It should produce a simple spectrum, ideally a sharp singlet, in a region that is free from any overlap with analyte or solvent signals.[12][13]

  • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte.[12][13]

  • Low Volatility: To prevent concentration changes during sample preparation, the IS should be non-volatile.[12]

For this compound, a non-polar compound, Dimethyl Sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, inexpensive, and provides a sharp singlet around 3.0 ppm in Chloroform-d (CDCl₃), a region typically clear of DHTA signals.

Solvent Selection

The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for proper magnetic field shimming and obtaining sharp, symmetrical lineshapes.[4] Chloroform-d (CDCl₃) is suitable for this compound and Dimethyl Sulfone. Using a solvent with low residual water content is also advisable to avoid large solvent signals that can distort the baseline.[4]

Analyte and Internal Standard Signal Selection

For quantification, specific signals from both the analyte and the internal standard must be chosen.

  • This compound (Analyte): The structure of DHTA features a distinct acetate methyl group (-OC(O)CH₃). This signal appears as a sharp singlet, typically around 2.0 ppm, and is well-separated from the complex multiplets of the cyclohexyl ring protons. This singlet, representing 3 protons, is ideal for integration due to its sharpness and lack of coupling.

  • Dimethyl Sulfone (Internal Standard): The IS provides a sharp singlet for its two methyl groups at ~3.0 ppm, representing 6 protons.

Critical NMR Acquisition Parameters

To ensure that the integral values are truly quantitative, the acquisition parameters must be set to allow for complete spin relaxation and uniform excitation across the spectrum.

  • Relaxation Delay (d1): This is the most critical parameter for accuracy.[15] The relaxation delay is the time the system is allowed to return to thermal equilibrium between successive scans. To ensure >99.9% relaxation, this delay must be set to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and IS).[4][12][16] The T₁ value for each signal should be experimentally determined using an inversion-recovery pulse sequence.[15][16] Failure to use a sufficiently long d1 will lead to signal saturation and an underestimation of the integral area, compromising the entire measurement.

  • Pulse Angle: A 90° excitation pulse is recommended for qNMR.[4][15][17] This angle maximizes the signal intensity generated in a single scan, which helps achieve a high signal-to-noise ratio more quickly. While smaller flip angles (like 30°) require shorter relaxation delays, they also generate less signal, necessitating significantly more scans to achieve the same signal-to-noise, often making the 90° pulse more time-efficient overall for quantitative work.[18]

  • Signal-to-Noise Ratio (S/N): For an integration error of less than 1%, a signal-to-noise ratio of at least 250:1 is required for the signals of interest.[4][12] The number of scans (transients) should be adjusted to achieve this target.

  • Digital Resolution: A sufficient number of data points (e.g., 64K) should be acquired to ensure the peaks are well-defined.[19]

The logical relationship between these parameters and the final result's accuracy is paramount.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing AccurateWeighing Accurate Weighing (Microbalance) Result Accurate & Precise qNMR Result AccurateWeighing->Result Ensures correct mass ratio HomogeneousSolution Complete Dissolution (Analyte + IS) LongD1 Sufficient Relaxation Delay (d1 ≥ 7 * T₁) HomogeneousSolution->LongD1 Enables sharp signals for T₁ measurement LongD1->Result Prevents signal saturation PulseAngle 90° Pulse Angle HighSN High S/N Ratio (≥250:1) PulseAngle->HighSN Maximizes signal per scan HighSN->Result Minimizes integration error ManualPhase Manual Phase Correction ManualPhase->Result Prevents integral distortion Baseline Manual Baseline Correction Baseline->Result Ensures correct integration boundaries

Caption: Key parameter dependencies for an accurate qNMR result.

Experimental Workflow and Protocol

This section provides a step-by-step protocol for the purity determination of this compound.

Workflow Visualization

G prep 1. Sample Preparation - Weigh Analyte (DHTA) - Weigh IS (DMSO₂) - Dissolve in CDCl₃ t1_exp 2. T₁ Determination (Inversion-Recovery) prep->t1_exp qnmr_acq 3. qNMR Data Acquisition - Set d1 ≥ 7 * T₁_max - 90° Pulse, sufficient scans t1_exp->qnmr_acq Determines required d1 proc 4. Data Processing - Zero-fill, FT - Manual Phase/Baseline Correction qnmr_acq->proc integ 5. Integration - Integrate Analyte signal - Integrate IS signal proc->integ calc 6. Purity Calculation integ->calc

Caption: Step-by-step workflow for qNMR purity analysis.

Detailed Protocol

A. Sample Preparation

  • Using a calibrated analytical microbalance (readability ±0.01 mg or better), accurately weigh approximately 15-20 mg of this compound (m_A) into a clean, dry glass vial. Record the exact mass.

  • To the same vial, add approximately 8-10 mg of Dimethyl Sulfone (m_IS), certified reference material (P_IS). Record the exact mass. Aim for a molar ratio between the analyte and IS that is close to 1:1 for optimal accuracy.[4]

  • Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial using a pipette.

  • Securely cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Prepare at least three independent samples to assess the method's precision.[14][20]

B. Instrument Setup & Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.

  • Tune and match the probe for the sample.

  • Perform magnetic field shimming to obtain sharp, symmetrical peaks.

  • T₁ Measurement: Run an inversion-recovery experiment to determine the T₁ relaxation times for the DHTA acetate singlet (~2.0 ppm) and the DMSO₂ singlet (~3.0 ppm).

  • qNMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[19]

    • Set the relaxation delay (d1) to be at least 7 times the longest T₁ value measured in the previous step.[4][15]

    • Set the pulse angle to 90°.

    • Set the number of dummy scans to 4 to allow for steady-state establishment.

    • Set the number of scans to achieve an S/N ratio > 250:1 (typically 16-64 scans depending on the instrument).

    • Set the spectral width to cover all signals of interest (e.g., from -1 to 11 ppm).

    • Acquire the Free Induction Decay (FID).

C. Data Processing

  • Apply an exponential multiplication function with a minimal line broadening (LB) of 0.1-0.3 Hz.[12][19]

  • Perform Fourier Transformation (FT).

  • Crucially, perform manual phase correction. Carefully adjust both the zero-order and first-order phase to ensure all peaks have a perfectly symmetrical, absorptive lineshape. Automatic routines are often insufficient for high-accuracy qNMR.[15]

  • Perform manual baseline correction. Apply a polynomial function to achieve a flat, distortion-free baseline across the entire spectrum, especially around the signals to be integrated.[15][19]

  • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

  • Integrate the selected signals: the acetate singlet for DHTA (I_A) and the singlet for DMSO₂ (I_IS). Ensure the integration region is wide enough to encompass the entire peak, including the ¹³C satellites (at least 64 times the full width at half height).[4]

Calculation of Purity

The mass fraction purity of this compound (P_A) is calculated using the following formula:

P_A (%) = (I_A / I_IS) * (N_IS / N_A) * (MW_A / MW_IS) * (m_IS / m_A) * P_IS

Where:

  • I_A: Integral of the analyte signal (acetate singlet).

  • I_IS: Integral of the internal standard signal (DMSO₂ singlet).

  • N_A: Number of protons for the analyte signal (3 for the acetate group).

  • N_IS: Number of protons for the IS signal (6 for DMSO₂).

  • MW_A: Molecular weight of this compound (198.30 g/mol ).

  • MW_IS: Molecular weight of Dimethyl Sulfone (94.13 g/mol ).

  • m_A: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • P_IS: Purity of the internal standard (as a percentage from the certificate).

Data Presentation Example
ParameterAnalyte (DHTA)Internal Standard (DMSO₂)
Mass (m) 20.05 mg9.85 mg
Molecular Weight (MW) 198.30 g/mol 94.13 g/mol
Signal (Protons, N) Acetate (3H)Singlet (6H)
Integral (I) 5.2110.00
Purity (P) To be calculated99.9%

Using the data above: P_A (%) = (5.21 / 10.00) * (6 / 3) * (198.30 / 94.13) * (9.85 / 20.05) * 99.9% = 97.8%

Method Validation Considerations

For use in a regulated environment, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring the analyte and IS signals are baseline-resolved from all other signals.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of DHTA with a known, certified purity.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., analyzing the same sample six times).

    • Intermediate Precision: Assesses variations within a lab (different days, different analysts, different equipment).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by analyzing samples with varying analyte-to-IS ratios.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in relaxation delay or pulse angle) to demonstrate its reliability during normal usage.[23]

Conclusion

Quantitative ¹H-NMR is a powerful, accurate, and reliable primary method for determining the purity of this compound. By carefully selecting an appropriate internal standard and rigorously controlling experimental parameters—most notably the relaxation delay—this technique provides a direct measurement of purity with high precision. The protocol detailed herein offers a self-validating system that, when coupled with formal method validation, provides trustworthy and defensible results for quality control and research applications.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (URL: [Link])

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High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dihydroterpinyl Acetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Evaporative Light Scattering Detection (ELSD) for the quantitative analysis of Dihydroterpinyl acetate. Due to the compound's lack of a significant UV chromophore, traditional HPLC-UV methods are not suitable. This protocol offers a detailed methodology, including the rationale for instrumental parameters, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines, ensuring accuracy and precision for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used fragrance ingredient in a variety of consumer products, from cosmetics to household cleaners.[1] It is a colorless liquid with a fresh, citrusy, and somewhat herbaceous odor.[2][3] Accurate quantification of this compound in complex formulations is crucial for quality control, stability testing, and regulatory compliance.

The primary analytical challenge in the HPLC analysis of this compound is its chemical structure, which lacks a chromophore that absorbs light in the UV-visible spectrum.[2] This inherent property renders standard HPLC with UV detection ineffective. To overcome this limitation, this method employs an Evaporative Light Scattering Detector (ELSD), a universal detector that is not dependent on the optical properties of the analyte.[4][5][6] ELSD is particularly well-suited for the analysis of non-volatile and semi-volatile compounds that do not possess a UV chromophore, such as lipids, sugars, polymers, and, in this case, terpene esters.[5]

Principles of Evaporative Light Scattering Detection (ELSD)

The ELSD operates on a three-step principle:

  • Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind a fine mist of solid analyte particles.

  • Detection: These particles then pass through a light beam (usually a laser), and the scattered light is measured by a photodetector. The intensity of the scattered light is proportional to the mass of the analyte.[4][7]

This detection mechanism provides a more uniform response for compounds with varying structures compared to UV detection, making it an ideal choice for the quantitative analysis of this compound.

HPLC-ELSD Method and Parameters

The selection of chromatographic conditions is critical for achieving optimal separation and detection of this compound. A reversed-phase HPLC method is proposed due to the non-polar nature of the analyte.

Rationale for Method Parameters
  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds. The hydrophobicity of the C18 stationary phase provides good retention for the relatively non-polar this compound.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure efficient elution and good peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC with good elution strength for terpene esters. A gradient elution is chosen to effectively separate the analyte from potential matrix interferences with varying polarities.

  • Detector: An ELSD is chosen for its ability to detect non-UV absorbing compounds like this compound. The ELSD parameters (drift tube temperature and nebulizer gas flow) are optimized to ensure complete evaporation of the mobile phase without causing degradation of the analyte.

Instrumental and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen at 1.5 SLM (Standard Liters per Minute)

Experimental Protocols

Standard and Sample Preparation

4.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. These will be used to construct the calibration curve.

4.1.3. Sample Preparation

  • Accurately weigh a quantity of the sample matrix (e.g., cream, lotion, or liquid detergent) expected to contain approximately 1-5 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes to facilitate extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analytical Workflow

HPLC-ELSD Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing & Quantification Standard Weigh Dihydroterpinyl Acetate Standard Stock Prepare Stock Solution (1000 µg/mL in ACN) Standard->Stock Working Prepare Working Standards (10-500 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Sample Matrix Extract Extract with Acetonitrile (Vortex & Sonicate) Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.45 µm PTFE) Centrifuge->Filter Filter->Inject Separate Chromatographic Separation (C18 Column, ACN/H2O Gradient) Inject->Separate Detect ELSD Detection (Nebulization, Evaporation, Light Scattering) Separate->Detect Calibrate Construct Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound Analysis.

Method Validation

The developed method should be validated according to the ICH Q2(R1) guideline to ensure its suitability for the intended purpose.[8] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix (without this compound) and a spiked matrix to ensure no interfering peaks are observed at the retention time of the analyte.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Inject the working standard solutions (10, 50, 100, 250, and 500 µg/mL) in triplicate.

  • Plot the logarithm of the peak area versus the logarithm of the concentration. The ELSD response is often non-linear and can be linearized using a log-log transformation.

  • Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is desirable.

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by performing recovery studies.

  • Spike a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Prepare and analyze these samples in triplicate.

  • Calculate the percentage recovery. The acceptance criterion is typically 98-102%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Vary parameters such as column temperature (± 2 °C), flow rate (± 0.1 mL/min), and mobile phase composition (± 2%).

  • Analyze a sample under each of these modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria for precision.

System Suitability

Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is adequate for the intended analysis.

  • Inject a mid-range standard solution five times.

  • Calculate the RSD of the peak area and retention time. The RSD should be ≤ 2%.

  • Other parameters such as theoretical plates and tailing factor should also be monitored.

Method_Validation_Process Validation Method Validation (ICH Q2(R1)) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity & Range (r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (Recovery 98-102%) Validation->Accuracy Precision Precision (RSD ≤ 2%) Validation->Precision LOD_LOQ LOD & LOQ (S/N = 3:1 & 10:1) Validation->LOD_LOQ Robustness Robustness (Parameter Variation) Validation->Robustness

Sources

Application Note: High-Purity Isolation of Synthetic Dihydroterpinyl Acetate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of synthetic Dihydroterpinyl acetate (DHTA) using normal-phase flash column chromatography. DHTA is a valuable fragrance ingredient and specialty solvent, and its purity is critical for final product quality.[1][2][3] The synthesis of DHTA, typically via the esterification of dihydroterpineol or hydrogenation of terpinyl acetate, often results in a crude mixture containing unreacted starting materials and side-products.[1][4][5] This guide details a robust method for isolating DHTA from these common impurities, yielding a final product of high purity suitable for demanding applications. The protocol covers strategic method development, practical execution of the chromatography, and subsequent purity verification by Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Principles & Strategic Planning

The Rationale for Chromatographic Purification

Column chromatography is a powerful technique for separating individual chemical compounds from a mixture.[6] The separation is based on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[6][7] For the purification of DHTA, we employ normal-phase chromatography .[8][9]

In this mode, the stationary phase is polar (e.g., silica gel), and the mobile phase is relatively non-polar.[8][10] Compounds in the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker affinity for the polar stationary phase and are carried along more quickly by the non-polar mobile phase, thus eluting first.[8][11] More polar compounds interact more strongly with the stationary phase and elute later.[8]

Analyte & Impurity Profile
  • Target Compound: this compound (C₁₂H₂₂O₂) is a moderately polar terpene ester.[1][3] Its structure contains a non-polar cyclohexane ring and a polar acetate group, giving it an intermediate polarity.

  • Likely Impurities:

    • Unreacted Dihydroterpineol: More polar than DHTA due to the free hydroxyl (-OH) group. It will bind more strongly to the silica gel.

    • Unreacted Acetic Anhydride/Acetic Acid: Highly polar impurities that will also bind strongly to the silica.

    • Terpene Byproducts: Non-polar hydrocarbon impurities formed during synthesis will be much less polar than DHTA and will elute very quickly.

This polarity difference is the key to a successful separation. DHTA will elute after the non-polar byproducts but before the highly polar unreacted starting materials.

Strategic Selection of Chromatographic Conditions

The choice of stationary and mobile phases is critical for achieving optimal separation.[12][13]

  • Stationary Phase: Silica Gel (SiO₂) is the standard choice for normal-phase chromatography due to its high polarity, porous structure, and versatility.[6][10] Its surface is rich in silanol (Si-OH) groups, which interact with polar functional groups of the analyte and impurities.[11]

  • Mobile Phase (Eluent): Hexane/Ethyl Acetate System. A mixture of a non-polar solvent (n-Hexane) and a more polar solvent (Ethyl Acetate) provides fine control over the elution process.

    • n-Hexane: A non-polar solvent that will wash out very non-polar impurities quickly.

    • Ethyl Acetate: A more polar solvent that competes with the analyte for binding sites on the silica gel. Increasing the concentration of ethyl acetate in the mobile phase will increase the elution speed of all compounds, particularly the more polar ones.[8]

Preliminary analysis using Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent ratio before committing to the larger-scale column chromatography.[7] The ideal TLC solvent system should provide a Retention Factor (Rf) of approximately 0.25-0.35 for the desired compound (DHTA).

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the purification.

Materials and Reagents
ParameterSpecificationPurpose / Rationale
Stationary Phase Silica Gel, 60 Å pore size, 230-400 meshStandard particle size for flash chromatography, providing good resolution and flow rate.
Column Glass Chromatography Column (e.g., 40 mm ID, 400 mm length)Dimensions depend on the scale; this is suitable for purifying 1-5 g of crude material.
Mobile Phase A n-Hexane, HPLC GradeNon-polar eluent.
Mobile Phase B Ethyl Acetate, HPLC GradePolar modifier to control elution strength.
Crude Sample Synthetic this compoundThe mixture to be purified.
TLC Plates Silica gel 60 F₂₅₄For monitoring the separation progress.
Visualization UV lamp (254 nm) & Potassium Permanganate (KMnO₄) stainFor visualizing spots on the TLC plate.
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product Crude Crude DHTA Mixture TLC_dev TLC Method Development (e.g., 95:5 Hex:EtOAc) Crude->TLC_dev Spot Pack Pack Column (Silica Gel Slurry) TLC_dev->Pack Determines Solvent System Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions TLC Analysis of Fractions Collect->TLC_fractions Pool Pool Pure Fractions TLC_fractions->Pool Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap GCMS Purity Analysis (GC-MS) Evap->GCMS Pure Pure DHTA GCMS->Pure

Caption: Workflow for DHTA purification and analysis.

Step-by-Step Procedure
  • TLC Analysis:

    • Dissolve a small amount of the crude DHTA mixture in ethyl acetate.

    • Spot the mixture onto a TLC plate.

    • Develop the plate in a chamber containing a pre-determined solvent system (e.g., start with 95:5 n-Hexane:Ethyl Acetate).

    • Visualize the plate under UV light and then with a KMnO₄ stain.

    • Adjust the solvent ratio until the spot corresponding to DHTA has an Rf value of ~0.3. The non-polar impurities should be higher (larger Rf), and polar impurities should be lower (smaller Rf or on the baseline).

  • Column Packing (Slurry Method):

    • Secure the column vertically to a clamp stand. Ensure the stopcock is closed.

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate). The consistency should be like a milkshake.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.

    • Add more mobile phase as the silica settles. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude DHTA mixture (e.g., 2 g) in a minimal amount of a suitable solvent like dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry loading": Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (fractions). Maintain a constant level of solvent above the silica bed.

    • Start with a low polarity mobile phase (e.g., 98:2 Hex:EtOAc) to elute the fast-moving non-polar impurities.[14]

    • Monitor the eluting fractions by TLC. Spot every few fractions onto a TLC plate to track the separation.

    • Once the non-polar impurities have eluted, you can switch to a slightly more polar mobile phase (the one determined in Step 1, e.g., 95:5 Hex:EtOAc) to elute the DHTA. This is known as "step-gradient elution."

    • Continue collecting fractions until the DHTA has completely eluted from the column.

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine all fractions that contain pure DHTA (single spot on TLC with the correct Rf).

    • Remove the solvent from the combined pure fractions using a rotary evaporator. The result is a colorless, oily liquid of pure this compound.[1][2]

Purity Assessment & Validation

Final confirmation of purity and identity should be performed using Gas Chromatography-Mass Spectrometry (GC-MS).[15]

  • Gas Chromatography (GC): A pure sample will show a single major peak at the characteristic retention time for DHTA. The percentage purity can be calculated from the peak area relative to the total area of all peaks.

  • Mass Spectrometry (MS): The mass spectrum of the major GC peak should be compared to a reference spectrum for this compound to confirm its molecular weight (198.3 g/mol ) and fragmentation pattern.[1][3]

References

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Khan Academy. (n.d.). Column chromatography.
  • LookChem. (n.d.). Cas 58985-18-5, this compound.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Nippon Terpene Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). This compound.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • HPLC Class 01. (2024). Normal vs Reverse Phase Chromatography Column 101.
  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, 1-8.
  • Foreverest Resources Ltd. (n.d.). This compound.
  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Jiang, Z., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 145-158.
  • ResearchGate. (n.d.). Column chromatography for terpenoids and flavonoids.
  • ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties.

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Dihydroterpinyl Acetate: A High-Performance, Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous pursuit of greener and more sustainable practices in chemical synthesis, the choice of solvent remains a critical focal point. Dihydroterpinyl acetate (DHTA), a bio-derived solvent, is emerging as a formidable alternative to conventional petroleum-based solvents. With its high boiling point, excellent stability, and favorable safety profile, DHTA presents a compelling case for its adoption in a range of organic reactions. This guide provides an in-depth exploration of DHTA's physicochemical properties and offers detailed protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and biocatalytic processes. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for integrating DHTA into their workflows.

Introduction: The Imperative for Greener Solvents

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products.[1] Solvents are a primary target for improvement, as they often constitute the largest mass component of a reaction mixture and contribute significantly to the overall environmental impact of a chemical process.[2] Bio-based solvents, derived from renewable feedstocks, offer a promising pathway toward more sustainable chemical manufacturing.[3] this compound (CAS No. 58985-18-5), a derivative of terpene, is one such solvent that is gaining attention for its potential to replace less desirable solvents without compromising reaction performance.[1][4] This document serves as a detailed technical guide to the properties and applications of DHTA in modern organic synthesis.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is paramount to its effective implementation in organic reactions. DHTA is a colorless to pale yellow liquid with a mild, pleasant odor.[5][6] Its high boiling point and flash point make it a safer alternative to many volatile organic solvents. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[7]
Molecular Weight 198.31 g/mol [4][7]
Appearance Colorless to pale yellow liquid[5][8][9]
Boiling Point 222-225 °C @ 760 mmHg[4][5][8]
Flash Point >100 °C (>212 °F)[5][8][9]
Density 0.930 - 0.939 g/mL at 20 °C[4][8][9]
Refractive Index 1.447 - 1.453 at 20 °C[5][8]
Viscosity 7 mPa·s at 20 °C[4]
Water Solubility Insoluble (est. 7.462 mg/L at 25 °C)[8][10]
Solubility in Organic Solvents Soluble in alcohols, ethers, esters, and hydrocarbons[4][8][9]
logP (o/w) ~4.06 (estimated)[6][8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of solvent is crucial for catalyst stability, substrate solubility, and overall reaction kinetics. DHTA's high boiling point and relative non-polarity make it an excellent candidate for these often high-temperature reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The use of greener solvents in this reaction is an area of active research.[11][12][13][14][15]

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

  • Reaction Scheme:

    • 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl

  • Materials:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • This compound (DHTA), 5 mL

  • Procedure:

    • To a flame-dried Schlenk tube, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add DHTA via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality Behind Experimental Choices:

    • Solvent: DHTA's high boiling point allows for elevated reaction temperatures, which can be beneficial for the activation of less reactive aryl bromides. Its ability to dissolve both the organic substrates and the palladium catalyst is crucial for a homogeneous reaction medium.

    • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a standard and cost-effective catalyst system for Suzuki-Miyaura couplings.

    • Base: Potassium carbonate is an effective and environmentally benign base for this transformation.

    • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the phosphine ligand and the palladium catalyst.

Heck Reaction

The Heck reaction is a powerful tool for the synthesis of substituted alkenes from aryl halides and alkenes.[16] High-boiling point, non-polar solvents are often favored for this reaction.[17][18][19]

Protocol 2: Heck Reaction of Iodobenzene and n-Butyl Acrylate

  • Reaction Scheme:

    • Iodobenzene + n-Butyl Acrylate → n-Butyl Cinnamate

  • Materials:

    • Iodobenzene (1.0 mmol, 1.0 equiv)

    • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

    • This compound (DHTA), 4 mL

  • Procedure:

    • In a sealed tube, combine iodobenzene, Pd(OAc)₂, and P(o-tol)₃.

    • Add DHTA, followed by n-butyl acrylate and triethylamine.

    • Seal the tube and heat the mixture to 100 °C for 16 hours.

    • After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

    • Wash the filtrate with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify by flash chromatography.

  • Causality Behind Experimental Choices:

    • Solvent: DHTA serves as a stable, high-boiling point medium, which is beneficial for the thermal stability of the catalytic intermediates in the Heck catalytic cycle.

    • Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can promote the oxidative addition step and stabilize the active Pd(0) species.

    • Base: Triethylamine acts as a stoichiometric base to neutralize the HI generated during the reaction, regenerating the active catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The development of greener protocols for this reaction is of significant interest.[20][21][22][23][24]

Protocol 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

  • Reaction Scheme:

    • 4-Chlorotoluene + Aniline → 4-Methyl-N-phenylaniline

  • Materials:

    • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • XPhos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • This compound (DHTA), 5 mL

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add DHTA, 4-chlorotoluene, and aniline.

    • Seal the vial and heat the mixture at 100 °C for 18 hours.

    • Cool to room temperature, dilute with toluene, and filter through a plug of silica gel, eluting with additional toluene.

    • Concentrate the filtrate and purify the residue by chromatography.

  • Causality Behind Experimental Choices:

    • Solvent: DHTA's low polarity and high boiling point are advantageous for this reaction, promoting the solubility of the aryl chloride and the stability of the catalytic system at elevated temperatures.

    • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of challenging aryl chlorides.

    • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the deprotonation of the amine and promote the catalytic cycle.

Application in Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. The solvent plays a critical role in maintaining enzyme activity and stability.[25][26] DHTA, being a non-polar, water-immiscible solvent, can be a suitable medium for certain enzymatic reactions, particularly those involving lipases.[27][28]

Protocol 4: Lipase-Catalyzed Transesterification of 1-Phenylethanol

  • Reaction Scheme:

    • (R,S)-1-Phenylethanol + Vinyl Acetate → (R)-1-Phenylethyl acetate + Acetaldehyde

  • Materials:

    • Racemic 1-phenylethanol (1.0 mmol, 1.0 equiv)

    • Vinyl acetate (3.0 mmol, 3.0 equiv)

    • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435), 20 mg

    • This compound (DHTA), 10 mL

  • Procedure:

    • To a 25 mL flask, add 1-phenylethanol, DHTA, and vinyl acetate.

    • Add the immobilized lipase to the solution.

    • Stopper the flask and place it in an orbital shaker at 40 °C and 200 rpm.

    • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC.

    • Once the desired conversion (typically ~50%) is reached, filter off the enzyme.

    • Wash the enzyme with fresh DHTA to be reused.

    • Remove the solvent from the filtrate under reduced pressure to obtain the product mixture.

  • Causality Behind Experimental Choices:

    • Solvent: A non-polar solvent like DHTA is often preferred for lipase-catalyzed reactions as it does not strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation. Its water-immiscibility also simplifies product isolation.

    • Acyl Donor: Vinyl acetate is an irreversible acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards product formation.

    • Enzyme: Immobilized CALB is a robust and highly selective biocatalyst for the kinetic resolution of a wide range of alcohols.

    • Temperature: A moderately elevated temperature (40 °C) increases the reaction rate without significantly compromising the enzyme's stability.

Workflow and Process Diagrams

Visualizing the experimental workflow can aid in understanding and implementing the described protocols.

General Experimental Workflow for a DHTA-Mediated Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation reagents Weigh Reagents (Substrates, Catalyst, Base) atmosphere Establish Inert Atmosphere reagents->atmosphere glassware Prepare Flame-Dried Glassware glassware->reagents add_solvent Add DHTA Solvent atmosphere->add_solvent heat_stir Heat and Stir (Monitor Progress) add_solvent->heat_stir quench Cool and Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purification Purification (e.g., Chromatography) dry_concentrate->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis

Caption: General workflow for organic reactions using DHTA as a solvent.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Conclusion

This compound represents a significant step forward in the development of sustainable solvent technologies. Its advantageous physicochemical properties, coupled with its bio-based origin, make it a highly attractive candidate for a variety of organic transformations. The protocols detailed herein for palladium-catalyzed cross-coupling and biocatalytic reactions demonstrate the potential of DHTA as a high-performance solvent. As the chemical industry continues to embrace green chemistry principles, the adoption of solvents like DHTA will be instrumental in reducing the environmental footprint of chemical synthesis, paving the way for a more sustainable future. Further research into the full scope of its applications is highly encouraged.

References

  • The Good Scents Company. (n.d.). This compound, 58985-18-5. Retrieved from [Link]

  • Aktoudianakis, E., Chan, E., Edward, A. R., Jarosz, I., Lee, V., Mui, L., ... & Dicks, A. P. (2008). "Greening Up" the Suzuki Reaction.
  • The Good Scents Company. (n.d.). dihydro-alpha-terpinyl acetate, 80-25-1. Retrieved from [Link]

  • Han, X., & Organ, M. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(18), 4758–4761.
  • BuyChemJapan. (n.d.). This compound | Nippon Terpene Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6631, this compound. Retrieved from [Link]

  • ACS Publications. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]

  • Nanochemistry Research. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2025). A greener approach to Buchwald-Hartwig coupling. A sustainable Pd/C-catalyzed Csp–N bond formation under microwave irradiation and bio-based solvent. Retrieved from [Link]

  • Quadros, G. T., Valente, L. C. L., Abenante, L., Barcellos, T., Hartwig, D., & Lenardão, E. J. (2025). Bio-based Green Solvents in Organic Synthesis.
  • Acme-Hardesty. (n.d.). The Increasing Demand for Bio-Based Solvents. Retrieved from [Link]

  • CORE. (n.d.). Bio-Based Solvents for Organic Synthesis. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.).
  • Green Chemistry For Sustainability. (n.d.). Bio-based Solvents. Retrieved from [Link]

  • ACS Publications. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • National Institutes of Health. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
  • Asian Digital Library. (n.d.). A Study of the Heck Reaction in Non-Polar Hydrocarbon Solvents and in Supercritical Carbon Dioxide. Retrieved from [Link]

  • Semantic Scholar. (1998). Lipase-catalyzed transesterification of primary terpene alcohols with vinyl esters in organic media. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Inha University. (n.d.). A study of the Heck reaction in non-polar hydrocarbon solvents and in supercritical carbon dioxide. Retrieved from [Link]

  • RIFM. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, S134-S142.
  • Kanerva, L. T., Vihanto, J., Halme, M. H., Loponen, J. M., & Euranto, E. K. (1990). Solvent effects in lipase-catalysed transesterification reactions. Acta Chemica Scandinavica, 44, 1032-1035.
  • Li, L., Du, W., Liu, D., Wang, L., & Li, Z. (2008). Lipase-catalyzed transesterification of rapeseed oil for biodiesel production with tert-butanol as a solvent. Applied Biochemistry and Biotechnology, 148(1-3), 131-139.
  • MDPI. (n.d.). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Retrieved from [Link]

  • ResearchGate. (2025). Lipase-catalyzed transesterification of rapeseed oils for biodiesel production with a novel organic solvent as the reaction medium. Retrieved from [Link]

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Application Note & Protocol: Dihydroterpinyl Acetate Moiety as a Novel Derivatization Strategy in Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a pioneering approach to chemical derivatization for enhancing the analytical detection of challenging polar analytes by gas chromatography-mass spectrometry (GC-MS). Recognizing the inherent stability of dihydroterpinyl acetate (DHTA), we propose its reactive analogue, dihydroterpinylacetyl chloride (DHTA-Cl), as a novel derivatization reagent. The introduction of the bulky and hydrophobic dihydroterpinyl moiety is hypothesized to significantly improve the chromatographic properties and mass spectrometric fragmentation patterns of derivatized analytes, such as alcohols, phenols, and amines. This application note provides the theoretical framework, a proposed synthesis of the novel reagent, a detailed protocol for derivatization, and a hypothetical validation plan.

Introduction: The Rationale for a Novel Derivatization Agent

In the landscape of chemical analysis, particularly within drug discovery and metabolomics, many biologically significant molecules possess polar functional groups (e.g., hydroxyl, amino, carboxyl groups). These groups can lead to poor volatility, thermal instability, and undesirable interactions with the chromatographic column, resulting in poor peak shape and low sensitivity in GC-MS analysis.[1][2] Chemical derivatization is a well-established technique to mitigate these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][4]

Acylation, the introduction of an acyl group, is a common and effective derivatization strategy.[1][5] Reagents like acetic anhydride are widely used to form acetate esters from alcohols and amines.[6] While effective, there is a continuous need for novel derivatization reagents that can offer unique advantages in terms of chromatographic separation and mass spectral characteristics. The introduction of a bulky, hydrophobic group can significantly alter the retention time of an analyte, moving it away from interfering matrix components and improving resolution.[7][8]

This compound (DHTA) is a stable ester known for its use in the fragrance industry.[9][10][11] While DHTA itself is not reactive enough to serve as a derivatization reagent, its core structure presents an attractive scaffold for a novel derivatization agent. We propose the synthesis and application of a reactive derivative, dihydroterpinylacetyl chloride (DHTA-Cl), for the derivatization of polar analytes. The derivatized products, now containing the dihydroterpinyl moiety, are expected to exhibit enhanced gas chromatographic performance and produce characteristic mass spectra, thereby improving both qualitative and quantitative analysis.

Proposed Synthesis of Dihydroterpinylacetyl Chloride (DHTA-Cl)

The proposed derivatization reagent, DHTA-Cl, can be synthesized from dihydroterpineol, a commercially available starting material. The synthesis would involve a two-step process:

  • Formation of Dihydroterpinylacetic Acid: Dihydroterpineol would first be converted to dihydroterpinylacetic acid. This can be achieved through various established organic synthesis routes, such as conversion to an alkyl halide followed by a Grignard reaction with carbon dioxide, or via an ether formation followed by a Claisen rearrangement.

  • Conversion to the Acid Chloride: The resulting dihydroterpinylacetic acid would then be converted to the highly reactive acid chloride, DHTA-Cl, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This process is analogous to the preparation of other acid chlorides used in derivatization.

This synthesis yields a reagent that can readily react with nucleophilic functional groups like hydroxyl and amino groups to form stable ester and amide derivatives, respectively.

Proposed Derivatization Mechanism

The proposed mechanism for the derivatization of a model analyte, a primary alcohol (R-OH), with DHTA-Cl is a nucleophilic acyl substitution. A base, such as pyridine, is typically used as a catalyst to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[12]

The reaction proceeds as follows:

  • The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of DHTA-Cl.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • The pyridine catalyst removes the proton from the oxonium ion, regenerating the catalyst and forming the final ester derivative and pyridinium hydrochloride.

Derivatization Mechanism cluster_reactants Reactants cluster_products Products Analyte R-OH (Analyte) Derivative DHTA-Analyte Derivative Analyte->Derivative Nucleophilic Attack Reagent DHTA-Cl (Reagent) Reagent->Derivative Acyl Substitution Catalyst Pyridine (Catalyst) Byproduct Pyridinium Hydrochloride Catalyst->Byproduct Neutralization

Caption: Proposed reaction of an alcohol analyte with DHTA-Cl.

Application Protocol: Derivatization of Steroids in Biological Matrices

This section provides a hypothetical, step-by-step protocol for the derivatization of a model steroid, such as testosterone, in a plasma sample for subsequent GC-MS analysis.

Reagents and Materials
  • Dihydroterpinylacetyl chloride (DHTA-Cl) solution (10 mg/mL in anhydrous acetonitrile)

  • Anhydrous Pyridine

  • Anhydrous Acetonitrile (GC grade)

  • Testosterone standard solutions

  • Internal Standard (e.g., deuterated testosterone)

  • Plasma sample

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (GC grade)

  • Nitrogen gas for evaporation

  • Heating block

  • GC vials with inserts

Sample Preparation and Extraction
  • To 500 µL of plasma, add the internal standard solution.

  • Perform a solid-phase extraction (SPE) to clean up the sample and isolate the steroid fraction.

  • Elute the steroids from the SPE cartridge with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure
  • To the dried extract, add 50 µL of the DHTA-Cl solution and 20 µL of anhydrous pyridine.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, evaporate the solvent and excess reagents under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

Proposed GC-MS Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MSD Transfer Line: 290°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (50-550 m/z) for qualitative analysis.

Expected Analytical Performance and Data

The derivatization with DHTA-Cl is expected to significantly improve the analytical performance for polar analytes.

ParameterWithout Derivatization (Expected)With DHTA-Cl Derivatization (Hypothesized)Rationale for Improvement
Retention Time Early elution, potential co-elution with matrixSignificantly longer, shifted to a cleaner regionIncreased molecular weight and hydrophobicity.[7]
Peak Shape Tailing due to polar interactionsSymmetrical, Gaussian shapeMasking of polar hydroxyl groups reduces column interaction.[1][3]
Sensitivity (LOD/LOQ) Moderate to low10-100 fold improvementImproved volatility, better peak shape, and potentially favorable fragmentation.[8][13][14]
Mass Spectrum Limited fragmentation, low abundance of molecular ionCharacteristic fragments from the DHTA moiety, stable molecular ionThe bulky DHTA group can direct fragmentation, providing structural information.[15][16]

Experimental Workflow and Validation

The entire workflow, from sample preparation to data analysis, is depicted below. A full method validation would be required to establish the linearity, accuracy, precision, and stability of the method, following established guidelines.[17][18]

Experimental Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap1 Evaporation to Dryness SPE->Evap1 Deriv Derivatization with DHTA-Cl Evap1->Deriv Evap2 Evaporation of Reagents Deriv->Evap2 Recon Reconstitution in Hexane Evap2->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Proposed workflow for DHTA-Cl derivatization and analysis.

Conclusion

While this compound itself is not a suitable derivatization reagent, the development of its reactive analogue, Dihydroterpinylacetyl chloride, presents a promising and novel strategy for the analysis of polar compounds by GC-MS. The introduction of the dihydroterpinyl moiety is hypothesized to enhance volatility, improve peak shape, increase chromatographic retention, and provide distinct mass spectral fragmentation patterns. The protocols and theoretical framework presented here serve as a foundation for further research and development of this potentially valuable tool in chemical analysis.

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

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  • Gao, W., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

  • Lin, C.-H. (2024). Enhancing Analytical Sensitivity with Pre-column Derivatization in Mass Spectrometry. LCGC North America. Retrieved from [Link]

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  • Sarbu, C., et al. (2012). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 74(4), 131-138. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? Retrieved from [Link]

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  • MDPI. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Molecules, 27(1), 22. Retrieved from [Link]

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  • Dongala, T., et al. (2019). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Scientia Pharmaceutica, 87(1), 5. Retrieved from [Link]

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  • Geng, X., et al. (2009). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresource Technology, 100(23), 5678-5683. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Dongala, T., et al. (2017). Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids. Journal of Analytical Methods in Chemistry, 2017, 8547952. Retrieved from [Link]

  • V. A. Zenkevich. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
  • Sharp, T. R., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(10), 2733-2741. Retrieved from [Link]

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  • Sassaki, G. L., et al. (2008). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Journal of Chromatography A, 1208(1-2), 215-222. Retrieved from [Link]

  • Google Patents. (2009). CN101503354A - Method for preparing terpinyl acetate.
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Sources

Application Note: Dihydroterpinyl Acetate (DHTA) for Controlled Release Systems

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transient nature of volatile compounds, such as fragrances and certain therapeutic agents, presents a significant challenge in product formulation. Achieving a long-lasting, controlled release is critical for efficacy and consumer satisfaction. This guide details the application of Dihydroterpinyl Acetate (DHTA), a readily biodegradable ester, as a pro-fragrance or pro-drug molecule. We will explore the underlying chemical principles, formulation strategies, and robust analytical protocols for studying its controlled release profile, providing researchers with the foundational knowledge to leverage this technology.

Introduction to Pro-Release Technology and this compound (DHTA)

The efficacy of many active compounds is intrinsically linked to their volatility. While necessary for detection (in the case of fragrances) or action, high volatility leads to a rapid "burst" release and a short-lived effect[1]. Pro-drug or pro-fragrance technology addresses this by chemically modifying the active molecule into a less volatile precursor, which then releases the active compound in response to a specific environmental trigger[2][3][4].

This compound (DHTA) is an exemplary molecule for this application. It is an ester of dihydroterpineol, a fragrance molecule known for its fresh, woody, and cologne-like scent[5][6][7].

Key Properties of DHTA:

  • Chemical Name: 2-(4-methylcyclohexyl)propan-2-yl acetate[8]

  • Molecular Formula: C₁₂H₂₂O₂[6][8]

  • Odor Profile: A mild, fresh, piney, and herbaceous character, sweeter and fruitier than its parent compounds, terpineol or terpinyl acetate[9].

  • Physicochemical Properties: A colorless to yellowish liquid, DHTA is nearly insoluble in water but soluble in alcohols and oils, making it suitable for incorporation into various formulation types[9]. It is also readily biodegradable[5].

Its ester structure is the key to its function as a controlled release agent. The covalent ester bond is stable in typical product formulations but can be cleaved under specific conditions, such as on contact with skin or fabric, to liberate the desired active molecule.

The Principle of Hydrolysis-Driven Release

The primary mechanism for release from DHTA is hydrolysis. The ester linkage is cleaved by water, a reaction that can be catalyzed by changes in pH or the presence of enzymes (e.g., esterases found on human skin)[4][10][11].

This reaction yields the parent alcohol, dihydroterpineol (the volatile active fragrance), and acetic acid .

Release Kinetics and Triggers

The rate of hydrolysis is a critical parameter that dictates the release profile.

  • pH Dependence: The reaction is highly dependent on pH. While slow under neutral conditions (ensuring stability during storage), the rate can be accelerated in slightly acidic or basic environments[10]. Predictive models suggest DHTA is very stable at neutral pH, with a hydrolysis half-life of years, which is a crucial attribute for product shelf-life[2][12].

  • Moisture: The presence of water is the fundamental trigger. This makes DHTA ideal for applications where release is desired upon contact with moisture, such as in laundry care (during the wash or from humidity on clothes) or in skin lotions (activated by skin moisture)[13].

  • Enzymatic Cleavage: Enzymes, such as those present in the skin's microbiome, can also catalyze the cleavage of the ester bond, providing a biological trigger for release[11].

hydrolysis_mechanism DHTA This compound (DHTA) (Low Volatility Precursor) Products Dihydroterpineol (Volatile Fragrance) + Acetic Acid DHTA->Products Hydrolysis Trigger Trigger: - Moisture (H₂O) - pH (H⁺/OH⁻) - Enzymes (Esterase) Trigger->Products

Caption: Hydrolysis of DHTA to release the active fragrance.

Formulation Strategies for DHTA Delivery

To be effective, DHTA must be incorporated into a stable delivery system that protects it until the desired release trigger is encountered.

  • Oil-in-Water (O/W) Emulsions: This is a common and effective method for incorporating oil-soluble molecules like DHTA into water-based products such as lotions, conditioners, and fabric softeners. The DHTA is dissolved in the oil phase, which is then dispersed as fine droplets within the continuous aqueous phase, stabilized by surfactants.

  • Microencapsulation: For enhanced protection and more precise control, DHTA can be encapsulated within a polymer shell or matrix. This physical barrier prevents premature hydrolysis and can be designed to rupture under specific stimuli like pressure or heat, or to allow slow diffusion of the trigger (water) to the core[10][13][14]. Yeast particles have been shown to be effective carriers for similar terpene-based pro-fragrances[10][14].

  • Adsorption on Porous Carriers: Materials like zeolites or metal-organic frameworks (MOFs) possess high surface areas and porous structures, allowing them to be loaded with DHTA. The release is then governed by the slow diffusion of the molecule out of the pores[15][16].

Experimental Protocols

The following protocols provide a framework for formulating and evaluating DHTA-based controlled release systems.

Protocol 4.1: Preparation of a DHTA Oil-in-Water (O/W) Emulsion

Objective: To formulate a stable O/W emulsion containing DHTA for subsequent release studies.

Materials & Equipment:

  • This compound (DHTA)

  • Carrier Oil (e.g., Mineral Oil, Fractionated Coconut Oil)

  • Non-ionic Surfactant (e.g., Polysorbate 80)

  • Deionized Water

  • Broad-spectrum Preservative (e.g., Phenoxyethanol)

  • High-shear homogenizer (e.g., Silverson or Ultra-Turrax)

  • Magnetic stirrer and hot plate

  • Glass beakers, graduated cylinders

  • Weighing balance

Methodology:

  • Prepare the Oil Phase: In a beaker, weigh and combine DHTA (e.g., 2% w/w), carrier oil (18% w/w), and the surfactant (5% w/w).

  • Prepare the Aqueous Phase: In a separate, larger beaker, weigh the deionized water (74.5% w/w) and the preservative (0.5% w/w).

  • Heating: Gently heat both phases separately to 65°C on a hot plate with stirring. This reduces the viscosity of the oil phase and ensures all components are liquid.

  • Homogenization: Once both phases reach 65°C, slowly add the oil phase to the aqueous phase while simultaneously homogenizing at high speed (e.g., 5000-8000 rpm).

    • Expert Insight: The slow addition of the oil phase into the water phase under high shear is critical for forming small, uniform droplets, which is the hallmark of a stable emulsion.

  • Cooling: Remove the emulsion from the heat and continue stirring gently with a magnetic stirrer until it cools to room temperature. This prevents the emulsion from breaking as it cools.

  • Characterization (Self-Validation):

    • Microscopy: Observe a droplet under a microscope to confirm the formation of oil droplets in a continuous aqueous phase.

    • Stability Test: Store samples at room temperature and elevated temperature (e.g., 40°C) for 4 weeks. Check for any signs of phase separation, creaming, or coalescence. A stable formulation will remain homogenous.

Protocol 4.2: In Vitro Release Study via Headspace GC-MS

Objective: To quantify the release of the volatile dihydroterpineol from the DHTA emulsion over time, simulating real-world evaporation.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for separating and identifying volatile fragrance compounds[17][18][19]. Headspace analysis specifically measures the volatiles released into the air above the sample, providing a direct correlation to the perceived scent intensity[20][21].

Materials & Equipment:

  • Prepared DHTA Emulsion (from Protocol 4.1)

  • Control Sample: An emulsion prepared identically but with an equivalent molar amount of free dihydroterpineol instead of DHTA.

  • Substrate: 1-inch diameter cotton fabric swatches.

  • 20 mL sealed headspace vials with septa.

  • Incubator set to 32°C (simulating skin surface temperature).

  • GC-MS system equipped with a headspace autosampler.

Methodology:

  • Sample Preparation: Apply exactly 100 mg of the DHTA emulsion onto a cotton swatch and place it at the bottom of a headspace vial. Prepare at least three replicates for each time point. Repeat for the control sample.

  • Incubation: Place all vials, uncapped, in an incubator at 32°C with a controlled humidity source (e.g., a beaker of water) to act as the hydrolysis trigger.

  • Time Points: At designated times (e.g., T=0, 1, 4, 8, 12, and 24 hours), remove the respective replicate vials from the incubator and immediately seal them.

  • Headspace Analysis:

    • Equilibrate the sealed vial in the GC autosampler's agitator (e.g., at 80°C for 15 minutes) to drive the released volatiles into the headspace.

    • Inject a sample of the headspace gas into the GC-MS.

    • Run a validated GC-MS method to separate the compounds. Identify the dihydroterpineol peak based on its retention time and unique mass spectrum.

  • Quantification: Integrate the peak area of the dihydroterpineol peak. This area is directly proportional to the concentration of the fragrance in the headspace.

Caption: Workflow for the in vitro headspace GC-MS release study.

Data Presentation and Interpretation

Quantitative data from the release study should be summarized for clear comparison.

Table 1: Headspace Concentration of Dihydroterpineol Over Time

Time (Hours)Control (Free Fragrance) Peak AreaDHTA Pro-Fragrance Peak Area
01,500,00050,000
12,800,000250,000
41,200,000700,000
8450,000950,000
12150,000800,000
2450,000550,000
(Note: Data are hypothetical for illustrative purposes.)

Interpretation of Results:

  • Control Sample: Exhibits a classic "burst release." The concentration of fragrance in the headspace is very high initially and then drops off rapidly as the volatile compound evaporates.

  • DHTA Pro-Fragrance: Shows a significantly different profile. The initial concentration is low, then gradually increases as hydrolysis begins, reaching a peak after several hours and maintaining a significant presence even at 24 hours. This demonstrates a successful sustained and controlled release, prolonging the presence of the fragrance.

Conclusion

This compound serves as a powerful and versatile tool in the field of controlled release. Its pro-fragrance/pro-drug model, based on a predictable hydrolysis mechanism, allows formulators to overcome the inherent limitations of volatile active ingredients. By converting a volatile molecule into a more stable ester, DHTA enables the creation of products with enhanced stability and a long-lasting, triggered release profile. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully formulate, analyze, and validate the performance of DHTA in a wide range of applications, from personal care and household goods to potential therapeutic delivery systems.

References

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  • Adsorption and controlled release of three kinds of flavors on UiO‐66. (2020). PubMed Central. [Link]

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  • WO2021123144A1 - Pro-perfume compositions. (n.d.).
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  • Controllable Fragrance Release Mediated by Spontaneous Hydrogen Bonding with POSS–Thiourea Derivatives. (2020). CCS Chemistry - Chinese Chemical Society. [Link]

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  • Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. (2023). MDPI. [Link]

  • Encapsulation of Highly Volatile Fragrances in Y Zeolites for Sustained Release: Experimental and Theoretical Studies. (2020). ACS Omega. [Link]

  • This compound. (n.d.). Foreverest Resources Ltd. [Link]

  • EPI System Information for this compound 58985-18-5. (n.d.). The Good Scents Company. [Link]

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  • This compound | Our Products. (n.d.). NIPPON TERPENE CHEMICALS, INC. [Link]

  • Terpene esters. (n.d.). Landema. [Link]

  • Terpene Based Elastomers: Synthesis, Properties, and Applications. (n.d.). MDPI. [Link]

  • The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. (2016). ACP. [Link]

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Enantioselective Synthesis of Dihydroterpinyl Acetate Isomers: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroterpinyl acetate (DHTA), a key component in the fragrance and flavor industries, exists as a mixture of isomers, with its chiral variants offering distinct olfactory profiles. The selective synthesis of individual enantiomers is of paramount importance for the development of fine fragrances and as chiral building blocks in chemical synthesis. This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of this compound isomers, with a primary focus on enzymatic kinetic resolution of the precursor, dihydroterpineol. We delve into the mechanistic underpinnings of enzyme-catalyzed enantioselective acylation, offer practical guidance on experimental design, and present step-by-step protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of Chiral this compound

This compound, chemically known as p-menthan-8-yl acetate, is a saturated monoterpene ester valued for its fresh, piney, and citrusy aroma with herbaceous undertones.[1] It is traditionally synthesized by the acetylation of dihydroterpineol, which itself is produced by the hydrogenation of terpineol.[1][2] This conventional synthesis route typically yields a racemic mixture of DHTA isomers. However, as is common with many chiral molecules, the individual enantiomers of this compound can possess unique sensory properties. The ability to produce enantiomerically pure forms of DHTA is thus highly desirable for creating more refined and specific fragrance profiles.

The primary precursor, dihydroterpineol (p-menthan-8-ol), is a tertiary alcohol, and the synthesis of chiral tertiary alcohols and their esters presents a significant challenge in organic chemistry due to steric hindrance around the chiral center.[3] This guide will focus on enzymatic kinetic resolution (EKR) as a robust and highly selective method to overcome this challenge. EKR utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer of the alcohol.[4]

The Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. The fundamental principle lies in the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme.[4]

In the context of dihydroterpineol, a lipase enzyme will catalyze the acylation of one enantiomer at a significantly higher rate than the other. This results in a reaction mixture containing one enantiomer of this compound and the unreacted, opposite enantiomer of dihydroterpineol. At approximately 50% conversion, it is theoretically possible to obtain both the ester and the remaining alcohol in high enantiomeric excess (e.e.).

  • Key Components of EKR for this compound:

    • Substrate: Racemic dihydroterpineol.

    • Enzyme (Biocatalyst): Lipases are the most commonly used enzymes for this transformation due to their broad substrate specificity and high enantioselectivity. Candida antarctica Lipase A (CAL-A) and Candida antarctica Lipase B (CAL-B) are particularly noteworthy, with CAL-B often being used in its immobilized form, Novozym® 435, for enhanced stability and reusability.[5][6][7] While CAL-B is a workhorse for many secondary alcohols, CAL-A has shown particular promise for the more sterically demanding tertiary alcohols.[4][5]

    • Acyl Donor: An acylating agent is required to provide the acetyl group. Activated acyl donors such as vinyl acetate are often preferred as they produce a non-inhibitory byproduct (acetaldehyde, which tautomerizes to vinyl alcohol and then to the volatile acetaldehyde).[2]

    • Solvent: The choice of an organic solvent is crucial to solubilize the substrates and products while maintaining the enzyme's activity and selectivity.

Below is a Graphviz diagram illustrating the workflow of enzymatic kinetic resolution for dihydroterpineol.

EKR_Workflow rac_DHT Racemic Dihydroterpineol (R)- and (S)-enantiomers reaction_vessel Reaction Vessel (Organic Solvent) rac_DHT->reaction_vessel enzyme Lipase (e.g., Novozym® 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel separation Separation (e.g., Chromatography) reaction_vessel->separation ~50% Conversion product_ester Enantioenriched (R)-Dihydroterpinyl Acetate separation->product_ester unreacted_alcohol Enantioenriched (S)-Dihydroterpineol separation->unreacted_alcohol DKR_Principle cluster_0 Racemic Dihydroterpineol S_alcohol (S)-Dihydroterpineol R_alcohol (R)-Dihydroterpineol S_alcohol->R_alcohol Racemization Catalyst (e.g., Ru-complex) product (R)-Dihydroterpinyl Acetate R_alcohol->product Lipase + Acyl Donor

Sources

Application Note: Dihydroterpinyl Acetate as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the use of Dihydroterpinyl acetate (DHTA) as an analytical standard. We will explore the critical physicochemical properties of DHTA, outline a strategic approach to analytical method development, and provide detailed, validated protocols for its quantification and identification using Gas Chromatography (GC). The methodologies herein are designed to be robust, reliable, and grounded in established scientific principles, ensuring the integrity of analytical results in research, development, and manufacturing environments.

Introduction: The Analytical Significance of this compound

This compound (DHTA), often referred to by synonyms such as Menthanyl acetate, is a terpene ester widely utilized in the fragrance, cosmetic, and personal care industries.[1][2][3][4][5] It imparts a fresh, woody, and citrus-like aroma to a variety of consumer products.[1][2][4] Commercially, DHTA is typically available as a stable mixture of p-menthan-1-yl and p-menthan-8-yl acetates.[1][3] Given its prevalence, the ability to accurately quantify and identify DHTA in complex matrices—such as essential oil blends, perfumes, or household products—is paramount for quality control, formulation development, and regulatory compliance.

The purpose of this application note is to establish a foundational framework for developing analytical methods using a certified DHTA standard. By understanding the molecule's inherent properties, an analyst can logically select the appropriate instrumentation and parameters, leading to the development of a precise, accurate, and fit-for-purpose analytical method.

Characterization of the this compound Standard

A thorough understanding of the physicochemical properties of an analytical standard is the cornerstone of method development. These properties dictate the ideal solvents, instrumentation, and conditions for analysis. The key characteristics of DHTA are summarized below.

PropertyValueSignificance for Method DevelopmentSource(s)
CAS Number 58985-18-5; 80-25-1Unique identifier for ensuring the correct standard is sourced.[1][6][7][8]
Molecular Formula C₁₂H₂₂O₂Determines the molecular weight and elemental composition.[6][7][9]
Molecular Weight 198.31 g/mol Essential for preparing standard solutions of known molarity or mass concentration.[1][6][9][8]
Appearance Colorless to pale yellow clear liquidVisual confirmation of standard integrity; absence of color may be a purity indicator.[6][9][10]
Boiling Point ~222 - 225 °C @ 760 mmHgIndicates sufficient volatility for Gas Chromatography (GC) analysis without derivatization.[1][6]
Solubility Soluble in organic solvents (e.g., ethanol, IPA, acetone, hexane); Insoluble in water.Guides the selection of appropriate diluents for standard and sample preparation.[2][6][10]
LogP (o/w) ~4.1The high octanol-water partition coefficient indicates a non-polar nature, making it highly suitable for GC and Reverse-Phase HPLC.[2][7]
Stability Stable for at least 2 years under recommended storage conditions.Ensures the reliability of the standard over its shelf life when stored properly (cool, dry, sealed from light).[10][11][12]

Strategy for Analytical Method Development

The development of a robust analytical method is a systematic process. The goal is to create a procedure that is not only accurate and precise but also practical for routine use. For a semi-volatile, non-polar compound like DHTA, Gas Chromatography is the technique of choice.[13][14]

Selecting the Optimal Analytical Technique

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like DHTA. Its high resolving power allows for the separation of DHTA from other components in a complex matrix.

  • Causality: DHTA's boiling point and thermal stability make it perfectly suited for vaporization in a heated GC inlet without degradation, a prerequisite for this technique.[15]

Two common detectors are recommended for GC analysis of DHTA:

  • Flame Ionization Detector (FID): This detector is ideal for quantification. It exhibits a wide linear range and a uniform response factor for hydrocarbons, making it a robust and reliable choice for determining the concentration of DHTA.[14]

  • Mass Spectrometry (MS): This detector provides definitive identification. By generating a unique fragmentation pattern (mass spectrum) for DHTA, it allows for unambiguous confirmation of the analyte's identity, typically by comparison to a spectral library like NIST.[13][16]

High-Performance Liquid Chromatography (HPLC) is a less common choice.

  • Causality: DHTA lacks a significant chromophore, which means it does not absorb UV light strongly. This makes detection with standard HPLC-UV detectors challenging and insensitive.[17] While other detectors like Refractive Index (RI) could be used, they are generally less sensitive and incompatible with gradient elution. Therefore, GC remains the superior and recommended approach.

Method Development Workflow

The logical flow for developing and validating an analytical method for DHTA is illustrated below. This workflow ensures that all critical stages, from initial parameter optimization to final validation, are systematically addressed.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Application ATP Define Analytical Target Profile (ATP) SelectTech Select Technique (GC-FID / GC-MS) ATP->SelectTech Guides Choice PrepStd Prepare DHTA Standard Solutions SelectTech->PrepStd Optimize Optimize GC Parameters (Oven, Inlet, Flow) PrepStd->Optimize For Injection Validate Validate Method: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ Optimize->Validate Optimized Method Routine Routine Sample Analysis & Quality Control Validate->Routine Validated Method

Caption: Workflow for DHTA analytical method development.

Protocol 1: Quantification of DHTA using GC-FID

This protocol provides a validated method for the precise quantification of this compound using Gas Chromatography with a Flame Ionization Detector.

4.1. Principle A diluted sample is injected into the GC, where DHTA is separated from other matrix components on a capillary column. The eluted DHTA is detected by the FID, which generates a signal proportional to the amount of analyte. The concentration is determined by comparing the peak area to a calibration curve generated from known standards.

4.2. Materials and Reagents

  • This compound (DHTA) standard, purity ≥95%

  • Hexane or Isopropanol, HPLC or GC grade

  • Volumetric flasks (Class A): 10 mL, 100 mL

  • Micropipettes

  • GC vials with septa caps

4.3. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalent with FIDStandard, robust instrumentation for routine analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides excellent separation of terpene esters based on boiling point.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen may offer faster analysis times.
Flow Rate 1.0 mL/min (constant flow)Optimal flow for column efficiency and resolution.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of DHTA without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peak shapes.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Start at 80°C, hold 1 min, ramp at 10°C/min to 240°C, hold 5 minSeparates DHTA from potential lighter and heavier components in the sample matrix.
Detector FIDFlame Ionization Detector.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.

4.4. Step-by-Step Protocol

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of DHTA standard into a 100 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with hexane. Mix thoroughly.

    • Calculate the exact concentration (µg/mL) based on the recorded weight. This is your Stock Solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Stock Solution with hexane to prepare a minimum of five calibration standards. A suggested range is 10, 25, 50, 100, and 200 µg/mL.[17][18]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix (e.g., fragrance oil) into a volumetric flask.

    • Dilute with hexane to a final concentration expected to fall within the calibration range.

    • Filter if necessary using a 0.45 µm syringe filter.

  • GC-FID Analysis Sequence:

    • Inject a solvent blank (hexane) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample(s). It is good practice to run a check standard periodically to verify system stability.

  • Data Analysis:

    • Integrate the peak corresponding to DHTA in each chromatogram.

    • Create a calibration curve by plotting the peak area of the DHTA standards against their known concentrations.

    • Perform a linear regression on the data. The correlation coefficient (R²) should be >0.995.

    • Determine the concentration of DHTA in the sample by using the regression equation: Concentration = (Sample Peak Area - y-intercept) / slope.

    • Account for the initial sample weight and dilution factor to report the final concentration in the original sample.

Protocol 2: Identity Confirmation of DHTA using GC-MS

5.1. Principle This method confirms the identity of DHTA. After separation by GC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint" that can be matched against a known reference or library spectrum for positive identification.[13]

5.2. Instrumentation and Conditions The GC parameters should be identical to those in Protocol 1 to allow for retention time matching. The MS parameters are as follows:

ParameterRecommended SettingRationale
MS System Agilent 5977 or equivalentStandard single quadrupole mass spectrometer.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns and enabling library matching.
Mass Range 40 - 350 amuCovers the molecular ion of DHTA (198.3) and its expected fragments.
Solvent Delay ~3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.

5.3. Step-by-Step Protocol

  • Prepare a Confirmation Standard: Prepare a DHTA standard in hexane at a mid-range concentration (e.g., 20 µg/mL).

  • Analyze the Standard and Sample: Inject the DHTA standard and the prepared sample into the GC-MS system using the same GC conditions as the FID method.

  • Data Interpretation:

    • Retention Time (RT) Match: The retention time of the peak in the sample chromatogram must match the retention time of the DHTA standard within a narrow window (e.g., ±0.05 minutes).

    • Mass Spectrum Match: Extract the mass spectrum of the peak of interest from both the standard and the sample.

    • Compare the sample's mass spectrum to the standard's mass spectrum and a reference library (e.g., NIST). A high match score (>850) provides strong evidence of identity.

    • Kovats Retention Index (RI): For an even higher degree of confidence, the RI can be calculated by running a series of n-alkanes. This value is independent of many instrument variables and can be compared to literature values for DHTA.[8][16]

Method Validation Framework

A developed method must be validated to prove it is fit for its intended purpose. The following parameters, based on ICH guidelines, should be assessed.[18]

G Validation Method Validation Parameters Specificity Linearity & Range Accuracy (% Recovery) Precision (% RSD) LOD & LOQ Specificity Peak purity & resolution (GC-MS confirmation) Validation:f0->Specificity Linearity Calibration curve analysis (R² > 0.995) Validation:f1->Linearity Accuracy Spike recovery studies (Target: 90-110%) Validation:f2->Accuracy Precision Repeatability & intermediate (Target: RSD < 10%) Validation:f3->Precision Limits Signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) Validation:f4->Limits

Caption: Key parameters for analytical method validation.

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method can unequivocally assess DHTA in the presence of matrix components.Analyze a placebo/blank matrix and a spiked matrix. The DHTA peak should be free of interferences. Confirm with GC-MS.
Linearity & Range R² > 0.995 over a defined concentration range.Analyze 5-6 standards across the desired range and perform linear regression.
Accuracy Mean recovery of 90-110%.Perform spike-recovery experiments by adding known amounts of DHTA standard to a blank matrix at low, medium, and high concentrations.
Precision (RSD) Repeatability RSD < 10%; Intermediate Precision RSD < 15%.Repeatability: Analyze one sample multiple times (n≥6) on the same day. Intermediate: Repeat on a different day with a different analyst.
LOD & LOQ LOD S/N ≥ 3; LOQ S/N ≥ 10.Determine the concentration that yields the specified signal-to-noise ratio, or calculate from the standard deviation of the response and the slope of the calibration curve.

Conclusion

This compound is a stable and suitable compound for use as an analytical standard. Due to its volatility and thermal stability, Gas Chromatography is the recommended analytical technique. This application note provides two robust protocols: a GC-FID method for accurate and precise quantification and a GC-MS method for unambiguous identity confirmation. By following the outlined strategies for method development and validation, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data for DHTA in various applications, from raw material testing to final product quality control.

References

  • Nippon Terpene Chemicals. This compound. BuyChemJapan. [Link]

  • IFF. Dihydro Terpinyl Acetate | Fragrance Ingredients. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology. [Link]

  • LookChem. Cas 58985-18-5,this compound. [Link]

  • Foreverest Resources Ltd. This compound. [Link]

  • The Good Scents Company. This compound, 58985-18-5. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Runde, W., et al. Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry. [Link]

  • COSMILE Europe. This compound – Ingredient. [Link]

  • SciTePress. Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). [Link]

  • De, A. K., et al. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences. [Link]

  • Sadgrove, N. J., & Jones, G. L. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. Molecules. [Link]

  • Raeber, M., et al. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Phytochemical Analysis. [Link]

  • Raeber, M., et al. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. PubMed. [Link]

  • Flavornet. This compound 58985-18-5. [Link]

  • NIPPON TERPENE CHEMICALS, INC. This compound | Our Products. [Link]

  • PerfumersWorld. Dihydro Terpinyl Acetate. [Link]

  • Zi, J., & Peters, R. J. Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology. [Link]

  • Liu, Y., et al. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (PDF) Enzymatic synthesis and analytical monitoring of terpene ester by 1 H NMR spectroscopy. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

  • Turkish Journal of Pharmaceutical Sciences. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-Dose Combination Tablet. [Link]

  • Research Journal of Pharmacy and Technology. HPLC Method Development and Validation for Residue Analysis of Steroid. [Link]

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Application Note: Protocol for Stability Testing of Dihydroterpinyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability in Aromatic Formulations

Dihydroterpinyl acetate (DHTA), a saturated terpene ester, is prized in the fragrance and consumer product industries for its fresh, woody, and citrus-like aroma.[1][2] As a key component in perfumes, detergents, and various solvents, its chemical stability is paramount to ensure product quality, safety, and shelf-life.[1][3][4] DHTA is valued for its high stability compared to unsaturated analogues, making it a preferred ingredient in aggressive product bases.[1][5] However, like all ester-containing compounds, it is susceptible to degradation under certain environmental conditions.

This application note provides a comprehensive protocol for the stability testing of this compound and its formulations. It is designed for researchers, scientists, and drug development professionals, offering a framework grounded in international regulatory standards and sound scientific principles. The methodologies described herein are designed to identify potential degradation pathways, establish a stable shelf-life, and ensure the integrity of the final product.

Physicochemical Properties of this compound (CAS: 58985-18-5)

A thorough understanding of the molecule's properties is the foundation of a robust stability program. DHTA is a mixture of p-menthane-based isomers, primarily 2-(4-methylcyclohexyl)propan-2-yl acetate.[6][7]

PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[8][9]
Molecular Formula C₁₂H₂₂O₂[6]
Molecular Weight 198.30 g/mol [6]
Boiling Point ~222 °C at 760 mmHg[10]
Flash Point >100 °C
Solubility Insoluble in water; soluble in organic solvents[3][9]
Stability Considered highly stable under normal conditions[1][7][9]

Regulatory Framework: Adherence to ICH Guidelines

To ensure global acceptance of stability data, protocols must align with the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents governing this protocol are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products : This guideline provides the core principles for designing formal stability studies, including storage conditions, study duration, and testing frequency.[11][12][13]

  • ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products : This guideline specifies the requirements for testing the light sensitivity of a substance or product.[3][6][8][11]

While DHTA is often used in non-pharmaceutical applications, adherence to these principles represents best practice and ensures a rigorous evaluation of product stability.

Forced Degradation: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical preliminary step. Its purpose is to intentionally degrade the sample to identify likely degradation products and establish degradation pathways.[14][15] This information is essential for developing a stability-indicating analytical method —a method capable of separating and quantifying the intact active ingredient from its potential degradation products.[16]

For an ester like this compound, the most probable degradation pathway is hydrolysis, which would yield the corresponding alcohol (Dihydroterpineol) and acetic acid.[17]

Potential Degradation Pathway of this compound

G DHTA This compound (C₁₂H₂₂O₂) Stress Stress Condition (e.g., Acid, Base, Heat) DHTA->Stress Products Degradation Products Stress->Products Hydrolysis DHTOH Dihydroterpineol Products->DHTOH HAc Acetic Acid Products->HAc cluster_0 Setup cluster_1 Storage & Sampling cluster_2 Analysis & Reporting Batch Select ≥3 Batches of Formulation Package Package in Final Container Closure Batch->Package Storage Place Samples in ICH Stability Chambers Package->Storage Sampling Pull Samples at Scheduled Time Points Storage->Sampling Analysis Perform Analytical Tests (Assay, Purity, Physical) Sampling->Analysis Report Evaluate Data, Determine Shelf-Life Analysis->Report

Caption: High-level workflow for a formal stability study.

Materials and Batches
  • Batches : A minimum of three primary batches of the this compound formulation should be placed on stability. *[12] Packaging : Samples must be stored in the same container closure system intended for the final marketed product to assess potential interactions.

[10][18]#### 2. Storage Conditions and Duration

The choice of storage conditions is dictated by the intended market's climatic zone. The following conditions cover long-term, intermediate, and accelerated testing as per ICH Q1A(R2).

[12][19]| Study Type | Storage Condition | Minimum Duration | | :--- | :--- | :--- | | Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (extendable) | | Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

  • Accelerated testing is designed to increase the rate of chemical degradation and physical change, providing an early indication of the product's stability profile. S[20]ignificant change under accelerated conditions would trigger the need for intermediate testing.

Testing Frequency

For a proposed shelf-life of 24 months, the following testing schedule is recommended:

[18]* Long-Term : 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated : 0, 3, and 6 months.

Analytical Methods and Acceptance Criteria

A validated stability-indicating analytical method is required. For a volatile compound like DHTA, Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is highly suitable.

[9][21][22][23][24]Proposed GC Method Parameters:

  • Instrument : Gas Chromatograph with FID or MS detector.

  • Column : A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. *[22] Carrier Gas : Helium at a constant flow of 1.0-1.2 mL/min. *[9][22] Oven Program : Initial 70°C for 2 min, ramp at 5°C/min to 220°C, hold for 5 min. This program should be optimized to ensure separation of DHTA from potential degradants like Dihydroterpineol. *[9] Injector : 250°C, split mode (e.g., 20:1). *[9] Detector : FID at 300°C or MS (scan range m/z 40-350).

[22]Acceptance Criteria:

Test ParameterAcceptance CriteriaRationale
Appearance Clear liquid, free of particulates or phase separation.Ensures physical integrity of the formulation.
Color Remains within the established range (e.g., Colorless to pale yellow).Color change can indicate chemical degradation.
Odor Characteristic odor profile remains unchanged.Critical for fragrance applications; sensory panel evaluation is recommended.
Assay (DHTA) 95.0% - 105.0% of initial value.Ensures potency and product performance.
Purity/Degradation Individual unspecified degradant: ≤ 0.2%Total degradants: ≤ 1.0%Controls the level of impurities to ensure safety and quality.
pH (if aqueous) Within ± 0.5 units of the initial value.A shift in pH can indicate hydrolysis or other reactions.

Conclusion and Data Interpretation

The stability data gathered from this protocol will provide comprehensive evidence of how the quality of a this compound formulation varies over time under the influence of temperature, humidity, and light. T[12]he results from the accelerated study can be used to predict the long-term shelf-life, which is then confirmed by the real-time, long-term data. A successful stability study, underpinned by a robust, validated analytical method, is fundamental to ensuring that products containing this compound deliver their intended aromatic performance and remain safe for the consumer throughout their lifecycle.

References

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • The Good Scents Company.
  • PubChem. This compound.
  • BuyChemJapan.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Der Pharma Chemica. (2016).
  • RIFM. (2018).
  • Journal of Pharmaceutical and Biomedical Analysis. (2018).
  • ChemicalBook.
  • LookChem.
  • Integrated Liner Technologies. (2023). Fragrance Stability Testing.
  • European Medicines Agency. (2023).
  • Parameter Generation & Control. (2024). Cosmetic Shelf Life: Stability Testing Insights.
  • PubMed Central. (2023).
  • MedCrave. (2022).
  • National Institutes of Health. (2015).
  • NCASI. (2020). Method TERPS-19.01 Select Terpenes and Terpenoids in Condensate Samples by Hexane Extraction and GC/MS Analysis.
  • ResearchGate. (2016).
  • National Institutes of Health. (2021).
  • IFF.
  • PubChem.
  • Agilent. (2020).
  • NIPPON TERPENE CHEMICALS, INC.
  • Nippon Terpene Chemicals.
  • Restek. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS.

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Application Notes and Protocols: Dihydroterpinyl Acetate as a Versatile Precursor for Novel Terpene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Dihydroterpinyl acetate (DHTA), a saturated monoterpene ester, is a widely utilized and highly stable ingredient in the fragrance industry.[1][2] Beyond its traditional application as a scent component, the inherent p-menthane skeleton of DHTA presents a valuable and underexplored scaffold for the synthesis of novel terpene derivatives. This guide provides detailed application notes and protocols for leveraging DHTA as a starting material for chemical and biological transformations, enabling the creation of new molecules with potential applications in fragrance, pharmaceuticals, and materials science. We will explore the foundational hydrolysis of DHTA to its corresponding alcohol, dihydroterpineol, and subsequently detail protocols for the synthesis of novel esters and ethers, and discuss potential pathways for generating bioactive compounds.

Introduction: The Strategic Advantage of this compound

This compound, systematically known as p-menthan-8-yl acetate, is a colorless to pale yellow liquid with a characteristic fresh, woody, and citrus-like aroma.[3][4] It is primarily synthesized through two main industrial routes: the esterification of dihydroterpineol with acetic anhydride or the catalytic hydrogenation of terpinyl acetate.[4][5] Its saturated cyclohexane ring imparts significant chemical stability, making it a robust starting material for further chemical modification.[6]

The strategic value of DHTA in synthetic chemistry lies in its readily available p-menthane framework, a common structural motif in a vast array of natural and synthetic bioactive compounds.[7] The ester functionality serves as a convenient handle for deprotection to reveal a tertiary alcohol (dihydroterpineol), which can then be subjected to a variety of chemical transformations. This approach allows for the diversification of the terpene structure, leading to the generation of novel derivatives with potentially enhanced or entirely new properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthetic planning.

PropertyValueSource
CAS Number 58985-18-5[3]
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.30 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Fresh, woody, pine, citrus, cologne-like[3]
Boiling Point 222.2 °C @ 760 mmHg (est.)[8]
Flash Point > 100 °C (> 212 °F)[9]
Solubility Soluble in alcohol and paraffin oil; insoluble in water.[9]

Foundational Protocol: Hydrolysis of this compound to Dihydroterpineol

The gateway to utilizing this compound as a synthetic precursor is the efficient hydrolysis of the ester to its corresponding tertiary alcohol, dihydroterpineol (p-menthan-8-ol). This reaction is a straightforward and high-yielding process.

Rationale for Hydrolysis

The tertiary alcohol of dihydroterpineol is a more versatile functional group for further synthetic manipulations compared to the acetate ester.[10] While the ester is stable, the free hydroxyl group can participate in a wider range of reactions, including oxidation (with limitations due to its tertiary nature), etherification, and the formation of a diverse array of new esters with various carboxylic acids.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • This compound (DHTA)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Diethyl ether (or Dichloromethane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 volumes).

  • Addition of Base: To the stirred solution, add a solution of potassium hydroxide (2.0-3.0 eq) in water or ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude dihydroterpineol.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Hydrolysis_Workflow DHTA This compound in Ethanol Reflux Reflux (2-4h, 80-90°C) DHTA->Reflux Base Aqueous KOH/NaOH Solution Base->Reflux Workup Solvent Removal & Aqueous Work-up Reflux->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying & Concentration Extraction->Drying Product Dihydroterpineol Drying->Product

Caption: Workflow for the hydrolysis of DHTA.

Application in the Synthesis of Novel Terpene Derivatives

Once dihydroterpineol is obtained, it can be used as a versatile intermediate for the synthesis of a variety of novel terpene derivatives.

Synthesis of Novel Esters with Enhanced Bioactivity or Fragrance Profiles

Dihydroterpineol can be esterified with a wide range of carboxylic acids to produce novel esters with potentially interesting biological activities or unique fragrance characteristics. For instance, the synthesis of terpenoid esters with amino acids like glycine and GABA has been shown to yield compounds with analgesic, anti-inflammatory, and anticonvulsant properties.[3][11]

This protocol provides a general method for the coupling of dihydroterpineol with a protected amino acid.

Materials:

  • Dihydroterpineol

  • Boc-protected amino acid (e.g., Boc-glycine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) for deprotection

Procedure:

  • Reaction Setup: To a stirred solution of dihydroterpineol (1.0 eq) in anhydrous dichloromethane (DCM), add the Boc-protected amino acid (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the DCU precipitate and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure.

  • Purification of Protected Ester: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected dihydroterpinyl-amino acid ester.

  • Deprotection: Dissolve the purified ester in a minimal amount of DCM and add an excess of HCl in dioxane or TFA. Stir at room temperature for 1-2 hours.

  • Isolation of Final Product: Remove the solvent and excess acid under reduced pressure to yield the final dihydroterpinyl-amino acid ester hydrochloride salt.

Esterification_Pathway cluster_coupling Steglich Esterification cluster_deprotection Deprotection Dihydroterpineol Dihydroterpineol DCC_DMAP DCC, DMAP in DCM Dihydroterpineol->DCC_DMAP AminoAcid Boc-Amino Acid AminoAcid->DCC_DMAP ProtectedEster Boc-Protected Ester DCC_DMAP->ProtectedEster Acid HCl or TFA ProtectedEster->Acid FinalEster Novel Terpene Ester Acid->FinalEster

Caption: Synthesis of novel esters from dihydroterpineol.

Biotransformation: A Green Chemistry Approach to Novel Derivatives

The use of microorganisms and enzymes for the transformation of terpenes is a rapidly growing field, offering a sustainable alternative to traditional chemical methods. Dihydroterpineol, with its p-menthane skeleton, is a suitable substrate for biotransformation. Studies have shown that fungi and bacteria can introduce hydroxyl groups or perform other modifications on similar terpene structures.[12]

This protocol outlines a general procedure for exploring the biotransformation of dihydroterpineol using a selected fungal strain.

Materials:

  • Dihydroterpineol

  • Selected fungal strain (e.g., from the genera Aspergillus, Penicillium, or Rhizopus)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Shake flasks

  • Incubator shaker

  • Ethyl acetate for extraction

  • Analytical instrumentation (GC-MS, NMR) for product identification

Procedure:

  • Fungal Culture Preparation: Inoculate the selected fungal strain into a liquid culture medium and grow for 2-3 days in an incubator shaker to obtain a healthy biomass.

  • Substrate Addition: Add a solution of dihydroterpineol in a minimal amount of a water-miscible solvent (e.g., ethanol) to the fungal culture. A substrate control flask containing only the medium and dihydroterpineol should also be prepared.

  • Incubation: Continue the incubation for an additional 5-10 days.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with ethyl acetate.

  • Analysis: Combine the organic extracts, dry, and concentrate. Analyze the crude extract by GC-MS and NMR to identify any new products formed through biotransformation.

  • Scale-up and Isolation: If novel derivatives are identified, the process can be scaled up to produce sufficient quantities for purification and further characterization.

Future Directions and Potential Applications

The derivatization of this compound opens up a wide range of possibilities for the development of new and valuable compounds.

  • Bioactive Compounds: The p-menthane skeleton is a key feature of many bioactive natural products. By using dihydroterpineol as a chiral precursor, it is possible to synthesize novel analogues of these compounds for drug discovery programs.[4]

  • Novel Fragrance and Flavor Ingredients: The modification of the dihydroterpineol structure can lead to the creation of new fragrance and flavor compounds with unique olfactory and gustatory properties.

  • Advanced Materials: Terpene-based polymers and materials are gaining interest as sustainable alternatives to petroleum-derived products. Functionalized derivatives of dihydroterpineol could serve as monomers for the synthesis of novel biodegradable polymers.

Conclusion

This compound, a readily available and stable fragrance ingredient, holds significant potential as a versatile starting material for the synthesis of novel terpene derivatives. The protocols outlined in this guide for the hydrolysis to dihydroterpineol and subsequent derivatization provide a solid foundation for researchers to explore the chemical space around the p-menthane scaffold. By applying these methods and exploring further chemical and biological transformations, new molecules with diverse applications in fragrance, pharmaceuticals, and materials science can be discovered and developed.

References

  • ScenTree. Menthanyl acetate (CAS N° 58985-18-5). Available from: [Link]

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  • Rybak, K., et al. (2021). Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 26(16), 4995. Available from: [Link]

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  • Riemer, D. D., & Elrod, M. J. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics, 16(23), 15287-15297. Available from: [Link]

  • Biale, G., et al. (2019). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. Molecules, 24(22), 4136. Available from: [Link]

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Application Notes & Protocols: Dihydroterpinyl Acetate as a Test Substance in Dermatological Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Rationale

Dihydroterpinyl acetate (DHTA) is a saturated monocyclic terpene ester, recognized for its fresh, citrus, and pine-like aroma.[1] Primarily utilized as a fragrance ingredient in a wide array of consumer products, including perfumes, detergents, and personal care items, its prevalence ensures frequent and direct contact with human skin.[1][2] This extensive exposure profile necessitates a thorough evaluation of its dermatological effects, spanning from safety assessments—such as irritation and sensitization potential—to the exploration of potential therapeutic benefits, like anti-inflammatory activity.

Terpenes and their derivatives are a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5] DHTA's structural analog, linalyl acetate, has demonstrated anti-inflammatory effects, suggesting a plausible, yet unconfirmed, similar activity for DHTA.[4][5] Therefore, a structured research program for DHTA should not only confirm its safety profile but also investigate its potential as a bioactive agent for dermatological applications.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for evaluating DHTA, grounded in established regulatory guidelines and modern, mechanistically-based in vitro methodologies. The focus is on a weight-of-evidence approach, prioritizing non-animal testing methods that align with the principles of the 3Rs (Replacement, Reduction, and Refinement) and provide robust, human-relevant data.

Physicochemical Properties of this compound

A precise understanding of DHTA's physicochemical properties is fundamental for designing and interpreting dermatological studies. These parameters influence vehicle selection, dose formulation, and potential for skin penetration.

PropertyValueSource(s)
CAS Number 58985-18-5[1][6]
Molecular Formula C₁₂H₂₂O₂[2][6]
Molecular Weight 198.30 g/mol [2][6]
Appearance Colorless to pale yellow clear liquid[1][7][8]
Odor Citrus, fresh, pine-needle, woody[1][9]
Boiling Point ~222.2 °C at 760 mmHg[6]
Flash Point ~87 - 102 °C[6][8]
Density ~0.932 - 0.936 g/cm³[6][8]
Solubility Insoluble in water; Soluble in organic solvents (e.g., IPA, Acetone)[8]
LogP (XLogP3) 3.4[2]

Section 2: Dermatological Safety Assessment: Irritation and Sensitization

The primary goal of safety testing is to identify any potential for adverse skin reactions. Modern approaches utilize a tiered or integrated strategy, beginning with validated in vitro assays that model key biological events.

Protocol for In Vitro Skin Irritation Testing (OECD TG 439)

Skin irritation is a reversible inflammatory reaction.[10] The validated in vitro Reconstructed Human Epidermis (RhE) model is the standard non-animal method for identifying potential skin irritants.[11][12][13]

Principle: This test evaluates the cytotoxic effect of DHTA on a 3D RhE model, which mimics the structure and function of the human epidermis.[10][12] A reduction in cell viability below a specific threshold indicates irritation potential.[11][12] The MTT assay quantitatively measures mitochondrial dehydrogenase activity in the remaining viable cells.[14]

Experimental Workflow for Skin Irritation Assessment (OECD TG 439)

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_recovery Phase 3: Recovery & Viability cluster_analysis Phase 4: Data Analysis prep_rhe Pre-incubate RhE tissues (37°C, 5% CO2) apply Topically apply DHTA & Controls to triplicate tissues (e.g., 30µL) prep_rhe->apply prep_dhta Prepare DHTA dilutions (e.g., in Acetone or DMSO) prep_dhta->apply prep_controls Prepare Controls: - Negative: Vehicle/PBS - Positive: 5% SDS prep_controls->apply incubate_expose Incubate for 60 minutes (37°C, 5% CO2) apply->incubate_expose wash Wash tissues thoroughly to remove test substance incubate_expose->wash incubate_recover Incubate in fresh medium for 42 hours (Recovery Period) wash->incubate_recover mtt_assay Add MTT solution Incubate for 3 hours incubate_recover->mtt_assay extract Extract formazan (e.g., with isopropanol) mtt_assay->extract read_abs Read absorbance at 570 nm extract->read_abs calculate Calculate % Viability relative to Negative Control read_abs->calculate classify Classification: Viability ≤ 50% -> Irritant (GHS Cat 2) Viability > 50% -> Non-Irritant calculate->classify

Caption: Workflow for OECD TG 439 Skin Irritation Test.

Detailed Protocol:

  • Preparation:

    • Culture RhE tissues (e.g., EpiDerm™, EpiSkin™) to the air-liquid interface according to the manufacturer's instructions.[11]

    • Prepare a stock solution of DHTA in a suitable vehicle (e.g., Dimethyl sulfoxide, Acetone). Note: The final vehicle concentration applied to cells should be non-cytotoxic.

    • Prepare controls: a negative control (the vehicle) and a positive control (5% aqueous Sodium Dodecyl Sulfate).[14]

  • Exposure:

    • Topically apply 25-30 µL of DHTA solution, negative control, and positive control to the surface of triplicate tissues.[14]

    • Incubate for 60 minutes at 37°C and 5% CO₂.[14]

  • Post-Exposure & Recovery:

    • Thoroughly wash the tissues with phosphate-buffered saline (PBS) to remove the test substance.

    • Submerge the tissues in fresh culture medium and incubate for a 42-hour recovery period.[14]

  • Viability Assessment (MTT Assay):

    • Transfer tissues to a 24-well plate containing MTT solution (e.g., 1 mg/mL) and incubate for 3 hours.[14]

    • Extract the resulting formazan salt from the tissues using an appropriate solvent (e.g., isopropanol).

    • Quantify the formazan concentration by measuring the optical density (OD) at 570 nm using a plate reader.

  • Data Interpretation:

    • Calculate the percentage viability for each tissue: (% Viability) = (Mean OD of DHTA-treated tissue / Mean OD of Negative Control tissue) x 100.

    • Classification:

      • If the mean % viability is ≤ 50%, DHTA is classified as an irritant (UN GHS Category 2).[12][14]

      • If the mean % viability is > 50%, DHTA is classified as a non-irritant.[12][14]

Causality Insight: The 42-hour recovery period is critical. It allows the tissue to repair from transient, non-specific cytotoxic effects, ensuring that the final viability measurement reflects a true irritant response (i.e., sustained, irreversible damage) rather than simple acute toxicity.

Protocols for In Vitro Skin Sensitization Testing (OECD TG 442D & 442E)

Skin sensitization is a complex immunological process initiated by chemical exposure, leading to allergic contact dermatitis upon subsequent contact.[15] The Adverse Outcome Pathway (AOP) for skin sensitization provides a mechanistic framework for in vitro testing, focusing on key molecular and cellular events.

Integrated AOP-Based Testing Strategy

G cluster_ke1 Key Event 1: Molecular Initiating Event cluster_ke2 Key Event 2: Keratinocyte Response cluster_ke3 Key Event 3: Dendritic Cell Activation cluster_ke4 Key Event 4: T-Cell Proliferation aop_start DHTA Application to Skin ke1 Covalent Binding to Skin Proteins (Haptenation) aop_start->ke1 ke2 Induction of Cytoprotective Genes (Keap1-Nrf2-ARE Pathway) ke1->ke2 assay_ke2 KeratinoSens™ Assay (OECD TG 442D) ke2->assay_ke2 Measures ke3 Upregulation of Co-stimulatory Markers (CD54, CD86) ke2->ke3 assay_ke3 h-CLAT Assay (OECD TG 442E) ke3->assay_ke3 Measures ke4 Antigen Presentation and Priming of T-Cells ke3->ke4 outcome Adverse Outcome: Allergic Contact Dermatitis ke4->outcome

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

2.2.1 Key Event 2: Keratinocyte Activation - The KeratinoSens™ Assay (OECD TG 442D)

Principle: This assay measures the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key cytoprotective response in keratinocytes triggered by electrophilic substances, which many skin sensitizers are.[16][17] The assay uses a modified HaCaT human keratinocyte cell line containing a luciferase reporter gene under the control of the ARE from the AKR1C2 gene.[15][18] Induction of luciferase activity indicates a sensitizing potential.[19]

Signaling Pathway for KeratinoSens™ Assay

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dhta DHTA (Sensitizer) keap1_nrf2 Keap1-Nrf2 Complex dhta->keap1_nrf2 Reacts with Keap1 nrf2_free Nrf2 (Free) keap1_nrf2->nrf2_free Nrf2 Dissociates are ARE (Antioxidant Response Element) nrf2_free->are Translocates & Binds luciferase Luciferase Gene are->luciferase Activates Transcription luminescence Luminescence (Measured Signal) luciferase->luminescence Produces Light G cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Cytokine Analysis cluster_viability Parallel Assay: Viability Control seed_cells Seed macrophages (e.g., J774A.1) in 96-well plates incubate_adhere Incubate for 24h to allow adherence seed_cells->incubate_adhere pretreat Pre-treat cells with various concentrations of DHTA incubate_adhere->pretreat incubate_dhta Incubate for 1-2 hours pretreat->incubate_dhta stimulate Stimulate with LPS (e.g., 1 µg/mL) (excluding negative control) incubate_dhta->stimulate incubate_lps Incubate for 24 hours stimulate->incubate_lps collect_supernatant Collect cell culture supernatant incubate_lps->collect_supernatant viability_assay Perform MTT assay on treated cells to rule out cytotoxicity incubate_lps->viability_assay elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->elisa read_plate Read absorbance elisa->read_plate calculate_cytokine Calculate cytokine concentrations and % inhibition read_plate->calculate_cytokine

Caption: Workflow for assessing anti-inflammatory potential in vitro.

Protocol Outline:

  • Cell Culture: Seed murine (J774A.1) or human (THP-1 derived) macrophages in 96-well plates and allow them to adhere overnight.

  • Cytotoxicity Pre-Screen: Determine the non-cytotoxic concentration range of DHTA on the macrophage cell line using an MTT assay. All subsequent experiments must use sub-toxic concentrations.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of DHTA. Include a vehicle control and a positive control (e.g., dexamethasone).

    • Pre-incubate the cells with DHTA for 1-2 hours.

  • Inflammatory Stimulation:

    • Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.

    • Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Cytokine Quantification:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Interpretation:

    • Calculate the percentage inhibition of each cytokine for each DHTA concentration relative to the LPS-stimulated control.

    • A dose-dependent reduction in TNF-α and/or IL-6 levels, without accompanying cytotoxicity, indicates potential anti-inflammatory activity.

Section 4: In Vivo Considerations

While this guide prioritizes in vitro methods, results may sometimes warrant confirmation in a living system. Any decision to proceed with in vivo testing must be scientifically justified and adhere to strict ethical guidelines.

  • Skin Irritation (OECD TG 404): If in vitro results are equivocal or for specific regulatory submissions, the rabbit skin irritation test may be required. [20][21][22]This involves applying the substance to the shaved skin of rabbits and scoring for erythema and edema over time. [20][23]* Skin Sensitization (OECD TG 429): The murine Local Lymph Node Assay (LLNA) is the accepted in vivo alternative to older guinea pig tests. [24][25][26]It measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance to the mouse ear, providing a quantitative measure of the sensitization induction phase. [25][27][28] The robust, mechanistically relevant data from the in vitro assays described in Sections 2 and 3 should, in most cases, be sufficient to characterize the dermatological profile of DHTA and significantly reduce the need for animal testing.

References

  • Research Institute for Fragrance Materials, Inc. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, B14.
  • EU Science Hub. (n.d.).
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Application Notes & Protocols: Formulation of Dihydroterpinyl Acetate in Microemulsions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of Dihydroterpinyl Acetate through Microemulsion Technology

This compound (DHTA), a colorless liquid with a characteristic fresh, citrusy, and piney odor, is widely utilized in the fragrance and flavor industries.[1][2][3] Its physicochemical properties, notably its lipophilic nature and very low water solubility (estimated at 7.462 mg/L at 25°C), present significant challenges for its incorporation into aqueous-based formulations for applications in pharmaceuticals, cosmetics, and advanced agricultural products.[4][5] Microemulsions offer a compelling solution to overcome these formulation hurdles.

Microemulsions are clear, thermodynamically stable, and optically isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and often a cosurfactant.[6][7] With droplet sizes typically in the range of 10-100 nm, they form spontaneously with gentle agitation and offer numerous advantages for drug delivery, including enhanced solubilization of hydrophobic compounds, improved bioavailability, and long-term stability.[8][9] This document provides a comprehensive guide to the formulation and characterization of DHTA in an oil-in-water (o/w) microemulsion system. The principles and protocols outlined herein are designed to be broadly applicable to other hydrophobic active ingredients.

Rationale for Microemulsion Formulation of this compound

The decision to formulate DHTA in a microemulsion is grounded in its inherent physicochemical properties. As a hydrophobic ester (estimated LogP of 4.057), DHTA is practically insoluble in water but soluble in alcohols and oils.[1][2] This makes its direct incorporation into aqueous systems impossible without a sophisticated delivery vehicle.

Key Advantages of Microemulsions for DHTA:

  • Enhanced Solubilization: The oil core of the microemulsion droplets serves as a reservoir for DHTA, allowing for significantly higher loading capacities compared to simple aqueous solutions.[10]

  • Improved Stability: Being thermodynamically stable, microemulsions are not prone to phase separation or creaming, which is a common issue with conventional emulsions.[6][11]

  • Enhanced Bioavailability and Permeation: For topical and transdermal applications, the small droplet size and the presence of surfactants can facilitate the penetration of DHTA through biological membranes.[12][13]

  • Ease of Manufacturing: Microemulsions form spontaneously under the right conditions, simplifying the manufacturing process and improving scalability.[9][14]

  • Optical Clarity: The small droplet size results in transparent formulations, which is aesthetically desirable for many cosmetic and pharmaceutical products.[7]

Pre-formulation Studies: Characterizing this compound

A thorough understanding of the physicochemical properties of DHTA is crucial for the rational design of a microemulsion.

PropertyValueSource
Molecular Formula C12H22O2[15]
Molecular Weight 198.30 g/mol [15]
Appearance Colorless to pale yellow clear liquid[1][4]
Odor Fresh, piney, citrusy, herbaceous[1][2]
Boiling Point ~222.2 °C at 760 mmHg[16]
Density ~0.936 g/cm³ at 25°C[4]
Refractive Index ~1.447 - 1.453 at 20°C[4]
Water Solubility 7.462 mg/L at 25°C (estimated)[4][5]
Solubility Soluble in alcohol and oils[1][2]
LogP (estimated) 4.057[2]

Crafting the Microemulsion: Components and Selection Strategy

The construction of a stable and effective microemulsion requires the careful selection of an oil, surfactant, and cosurfactant. The goal is to create a system where DHTA is readily solubilized and remains stable over time.

Oil Phase Selection

The oil phase must be able to solubilize DHTA and be biocompatible for the intended application.

  • Screening Protocol:

    • Prepare saturated solutions of DHTA in a range of candidate oils (e.g., isopropyl myristate, oleic acid, caprylic/capric triglycerides, soybean oil).

    • Equilibrate the mixtures for 48 hours at room temperature with continuous stirring.

    • Centrifuge the samples to separate undissolved DHTA.

    • Quantify the amount of dissolved DHTA in the supernatant using a suitable analytical method (e.g., GC-FID, HPLC-UV).

  • Rationale: The oil with the highest solubilizing capacity for DHTA is typically selected to maximize drug loading in the final microemulsion.

Surfactant and Cosurfactant Selection

The choice of surfactant and cosurfactant is critical for reducing the interfacial tension between the oil and water phases, thereby facilitating microemulsion formation.

  • Surfactants: Non-ionic surfactants are generally preferred due to their lower toxicity and reduced potential for irritation. Examples include Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80), and various Cremophor® grades.[17]

  • Cosurfactants: Short to medium-chain alcohols (e.g., ethanol, propylene glycol, Transcutol®) are often used as cosurfactants. They increase the fluidity of the interfacial film and allow for greater curvature of the droplets.[18]

  • Screening Protocol:

    • Select an oil phase based on the DHTA solubility studies.

    • Screen various surfactants for their ability to emulsify the chosen oil.

    • Combine the most effective surfactants with different cosurfactants to identify pairs that produce a clear and stable microemulsion upon titration with water.

Protocol: Construction of a Pseudo-Ternary Phase Diagram

The pseudo-ternary phase diagram is an essential tool for identifying the concentration ranges of the oil, surfactant/cosurfactant mixture (Smix), and aqueous phase that result in a stable microemulsion.[18]

Materials and Equipment
  • Selected Oil Phase (e.g., Isopropyl Myristate)

  • Selected Surfactant (e.g., Tween® 80)

  • Selected Cosurfactant (e.g., Propylene Glycol)

  • This compound (DHTA)

  • Deionized Water

  • Glass vials, magnetic stirrer, and stir bars

  • Analytical balance

Experimental Workflow

G cluster_0 Step 1: Prepare Smix Ratios cluster_1 Step 2: Titration cluster_2 Step 3: Observation & Plotting A Prepare Surfactant/Cosurfactant (Smix) mixtures at various weight ratios (e.g., 1:1, 2:1, 1:2) B For each Smix ratio, prepare mixtures of Oil and Smix at different weight ratios (e.g., 1:9 to 9:1) A->B Select a Smix ratio C Titrate each Oil/Smix mixture with deionized water dropwise under constant stirring B->C D Observe for the formation of a clear, transparent, and single-phase system C->D E Record the percentages of oil, Smix, and water at the point of microemulsion formation D->E F Plot the data points on a ternary phase diagram to delineate the microemulsion region E->F G cluster_0 Step 1: Setup cluster_1 Step 2: Loading & Sampling cluster_2 Step 3: Analysis A Use Franz diffusion cells with a synthetic membrane (e.g., dialysis membrane) separating the donor and receptor compartments B Fill the receptor compartment with a suitable medium (e.g., phosphate buffer with a solubilizer) A->B C Apply the DHTA-loaded microemulsion to the donor compartment B->C D Withdraw samples from the receptor compartment at predetermined time intervals C->D E Analyze the samples for DHTA concentration using a validated analytical method D->E F Plot the cumulative amount of DHTA released versus time E->F

Caption: Workflow for in vitro release studies using Franz diffusion cells.

Data Analysis

The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism. [19][20]

Conclusion

Microemulsions represent a powerful and versatile platform for the formulation of hydrophobic compounds like this compound. By systematically screening components, constructing phase diagrams, and performing thorough characterization and stability studies, researchers can develop robust and effective delivery systems. The protocols and guidelines presented in this document provide a solid foundation for harnessing the potential of microemulsion technology in a wide range of scientific and industrial applications.

References

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  • Erdal, M. S., et al. (2023). Metronidazole Loaded Novel Microemulsion Formulation for Topical Delivery and Characterization With Validated New UPLC Method. FABAD Journal of Pharmaceutical Sciences, 48(4), 421-435.
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  • Gee, R. P., & Liles, D. T. (2000). Method of preparing silicone oil-in-water microemulsions.
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  • de Matos, C. C., et al. (2013). Characterization and stability study of a water-in-oil microemulsion incorporating quercetin. Journal of Pharmaceutical Sciences, 102(11), 4041-4050.
  • Kumar, R., & Sinha, V. R. (2014). Advancements in Microemulsion Based Drug Delivery Systems for Better Therapeutic Effects. Journal of Pharmaceutical Technology, Research and Management, 2(1), 1-12.
  • Iradhati, A. H., & Jufri, M. (2020). Formulation and Stability Testing of Microemulsion Griseovulfin.
  • Moghimipour, E., et al. (2013). Formulation and In-vitro Evaluation of Tretinoin Microemulsion as a Potential Carrier for Dermal Drug Delivery. Iranian Journal of Pharmaceutical Sciences, 9(4), 1-12.
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  • Srisang, S., et al. (2022). Characterization and Stability Study of Itraconazole-Loaded Microemulsions for Skin Application. Koch Cha Sarn Journal of Science, 44(2), 1-12.
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Application Notes and Protocols for Dihydroterpinyl Acetate (DHTA) as an Environmental Tracer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Dihydroterpinyl Acetate as a Novel Environmental Tracer

Environmental tracers are fundamental tools for elucidating the complex dynamics of hydrological and atmospheric systems.[1][2][3] They provide invaluable insights into flow paths, travel times, dilution, and dispersion of substances in the environment.[2] The selection of an appropriate tracer is paramount for the success of any environmental investigation and is dictated by a range of factors including its chemical and physical properties, environmental persistence, and the sensitivity of analytical methods for its detection.[4][5]

This document introduces this compound (DHTA) as a promising, novel tracer for environmental studies, particularly in contexts where a volatile, hydrophobic compound is advantageous. DHTA, a colorless to yellowish liquid, is primarily used as a fragrance ingredient in various consumer products.[6][7] While not traditionally used in environmental tracing, its inherent properties make it a compelling candidate for specific applications.

DHTA is characterized by its low water solubility and higher solubility in alcohols and oils, making it suitable for tracing contaminants in non-aqueous phase liquids (NAPLs) or for studying air-water exchange processes.[8] Its volatility allows for its use in atmospheric tracing studies to model the dispersion of airborne pollutants. Furthermore, DHTA is not considered to be persistent, bioaccumulative, or toxic (PBT), a critical consideration for minimizing the environmental impact of tracer studies.[9]

This application note provides a comprehensive guide for researchers, scientists, and environmental professionals on the use of DHTA as a tracer. It details its physicochemical properties, outlines protocols for its application in both aqueous and atmospheric environments, and provides validated analytical methodologies for its detection and quantification.

Physicochemical Properties of this compound

A thorough understanding of a tracer's properties is essential for designing effective field studies and interpreting results. The key properties of DHTA are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₂₂O₂[7][8]
Molecular Weight 198.3 g/mol [7][8]
Appearance Colorless to yellowish liquid[6]
Odor Fresh, piney, citrusy, herbaceous[8]
Boiling Point ~275.63 °C (rough estimate)[8]
Density ~0.9694 g/cm³ (rough estimate)[8]
Water Solubility Almost insoluble[8]
Solubility in other solvents Soluble in alcohol and oils[8]
LogP (Octanol-Water Partition Coefficient) 4.057 (estimated)[7][8]

Application I: DHTA as a Tracer in Aqueous Environments (Groundwater & Surface Water)

DHTA's hydrophobicity makes it particularly useful for tracing the movement of co-contaminants like oils and other non-aqueous phase liquids in groundwater or for studying transport processes at the air-water interface in surface waters.

Experimental Workflow for Aqueous Tracing

aqueous_workflow cluster_prep Preparation cluster_deploy Deployment cluster_sample Sampling cluster_analysis Analysis TracerPrep Tracer Solution Preparation Injection Tracer Injection TracerPrep->Injection SitePrep Site Characterization & Background Sampling SitePrep->Injection Sampling Water Sample Collection Injection->Sampling Extraction Solid Phase Microextraction (SPME) Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Workflow for DHTA tracing in aqueous environments.
Protocol 1: Groundwater Tracing with DHTA

This protocol outlines the steps for a typical groundwater tracing study using DHTA.

1. Site Characterization and Background Sampling:

  • Objective: To establish baseline conditions and ensure no interfering compounds are present.

  • Procedure:

    • Identify injection and monitoring wells based on the hydrogeological assessment of the site.

    • Prior to tracer injection, collect groundwater samples from all monitoring wells.

    • Analyze these background samples using the analytical method described in Protocol 3 to confirm the absence of DHTA or any interfering compounds.

2. Tracer Solution Preparation:

  • Objective: To prepare a solution of DHTA suitable for injection.

  • Procedure:

    • Due to its low water solubility, prepare a stock solution of DHTA in a water-miscible and environmentally benign solvent (e.g., ethanol).

    • The final injection concentration will depend on the scale of the study, groundwater velocity, and expected dilution. A starting concentration in the low mg/L to µg/L range is recommended for the injected slug.

3. Tracer Injection:

  • Objective: To introduce the tracer into the groundwater system with minimal disturbance.

  • Procedure:

    • Introduce the prepared DHTA solution into the injection well as a "slug" to approximate a pulse input.

    • Record the exact time and volume of the injection.

    • Immediately after injection, introduce a known volume of tracer-free water to flush the tracer out of the well screen and into the aquifer.

4. Sample Collection:

  • Objective: To collect water samples from monitoring wells over time to track the movement of the tracer.

  • Procedure:

    • Begin sampling at monitoring wells at a frequency determined by the estimated groundwater velocity.

    • Purge each well before sampling to ensure a representative sample from the aquifer is collected.

    • Collect samples in clean, amber glass vials with PTFE-lined septa to prevent photodegradation and sorption.

    • Store samples at 4°C and transport to the laboratory for analysis as soon as possible.

5. Sample Analysis:

  • Objective: To quantify the concentration of DHTA in the collected water samples.

  • Procedure:

    • Follow the analytical protocol for Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in Protocol 3.

6. Data Interpretation:

  • Objective: To analyze the tracer breakthrough curves to determine groundwater flow velocity and dispersion characteristics.

  • Procedure:

    • Plot the concentration of DHTA versus time for each monitoring well to generate breakthrough curves.

    • The time to peak concentration can be used to estimate the average groundwater velocity between the injection and monitoring points.

    • The shape of the breakthrough curve provides information on the dispersion and advection properties of the aquifer.

Application II: DHTA as a Tracer in Atmospheric Studies

DHTA's volatility makes it a suitable candidate for tracing air mass movements, studying atmospheric dispersion, and evaluating the performance of ventilation systems.

Experimental Workflow for Atmospheric Tracing

atmospheric_workflow cluster_prep Preparation cluster_deploy Deployment cluster_sample Sampling cluster_analysis Analysis SourcePrep Tracer Source Preparation Release Tracer Release SourcePrep->Release SitePrep Site Characterization & Background Sampling SitePrep->Release Sampling Air Sample Collection Release->Sampling Desorption Thermal Desorption (TD) Sampling->Desorption Analysis GC-MS Analysis Desorption->Analysis Data Data Interpretation Analysis->Data

Workflow for DHTA tracing in atmospheric environments.
Protocol 2: Atmospheric Dispersion Study with DHTA

This protocol describes a general procedure for using DHTA in an atmospheric dispersion study.

1. Site Characterization and Background Sampling:

  • Objective: To establish baseline atmospheric concentrations of DHTA and other potential interfering compounds.

  • Procedure:

    • Deploy passive or active air samplers at the proposed sampling locations prior to the tracer release.

    • Analyze these background samples using the analytical method described in Protocol 4 to confirm the absence of DHTA.

2. Tracer Source Preparation and Release:

  • Objective: To release DHTA into the atmosphere in a controlled manner.

  • Procedure:

    • For a point source release, DHTA can be gently heated to increase its vapor pressure and released at a controlled rate.

    • Alternatively, an atomizer can be used to generate a fine mist of DHTA.

    • The release rate and duration should be carefully controlled and documented.

3. Air Sample Collection:

  • Objective: To capture the tracer as it disperses downwind from the release point.

  • Procedure:

    • Deploy a network of air samplers (e.g., sorbent tubes for active or passive sampling) at various distances and directions from the release point.

    • The sampling duration will depend on the expected travel time and concentration of the tracer.

    • After sampling, seal the sorbent tubes and transport them to the laboratory for analysis.

4. Sample Analysis:

  • Objective: To quantify the amount of DHTA collected on the sorbent tubes.

  • Procedure:

    • Follow the analytical protocol for Thermal Desorption (TD) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in Protocol 4.

5. Data Interpretation:

  • Objective: To model the atmospheric dispersion of the tracer.

  • Procedure:

    • The measured concentrations at different locations are used to map the tracer plume.

    • This data can be used to validate atmospheric dispersion models and to understand the transport of airborne pollutants in the study area.

Analytical Protocols

Accurate and sensitive analytical methods are crucial for the successful application of any chemical tracer. The following protocols are recommended for the analysis of DHTA in environmental samples.

Protocol 3: Analysis of DHTA in Water by SPME-GC-MS

This method is suitable for the extraction and quantification of DHTA from water samples at trace levels.

1. Materials and Reagents:

  • Solid Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • 20 mL amber glass vials with PTFE-lined septa.

  • DHTA standard solution.

  • Internal standard (e.g., d10-anthracene).

  • High-purity water and methanol.

2. Sample Preparation and Extraction:

  • Transfer a known volume (e.g., 10 mL) of the water sample into a 20 mL vial.

  • Spike the sample with a known amount of internal standard.

  • Place the vial in a heating block or water bath and allow it to equilibrate to a set temperature (e.g., 60°C).

  • Expose the SPME fiber to the headspace above the water sample for a defined period (e.g., 30 minutes) with constant stirring.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port.

3. GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-350.

  • Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of DHTA (e.g., m/z 138, 95, 81).

4. Quality Control:

  • Analyze method blanks and spiked samples to assess for contamination and recovery.

  • Prepare a calibration curve using a series of DHTA standards.

Protocol 4: Analysis of DHTA in Air by TD-GC-MS

This protocol is designed for the analysis of DHTA collected on sorbent tubes from air samples.

1. Materials and Reagents:

  • Thermal Desorption (TD) unit coupled to a GC-MS.

  • Sorbent tubes packed with a suitable sorbent (e.g., Tenax TA).

  • DHTA standard solution in methanol.

  • Internal standard.

2. Sample Preparation and Desorption:

  • Spike the sorbent tubes with a known amount of internal standard.

  • Place the sampled sorbent tube in the TD unit.

  • Desorb the analytes by heating the tube (e.g., to 280°C) with a flow of inert gas.

  • The desorbed analytes are cryo-focused in a cold trap before being rapidly heated and injected into the GC.

3. GC-MS Analysis:

  • Use similar GC-MS parameters as described in Protocol 3. The oven temperature program may need to be optimized based on the specific analytes of interest.

4. Quality Control:

  • Analyze blank sorbent tubes to check for background contamination.

  • Prepare calibration standards by spiking known amounts of DHTA onto clean sorbent tubes.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of background sampling is critical to establish a baseline and ensure that the detected DHTA is from the tracer experiment. The use of internal standards in the analytical protocols corrects for variations in extraction efficiency and instrument response. Furthermore, the analysis of method blanks and spiked samples provides a continuous check on the accuracy and precision of the analytical measurements. For field applications, conducting a preliminary, small-scale tracer test can help to validate the choice of injection concentrations and sampling frequencies before embarking on a full-scale study.

Conclusion

This compound presents a viable and novel option for use as an environmental tracer in specific hydrological and atmospheric applications. Its physicochemical properties, coupled with sensitive and robust analytical methods, allow for its effective use in tracing studies. The protocols provided in this application note offer a comprehensive framework for researchers and practitioners to employ DHTA as a tool to better understand and characterize environmental systems. As with any tracer, a thorough understanding of the study site and clear experimental objectives are crucial for successful implementation.

References

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. (2018). Food and Chemical Toxicology, 122, S47–S56.
  • This compound - Foreverest Resources Ltd. (n.d.). Retrieved from [Link]

  • Environmental analysis (water, air, soil) | Analytical Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • Pang, X., & Pawliszyn, J. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130–144. [Link]

  • Schrade, S., Zeyer, K., Gygax, L., Emmenegger, L., & Keck, M. (2018). Validation of the tracer ratio method for emission measurements in naturally ventilated housing. Agrarforschung Schweiz, 9(10), 340–347.
  • Physical and Chemical Tracers in the Environment. (2020).
  • Miniaturized solid-phase microextraction coupled with gas chromatography-mass spectrometry for determination of endocrine disruptors in drinking water. (2021). National Institutes of Health. [Link]

  • Evaluation of solid-phase microextraction as an alternative to the official method for the analysis of organic micro-pollutants in drinking water. (2006).
  • Tracers and Isotopes in Watershed Hydrology. (2014). University of California, Berkeley.
  • A Comparative Guide to Analytical Methods for Terpinyl Acetate Quantific
  • Tracers and Tracer Testing: Design, Implementation, and Interpretation Methods. (2004).
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  • Chemical & Isotopic Tracers. (n.d.). G-WADI. Retrieved from [Link]

  • Chemical tracer methods. (2017). U.S. Geological Survey. [Link]

  • Regulation of Injected Ground Water Tracers. (1998).
  • GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. (2022). Flora and Fauna.
  • α-Terpinyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • A Field Manual for Groundwater Sampling. (2012).
  • Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent 8890/5977C GC/MS. (2023). Agilent.
  • SAMPLING PLAN FOR TRACER TESTING IN SUPPORT OF THE GROUNDWATER OPERABLE UNIT. (1998). U.S. Department of Energy.
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Troubleshooting & Optimization

Technical Support Center: Dihydroterpinyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydroterpinyl acetate. This resource is designed for researchers, scientists, and professionals in the drug development and fragrance industries. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and improve your product yield.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the presence of impurities. The synthesis is typically achieved through the esterification of dihydroterpineol with an acetylating agent, such as acetic anhydride.[1] Here’s a breakdown of potential causes and corresponding corrective actions:

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of catalyst are critical. While various catalysts can be used, their effectiveness varies. For instance, solid superacid catalysts have been explored to improve yields.[2]

    • Recommendation: Conduct small-scale optimization experiments to determine the ideal catalyst and its optimal concentration for your specific setup. A review of different catalysts suggests that factors like the amount of catalyst significantly impact the yield.[2][3]

  • Incorrect Molar Ratio of Reactants: The stoichiometry of dihydroterpineol to the acetylating agent (e.g., acetic anhydride) is a key parameter. An excess of one reactant might be necessary to drive the equilibrium towards the product, but a large excess can sometimes lead to side reactions or complicate purification.

    • Recommendation: Systematically vary the molar ratio of dihydroterpineol to acetic anhydride to find the optimal balance for maximizing yield. Studies on similar esterifications have shown that adjusting this ratio can lead to significant improvements in product formation.[3]

  • Inadequate Reaction Temperature and Time: Esterification reactions are sensitive to both temperature and duration. Insufficient time or a temperature that is too low will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of byproducts, such as olefins from the dehydration of the alcohol.[4]

    • Recommendation: Monitor the reaction progress using techniques like Gas Chromatography (GC) to establish the optimal reaction time at a given temperature. A study on terpinyl acetate synthesis highlighted that the yield increased with temperature up to a certain point (40°C), after which it began to decrease.[3] Similarly, the yield increased with reaction time up to 8 hours, and then declined.[3]

  • Presence of Water: Water can hydrolyze the acetylating agent and the ester product, reducing the overall yield.

    • Recommendation: Ensure all reactants and solvents are anhydrous. Use drying agents or distillation techniques to remove any residual water before starting the reaction. The negative impact of water on similar esterification reactions has been documented.[5]

  • Inefficient Purification: Product loss during the workup and purification steps is a common cause of low isolated yields.

    • Recommendation: Optimize your purification protocol. This may involve adjusting the pH during washing steps to ensure complete removal of acidic catalysts and byproducts, followed by careful fractional distillation to isolate the this compound.[6][7]

Issue 2: Formation of Significant Byproducts

Question: My final product is contaminated with a high level of impurities. What are these byproducts and how can I minimize their formation?

Answer: The primary byproducts in this compound synthesis are typically unreacted starting materials and isomers formed through side reactions. The reaction between α-pinene and acetic acid, a related synthesis, is known to produce byproducts like camphene and limonene.[5]

  • Common Byproducts:

    • Unreacted dihydroterpineol

    • Isomeric olefinic compounds resulting from dehydration of the alcohol

    • Other isomeric acetates

  • Minimization Strategies:

    • Catalyst Selection: The acidity of the catalyst can influence the extent of side reactions. Using a milder catalyst can sometimes reduce the formation of dehydration products. For instance, in a related synthesis, phosphoric acid was chosen for its medium-strength acidity to reduce the formation of olefin byproducts.[4]

    • Temperature Control: As mentioned previously, lower reaction temperatures generally favor the desired esterification over competing elimination (dehydration) reactions.

    • Reaction Monitoring: Closely monitoring the reaction progress allows you to stop the reaction once the maximum conversion of the starting material to the desired product is achieved, before significant byproduct formation occurs.

Experimental Protocol: Optimizing this compound Synthesis

This protocol provides a general framework. Researchers should optimize the specific quantities and conditions based on their laboratory setup and analytical capabilities.

Materials:

  • Dihydroterpineol

  • Acetic anhydride

  • Selected acid catalyst (e.g., solid superacid, SnCl₄·5H₂O, or phosphoric acid)[2][4]

  • Sodium bicarbonate solution (for neutralization)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dihydroterpineol and acetic anhydride.

  • Catalyst Addition: Slowly add the catalyst to the reaction mixture while stirring.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by GC analysis of small aliquots taken at regular intervals.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from dihydroterpineol and acetic anhydride is a classic example of Fischer-Speier esterification. The reaction is typically acid-catalyzed. The mechanism involves the protonation of the carbonyl oxygen of acetic anhydride by the acid catalyst, which makes the carbonyl carbon more electrophilic. The hydroxyl group of dihydroterpineol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of acetic acid as a leaving group result in the formation of the ester, this compound.

Q2: How can I effectively monitor the progress of the reaction?

A2: Gas Chromatography (GC) is the most common and effective method for monitoring the reaction. By taking small samples from the reaction mixture at different time points, you can quantify the disappearance of the starting material (dihydroterpineol) and the appearance of the product (this compound). This allows for precise determination of the optimal reaction time.

Q3: What are the typical physical properties of this compound?

A3: this compound is a colorless to yellowish liquid.[1] It possesses a milder and weaker fragrance compared to terpineol and terpinyl acetate.[6][7]

PropertyValue
Appearance Colorless to yellowish liquid[1]
Odor Milder than terpineol and terpinyl acetate[6][7]

Q4: Are there alternative synthesis routes for this compound?

A4: Yes, an alternative method involves the hydrogenation of terpinyl acetates.[8][9][10] This process would start from terpinyl acetate, which is then hydrogenated, for example, in the presence of a Raney nickel catalyst, to yield this compound.[8][9][10]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants Dihydroterpineol + Acetic Anhydride ReactionVessel Reaction at Optimal T, t Reactants->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Neutralization Neutralization (e.g., NaHCO3) ReactionVessel->Neutralization Cool Extraction Solvent Extraction Neutralization->Extraction Washing Washing (H2O, Brine) Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Purification Fractional Distillation Drying->Purification Solvent Removal Product Pure Dihydroterpinyl Acetate Purification->Product

Caption: General workflow for this compound synthesis.

Reaction Pathway Diagram

This diagram illustrates the acid-catalyzed esterification of dihydroterpineol with acetic anhydride.

ReactionPathway Dihydroterpineol Dihydroterpineol (Substrate) Intermediate Tetrahedral Intermediate Dihydroterpineol->Intermediate + Protonated AA AceticAnhydride Acetic Anhydride (Reagent) ProtonatedAA Protonated Acetic Anhydride AceticAnhydride->ProtonatedAA + H+ H_plus H+ ProtonatedAA->AceticAnhydride - H+ Intermediate->Dihydroterpineol - Protonated AA Product This compound Intermediate->Product - Acetic Acid - H+ Byproduct Acetic Acid

Caption: this compound synthesis pathway.

III. References

  • Nippon Terpene Chemicals. This compound. BuyChemJapan.

  • Foreverest Resources Ltd. This compound.

  • NIPPON TERPENE CHEMICALS, INC. This compound. Our Products.

  • Zhang, Y. Effects of different reaction conditions on the synthesis of terpinyl acetate. Chemical Technology: An Indian Journal.

  • ChemicalBook. This compound | 58985-18-5.

  • Li, Y., et al. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PMC - NIH.

  • LookChem. This compound | 58985-18-5.

  • Wijayati, N., et al. (2018). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry.

  • Guidechem. Can you provide a concise synthesis method for Terpinyl acetate? FAQ.

  • ChemicalBook. This compound CAS#: 58985-18-5.

  • Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of terpinyl acetate. Trade Science Inc. - INDIA.

  • NIPPON TERPENE CHEMICALS, INC. This compound. Our Products.

  • Parchem. This compound.

  • Chemikalie. This compound | 80-25-1.

  • Google Patents. (2009). CN101503354A - Method for preparing terpinyl acetate.

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Technical Support Center: Esterification of Dihydroterpineol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Esterification of Dihydroterpineol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the esterification of dihydroterpineol. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My dihydroterpineol esterification is producing significant byproducts. What are the most common side reactions, and how can I identify them?

A1: Core Issues and Identification

When esterifying a tertiary alcohol like dihydroterpineol (a p-menthan-8-ol), especially under acidic conditions, two primary side reactions are prevalent: dehydration and intramolecular etherification .[1] The acidic catalyst required for esterification can also promote the elimination of water from the dihydroterpineol molecule.

  • Dehydration: This is typically the most significant side reaction. The tertiary carbocation formed upon protonation of the hydroxyl group is susceptible to elimination, leading to the formation of a mixture of unsaturated hydrocarbons known as p-menthenes. By analogy to the well-studied dehydration of α-terpineol, the expected dehydration products of dihydroterpineol are isomers of p-menthene.[2]

  • Intramolecular Etherification: Under certain conditions, the hydroxyl group of one dihydroterpineol molecule can react with the carbocation intermediate of another, or an intramolecular reaction can occur, leading to the formation of ether byproducts. A common example from the related terpineol chemistry is the formation of cineole-type structures through intramolecular cyclization.[3][4]

Identification of Byproducts:

The most effective method for identifying and quantifying these byproducts is Gas Chromatography-Mass Spectrometry (GC-MS) .[5][6]

  • Dihydroterpinyl Acetate (Target Product): Will show a characteristic mass spectrum with a molecular ion peak corresponding to its molecular weight (198.30 g/mol ) and fragmentation patterns indicative of an acetate ester.[7]

  • Dehydration Products (p-Menthenes): These will have lower boiling points than the starting material and the ester, and will thus elute earlier on a non-polar GC column. Their mass spectra will show molecular ion peaks corresponding to C10H18 (molecular weight ~138.25 g/mol ).

  • Ether Byproducts: These will have different retention times and mass spectra compared to the desired ester and dehydration products.

Q2: I'm observing a significant amount of p-menthenes in my reaction mixture. How can I minimize this dehydration side reaction?

A2: Mitigating Dehydration

Dehydration is an acid-catalyzed E1 elimination reaction that competes with the desired esterification. Several factors can be optimized to favor esterification over elimination:

1. Choice of Catalyst:

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH): While effective for esterification, strong, non-nucleophilic acids can aggressively promote dehydration. Using a milder acid or a lower concentration can reduce the formation of p-menthenes.

  • Lewis Acids (e.g., FeCl₃, ZnCl₂): Lewis acids can catalyze esterification, sometimes under milder conditions than strong Brønsted acids, potentially reducing dehydration.[2][8] Iron nitrate has been shown to be an effective catalyst for the esterification of other terpenic alcohols.[2]

2. Reaction Temperature:

Higher temperatures favor elimination reactions.[1] Conducting the esterification at the lowest effective temperature will help to minimize the formation of p-menthenes. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

3. Acylating Agent:

  • Acetic Anhydride vs. Acetic Acid: Using acetic anhydride is often preferred for esterifying tertiary alcohols.[9][10][11][12] The reaction with acetic anhydride is generally faster and can often be carried out under less acidic conditions or even with base catalysis (e.g., pyridine, DMAP), which will suppress the dehydration side reaction.[13] When using a carboxylic acid, the water produced during the reaction can contribute to reversible reactions and potentially promote side reactions under acidic conditions.

4. Reaction Conditions:

  • Solvent-Free Conditions: For some esterifications, running the reaction neat (solvent-free) can be effective and simplify purification.

  • Use of a Non-Acidic Catalyst: Enzymatic catalysis, for example, using lipases, can be a highly selective method to produce esters without acid-catalyzed side reactions, although reaction times may be longer.[11]

Troubleshooting Table: Dehydration

SymptomPotential CauseRecommended Action
High levels of early-eluting peaks in GC-MSExcessive dehydrationLower the reaction temperature.
(p-menthenes)Strong acid catalystUse a milder acid (e.g., phosphoric acid) or a Lewis acid catalyst.
Prolonged reaction timeMonitor the reaction and stop it once the starting material is consumed.
Using a carboxylic acid as the acylating agentSwitch to acetic anhydride, with or without a basic catalyst.
Q3: My reaction is sluggish and gives a low yield of the desired this compound. How can I improve the reaction rate and conversion?

A3: Enhancing Esterification Efficiency

Low conversion in the esterification of a sterically hindered tertiary alcohol like dihydroterpineol is a common challenge.[14] Here are key strategies to improve your yield:

1. Catalyst Selection and Concentration:

  • Ensure your acid catalyst is active and used in an appropriate concentration. For laboratory-scale synthesis, a catalytic amount (1-5 mol%) is typical.

  • If using a solid acid catalyst, ensure it is properly activated and has sufficient surface area.

2. Acylating Agent Stoichiometry:

  • Use a molar excess of the acylating agent (e.g., 1.5 to 3 equivalents of acetic anhydride) to drive the reaction towards the product.[15]

3. Removal of Byproducts:

  • If using a carboxylic acid for esterification, the water formed is a byproduct that can limit the equilibrium conversion. While challenging with tertiary alcohols due to the risk of dehydration at the required temperatures, for some systems, a Dean-Stark apparatus can be used to remove water azeotropically. However, for dihydroterpineol, switching to acetic anhydride is a more practical approach to avoid this issue.[13]

4. Reaction Time and Temperature:

  • While higher temperatures can promote side reactions, an insufficient temperature will lead to a slow reaction rate. A careful balance is necessary. It is recommended to perform a temperature optimization study, starting at a lower temperature and gradually increasing it while monitoring for byproduct formation.

Logical Flow for Optimizing Dihydroterpineol Esterification

G cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_analysis Analysis & Iteration start Dihydroterpineol + Acetic Anhydride problem Low Yield or High Byproducts? start->problem low_yield Low Yield problem->low_yield Low Conversion high_byproducts High Byproducts problem->high_byproducts Impure Product solution1 Increase Acylating Agent (e.g., Acetic Anhydride) low_yield->solution1 solution2 Optimize Catalyst (Type and Concentration) low_yield->solution2 solution3 Adjust Temperature (Find Optimal Balance) low_yield->solution3 solution4 Consider Base Catalysis (e.g., Pyridine/DMAP with Ac₂O) high_byproducts->solution4 solution5 Reduce Temperature high_byproducts->solution5 solution6 Use Milder Acid Catalyst high_byproducts->solution6 analysis Analyze Product Mixture (GC-MS) solution1->analysis solution2->analysis solution3->analysis solution4->analysis solution5->analysis solution6->analysis analysis->problem Re-evaluate result Desired Purity and Yield analysis->result Achieved

Caption: Troubleshooting workflow for dihydroterpineol esterification.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Dihydroterpineol (1 mol equivalent)

  • Acetic Anhydride (1.5 mol equivalents)

  • Pyridine (2 mol equivalents, as catalyst and acid scavenger)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of dihydroterpineol in a suitable round-bottom flask, add pyridine at room temperature.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent) is suitable for separating the components.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Expected Elution Order:

  • p-Menthenes (dehydration byproducts)

  • Dihydroterpineol (unreacted starting material)

  • This compound (product)

  • Ether byproducts (if present)

Mechanisms of Side Reactions

Understanding the mechanisms of side reactions is crucial for their prevention.

Dehydration of Dihydroterpineol (E1 Mechanism)

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water results in a tertiary carbocation, which is then deprotonated by a weak base (e.g., water or the conjugate base of the acid catalyst) to form a p-menthene.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A Dihydroterpineol B Protonated Dihydroterpineol A->B Fast C Tertiary Carbocation B->C Slow, Rate-determining H_plus H⁺ H2O H₂O D p-Menthene C->D Fast H_plus_out H⁺

Sources

Technical Support Center: Purification of Dihydroterpinyl Acetate (DHTA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Dihydroterpinyl acetate (DHTA). This document is designed for researchers, chemists, and process development professionals who are working with DHTA and require robust, field-tested methods for removing impurities. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern successful purification.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is structured in a problem-and-solution format to directly address specific issues encountered during the purification of crude DHTA.

Q1: My purified DHTA has a persistent sharp, acidic odor, and the acid value is out of specification. What is the cause and how do I fix it?

Probable Cause: This issue is almost certainly caused by residual acetic acid, a common leftover from the esterification of dihydroterpineol.[1] Acetic acid is corrosive, can impact the fragrance profile, and may catalyze degradation reactions upon storage.

Recommended Solution Protocol:

  • Liquid-Liquid Extraction (Neutralizing Wash):

    • Dissolve the crude DHTA in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate. The typical ratio is 1:3 (DHTA:Solvent).

    • Transfer the solution to a separatory funnel.

    • Add a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add slowly, as effervescence (CO₂ release) will occur. Swirl gently and vent the funnel frequently.

    • Continue washing until the CO₂ evolution ceases, indicating that all acid has been neutralized.

    • Perform one final wash with deionized water, followed by a wash with brine (saturated NaCl solution) to break any emulsions and facilitate phase separation.

  • Drying:

    • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is generally more efficient.

    • Allow the mixture to stand for at least 30 minutes, then filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator. This step should precede high-vacuum distillation to avoid overloading the vacuum pump.

Causality Explained: The basic bicarbonate or carbonate solution reacts with the acidic acetic acid to form sodium acetate, a salt that is highly soluble in water but insoluble in the organic phase. This allows for its effective removal via extraction into the aqueous layer.

Q2: After distillation, my DHTA appears pure by GC, but the refractive index is off. Why is this happening?

Probable Cause: While Gas Chromatography (GC) is excellent for detecting volatile organic impurities, it may not detect non-volatile contaminants or significant amounts of water. Water is a common impurity, especially if the crude product was not properly dried, and it will significantly alter the refractive index.[2] Another possibility is the co-distillation of an impurity that has a very similar retention time to DHTA on your specific GC column.

Recommended Solution Protocol:

  • Water Content Analysis: Use Karl Fischer titration to quantify the water content. A water content above 0.1% can affect the refractive index.[2]

  • Thorough Drying: If water is present, re-dry the DHTA solution with anhydrous MgSO₄ before distillation or employ a Dean-Stark apparatus during the initial reaction phase if applicable.

  • Analytical Method Validation: To rule out co-eluting impurities, analyze the sample using a different GC column (with a different stationary phase polarity) or by another method like High-Performance Liquid Chromatography (HPLC).[3]

  • Fractional Distillation Enhancement: If isomeric impurities are suspected, improve the efficiency of your fractional distillation. Use a longer column, a more efficient packing material (like structured packing), and ensure a slow, controlled reflux ratio.

Q3: My GC analysis shows several small peaks with retention times very close to the main DHTA peak, resulting in a final purity below 98%. How can I remove these?

Probable Cause: These are likely structural isomers of DHTA. Crude DHTA is often a mixture of cis- and trans-isomers of p-menthan-1-yl acetate and p-menthan-8-yl acetate.[4][5][6] These isomers have very similar chemical properties and boiling points, making them difficult to separate by standard distillation. Synthesis byproducts from the precursor materials, such as isomers of terpinyl acetate or unreacted terpineols, can also be present.[7]

Recommended Solution Protocol:

  • High-Efficiency Fractional Vacuum Distillation: This is the most common industrial method.

    • Principle: By operating under a vacuum, the boiling point of DHTA (normally ~222-223 °C at atmospheric pressure) is significantly lowered, preventing thermal degradation.[8][9] The slight differences in vapor pressure among the isomers can be exploited for separation.

    • Apparatus: Utilize a distillation column with a high number of theoretical plates (e.g., a Vigreux column for lab scale or a packed column for larger scales).

    • Procedure:

      • Heat the distillation flask slowly using a heating mantle with a stirrer.

      • Maintain a stable vacuum.

      • Collect a "forerun" fraction containing the most volatile impurities.

      • Carefully collect the main fraction over a very narrow temperature range.

      • Leave a small amount of "bottoms" in the flask to avoid distilling over high-boiling impurities.

  • Preparative Chromatography: For achieving the highest purity (>99.5%), preparative chromatography is the most effective, albeit more expensive, method.

    • Principle: This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

    • Method: Reverse-phase HPLC is a suitable technique that can be scaled up for purification.[3] A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a gradient of acetonitrile and water).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in crude this compound?

Crude DHTA typically contains a range of impurities stemming from its synthesis pathway:

  • Unreacted Reagents: Dihydroterpineol, acetic acid, or acetic anhydride.[1]

  • Synthesis Byproducts: Isomers of DHTA are the most common. Other terpene-derived compounds like limonene and camphene can also be present if the starting materials were not pure.[7]

  • Solvents: Any solvents used during the reaction or initial workup.

  • Water: Introduced during washing steps or from reagents.[2]

  • Degradation Products: Formed if the reaction or distillation is carried out at excessively high temperatures.

Q2: What are the key physical properties I should consider during purification planning?

Understanding the physical properties of DHTA and its potential impurities is crucial for designing an effective purification strategy. The most important data points are summarized below.

PropertyThis compound (DHTA)Acetic AcidDihydroterpineolLimonene
Boiling Point (°C) ~222-223 @ 760 mmHg[8][9]~118 @ 760 mmHg~212 @ 760 mmHg~176 @ 760 mmHg
Density (g/cm³) ~0.93-0.94 @ 20-25°C[2][8]~1.05 @ 25°C~0.91 @ 20°C~0.84 @ 20°C
Refractive Index ~1.447-1.453 @ 20°C[8][9]~1.372 @ 20°C~1.465 @ 20°C~1.472 @ 20°C
Solubility in Water Insoluble[4][9]SolubleSlightly SolubleInsoluble

This table highlights why distillation is a viable primary purification step, as the boiling points of common impurities like acetic acid and limonene are significantly different from DHTA. However, the boiling point of the precursor, dihydroterpineol, is quite close, necessitating efficient fractional distillation.

Q3: What are the recommended starting parameters for vacuum distillation of DHTA?

For laboratory-scale purification, a good starting point is to target a vacuum level that reduces the boiling point to a range of 100-130°C. This typically corresponds to a pressure between 5 and 15 mmHg. Operating in this range provides a good balance between distillation speed and preventing thermal degradation. Always use a well-calibrated vacuum gauge for accurate and reproducible results.

Q4: How do I properly store purified this compound to maintain its purity?

Proper storage is critical. DHTA is stable under normal conditions but should be protected from heat and light.[4][9] Store it in tightly sealed containers, preferably made of amber glass or a non-reactive metal, in a cool, dry place.[9] It is also advisable to blanket the container with an inert gas like nitrogen or argon to prevent slow oxidation over long-term storage.

Process & Logic Visualization

To aid in experimental design, the following diagrams illustrate the recommended workflows for purification and troubleshooting.

PurificationWorkflow Crude Crude DHTA Wash Neutralizing Wash (5% NaHCO₃ soln) Crude->Wash Dry Dry Organic Phase (Anhydrous MgSO₄) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporator) Dry->SolventRemoval Distill Fractional Vacuum Distillation SolventRemoval->Distill Analysis Purity Analysis (GC, RI, KF) Distill->Analysis Pure High-Purity DHTA (>98%) Analysis->Pure

Caption: General purification workflow for crude DHTA.

TroubleshootingLogic action action problem problem start Purity < Target? check_acid Acidic Odor or High Acid Value? start->check_acid Yes check_isomers Multiple Peaks Near Main Peak? check_acid->check_isomers No problem_acid Problem: Residual Acetic Acid check_acid->problem_acid Yes problem_isomers Problem: Isomeric Impurities check_isomers->problem_isomers Yes action_wash Action: Perform Neutralizing Wash problem_acid->action_wash action_distill Action: Improve Distillation (Higher Efficiency Column) problem_isomers->action_distill action_chrom Action: Use Preparative Chromatography action_distill->action_chrom

Caption: Troubleshooting decision tree for low-purity DHTA.

References

  • The Good Scents Company. (n.d.). dihydro-alpha-terpinyl acetate, 80-25-1. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 58985-18-5. Retrieved from [Link]

  • Nippon Terpene Chemicals. (n.d.). This compound. BuyChemJapan. Retrieved from [Link]

  • IFF. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Dihydroterpineol acetate. Retrieved from [Link]

  • LookChem. (2017, August 13). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • Nippon Terpene Chemicals, Inc. (n.d.). This compound. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • Agan Aroma. (n.d.). This compound – Floral-fresh acetate. Retrieved from [Link]

  • Flavornet. (n.d.). This compound 58985-18-5. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, S104-S111.
  • PerfumersWorld. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. Scientific Reports, 14(1), 9578.
  • EWG. (n.d.). This compound. EWG's Guide to Healthy Cleaning. Retrieved from [Link]

  • Nippon Terpene Chemicals, Inc. (n.d.). Our Products. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of abiraterone acetate.

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Technical Support Center: Optimizing GC-MS Parameters for Dihydroterpinyl Acetate Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dihydroterpinyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful separation and identification of this compound isomers by Gas Chromatography-Mass Spectrometry (GC-MS). As a complex mixture of isomers, this compound presents unique analytical challenges. This resource synthesizes technical expertise and field-proven insights to empower you to overcome these challenges in your laboratory.

Understanding the Challenge: The Isomers of this compound

This compound (CAS No. 58985-18-5) is not a single chemical entity but a mixture of isomers, primarily cis- and trans-p-menthan-8-yl acetate and cis- and trans-p-menthan-1-yl acetate.[1] These isomers have very similar chemical properties and boiling points, making their separation by conventional GC methods a significant hurdle. Effective separation is crucial for accurate quantification, impurity profiling, and quality control in various applications, including fragrance and flavor analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a single broad peak or co-eluting peaks for this compound?

A1: Co-elution of this compound isomers is the most common issue and typically stems from one or a combination of the following factors:

  • Inappropriate GC Column: The stationary phase lacks the selectivity to differentiate between the subtle structural differences of the isomers.

  • Suboptimal Oven Temperature Program: A rapid temperature ramp can cause isomers to move through the column too quickly without sufficient interaction with the stationary phase for separation.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions and stationary phase, leading to band broadening and poor resolution.

To confirm co-elution, examine the mass spectra across the peak. If the ion ratios change from the leading edge to the tailing edge, it is a strong indication of multiple components.[2]

Q2: What is the best type of GC column for separating this compound isomers?

A2: The choice of the GC column is the most critical parameter for resolving these isomers. A multi-faceted approach to column selection is recommended:

  • Start with a Mid-Polarity Column: For general screening and initial method development, a mid-polarity stationary phase, such as a 50% phenyl-methylpolysiloxane, can provide a good balance of dispersive and dipole-dipole interactions to differentiate the isomers.

  • Consider a More Polar Phase: If co-elution persists on a mid-polarity column, transitioning to a more polar stationary phase like a polyethylene glycol (WAX) or a cyanopropyl-based column can enhance separation based on differences in polarity among the isomers.[3][4][5]

  • For Enantiomeric Separation, Use a Chiral Column: this compound possesses chiral centers, resulting in enantiomers. To separate these, a chiral stationary phase is necessary. Derivatized cyclodextrin columns, such as those based on beta-cyclodextrin, are highly effective for the enantiomeric separation of terpenes and their derivatives.[6][7][8][9]

Table 1: Recommended GC Columns for this compound Isomer Separation

Column TypeStationary Phase ChemistrySeparation PrincipleRecommended Use
Mid-Polar 50% Phenyl-MethylpolysiloxaneDipole-dipole and π-π interactionsInitial method development, separation of positional isomers.
Polar Polyethylene Glycol (WAX)Polarity-based separationEnhanced separation of isomers with differing polarities.
Chiral Derivatized Beta-CyclodextrinEnantioselective interactionsSeparation of enantiomers (optical isomers).

Q3: How do I optimize the oven temperature program for better separation?

A3: A well-designed temperature program is crucial for resolving closely eluting isomers. A "scouting gradient" is a good starting point, followed by fine-tuning.

  • Initial Temperature and Hold: Start with a low initial oven temperature (e.g., 60°C) and hold for a few minutes. This allows for sharp initial bands and better separation of more volatile components.

  • Slow Ramp Rate: A slow temperature ramp rate (e.g., 2-5°C/min) is generally more effective for separating isomers than a fast ramp. This increases the interaction time of the analytes with the stationary phase.

  • Final Temperature and Hold: The final temperature should be high enough to elute all components of interest in a reasonable time. A final hold can ensure that less volatile compounds are fully eluted.

A representative temperature program for a related compound, α-terpinyl acetate, on a 5% diphenyl-95% dimethylpolysiloxane column starts at 60°C for 5 minutes, ramps at 3°C/min to 180°C, and then at 20°C/min to 280°C, holding for 10 minutes.[10] This can be a good starting point for this compound.

Q4: What are the expected mass spectral fragments for this compound, and how can they help in isomer identification?

A4: While isomers will have the same molecular ion (m/z 198.3), their fragmentation patterns in Electron Ionization (EI) mass spectrometry can show subtle differences in the relative abundances of fragment ions. Key fragmentation pathways for terpene acetates include:

  • Loss of Acetic Acid: A characteristic loss of 60 Da (CH₃COOH) from the molecular ion.

  • Loss of the Acetate Group: Cleavage of the ester bond leading to a fragment corresponding to the terpene backbone.

  • Ring Cleavage and Rearrangements: Complex fragmentation of the cyclohexane ring, typical for terpenoids.

For diterpene acetates, the cleavage of the acetic acid group and the isopropyl group are common fragmentation pathways.[11] By examining the mass spectra of separated isomers, you may observe reproducible differences in the ratios of these fragments, which can aid in their identification when compared to reference spectra or standards.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the System 1. Inlet Maintenance: Replace the inlet liner, septum, and O-rings. Use a deactivated liner. 2. Column Contamination: Bake out the column at a temperature slightly above the final oven temperature of your method. If tailing persists, trim 10-15 cm from the front of the column.
Column Overload 1. Dilute the Sample: Prepare a more dilute sample and reinject. 2. Adjust Split Ratio: If using split injection, increase the split ratio.
Improper Column Installation 1. Reinstall Column: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Issue 2: Retention Time Shifts
Potential Cause Troubleshooting Steps
Leaks in the System 1. Leak Check: Perform a leak check of the injector, column fittings, and gas lines using an electronic leak detector.
Inconsistent Carrier Gas Flow 1. Check Gas Supply: Ensure the carrier gas cylinder has adequate pressure. 2. Verify Flow Rate: Measure the carrier gas flow rate at the detector outlet to confirm it matches the method setpoint.
Oven Temperature Fluctuations 1. Verify Oven Temperature: Check the oven temperature with a calibrated external thermometer.
Issue 3: No Peaks or Low Signal
Potential Cause Troubleshooting Steps
Injection Problem 1. Check Syringe: Ensure the syringe is functioning correctly and is not clogged. 2. Verify Sample Volume: Confirm that the correct sample volume is being injected.
MS Detector Issue 1. Tune the MS: Perform a tune of the mass spectrometer to ensure it is operating within specifications. 2. Check Filament: Verify that the filament is on and has not burned out.
Column Breakage 1. Inspect Column: Visually inspect the column for any breaks, especially near the injector and detector fittings.

Experimental Protocols

Protocol 1: Initial Screening Method for this compound Isomers

This protocol provides a starting point for method development.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet: Split/Splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp 1: 4°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Rationale: This method uses a standard non-polar column and a generic temperature program to provide an initial assessment of the sample.[12] The Kovats retention index for this compound on non-polar columns is in the range of 1281-1325, which can be used for preliminary peak identification.[13][14][15]

Protocol 2: Optimized Method for Enhanced Isomer Separation

This protocol utilizes a more polar column and a slower temperature ramp to improve resolution.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Split/Splitless, 240°C

  • Injection Volume: 1 µL

  • Split Ratio: 80:1

  • Oven Program:

    • Initial Temperature: 50°C, hold for 5 minutes

    • Ramp 1: 2°C/min to 220°C, hold for 10 minutes

  • MS Parameters: Same as Protocol 1

Rationale: The polar WAX column will provide different selectivity compared to the non-polar column, potentially resolving isomers that co-elute on the HP-5MS. The slower ramp rate increases the time for isomer interaction with the stationary phase. The Kovats retention index on a polar Carbowax 20M column is reported as 1561.[14]

Visualizing the Workflow

Logical Flow for Method Development and Troubleshooting

GCMS_Workflow cluster_prep Sample Preparation & Initial Analysis cluster_eval Chromatogram Evaluation cluster_res Resolution Pathway cluster_ts Troubleshooting Pathway Start Start: this compound Sample Prep Prepare Sample Dilution Start->Prep Inject Inject on GC-MS using Protocol 1 (Screening Method) Prep->Inject Eval Evaluate Peak Shape & Resolution Inject->Eval GoodRes Good Resolution: Proceed to Quantification Eval->GoodRes Adequate Separation Optimize Optimize Temperature Program (Slower Ramp) Eval->Optimize Co-elution Observed PoorShape Poor Peak Shape (Tailing/Fronting) Eval->PoorShape Poor Peak Shape Optimize->Inject Re-inject ChangeCol Change to Polar/Chiral Column (Protocol 2) Optimize->ChangeCol Still Co-eluting ChangeCol->Inject Re-inject CheckSystem Troubleshoot System (Leaks, Contamination, Installation) PoorShape->CheckSystem Re-inject after maintenance CheckSystem->Inject Re-inject after maintenance

Caption: Workflow for GC-MS method development for this compound isomer separation.

References

  • Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed. [Link]

  • This compound | C12H22O2. PubChem. [Link]

  • Chiral Separations 6: Essential oils on Rt-βDEXsm. Restek. [Link]

  • Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. PubMed Central. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Flora and Fauna. [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). ResearchGate. [Link]

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Technical Support Center: Strategies for Solubilizing Dihydroterpinyl Acetate in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and detailed protocols for overcoming the poor aqueous solubility of Dihydroterpinyl acetate (DHTA). Our aim is to equip you with the scientific rationale and practical steps needed to successfully incorporate this hydrophobic compound into your aqueous-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHTA) and why is it difficult to dissolve in water?

This compound (DHTA), with the CAS Number 58985-18-5, is a stable, colorless to pale yellow liquid.[1][2][3] It is an ester of dihydroterpineol and is used as a solvent and in fragrance formulations.[2][4] Its poor water solubility is due to its chemical structure; it is a relatively large, non-polar molecule with a high octanol-water partition coefficient (Log P) of approximately 4.1, indicating a strong preference for oily or non-polar environments over water.[5] Its estimated water solubility is extremely low, around 7.462 mg/L at 25°C.

Q2: I've added DHTA to my buffer and it's just sitting on top as an oil. What am I doing wrong?

This is expected behavior. Due to its hydrophobic nature and low density, DHTA will not spontaneously dissolve in aqueous media and will instead form a separate layer.[1] To create a stable and homogenous solution, a solubilization strategy is required to disperse the DHTA molecules throughout the aqueous phase.

Q3: What are the main methods to solubilize DHTA for my in vitro experiments?

There are several effective techniques, each with its own advantages and considerations. The primary methods include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the overall polarity of the solvent system.

  • Surfactant-mediated solubilization (Micellar Solutions): Using detergents that form micelles to encapsulate the hydrophobic DHTA molecules.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.

  • Lipid-based Formulations (Emulsions/Nanoemulsions): Creating stable oil-in-water dispersions of DHTA.

The choice of method will depend on your specific experimental requirements, including the desired concentration of DHTA, the tolerance of your biological system to excipients, and the required stability of the formulation.

Q4: Are there any safety precautions I should take when handling DHTA?

Yes, it is important to handle DHTA with appropriate safety measures. Avoid contact with skin and eyes, and work in a well-ventilated area.[6] It is advisable to wear personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth guidance on the most common and effective methods for solubilizing DHTA in aqueous media.

Issue 1: My DHTA is not dissolving, even with some ethanol. How can I effectively use co-solvents?

Underlying Principle: The co-solvency approach works by reducing the overall polarity of the aqueous medium, making it more favorable for non-polar solutes like DHTA to dissolve.[7][8] By adding a water-miscible organic solvent (a co-solvent), you create a solvent mixture with a dielectric constant intermediate between that of water and the co-solvent, which can better accommodate hydrophobic molecules.[7]

Troubleshooting Steps & Protocol:

  • Select an appropriate co-solvent: Common choices for biological applications include ethanol, propylene glycol (PG), and dimethyl sulfoxide (DMSO).[9][10] The choice will depend on the sensitivity of your experimental system to the solvent.

  • Determine the maximum tolerable co-solvent concentration: Before preparing your DHTA stock solution, it is crucial to determine the highest concentration of the co-solvent that does not affect your biological assay (e.g., cell viability, enzyme activity). This is a critical control experiment.

  • Prepare a high-concentration stock solution of DHTA in the pure co-solvent:

    • Accurately weigh the desired amount of DHTA.

    • Dissolve it in the chosen co-solvent (e.g., 100% ethanol) to create a concentrated stock. Ensure it is fully dissolved.

  • Serially dilute the stock solution into your aqueous medium:

    • Perform serial dilutions of the DHTA stock solution into your final aqueous buffer or media. This gradual dilution helps to prevent the DHTA from precipitating out of solution, a phenomenon known as "crashing out."

    • It is important to mix thoroughly after each dilution step.

  • Observe for precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, you have exceeded the solubility limit for that co-solvent/water ratio. You may need to either decrease the final DHTA concentration or slightly increase the co-solvent percentage (if tolerated by your assay).

Data Presentation: Co-solvent Selection Guide

Co-solventTypical Starting Concentration in Final MediumAdvantagesDisadvantages
Ethanol 0.1% - 1% (v/v)Biocompatible at low concentrations, readily available.Can be toxic to cells at higher concentrations; may affect protein structure.
Propylene Glycol 0.1% - 5% (v/v)Low toxicity, often used in pharmaceutical formulations.More viscous than ethanol.
DMSO 0.1% - 0.5% (v/v)Powerful solvent, can achieve higher DHTA concentrations.Can be toxic to cells, may have pleiotropic effects on biological systems.

Visualizing the Co-solvency Workflow

cluster_prep Preparation Phase cluster_dilution Dilution & Application A Determine Max Tolerable Co-solvent % in Assay B Prepare Concentrated DHTA Stock in 100% Co-solvent A->B informs C Serially Dilute Stock into Aqueous Medium B->C D Observe for Precipitation C->D E Perform Experiment D->E if clear

Figure 1: Workflow for using the co-solvent method.

Issue 2: My solution is cloudy and unstable when I use a surfactant. How do I create a clear and stable micellar solution?

Underlying Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell.[13] The hydrophobic DHTA molecules are partitioned into the core of the micelles, effectively dispersing them in the aqueous medium.[13][14]

Troubleshooting Steps & Protocol:

  • Choose a suitable surfactant: Non-ionic surfactants like Tween 80 (Polysorbate 80) and Tween 20 are commonly used in biological research due to their relatively low toxicity.[15]

  • Ensure you are working above the CMC: The CMC is the minimum concentration of surfactant required to form micelles. For Tween 80, the CMC is approximately 0.012 mg/mL in water. Your working concentration of the surfactant must be above this value.

  • Optimize the Surfactant-to-DHTA Ratio:

    • Start with a 1:1 ratio (by weight) of DHTA to surfactant.

    • In a separate vial, mix the DHTA and the surfactant thoroughly. Gentle warming (to around 40°C) can help ensure a homogenous mixture.

    • Slowly add this mixture to your aqueous buffer while stirring continuously.

  • Address Cloudiness (Turbidity):

    • If the solution is cloudy, it indicates that the DHTA is not fully encapsulated within the micelles.

    • Increase the surfactant-to-DHTA ratio (e.g., 2:1, 3:1, or higher) and repeat the process.[16] Finding the optimal "golden ratio" is key to achieving a clear solution.[17]

    • Gentle stirring is preferred over vigorous vortexing to avoid excessive foaming.[16]

  • Control for Surfactant Effects: Always include a vehicle control in your experiments containing the same concentration of surfactant as your DHTA-treated samples to account for any effects of the surfactant itself.

Data Presentation: Common Surfactants for DHTA Solubilization

SurfactantTypeTypical Starting Ratio (Surfactant:DHTA)Key Considerations
Tween 80 Non-ionic1:1 to 5:1 (w/w)Widely used, low toxicity. Can sometimes interfere with certain biological assays.[17]
Tween 20 Non-ionic1:1 to 5:1 (w/w)Similar to Tween 80, often used in immunoassays. Generally considered milder than Tween 80.[8]
Cremophor EL Non-ionic1:1 to 3:1 (w/w)Effective solubilizer but has been associated with some biological side effects.

Visualizing the Micellar Solubilization Process

cluster_process Solubilization Steps DHTA DHTA (Oil) Mix 1. Mix DHTA & Surfactant DHTA->Mix Surfactant Surfactant Surfactant->Mix Aqueous Aqueous Medium Add 2. Add to Aqueous Medium with Stirring Aqueous->Add Micelle Micelle with Encapsulated DHTA Mix->Add Add->Micelle forms

Figure 2: Conceptual diagram of micellar solubilization.

Issue 3: I need a completely solvent-free and low-surfactant formulation. Is this possible?

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate hydrophobic "guest" molecules like DHTA, forming an "inclusion complex."[18][19] This complex has a water-soluble exterior, thus increasing the apparent solubility of the guest molecule in water.[20][21]

Troubleshooting Steps & Protocol:

  • Select the right cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-beta-cyclodextrin (HP-β-CD), are commonly used.[20] HP-β-CD is often preferred for its higher aqueous solubility and lower toxicity.[20]

  • Determine the Stoichiometry: The molar ratio of DHTA to cyclodextrin is crucial. A 1:1 molar ratio is a common starting point.

  • Protocol for Complexation (Kneading Method):

    • Calculate the required molar amounts of DHTA and HP-β-CD.

    • In a mortar, place the HP-β-CD powder.

    • Slowly add the DHTA to the powder.

    • Add a small amount of water (just enough to create a paste-like consistency) and knead thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid powder of the inclusion complex.

  • Solubilization and Use:

    • The resulting powder can be dissolved directly into your aqueous buffer.

    • Stir until the solution is clear. If some solid remains, it may be necessary to filter the solution (e.g., through a 0.22 µm filter) to remove any uncomplexed material.

  • Screening for Optimal Complexation: For best results, a screening of different cyclodextrins and molar ratios may be necessary to find the most efficient combination for DHTA.[22]

Data Presentation: Cyclodextrin Selection Overview

CyclodextrinCavity SizeKey Features
α-Cyclodextrin (α-CD) SmallMay be too small for efficient complexation with DHTA.
β-Cyclodextrin (β-CD) MediumCommonly used, but has lower aqueous solubility.[16]
γ-Cyclodextrin (γ-CD) LargeMay be too large to form a stable complex with DHTA.
HP-β-CD MediumHigh aqueous solubility, preferred for biological applications.[20]
Issue 4: I need to formulate a higher concentration of DHTA and the previous methods are insufficient. What is the best approach?

Underlying Principle: For higher payloads of hydrophobic compounds, oil-in-water (O/W) nanoemulsions are an excellent option.[23] Nanoemulsions are kinetically stable dispersions of oil droplets (in this case, DHTA) in an aqueous phase, stabilized by a surfactant.[23] The very small droplet size (typically <200 nm) results in a translucent or transparent appearance and enhances the stability and bioavailability of the encapsulated compound.[23]

Troubleshooting Steps & Protocol (High-Energy Method):

  • Component Selection:

    • Oil Phase: this compound.

    • Aqueous Phase: Purified water or buffer.

    • Surfactant: A hydrophilic, non-ionic surfactant such as Tween 80 is a good starting point.[23]

    • Co-surfactant (Optional): A short-chain alcohol like ethanol can sometimes improve emulsion formation.[24]

  • Formulation Development: The ratio of oil, surfactant, and water is critical. A starting point could be:

    • DHTA: 5-10% (w/w)

    • Tween 80: 5-15% (w/w)

    • Aqueous Phase: q.s. to 100%

  • Preparation of Pre-emulsion:

    • Mix the DHTA and Tween 80 together to form the oil phase.

    • Slowly add the aqueous phase to the oil phase while mixing with a standard magnetic stirrer. This will form a coarse, milky-white emulsion.

  • High-Energy Homogenization:

    • To reduce the droplet size to the nano-range, high-energy input is required. This can be achieved using:

      • High-pressure homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until the desired droplet size and transparency are achieved.

      • Ultrasonication: Use a probe sonicator to process the pre-emulsion. It is important to do this in an ice bath to prevent overheating, which can degrade the sample.

  • Characterization and Stability:

    • The resulting nanoemulsion should be characterized for droplet size (e.g., using Dynamic Light Scattering), polydispersity index (PDI), and zeta potential.

    • Assess stability by monitoring these parameters over time at different storage conditions (e.g., 4°C and room temperature).[11][18]

Visualizing the Nanoemulsion Formulation Workflow

cluster_formulation Formulation cluster_homogenization Homogenization cluster_analysis Analysis A Mix DHTA (Oil) & Surfactant B Add Aqueous Phase with Stirring A->B C Coarse Pre-emulsion B->C D High-Pressure Homogenizer or Ultrasonicator C->D E Stable Nanoemulsion D->E F Characterize Droplet Size, PDI, Zeta Potential E->F G Assess Long-term Stability F->G

Figure 3: Step-by-step workflow for creating a DHTA nanoemulsion.

References

  • Nippon Terpene Chemicals, Inc. (n.d.). This compound. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Patel, V., & Kukadiya, H. (2022). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Preprints.org. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Innovation. Retrieved from [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(38), 4028-4041. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(11), 1609. Retrieved from [Link]

  • Perfumer & Flavorist. (2018). Formation and Application of Nanoemulsions for Water Insoluble Substances. Retrieved from [Link]

  • S-H, P., et al. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Retrieved from [Link]

  • TechConnect Briefs. (n.d.). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 073-085. Retrieved from [Link]

  • Al-Adhami, M., et al. (2023). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels, 9(12), 939. Retrieved from [Link]

  • Crini, G., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(20), 7083. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Review of Solubility Enhancement Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Solubility Enhancement Techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Review of Solubility Enhancement Techniques. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • de Matos, C., et al. (2016). Inclusion of Terpenes in Cyclodextrins: Preparation, Characterization and Pharmacological Approaches. Carbohydrate Polymers, 151, 1205-1221. Retrieved from [Link]

  • Khumpirapang, N., & Okonogi, S. (2017). Nanoemulsion preparation. protocols.io. Retrieved from [Link]

  • Makesy. (2023). How To Solubilize Fragrances & Essential Oils For Beauty Products. Retrieved from [Link]

  • ResearchGate. (2020). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Essentially Natural. (2021). Quick Guide To Solubilisers. Retrieved from [Link]

  • Journal of Young Pharmacists. (2017). Effect of Using the Combination of Tween 80 and Ethanol on the Forming and Physical Stability of Microemulsion of Eucalyptus Oil. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • IDOSI Publications. (n.d.). Solubilization of Some Flavor and Fragrance Oils in Surfactant/Water System. Retrieved from [Link]

  • Nurture Soap. (2024). Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. Retrieved from [Link]

  • Formula Botanica. (n.d.). How to use a Natural Solubiliser. Retrieved from [Link]

  • Pinho, E., Grootveld, M., Soares, G., & Henriques, M. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. Carbohydrate polymers, 101, 121–135. Retrieved from [Link]

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Troubleshooting peak tailing of Dihydroterpinyl acetate in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Perfect Peaks with Dihydroterpinyl Acetate

Welcome to the technical support guide for the chromatographic analysis of this compound. As a key component in fragrance and flavor industries, its accurate quantification is paramount.[1][2] this compound (CAS 58985-18-5) is a relatively non-polar, neutral ester molecule, which, in theory, should behave well in reversed-phase high-performance liquid chromatography (HPLC).[3][4] However, chromatographers often encounter the frustrating issue of peak tailing—an asymmetry where the latter half of the peak is broader than the front.

This guide provides a structured, in-depth approach to troubleshooting and resolving peak tailing for this compound. We will move from foundational system checks to the nuanced chemical interactions that can disrupt peak symmetry, providing you not just with steps, but with the scientific reasoning behind them.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it impact my results?

Peak tailing refers to a chromatographic peak that is asymmetrical, with a trailing edge that is drawn out.[5] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfect Gaussian peak. A value greater than 1.2 typically indicates a tailing issue.[5]

Impact on Analysis:

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.

  • Inaccurate Integration: Automated integration software may struggle to correctly identify the start and end of a tailing peak, leading to errors in area calculation and, consequently, inaccurate concentration measurements.

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and raise the limit of detection.

Q2: I'm seeing tailing for all my peaks, not just this compound. Where should I start?

When all peaks in a chromatogram exhibit tailing, the problem is likely systemic rather than chemical. This points to a physical issue within the HPLC system itself, often related to "extra-column volume" or a compromised column.[6]

Core Causes & Immediate Actions:

  • Column Void or Contamination: The most common culprit is a physical disruption of the packed bed at the column inlet (a void) or a blockage of the inlet frit.[5][6] This creates turbulent, non-uniform flow paths.

    • Solution: First, try a column cleaning protocol (see Protocol 2). If that fails, disconnect the column from the detector, reverse it, and flush it with a strong solvent to waste (ensure the column manufacturer permits reverse flushing).[6] If the problem persists, the column may be permanently damaged and require replacement.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause the separated analyte bands to spread out, leading to broader, tailing peaks.[7][8]

    • Solution: Minimize tubing length and use narrow internal diameter (I.D.) tubing (e.g., 0.005" or ~0.12 mm) between the injector, column, and detector. Ensure all fittings are correctly seated (ferrules are not crushed or set at the wrong depth) to eliminate dead volumes.[7][9]

Logical Troubleshooting Workflow for Systemic Tailing

G A Observe Tailing on All Peaks B Step 1: Inspect and Optimize System Connections A->B C Are tubing lengths minimal and I.D. narrow? Are fittings correctly seated? B->C C->B No, fix connections D Step 2: Assess Column Health C->D Yes E Disconnect guard column (if present). Problem solved? D->E F Perform Column Wash/Regeneration (See Protocol 2) E->F No K Replace Guard Column E->K Yes G Problem Solved? F->G H Step 3: Replace Consumables G->H No J Symmetrical Peaks Restored G->J Yes I Replace Guard Column / Column H->I I->J

Caption: A step-by-step workflow for troubleshooting systemic peak tailing.

Q3: Only the this compound peak is tailing. What chemical interactions are at play?

When only a specific peak tails, the cause is almost always a secondary chemical interaction between the analyte and the stationary phase.[10] While this compound is neutral, its ester functional group contains oxygen atoms with lone pairs of electrons, making it a weak hydrogen bond acceptor.

Primary Cause: Secondary Silanol Interactions

The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction between the analyte and the C18 chains. However, silica-based columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 bonding.[10][11] These silanols are polar and can act as hydrogen bond donors.

This compound molecules can engage in weak hydrogen bonding with these silanol groups. This creates a secondary, polar retention mechanism that is stronger for some molecules than others, causing them to elute more slowly from these sites and creating a "tail."[5]

Other Potential Causes:

  • Metal Contamination: Trace metals (like iron or aluminum) in the silica backbone or from the HPLC system can create highly acidic silanol sites or act as Lewis acids, interacting with the oxygen atoms of the ester group.[8][11][12]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the primary hydrophobic retention sites, causing excess molecules to interact more with the secondary silanol sites, leading to tailing.[6][12] This is a common cause of peak asymmetry.

  • Sample Solvent Effect: If the sample is dissolved in a solvent significantly stronger (i.e., more non-polar, like 100% Acetonitrile) than the initial mobile phase, it can cause band distortion and tailing as the sample travels down the column.[8][9]

Visualizing Analyte-Column Interactions

G cluster_0 Silica Surface C18 C18 Chain (Hydrophobic) SiOH Silanol Group (Si-OH, Polar) Analyte This compound Analyte->C18  Primary Hydrophobic Interaction  (Desired; Symmetrical Peak) Analyte->SiOH  Secondary Polar Interaction  (Undesired; Causes Tailing)

Caption: Primary vs. Secondary interactions in reversed-phase HPLC.

Q4: How can I modify my method to eliminate these secondary interactions?

Method optimization is key to achieving sharp, symmetrical peaks. The goal is to minimize the unwanted polar interactions while maintaining the desired hydrophobic separation.

ParameterRecommended ActionScientific Rationale
Mobile Phase pH Add a small amount of acid, such as 0.1% formic acid , to the aqueous portion of the mobile phase.This lowers the mobile phase pH (typically to ~2.7-3.0). At this low pH, the vast majority of residual silanol groups are protonated (Si-OH) rather than ionized (SiO⁻).[6][10] Protonated silanols are significantly less active and less likely to engage in strong secondary interactions, thereby improving peak shape.[5][7]
Column Choice Use a modern, high-purity, end-capped Type B silica column ."End-capping" is a process that deactivates most residual silanols by reacting them with a small silylating agent.[5][13] Modern Type B silica is also much lower in metal content, further reducing unwanted interactions.[11]
Sample Diluent Dissolve the this compound standard and sample in the initial mobile phase composition .This ensures that the solvent plug injected onto the column is perfectly compatible with the separation conditions, preventing peak distortion caused by solvent mismatch.[8][9]
Sample Concentration Perform a dilution series (e.g., inject 1/2, 1/5, and 1/10 of the original concentration).If peak shape improves upon dilution, the original problem was mass overload.[6][14] Adjust the sample concentration to be within the linear dynamic range of the column.
Experimental Protocols
Protocol 1: Diagnosing Sample Overload and Solvent Effects

Objective: To determine if peak tailing is caused by injecting too much analyte (mass overload) or using an inappropriate sample solvent.

Methodology:

  • Prepare Dilution Series: Create a series of this compound standards at 100%, 50%, 20%, and 10% of your current working concentration. Ensure all dilutions are made in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

  • Sequential Injections: Inject the standards sequentially, starting with the most dilute (10%) and ending with the most concentrated (100%).

  • Analyze Peak Shape:

    • If the tailing factor improves significantly (moves closer to 1.0) at lower concentrations, your column was experiencing mass overload .[6] You must reduce your sample concentration for accurate analysis.

    • If all peaks, including the 10% standard, show good symmetry, your original issue was likely a solvent mismatch . Using the mobile phase as the diluent has resolved the problem.

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure. Always consult your column manufacturer's guidelines first.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts or acid modifiers (e.g., 60:40 Acetonitrile/Water) for 20 minutes. This removes precipitated salts.

  • Polar Contaminant Wash: Wash with 100% HPLC-grade Water for 20 minutes.

  • Strong Solvent Series (Non-polar Contaminant Removal): Sequentially flush the column with the following solvents for at least 20 column volumes (~30-40 minutes) each:

    • 100% Methanol

    • 100% Acetonitrile

    • 75:25 Acetonitrile/Isopropanol

    • 100% Isopropanol (an excellent solvent for removing lipids and strongly retained hydrophobic compounds)

  • Return to Initial Conditions: Step back down through the solvent series in reverse order (Isopropanol -> Acetonitrile -> Methanol).

  • Equilibration: Re-equilibrate the column with your initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Test Performance: Reconnect the detector and inject a standard to check if peak shape has improved.

References
  • Chrom Tech, Inc. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • ChemicalBook. (n.d.).
  • Element Lab Solutions. (2023).
  • Element Lab Solutions. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • Moravek. (n.d.).
  • alwsci. (2025).
  • LookChem. (n.d.).
  • PubChem. (n.d.).
  • The Good Scents Company. (n.d.).
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • NIPPON TERPENE CHEMICALS, INC. (n.d.).
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Element Lab Solutions. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Agilent. (n.d.).
  • Industry News. (2023).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Mastelf. (2024).
  • SIELC Technologies. (2018).
  • BenchChem. (2025). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
  • BOC Sciences. (n.d.).
  • IFF. (n.d.).
  • ResearchGate. (2013). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?
  • LCGC North America. (2016).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Cole-Parmer. (n.d.). HPLC Columns.
  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Royal Society of Chemistry. (n.d.). Application of high-performance liquid chromatography to the analysis of essential oils. Part 1.
  • Agilent. (2015). Column Choices.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • NIPPON TERPENE CHEMICALS, INC. (n.d.).
  • Analytical Methods. (n.d.).
  • Semantic Scholar. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Parchem. (n.d.).

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Technical Support Center: Dihydroterpinyl Acetate (DHTA) Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dihydroterpinyl acetate (DHTA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for minimizing residual solvents in purified DHTA. We will explore the causality behind experimental choices, offer validated protocols, and address common challenges encountered in the lab.

Introduction: The Challenge of Purifying this compound

This compound (DHTA) is a high-boiling point (~220 °C) ester commonly used as a fragrance ingredient and a specialty solvent.[1][2] Its synthesis, typically through the esterification of dihydroterpineol with acetic anhydride, and subsequent purification steps often introduce various organic solvents.[2][3] Due to its oily nature and high boiling point, removing these final traces of residual solvent can be challenging.

For applications in pharmaceutical development or high-purity chemical synthesis, minimizing these residuals is not just a matter of quality but also of safety and regulatory compliance. The International Council for Harmonisation (ICH) Q3C guidelines provide a clear framework for acceptable solvent limits in pharmaceutical products, categorizing solvents based on their toxicity.[4][5][6] This guide will provide you with the knowledge and techniques to meet and exceed these standards.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise during DHTA purification.

Q1: What are the most common impurities and solvents I should expect in my crude DHTA?

The primary impurities are typically unreacted starting materials: dihydroterpineol and acetic acid (or its hydrolysis product, acetic acid).[7] Solvents can vary based on the synthesis and workup procedures but often include:

  • Reaction Solvents: Toluene or other hydrocarbons may be used to drive the esterification reaction.

  • Extraction Solvents: Ethyl acetate, diethyl ether, or dichloromethane (DCM) are frequently used during aqueous workup.

  • Chromatography Solvents: Hexane, ethyl acetate, or other solvent mixtures are used for chromatographic purification.[8][9]

Q2: Why is it so difficult to remove the last ~1% of solvent from my oily DHTA?

This is a common challenge with high-boiling, viscous oils. Several factors are at play:

  • High Viscosity: High viscosity slows the diffusion of solvent molecules from the bulk of the oil to the surface where they can evaporate.

  • Vapor Pressure: The solvent molecules become well-solvated by the DHTA, which can lower the effective vapor pressure of the residual solvent, making it harder to remove under vacuum.

  • Lack of Crystal Lattice: Unlike solid compounds, oils do not have a crystal lattice that can exclude solvent molecules upon formation. This can lead to the formation of a stable solvate-like mixture.[10]

Q3: What are the acceptable limits for residual solvents in a pharmaceutical context?

Regulatory limits are defined by guidelines such as ICH Q3C(R9).[4][11] Solvents are categorized into three classes:

ClassDescriptionExample Solvents & Limits (Concentration ppm)
Class 1 Solvents to be avoided; known carcinogens or environmental hazards.Benzene (2 ppm), Carbon tetrachloride (4 ppm)
Class 2 Solvents to be limited due to inherent toxicity.Toluene (890 ppm), Dichloromethane (600 ppm), Hexane (290 ppm)
Class 3 Solvents with low toxic potential.Acetic acid (5000 ppm), Acetone (5000 ppm), Ethyl acetate (5000 ppm)
This table provides a summary. Always refer to the latest ICH Q3C guideline for a complete list and specific limits.[4][12]

Q4: Can I just heat my DHTA to a high temperature to boil off the solvent?

While increasing temperature does increase solvent vapor pressure, it is a risky approach for DHTA. This compound has a flash point of 102 °C and a high boiling point.[2][13] Aggressive heating, especially without a vacuum, can lead to:

  • Thermal Degradation: Formation of impurities, affecting purity and performance.

  • Safety Hazards: Risk of fire if the temperature exceeds the flash point.

  • Inefficiency: For high-boiling solvents, the required temperature for removal at atmospheric pressure might be high enough to co-distill or degrade the DHTA itself.

Gentle heating combined with high vacuum is the professionally recommended approach.[14][15]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for common and advanced solvent removal techniques.

Logical Workflow for DHTA Purification

The purification strategy depends on the initial purity and the types of solvents present. The following diagram outlines a general workflow.

DHTA_Purification_Workflow cluster_0 Initial Purification cluster_1 Bulk Solvent Removal cluster_2 Trace Solvent & Impurity Removal cluster_3 Final Product & QC Crude Crude DHTA (with non-volatile impurities & reaction solvents) Wash Aqueous Wash (Remove acids, salts) Crude->Wash Rotovap Rotary Evaporation (Remove volatile extraction or chromatography solvents) Wash->Rotovap Vacuum_Oven High Vacuum Drying (Target: <5000 ppm) Rotovap->Vacuum_Oven Flash_Chrom Flash Chromatography (For high purity needs) Rotovap->Flash_Chrom If non-volatile impurities remain Final Purified DHTA Vacuum_Oven->Final Flash_Chrom->Vacuum_Oven Post-column solvent removal QC QC Analysis (GC-FID) (Quantify residual solvents) Final->QC Solvent_Removal_Decision_Tree start_node Starting Point: Crude DHTA q_solvent_type Solvent Type? start_node->q_solvent_type Identify residual solvent type q_node q_node p_node p_node end_node Purified DHTA p_rotovap Protocol 1: Rotary Evaporation q_solvent_type->p_rotovap Low-boiling (Hexane, EtOAc, DCM) q_high_boiling Non-volatile impurities also present? q_solvent_type->q_high_boiling High-boiling (Toluene, DMF) or tightly bound q_final_ppm Target PPM (e.g., <5000 ppm) Achieved? p_rotovap->q_final_ppm Check solvent level p_flash Protocol 3: Flash Chromatography (then Protocols 1 & 2) q_high_boiling->p_flash Yes p_high_vac Protocol 2: High Vacuum Drying with N2 Sweep q_high_boiling->p_high_vac No p_flash->end_node Final QC p_high_vac->end_node Final QC q_final_ppm->end_node Yes q_final_ppm->p_high_vac No

Sources

Technical Support Center: Dihydroterpinyl Acetate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Technical Support Center guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for scaling up the synthesis of Dihydroterpinyl acetate from the laboratory to a pilot plant.

Introduction

This compound (DHTA) is a valuable fragrance ingredient and specialty solvent, synthesized via the esterification of dihydroterpineol.[1][2] While the synthesis is straightforward on a lab scale, scaling up to a pilot plant introduces significant challenges related to reaction kinetics, heat and mass transfer, and product purification.[3] This guide provides practical, experience-driven advice to navigate these complexities, ensuring a safe, efficient, and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: DHTA is primarily produced through two main routes:

  • Esterification of Dihydroterpineol: This is the most common method, involving the reaction of dihydroterpineol with an acylating agent, typically acetic anhydride or acetic acid, in the presence of an acid catalyst.[4]

  • Hydrogenation of Terpinyl Acetate: This route involves the catalytic hydrogenation of the double bond in terpinyl acetate to yield DHTA.[5]

This guide will focus on the esterification route, which is often preferred for its directness.

Q2: Why is scaling up an esterification reaction not a linear process?

A2: Scaling up esterification is non-linear due to the interplay of several factors that change disproportionately with volume.[3] The surface area-to-volume ratio decreases as the reactor size increases, which significantly impacts heat transfer.[6] A reaction that is easily controlled in a 1L flask can become dangerously exothermic in a 100L reactor if not properly managed. Additionally, mixing efficiency, which is crucial for mass transfer, becomes more complex to maintain in larger vessels, potentially leading to localized "hot spots" or areas of low reactant concentration.[7]

Q3: What are the key safety concerns when moving to a pilot plant scale?

A3: Safety is paramount in a pilot plant setting.[8] Key concerns for DHTA synthesis include:

  • Thermal Runaway: Esterification reactions are often exothermic. Poor heat removal in a large reactor can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[6]

  • Handling of Corrosive Acids: Strong acid catalysts like sulfuric acid are corrosive and require specialized handling procedures and equipment.[9]

  • Flammability: While DHTA itself has a relatively high flash point (around 95-102°C), the reactants and solvents used may be flammable.[10][11]

  • Chemical Spills: The larger quantities of chemicals in a pilot plant necessitate robust spill containment procedures.[9]

Q4: What are the initial signs of a problematic scale-up experiment?

A4: Early warning signs include:

  • Inconsistent Reaction Profiles: If the reaction time, temperature profile, or conversion rate differs significantly from the lab-scale experiment under proportionally scaled conditions.

  • Color Changes: Unexpected color formation can indicate the presence of impurities or degradation products.

  • Phase Separation Issues: Difficulty in separating aqueous and organic layers during work-up can point to the formation of emulsions, often stabilized by impurities.

  • Pressure Build-up: An unexpected increase in reactor pressure can signal a runaway reaction or gas evolution from side reactions.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Q: My pilot-scale reaction is stalling, and the conversion to DHTA is significantly lower than in the lab. What could be the cause?

A: This is a common issue often linked to the principles of chemical equilibrium and mass transfer.

  • Causality: The esterification of dihydroterpineol is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[12] In a larger reactor, inefficient mixing can also create zones where the catalyst concentration is not optimal, slowing down the reaction rate.

  • Troubleshooting Steps:

    • Improve Water Removal:

      • Lab Scale: A Dean-Stark apparatus is effective.

      • Pilot Scale: Consider azeotropic distillation under vacuum. This lowers the boiling point of the water-solvent azeotrope, allowing for more efficient removal without excessively high temperatures that could cause side reactions.

    • Optimize Catalyst Concentration: The ratio of catalyst to reactants that worked in the lab may not be optimal at a larger scale due to changes in mixing dynamics. Perform a small pilot batch with a slightly higher catalyst load, but be cautious of increased side reactions.

    • Enhance Mass Transfer (Mixing):

      • Review your agitator design and speed. A low agitation rate might be insufficient to keep the reactants, catalyst, and any immiscible phases adequately dispersed.[13]

      • Ensure the impeller is correctly positioned to create good top-to-bottom turnover in the vessel.

Issue 2: Formation of Impurities and Color

Q: The crude DHTA from my pilot run is dark-colored and contains several unknown peaks on the GC analysis. What is causing this?

A: The formation of color and impurities is typically due to side reactions, which are often exacerbated by poor temperature control at larger scales.

  • Causality: At elevated temperatures, the strong acid catalyst can promote the dehydration of dihydroterpineol to form various terpene byproducts. These unsaturated compounds can then polymerize to form colored, high-molecular-weight materials.

  • Troubleshooting Steps:

    • Strict Temperature Control:

      • Monitor the internal reaction temperature, not just the jacket temperature.[6] There can be a significant temperature gradient between the reactor wall and the center of the reaction mass.

      • Ensure your reactor's heat transfer system is adequate for the scale and exothermicity of the reaction.[14] If necessary, slow down the addition rate of the limiting reagent to control the rate of heat generation.

    • Consider a Milder Catalyst: If temperature control remains an issue, explore the use of a solid acid catalyst (e.g., an ion-exchange resin) or a milder acid like p-toluenesulfonic acid. These can reduce the rate of side reactions.[15]

    • Inert Atmosphere: Blanketing the reactor with nitrogen can prevent oxidative side reactions that may contribute to color formation.

Issue 3: Difficult Work-up and Phase Separation

Q: During the neutralization and washing steps, I'm getting a stable emulsion that is difficult to break. Why is this happening at the pilot scale and not in the lab?

A: Emulsion formation is often caused by high-shear mixing during the quench and the presence of surface-active impurities generated during the reaction.

  • Causality: The more powerful agitation in a pilot-scale reactor can easily create a stable emulsion, especially if there are partially soluble byproducts or unreacted starting materials present.

  • Troubleshooting Steps:

    • Reduce Agitation During Quench: After the reaction is complete, significantly reduce the agitator speed before and during the addition of the quenching solution (e.g., sodium bicarbonate solution).

    • Add a Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Temperature Adjustment: Gently warming the mixture (if safe for the components) can sometimes help to break an emulsion by reducing the viscosity of the phases.

    • Consider a "Roga" Aid: In some cases, adding a small amount of a high-boiling point, water-immiscible solvent can help to break up stubborn emulsions.

Experimental Protocols

Lab-Scale Synthesis (100g scale)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a thermocouple to monitor internal temperature, and a Dean-Stark apparatus fitted with a condenser.

  • Charging: To the flask, add dihydroterpineol (100g), acetic anhydride (75g), and a suitable solvent like toluene (150 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1g) with stirring.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Collect the water that separates in the Dean-Stark trap. Monitor the reaction progress by GC analysis of small aliquots. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add it to a separatory funnel containing a 10% sodium carbonate solution (200 mL). Mix gently, allowing for the release of CO2. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (100 mL) and then brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude DHTA.

  • Purification: Purify the crude product by vacuum distillation.

Pilot-Scale Synthesis (10kg scale)
  • Setup: Use a 50L glass-lined or stainless steel reactor equipped with a variable speed agitator, a temperature probe, a condenser, and a receiving vessel for vacuum distillation.[16]

  • Charging: Charge the reactor with dihydroterpineol (10kg) and toluene (15L).

  • Catalyst Addition: Under moderate agitation, slowly add concentrated sulfuric acid (100g).

  • Reactant Addition: Begin heating the reactor contents to 90°C. Once at temperature, slowly add acetic anhydride (7.5kg) over 1-2 hours to control the exotherm.

  • Reaction and Water Removal: After the addition is complete, heat the reactor to reflux and apply a vacuum to facilitate the azeotropic removal of water. Collect the water-toluene azeotrope in the receiver. Monitor the reaction by in-line process analytical technology (PAT) like mid-IR spectroscopy or by taking samples for GC analysis.[17][18]

  • Work-up: Once the reaction is complete, cool the batch to 40-50°C. Reduce the agitator speed.

  • Neutralization: Slowly pump a 10% sodium carbonate solution into the reactor until the pH of the aqueous phase is neutral. Vent the reactor frequently to release CO2.

  • Phase Separation: Stop the agitator and allow the layers to separate. Transfer the lower aqueous layer to a waste container.

  • Washing: Add water (10L) to the reactor, mix gently, and separate the aqueous layer. Repeat with a brine solution (10L).

  • Solvent Removal and Purification: Concentrate the organic phase under vacuum to remove the toluene. The crude DHTA can then be purified by fractional vacuum distillation.

ParameterLab Scale (100g)Pilot Scale (10kg)Key Considerations for Scale-Up
Reactant Ratio 1:1.2 (molar)1:1.2 (molar)Maintain stoichiometry.
Catalyst Loading ~1 wt%~1 wt%May need slight optimization based on mixing.
Temperature 110-120°C90-110°CLower temperature with vacuum is safer at scale.
Reaction Time 4-6 hours6-10 hoursLonger time at scale due to mass/heat transfer limits.
Agitation Magnetic StirrerImpeller (e.g., PBT)Impeller design is critical for effective mixing.[13]

Visualizations

This compound Synthesis Pathway

G dihydroterpineol Dihydroterpineol intermediate Protonated Intermediate dihydroterpineol->intermediate + H+ (from catalyst) acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate dhta This compound intermediate->dhta + Acetic Anhydride - Acetic Acid - H+ acetic_acid Acetic Acid (byproduct) G start Pilot Batch Issue (e.g., Low Yield, Impurities) check_temp Review Temperature Profile (Internal vs. Jacket) start->check_temp temp_ok Temp Control OK? check_temp->temp_ok check_mixing Evaluate Agitation (Speed, Impeller Design) mixing_ok Mixing Adequate? check_mixing->mixing_ok check_water Assess Water Removal Efficiency water_ok Water Removal OK? check_water->water_ok temp_ok->check_mixing Yes adjust_heat Adjust Heating/Cooling Rate or Reactant Feed Rate temp_ok->adjust_heat No mixing_ok->check_water Yes adjust_agitator Modify Agitator Speed or Impeller mixing_ok->adjust_agitator No improve_vacuum Improve Vacuum System or Azeotrope water_ok->improve_vacuum No end Re-run Pilot Batch water_ok->end Yes adjust_heat->end adjust_agitator->end improve_vacuum->end

Caption: A logical approach to troubleshooting common scale-up issues.

References

  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • Scale-up Criterion for Stirred Tank Reactors based on Volumetric Mass Transfer Coefficient. (n.d.). ResearchGate. Retrieved from [Link]

  • Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Retrieved from [Link]

  • McGill, C. A., et al. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. Analyst, 128, 1467-1470.
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. Retrieved from [Link]

  • Hoff, K.L., & Eisenacher, M. (2025).
  • Chaudhry, M. A. (2025, January 29). Lessons in Bioreactor Scale-Up, Part 5: Theoretical and Empirical Correlations for Predicting the Mass-Transfer Coefficient in Stirred-Tank Bioreactors.
  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • Capital Resin Corporation. (2024, October 17). Dos and Don'ts for Pilot Testing Chemicals. Retrieved from [Link]

  • Jinzong Machinery. (2024, August 7). Building a Pilot Plant for Chemical Testing. Retrieved from [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]

  • ASPECTS OF SCALE-UP: II - Mass Transfer Considerations. (n.d.). Retrieved from [Link]

  • Chemra. (n.d.). Esterification. Retrieved from [Link]

  • Zhang, Y. (n.d.).
  • BuyChemJapan. (n.d.). This compound. Retrieved from [Link]

  • WUR. (n.d.). Sustainable production of volatile esters. Retrieved from [Link]

  • Liaw, E. T., & Liu, K. J. (2010). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide. Bioresour Technol, 101(10), 3320-4.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]

  • YouTube. (2022, September 4). Calculating Reactor Heat Transfer Area Theoretically. Retrieved from [Link]

  • YouTube. (2020, November 20). CALCULATE THE AREA AND THE GLOBAL HEAT TRANSFER COEFFICIENT FOR A GLASS LINED JACKETED REACTOR. Retrieved from [Link]

  • YouTube. (2023, May 23). Estimation of Overall Heat Transfer Coefficient for Reactors with different MOC. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • ResearchGate. (2021, January 8). Design, fabrication and Characterization of a 7 Litre Esterification Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. Retrieved from [Link]

  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018, August 10). (PDF) Scale?up of Stirred and Aerated BioengineeringTM Bioreactor Based on Constant Mass Transfer Coefficient. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • TU Delft. (n.d.). Ester Production Integrated with Acidogenesis. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Ester Production. Retrieved from [Link]

  • ResearchGate. (2015, October 22). (PDF) Intensification of Ester Production in a Continuous Reactor. Retrieved from [Link]

  • Chemra. (n.d.). Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503354A - Method for preparing terpinyl acetate.
  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. (2018). ScienceDirect.
  • PerfumersWorld. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

  • YouTube. (2020, September 30). Acylation using an anhydride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trans-alpha-dihydroterpineol, 5114-00-1. Retrieved from [Link]

Sources

Technical Support Center: Dihydroterpinyl Acetate (DHTA) Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dihydroterpinyl acetate (DHTA) and its degradation products. This guide is designed for researchers, analytical scientists, and formulation experts who are tasked with ensuring the stability and quality of products containing DHTA. Here, we move beyond simple protocols to explain the underlying principles of degradation pathways and provide robust troubleshooting strategies for your LC-MS analysis, ensuring both scientific integrity and experimental success.

Section 1: Frequently Asked Questions on DHTA Stability & Degradation

This section addresses the fundamental characteristics of this compound and its expected behavior under stress conditions.

Q1: What exactly is this compound (DHTA)?

This compound (CAS No: 58985-18-5) is the acetate ester of dihydroterpineol.[1][2] It is a saturated monocyclic terpene ester, which contributes to its relative stability compared to unsaturated terpene analogs.[3][4] Structurally, it is a mixture of cis- and trans-p-menthan-8-yl acetates.[4][5] DHTA is valued in the fragrance and flavor industries for its fresh, piney, and citrus-like herbaceous odor.[6][7][8] Its stability makes it suitable for use in a variety of consumer products, including detergents and air fresheners.[4][8]

Property Value Reference
CAS Number 58985-18-5[6][9]
Molecular Formula C₁₂H₂₂O₂[6][9]
Molecular Weight 198.31 g/mol [3]
Appearance Clear, colorless to slightly yellowish liquid[5][10]
Solubility Insoluble in water; Soluble in organic solvents[5]
Log P ~4.1[6]
Q2: How stable is DHTA under normal storage conditions?

DHTA is considered chemically stable under recommended storage conditions (room temperature, in a sealed container, protected from light).[5][9] Commercial suppliers often state a shelf life of up to two years under these conditions.[5] The stability is largely due to the saturated p-menthane ring structure, which lacks the reactive double bonds found in its precursor, terpinyl acetate.[3] However, like all esters, it is susceptible to degradation under harsh environmental conditions such as extreme pH, high temperatures, and the presence of strong oxidizing agents.

Q3: What are the most likely degradation pathways for DHTA?

The chemical structure of DHTA—specifically the ester linkage and the tertiary carbon atom where the acetate group is attached—dictates its primary degradation pathways. Forced degradation studies, which intentionally stress a molecule, are essential for identifying these pathways.[11][12][13]

  • Hydrolysis: This is the most anticipated degradation pathway for any ester.

    • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester bond can be cleaved to yield dihydroterpineol and acetic acid .[3][14]

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is hydrolyzed to form dihydroterpineol and an acetate salt . This reaction is typically faster and irreversible compared to acid hydrolysis.

  • Oxidation: While the saturated ring is relatively stable, the molecule is not entirely inert to oxidative stress. Oxidation can potentially occur, although it is generally less significant than hydrolysis for this specific molecule. Strong oxidizing agents could theoretically lead to the formation of various hydroxylated or ring-opened species.

The diagram below illustrates these primary degradation routes.

DHTA_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DHTA This compound (C12H22O2) m/z: 199.17 [M+H]+ Hydrolysis_Product Dihydroterpineol (C10H20O) m/z: 157.16 [M+H]+ DHTA->Hydrolysis_Product H+ or OH- Cleavage of Ester Bond Oxidation_Product Oxidized Products (e.g., Hydroxylated DHTA) m/z: 215.16 [M+H]+ DHTA->Oxidation_Product Oxidizing Agent (e.g., H2O2) Acetic_Acid Acetic Acid (Not typically seen in positive ion ESI) Troubleshooting_Workflow start Observe Chromatographic Problem peak_shape Poor Peak Shape? (Tailing, Splitting, Fronting) start->peak_shape sensitivity Low Sensitivity / No Signal? start->sensitivity reproducibility Poor Reproducibility? start->reproducibility check_solvent Check Sample Solvent & Injection Volume peak_shape->check_solvent Yes check_source Optimize MS Source Parameters (Gas, Temp) sensitivity->check_source Yes check_system Check for Leaks & Ensure System Equilibration reproducibility->check_system Yes check_column Evaluate Column Health (Contamination, Void) check_solvent->check_column check_mobile_phase Verify Mobile Phase pH & Buffer Capacity check_column->check_mobile_phase resolved Problem Resolved check_mobile_phase->resolved check_sample_prep Assess Sample Prep & Matrix Effects check_source->check_sample_prep check_sample_prep->resolved check_system->resolved

Sources

Addressing matrix effects in the analysis of Dihydroterpinyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Dihydroterpinyl acetate (DHTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying DHTA in various matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the pervasive issue of matrix effects.

Introduction to this compound and Analytical Challenges

This compound (C₁₂H₂₂O₂) is a fragrance ingredient commonly found in cosmetics, household products, and as a solvent in various industrial applications.[1][2][3] It is typically a mixture of p-menthan-1-yl and p-menthan-8-yl acetate isomers.[4] Accurate quantification of DHTA is crucial for quality control, formulation development, and safety assessments.

The analysis of DHTA, especially in complex sample types like cosmetic creams, detergents, or environmental samples, is often complicated by matrix effects . These effects arise from the co-extraction of other compounds from the sample matrix that can interfere with the analytical measurement, leading to inaccurate results.[5][6] This guide will provide a comprehensive overview of how to identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's response (in this case, DHTA) due to the presence of other components in the sample matrix.[5] These effects can manifest as either signal enhancement or suppression.

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): Matrix effects primarily occur during the ionization process in the MS source. Co-eluting matrix components can suppress the ionization of DHTA, leading to an underestimation of its concentration. Conversely, some matrix components can enhance ionization, causing an overestimation.

  • In Gas Chromatography-Mass Spectrometry (GC-MS): The most common matrix effect is signal enhancement. This happens when non-volatile matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte (DHTA). This protection leads to a stronger signal and an overestimation of the concentration.[5]

The consequence of unaddressed matrix effects is a loss of accuracy and precision in your quantitative results.

Q2: How can I determine if my DHTA analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve (prepared in a blank matrix extract). A significant difference between the two slopes indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = [(Slope of Matrix-Matched Curve / Slope of Solvent Curve) - 1] * 100

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression. Values between -15% and +15% are often considered negligible.[7]

Q3: What are the primary strategies to mitigate matrix effects in DHTA analysis?

A3: There are three main strategies, which can be used alone or in combination:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9]

  • Chromatographic Optimization: Adjusting your GC or LC method to separate DHTA from co-eluting matrix components can significantly reduce interference.

  • Calibration Strategies: Using an appropriate calibration method can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. These include:

    • Internal Standards (IS): An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples and standards.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte.

    • Standard Addition: Spiking the sample with known amounts of the analyte to create a calibration curve within the sample itself.

Q4: Is there a stable isotope-labeled internal standard for this compound?

A4: Currently, a commercially available stable isotope-labeled (e.g., deuterium or ¹³C-labeled) this compound is not readily found. Stable isotope-labeled internal standards are the "gold standard" as they behave nearly identically to the analyte during sample preparation and analysis.[10][11]

In the absence of a specific stable isotope-labeled standard, a suitable structural analog can be used. The ideal analog should have similar chemical properties (polarity, volatility, and functional groups) to DHTA but be chromatographically resolved from it.

Q5: What are some suitable alternative internal standards for DHTA analysis by GC-MS?

A5: When a stable isotope-labeled standard is unavailable, the choice of an internal standard is critical. For GC-MS analysis of terpenes and their esters, compounds like n-tridecane or 2-fluorobiphenyl have been successfully used.[7][12][13]

Considerations for selection:

  • It must not be naturally present in the samples.

  • It should have a retention time close to, but not overlapping with, DHTA.

  • It should exhibit good peak shape and response.

  • Its chemical properties should be as similar as possible to DHTA to mimic its behavior during extraction and injection.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor recovery of DHTA Inefficient sample extraction: The chosen solvent may not be optimal for extracting DHTA from the matrix.1. Optimize Extraction Solvent: Test different solvents or solvent mixtures for Liquid-Liquid Extraction (LLE). For a non-polar compound like DHTA, solvents like methyl tert-butyl ether (MTBE) or hexane are good starting points.[7] 2. Adjust Sample pH: For LLE, ensure the pH of the aqueous phase is neutral to keep the ester stable. 3. Evaluate SPE Sorbent: For Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate. A reversed-phase sorbent (e.g., C18) is generally suitable for retaining non-polar compounds like DHTA from a polar sample matrix.
High variability in results (poor precision) Inconsistent matrix effects: The composition of the matrix may vary between samples, leading to different degrees of signal suppression or enhancement. Inconsistent sample preparation: Manual extraction steps can introduce variability.1. Use an Internal Standard (IS): This is the most effective way to correct for variability. Add the IS early in the sample preparation process to account for losses and injection inconsistencies. 2. Homogenize Samples Thoroughly: Ensure that each aliquot taken for analysis is representative of the bulk sample. 3. Automate Sample Preparation: If possible, use automated systems to minimize human error.[7]
Signal enhancement observed in GC-MS analysis Active sites in the GC system: Non-volatile matrix components can coat the GC inlet liner and column, preventing the thermal breakdown of DHTA and artificially increasing its signal.1. Use a Matrix-Matched Calibration: This will compensate for the enhancement effect as the standards will be affected in the same way as the samples.[13] 2. Perform Regular Inlet Maintenance: Replace the inlet liner and trim the column regularly to remove matrix buildup. 3. Use an Ultra Inert Liner: These liners have a deactivated surface that minimizes analyte interactions.
Signal suppression observed in LC-MS analysis Ion suppression: Co-eluting matrix components are competing with DHTA for ionization in the MS source.1. Improve Chromatographic Separation: Modify the LC gradient to separate DHTA from the interfering peaks. 2. Enhance Sample Cleanup: Use a more rigorous SPE or LLE protocol to remove the interfering compounds. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
No suitable blank matrix available for matrix-matched calibration The matrix is ubiquitous or difficult to obtain analyte-free. 1. Use the Standard Addition Method: This technique involves adding known amounts of DHTA standard to the sample itself to create a calibration curve. This is an excellent way to compensate for matrix effects when a blank matrix is not available. 2. Prepare a "Pseudo-Matrix": Create an artificial matrix that mimics the composition of the real samples as closely as possible.
Data Presentation: Matrix Effects in Fragrance Analysis

The following table shows typical matrix effects observed for various fragrance compounds in a cosmetic cream matrix, analyzed by GC-MS. While this data is not specific to DHTA, it provides a realistic expectation of the challenges.

Fragrance CompoundMatrix Effect (%)Predominant Effect
Linalool+35.1Enhancement
Geraniol+25.8Enhancement
Cinnamic alcohol+7.0Slight Enhancement
Amylcinnamic aldehyde-25.8Suppression
Atranol+193.0Strong Enhancement
(Data adapted from studies on fragrance allergens in cosmetic matrices)[5][6][7]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows to mitigate matrix effects in the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Creams

This protocol is designed to extract DHTA from a complex, high-fat matrix like a lotion or cream for GC-MS analysis.

Objective: To isolate DHTA from the cream matrix and minimize co-extraction of interfering substances.

Materials:

  • Cosmetic cream sample

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., 10 µg/mL 2-fluorobiphenyl in MTBE)

  • 50 mL centrifuge tubes

  • Vortex mixer and centrifuge

  • Syringe filter (0.45 µm)

Procedure:

  • Sample Weighing: Weigh 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL IS solution to the sample.

  • Initial Dispersion: Add 5 mL of deionized water and vortex for 1 minute to disperse the cream.

  • Extraction: Add 5 mL of MTBE. Cap the tube and mix vigorously on a vortex mixer for 5 minutes.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes.

  • Drying: Transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) - QuEChERS Approach

The QuEChERS method is a simple and effective way to extract and clean up analytes from complex matrices.[5][8][9] This protocol is adapted for a general-purpose matrix.

Objective: To provide a quick and efficient extraction and cleanup of DHTA.

Materials:

  • Homogenized sample

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • QuEChERS d-SPE cleanup tube (containing magnesium sulfate and a sorbent like C18)

  • Internal Standard (IS) solution

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add 10 mL of water.

  • Internal Standard Spiking: Add an appropriate amount of IS solution.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts, shake for another minute.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing magnesium sulfate and C18.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.

  • Final Extract: Transfer the supernatant to a GC vial for analysis.

Protocol 3: The Method of Standard Addition

This protocol is used for quantification when a suitable blank matrix is unavailable.

Objective: To accurately quantify DHTA by creating a calibration curve within the sample matrix itself.

Procedure:

  • Prepare Sample Extract: Extract the sample containing an unknown concentration of DHTA using an appropriate method (e.g., LLE or QuEChERS).

  • Aliquot the Extract: Dispense equal volumes of the sample extract into a series of vials (e.g., 5 vials, 1 mL each).

  • Spike with Standard: Add increasing amounts of a DHTA standard solution to the vials. For example:

    • Vial 1: 0 µL of standard (the unspiked sample)

    • Vial 2: 10 µL of standard

    • Vial 3: 20 µL of standard

    • Vial 4: 30 µL of standard

    • Vial 5: 40 µL of standard

  • Analysis: Analyze each vial by GC-MS or LC-MS and record the instrument response for DHTA.

  • Plot the Data: Create a plot of the instrument response (y-axis) versus the concentration of the added standard (x-axis).

  • Determine Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of DHTA in the original sample extract.

Visualizations

Experimental Workflow for Matrix Effect Mitigation

This diagram illustrates the decision-making process for addressing matrix effects in the analysis of this compound.

MatrixEffectWorkflow cluster_start Start cluster_assessment Assessment cluster_mitigation Mitigation Strategies cluster_end Finish Start Analyze DHTA in Complex Matrix Assess Q1: Assess for Matrix Effects (Compare Solvent vs. Matrix-Matched Slopes) Start->Assess Prep Q2: Optimize Sample Preparation (LLE, SPE, QuEChERS) Assess->Prep Matrix Effect > 15% End Accurate DHTA Quantification Assess->End Matrix Effect < 15% Chrom Q3: Improve Chromatographic Separation Prep->Chrom Calib Q4: Select Advanced Calibration (Internal Standard, Standard Addition) Chrom->Calib Calib->End IonSuppression cluster_droplet ESI Droplet cluster_gasphase Gas Phase (Ion Evaporation) cluster_detector MS Detector Droplet DHTA Analyte Matrix Interferent Solvent AnalyteIon [DHTA+H]+ Droplet->AnalyteIon Ideal Ionization MatrixIon [Matrix+H]+ Droplet->MatrixIon Competition for Protons & Surface Area DetectorSignal Reduced Signal SuppressedIon [DHTA+H]+ SuppressedIon->DetectorSignal MatrixIon->SuppressedIon Suppresses Analyte Ionization

Sources

Technical Support Center: Dihydroterpinyl Acetate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the in-situ spectroscopic monitoring of Dihydroterpinyl Acetate (DHTA) synthesis. This guide is designed for researchers, chemists, and process development scientists who are leveraging real-time analytics to understand and optimize this important esterification reaction. We move beyond simple procedural lists to provide a deeper understanding of the why behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

The synthesis of DHTA, typically from dihydroterpineol and an acetylating agent like acetic anhydride, is a cornerstone reaction in the fragrance and flavor industries.[1][2] Monitoring this process in-situ provides critical real-time data on reaction kinetics, endpoint determination, and impurity profiling, which is invaluable for process optimization and control.[3][4] This guide addresses the common challenges encountered when using techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman, and Near-Infrared (NIR) spectroscopy for this application.

Troubleshooting Guide: Common Experimental Issues

This section is structured to rapidly diagnose and resolve issues you may encounter during your experiments.

Category 1: Signal & Spectral Quality Issues

Question: My spectral baseline is drifting or unstable throughout the reaction. What's causing this and how do I fix it?

Answer: Baseline drift is a frequent issue in spectroscopy that can obscure real chemical changes and corrupt quantitative analysis.[5] It stems from several sources:

  • Instrumental Factors: The most common cause is thermal fluctuation in the spectrometer's light source or detector.[6][7] As components heat up, their output can change, causing the baseline to shift.

  • Process-Induced Changes: Significant changes in the reaction mixture's physical properties, such as temperature, viscosity, or refractive index during the reaction, can alter the interaction between your probe and the sample, leading to baseline shifts.

  • Probe Fouling: The gradual coating of the probe surface with reactants, products, or byproducts will attenuate the signal and can manifest as a continuous drift.[8]

Troubleshooting Steps:

  • Ensure Instrument Stability: Allow the spectrometer to warm up for the manufacturer-recommended time (often 30-60 minutes) before collecting a background or any sample spectra. This ensures thermal equilibrium.

  • Proper Background Subtraction: Collect a background spectrum of the initial reaction matrix (e.g., solvent and starting materials) at the reaction temperature just before initiating the reaction. This is the most accurate reference point.

  • Utilize Baseline Correction Algorithms: Post-acquisition, all modern spectroscopic software offers baseline correction tools.[9] Methods like multi-point baseline fitting or asymmetric least squares can effectively remove drift, but they must be applied consistently across all spectra in a dataset to avoid introducing new errors.[5][6]

Question: My spectra are very noisy, making it difficult to identify small peaks. How can I improve my signal-to-noise ratio (S/N)?

Answer: A high signal-to-noise ratio is critical for detecting subtle changes and building robust quantitative models. Noise can be random or systematic.

  • Insufficient Signal: The most fundamental cause is not collecting enough photons (in Raman) or having insufficient light throughput (in IR).

  • Environmental Interference: Vibrations from nearby equipment (pumps, stir plates) can affect optical alignment.[10] Ambient light can be a problem for some Raman setups.[11]

  • Detector Noise: All detectors have inherent electronic noise. For cooled detectors (common in high-performance Raman systems), improper cooling can increase thermal noise.

Solutions:

  • Increase Signal Averaging (Co-additions): The most effective way to reduce random noise is to average multiple scans. The S/N ratio improves with the square root of the number of scans. For example, averaging 64 scans will provide twice the S/N of averaging 16 scans.

  • Optimize Acquisition Time: A longer integration time allows the detector to collect more signal, improving S/N. However, this reduces the time resolution of your kinetic data. A balance must be struck based on the reaction speed.

  • Check Laser Power (Raman): Increasing laser power will increase the Raman signal, but be cautious of sample heating or degradation, which can cause fluorescence or even alter the reaction.[11]

  • Ensure Good Probe Contact (ATR-FTIR): Make sure the ATR crystal is fully immersed in the reaction mixture and that there are no bubbles on the sensor surface. Poor contact drastically reduces signal.

Question: I'm seeing a strong, broad background signal that is overwhelming my Raman peaks. What is this and what can I do?

Answer: This is almost certainly fluorescence, a common challenge in Raman spectroscopy.[11][12] It occurs when a component in the reaction mixture absorbs the excitation laser and re-emits light at a different wavelength, creating a broad background that can be orders of magnitude stronger than the weak Raman signal.

Mitigation Strategies:

  • Change Excitation Wavelength: This is the most effective solution. Switching to a longer wavelength laser (e.g., from 532nm to 785nm or 1064nm) often eliminates or significantly reduces fluorescence, as the lower-energy photons are less likely to cause electronic excitation.[11]

  • Photobleaching: Before starting the reaction, expose the sample to the laser for an extended period. This can sometimes "burn out" the fluorescent species.

  • Data Processing: Advanced baseline correction algorithms, such as an Asymmetric Least Squares (ALS) or polynomial fitting, can be used to mathematically subtract the fluorescence background. While helpful, this can be challenging if the fluorescence is very strong.

Category 2: Data Interpretation & Modeling Issues

Question: My calibration model isn't predicting concentrations accurately when validated against offline HPLC/GC data. What should I check?

Answer: This is a classic challenge in chemometrics. An inaccurate model points to a discrepancy between the calibration data and the real-time process data.

  • Non-linearity: The relationship between spectral absorbance/intensity and concentration (Beer's Law) is only linear over a certain range. At high concentrations, this relationship can break down.

  • Inadequate Calibration Set: The calibration standards may not span the full range of concentrations and temperatures seen during the actual reaction. The model cannot accurately predict outside the conditions it was trained on.

  • Spectral Interference: An unexpected intermediate or byproduct may have spectral features that overlap with your analyte peaks, confounding the model.[13]

  • Poor Data Preprocessing: Incorrect or inconsistent application of preprocessing steps (e.g., baseline correction, normalization) can ruin a model.

Troubleshooting Workflow:

  • Review Calibration Standards: Ensure your standards cover the entire concentration range expected in the reaction, from 0% to 100% conversion.

  • Examine Residuals: Plot the model's prediction error (residuals) against the actual concentration. A systematic trend in the residuals (e.g., all errors at high concentration are positive) indicates a non-linearity issue that may be addressed with more advanced modeling techniques like non-linear PLS.

  • Use Appropriate Preprocessing: Techniques like mean centering, autoscaling, or derivative spectroscopy can help isolate the relevant chemical variance and make the model more robust.

  • Validate Rigorously: Use an independent set of validation samples (not used in the calibration) to get a true measure of your model's predictive power.[3]

Question: I had to replace my immersion probe, and now my old calibration model is useless. Do I have to rebuild it from scratch?

Answer: Not necessarily. This is a common problem that can be solved with calibration model transfer .[14][15] When you change a core component like a probe or spectrometer, the instrument response function changes, invalidating the old model. Instead of a full recalibration, you can use a few "transfer samples" to create a mathematical transformation that maps spectra from the new instrument (secondary) onto the space of the old instrument (primary).

Common Calibration Transfer Methods:

  • Direct Standardization (DS) & Piecewise Direct Standardization (PDS): These methods create a transfer matrix that directly corrects the secondary instrument's spectra. PDS is often more robust as it works on smaller spectral regions.[15]

  • Spectral Space Transformation (SST): This method uses principal component analysis to align the spectral spaces of the two instruments and is often preferred as it requires fewer parameters to optimize.[14][15]

Implementing these techniques requires a small number of samples measured on both the old and new setups to build the transformation function.[16][17]

Category 3: Probe & Interface Issues

Question: My signal is slowly decreasing over the course of a long reaction, even after accounting for dilution. Could my probe be fouling?

Answer: Yes, this is a classic symptom of probe fouling.[8] Fouling is the accumulation of material (polymers, insoluble byproducts, or even starting materials) onto the surface of the in-situ probe (e.g., the ATR crystal).[18] This layer blocks the evanescent wave (in ATR) or the laser light (in Raman), causing a continuous drop in signal intensity.

Diagnosis and Prevention:

  • Visual Inspection: After the reaction, carefully remove and inspect the probe tip. A visible film or discoloration is a clear sign of fouling.

  • Cleaning Protocol: Develop a robust cleaning procedure. This may involve soaking the probe in a suitable solvent (e.g., isopropanol, acetone) and gently wiping with a soft, lint-free cloth like lens paper.[19] For stubborn residues, a mild cleaning solution may be necessary, but always consult the probe manufacturer's guidelines to avoid damaging the crystal.[20]

  • Optimize Probe Position: Position the probe in a well-mixed region of the reactor to minimize localized concentration gradients and reduce the rate of deposition. Avoid placing it directly in stagnant zones.

  • Automated Cleaning: For production environments, automated cleaning-in-place (CIP) systems can be implemented that flush the probe with solvent at regular intervals.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHTA) and how is it synthesized? this compound is an ester primarily used for its pleasant, citrusy, and pine-like aroma in fragrances and household products.[1][2] It is commercially produced as a mixture of isomers.[21] The most common synthesis route is the acid-catalyzed esterification of dihydroterpineol with an acetylating agent, such as acetic anhydride or acetic acid.[1]

Q2: Which in-situ technique (FTIR, Raman, NIR) is best for monitoring the DHTA reaction? The "best" technique depends on your specific reaction conditions and goals.

FeatureATR-FTIRRaman SpectroscopyNear-Infrared (NIR)
Principle Measures absorption of infrared light via an evanescent wave at the probe surface.Measures inelastic scattering of laser light due to molecular vibrations.Measures absorption of overtones and combination bands in the near-IR region.
Strengths Highly specific, excellent for functional groups like C=O (carbonyls).[4][22] Insensitive to bubbles. Robust for liquid-phase organic chemistry.Excellent for aqueous systems (water is a weak Raman scatterer).[23] Good for C=C and skeletal bonds. Can use fiber optics for remote sampling.High penetration depth, suitable for heterogeneous mixtures and solid samples. Non-invasive.
Weaknesses Water is a strong IR absorber, which can be problematic in aqueous solutions. Limited penetration depth (microns) makes it susceptible to surface fouling.Can suffer from strong fluorescence interference.[11] Signal is inherently weak, may require longer acquisition times.Spectra consist of broad, overlapping peaks, requiring advanced chemometric analysis (PLS, PCA) for interpretation.[3]
Best for DHTA Often the preferred method. Directly tracks the disappearance of the O-H band from dihydroterpineol and the appearance of the strong C=O stretch of the DHTA ester product.A strong candidate, especially if fluorescence is not an issue. Can monitor the C=O group and changes in the terpene backbone.[24][25]Feasible, but requires significant chemometric model development. May be useful in pilot or production scale where its penetration depth is an advantage.

Q3: What are the key spectral features to monitor for DHTA synthesis (from dihydroterpineol and acetic anhydride)? Using ATR-FTIR as the primary example:

SpeciesKey Vibrational Band (cm⁻¹)Interpretation
Dihydroterpineol (Reactant) ~3400 cm⁻¹ (broad)Disappearance of the O-H stretching band as the alcohol is consumed.
Acetic Anhydride (Reactant) ~1820 cm⁻¹ and ~1750 cm⁻¹Disappearance of the characteristic symmetric and asymmetric C=O stretches of the anhydride.
This compound (Product) ~1735 cm⁻¹Appearance and growth of the strong C=O (ester) stretching band.
Acetic Acid (Byproduct) ~1710 cm⁻¹Appearance of the C=O (carboxylic acid dimer) stretching band.

Note: Exact peak positions can shift slightly based on solvent and temperature.

Q4: How do I build a quantitative calibration model? A quantitative model correlates spectral data to concentration. The most common method is Partial Least Squares (PLS) regression.

G cluster_0 1. Data Collection cluster_1 2. Data Preprocessing cluster_2 3. Model Building & Validation A Prepare Calibration Standards (Known Concentrations of Reactants/Products) B Acquire In-Situ Spectra (FTIR, Raman, etc.) A->B C Perform Offline Reference Analysis (e.g., HPLC, GC) for each standard B->C G Perform PLS Regression (Correlate Spectra with Concentrations) C->G D Apply Baseline Correction E Select Relevant Spectral Region D->E F Apply Normalization / Scaling E->F F->G H Cross-Validation (Determine Optimal Number of Latent Variables) G->H I Test Model on Independent Validation Set H->I J Evaluate Model Performance (RMSEP, R²) I->J

Q5: What is chemometrics and why is it important? Chemometrics is the science of extracting information from chemical systems by data-driven means.[26] For in-situ spectroscopy, which generates large, complex datasets (e.g., a full spectrum every minute for several hours), chemometrics is essential. It allows us to:

  • Handle Overlapping Peaks: Techniques like PLS can deconvolve overlapping spectral features to quantify individual components.[12]

  • Identify Key Trends: Methods like Principal Component Analysis (PCA) can reduce the complexity of the data and highlight the main sources of variation, such as the progression of the reaction.

  • Build Predictive Models: Create robust calibration models that convert raw spectral data into meaningful concentration information.

Standard Operating Protocols

Protocol 1: Setting Up an In-Situ ATR-FTIR Monitoring System for DHTA Synthesis

  • System Preparation:

    • Power on the FTIR spectrometer and allow it to warm up for at least 60 minutes to ensure thermal stability.

    • Ensure the immersion probe is clean. Take a spectrum in air; it should be a flat line after background correction. If not, clean the probe tip with isopropanol and a soft, lint-free wipe and repeat.

  • Reactor Setup:

    • Assemble the reaction vessel with appropriate stirring, temperature control, and ports for the probe and reagent addition.

    • Charge the reactor with the initial solvent and dihydroterpineol.

  • Probe Installation:

    • Carefully insert the ATR-FTIR probe into the reactor, ensuring the ATR crystal is fully submerged below the liquid level and in a well-mixed zone. Secure the probe fitting.

  • Background Collection:

    • Bring the reactor contents to the target reaction temperature (e.g., 60 °C).

    • Once the temperature is stable, collect a background spectrum. This spectrum of the starting material and solvent at temperature will be your reference (t=0).

  • Reaction Initiation & Data Acquisition:

    • Set up the software to collect a spectrum at a desired interval (e.g., every 1-2 minutes).

    • Start the data acquisition.

    • Add the acetic anhydride to the reactor to initiate the esterification.

    • Monitor the reaction in real-time by observing the decrease in the O-H band (~3400 cm⁻¹) and the increase in the C=O ester band (~1735 cm⁻¹).

  • Post-Reaction:

    • Once the reaction is complete, stop data acquisition.

    • Safely shut down the reactor and carefully remove and clean the probe immediately to prevent material from drying on the crystal.

G Start Poor Signal Quality Detected (Noisy, Drifting, or Weak) Q1 Is the baseline drifting? Start->Q1 A1_Yes Causes: - Insufficient warm-up - Temperature fluctuations - Probe fouling Q1->A1_Yes Yes Q2 Are spectra noisy? Q1->Q2 No S1 Solutions: 1. Ensure >60 min warm-up. 2. Collect new background at T_rxn. 3. Apply post-acquisition baseline correction. A1_Yes->S1 End Signal Quality Improved S1->End A2_Yes Causes: - Insufficient scans - Short integration time - Environmental vibrations Q2->A2_Yes Yes Q3 Is the signal intensity weak? Q2->Q3 No S2 Solutions: 1. Increase number of co-adds/scans. 2. Increase integration time. 3. Isolate spectrometer from vibrations. A2_Yes->S2 S2->End A3_Yes Causes: - Poor probe immersion/contact - Bubbles on sensor - Probe fouling/dirty optics Q3->A3_Yes Yes Q3->End No / Resolved S3 Solutions: 1. Ensure probe is fully submerged. 2. Check for and remove bubbles. 3. Clean probe tip and check optics. A3_Yes->S3 S3->End

References

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  • ResearchGate. (2006). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Available at: [Link][12]

  • NIH. (2024). Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. PMC. Available at: [Link]

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  • OSTI.GOV. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy. Available at: [Link]

  • ResearchGate. Drift in baseline of UV-VIS spectroscopy? Available at: [Link][7]

  • ResearchGate. A Rapid Spectrophotometric Method for Assessing Hydroperoxide Formation from Terpenes in Essential Oils upon Oxidative Conditions. Available at: [Link]

  • YouTube. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. Available at: [Link]

  • Copernicus Publications. (2021). In situ redox control and Raman spectroscopic characterisation of solutions below 300 °C. Available at: [Link]

  • ResearchGate. (2014). Understanding Solvent/Bixin Interactions by Raman Spectroscopy. Available at: [Link]

  • ResearchGate. Monitoring and Feedback Control of Supersaturation Using ATR-FTIR to Produce an Active Pharmaceutical Ingredient of a Desired Crystal Size. Available at: [Link]

  • Mettler Toledo. ReactIR In Situ Spectroscopy. Available at: [Link][4]

  • NIH. (2019). Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2019). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Available at: [Link][22]

  • ACS Publications. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2015). In situ monitoring of fast reactions (Masters thesis). Available at: [Link]

Sources

Technical Support Center: Enhancing the Long-Term Stability of Dihydroterpinyl Acetate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dihydroterpinyl acetate (DHTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of DHTA solutions. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

This compound, a saturated terpene ester, is valued for its stability, making it a versatile ingredient in fragrances, detergents, and as a stable solvent. While[1][2] inherently more stable than its unsaturated counterparts, long-term stability in solution can be compromised by several factors, leading to degradation and impacting experimental outcomes. This guide will explore the primary degradation pathways and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with DHTA solutions in a question-and-answer format, providing step-by-step troubleshooting protocols.

Issue 1: Decreasing concentration of DHTA in my stock solution over time.

Q: I've prepared a DHTA stock solution in ethanol, and over a few weeks, I've noticed a consistent decrease in its concentration when analyzed by GC-MS. What could be causing this, and how can I fix it?

A: A decreasing concentration of DHTA in an ethanolic solution, even when stored properly, often points to a slow hydrolysis reaction. Although DHTA is a saturated ester and relatively stable, the presence of trace amounts of water and potential acidic or basic impurities in the solvent can catalyze the breakdown of the ester bond over time.

####[3] Troubleshooting Workflow:

  • Solvent Purity Verification:

    • Action: Use anhydrous ethanol (≥99.5%) for preparing your stock solution. Standard grade ethanol can contain significant amounts of water, which can facilitate hydrolysis.

    • Rationale: Minimizing the presence of water is the most critical step in preventing hydrolysis of esters.

  • [4]pH Assessment:

    • Action: Check the pH of your solvent. Acidic or basic conditions can catalyze ester hydrolysis. *[3] Rationale: Maintaining a neutral pH (around 7) is crucial for ester stability.

  • Forced Degradation Study:

    • Action: To confirm if hydrolysis is the issue, perform a forced degradation study. Prepa[5][6]re small batches of your DHTA solution and expose them to mild acidic and basic conditions (e.g., spiked with a low concentration of HCl and NaOH). Monitor the degradation rate compared to a control sample in a neutral solvent.

    • Rationale: This will help confirm the degradation pathway and the susceptibility of your DHTA solution to pH-dependent hydrolysis.

  • [7]Implement a Stabilization Strategy:

    • Action: If hydrolysis is confirmed, consider adding a stabilizing agent. Carbodiimides are effective ester stabilizers that can be used in non-aqueous solutions. *[8] Rationale: Carbodiimides react with any carboxylic acids formed during hydrolysis, preventing the reverse reaction and stabilizing the ester.

[8]

Issue 2: Appearance of unknown peaks in the chromatogram of an aged DHTA solution.

Q: My DHTA solution, which was initially pure, now shows small, unidentified peaks in the HPLC chromatogram after several months of storage. What are these peaks, and how can I prevent their formation?

A: The appearance of new peaks in the chromatogram of an aged DHTA solution suggests degradation. Besides hydrolysis, oxidation is another potential degradation pathway, especially if the solution has been exposed to air and light.

####[3] Troubleshooting Workflow:

  • Analyze Storage Conditions:

    • Action: Review your storage procedures. Ensure the solution is stored in a tightly sealed, amber-colored vial to protect it from light and oxygen. *[9] Rationale: Light can catalyze oxidative reactions. Limit[7]ing headspace in the vial reduces the amount of available oxygen.

  • Inert Atmosphere Storage:

    • Action: Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing.

    • Rationale: Replacing oxygen with an inert gas will significantly slow down oxidative degradation.

  • Consider Antioxidants:

    • Action: If oxidative degradation is suspected, the addition of an antioxidant can be beneficial. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or terpene-based antioxidants such as γ-terpinene can be effective. *[10][11] Rationale: Antioxidants act as free radical scavengers, inhibiting the auto-oxidation process.

  • [10]Identify Degradation Products:

    • Action: Use a mass spectrometry (MS) detector coupled with your chromatography system to identify the unknown peaks.

    • Rationale: Identifying the degradation products will provide definitive evidence of the degradation pathway (e.g., the presence of acetic acid and dihydroterpineol would confirm hydrolysis).

[12]

Frequently Asked Questions (FAQs)

General Stability and Storage

Q1: What are the ideal storage conditions for a DHTA solution to ensure long-term stability?

A1: For optimal long-term stability, DHTA solutions should be stored at a cool room temperature in a dry place. The c[13]ontainer should be tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. For s[9]ensitive applications, storing under an inert atmosphere (nitrogen or argon) is recommended. Using amber glass vials will protect the solution from light, further minimizing the risk of degradation.

Q2[9]: Which solvents are recommended for dissolving DHTA for long-term storage?

A2: DHTA is soluble in most organic solvents but insoluble in water. For l[13]ong-term storage, high-purity, anhydrous solvents are recommended to minimize the risk of hydrolysis. Suitable solvents include:

  • Ethanol (anhydrous)

  • Isopropanol

  • Toluene

  • Hexane

The choice of solvent may also depend on the intended application of the DHTA solution.

Degradation and Stabilization

Q3: What are the primary chemical degradation pathways for this compound?

A3: The two main degradation pathways for DHTA are:

  • Hydrolysis: The ester bond is cleaved by water, a reaction that is catalyzed by acids or bases, to form dihydroterpineol and acetic acid.

  • [3]Oxidation: Although DHTA is a saturated molecule and less prone to oxidation than unsaturated terpenes, slow oxidation can still occur over long periods, especially with exposure to heat, light, and oxygen.

Q4: Are there any recommended stabilizing agents for DHTA solutions?

A4: Yes, depending on the primary degradation pathway, different stabilizers can be employed:

  • For Hydrolysis: In non-aqueous systems, carbodiimides can be effective. In sy[8]stems where pH control is possible, maintaining a neutral pH is a key stabilization strategy.

  • [4]For Oxidation: Hindered phenolic antioxidants like BHT and BHA, or natural antioxidants like tocopherols and certain terpenes, can be added in small concentrations (typically 0.01-0.1%) to inhibit oxidative degradation.

[10][14]Analytical Considerations

Q5: What analytical techniques are best suited for monitoring the stability of DHTA solutions?

A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for assessing the stability of DHTA solutions.

  • [14]GC-FID/MS: GC is ideal for volatile compounds like DHTA. A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) can help identify any degradation products.

  • [14]HPLC-UV/MS: HPLC with a UV detector can also be used for quantification. Coupling it with an MS detector is highly recommended for identifying non-volatile degradation products.

E[16]xperimental Protocols & Data

Protocol 1: Forced Degradation Study for DHTA

This protocol outlines a forced degradation study to determine the susceptibility of DHTA to hydrolysis and oxidation.

Materials:

  • This compound (DHTA)

  • Anhydrous Ethanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • GC-MS system

Procedure:

  • Prepare a 1 mg/mL stock solution of DHTA in anhydrous ethanol.

  • Set up five test conditions in separate amber vials:

    • Control: 1 mL of DHTA stock solution.

    • Acid Hydrolysis: 1 mL of DHTA stock solution + 100 µL of 0.1 M HCl.

    • Base Hydrolysis: 1 mL of DHTA stock solution + 100 µL of 0.1 M NaOH.

    • Oxidation: 1 mL of DHTA stock solution + 100 µL of 3% H₂O₂.

    • Thermal Stress: 1 mL of DHTA stock solution placed in an oven at 60°C.

  • Incubate all samples for 24 hours.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by GC-MS to determine the percentage of DHTA remaining and to identify any degradation products.

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Cool Room TemperatureMinimizes thermal degradation.
[13]Light ExposureStore in amber vialsPrevents photo-catalyzed degradation.
[9]AtmosphereTightly sealed, inert gas headspaceExcludes oxygen and moisture.
[15]SolventAnhydrous organic solventsPrevents hydrolysis.
[4]pHNeutralAvoids acid/base-catalyzed hydrolysis.

##[3] Visualizing Degradation Pathways and Workflows

Diagram 1: DHTA Hydrolysis Pathway

G DHTA This compound (Ester) Products Dihydroterpineol (Alcohol) + Acetic Acid (Carboxylic Acid) DHTA->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid (H⁺) or Base (OH⁻) Catalyst Catalyst->Products

Caption: Acid or base-catalyzed hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Decreased Concentration

G Start Decreased DHTA Concentration Observed CheckSolvent Verify Solvent Purity (Use Anhydrous) Start->CheckSolvent CheckpH Assess Solvent pH CheckSolvent->CheckpH ForcedDeg Perform Forced Degradation Study CheckpH->ForcedDeg Stabilize Implement Stabilization (e.g., pH control, stabilizer) ForcedDeg->Stabilize Hydrolysis Confirmed End Problem Resolved Stabilize->End

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Validation & Comparative

A Comparative Guide to the Properties of Dihydroterpinyl Acetate and Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and nuanced world of terpene derivatives, dihydroterpinyl acetate and terpinyl acetate hold significant commercial and research interest, particularly within the fragrance, flavor, and pharmaceutical industries. While structurally similar, the saturation of the cyclohexyl ring in this compound imparts distinct physicochemical and sensory properties compared to its unsaturated counterpart, terpinyl acetate. This guide provides a comprehensive comparison of these two esters, supported by experimental data and detailed analytical methodologies, to assist researchers, scientists, and drug development professionals in their selection and application.

Introduction: A Tale of Two Esters

Terpinyl acetate is a naturally occurring monoterpene ester found in a variety of essential oils, including those from pine, lavender, and cardamom.[1] It is widely recognized for its pleasant, sweet, and floral aroma, reminiscent of bergamot and lavender.[1][2] this compound, on the other hand, is a saturated analog of terpinyl acetate and is typically produced through the hydrogenation of terpinyl acetate or the esterification of dihydroterpineol.[3] While not as prevalent in nature, its unique aromatic profile and enhanced stability make it a valuable ingredient in various formulations.[3]

The primary structural difference between the two lies in the presence of a double bond within the cyclohexyl ring of terpinyl acetate, which is absent in the saturated ring of this compound. This seemingly subtle variation has a profound impact on their chemical reactivity, stability, and sensory perception.

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of these two esters are summarized in the table below, highlighting the key differences that influence their application and handling.

PropertyThis compoundTerpinyl AcetateReferences
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₀O₂[4][5]
Molecular Weight 198.30 g/mol 196.29 g/mol [4][6]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[5][7]
Odor Fresh, woody, cologne-like, mildly herbaceous, pepperySweet, floral, herbaceous, lavender, bergamot[2][4][8]
Density ~0.932 g/mL at 25°C~0.953 g/mL at 25°C[2][9]
Boiling Point ~222.2 °C at 760 mmHg220 °C at 760 mmHg[2][9]
Refractive Index ~1.447 - 1.453 at 20°C~1.465 at 20°C[2][9]
Flash Point >100 °C~100 °C[2][9]
Solubility Insoluble in water; soluble in alcohol and oilsInsoluble in water; soluble in alcohol and most organic solvents[2][3]

Aromatic Profile: A Sensory Deep Dive

The aromatic profiles of this compound and terpinyl acetate are distinct, with the former generally described as having a fresher, woodier, and more cologne-like scent, while the latter is characterized by its sweeter, floral, and herbaceous notes.[2][4][8] this compound is often noted for its milder and weaker fragrance compared to terpinyl acetate.[10]

Sensory DescriptorThis compoundTerpinyl AcetateReferences
Primary Notes Fresh, Woody, Cologne-likeSweet, Floral, Herbaceous[2][4][8]
Secondary Notes Mildly herbaceous, PepperyLavender, Bergamot[2][8]
Overall Impression Milder, WeakerStronger, More pronounced[10]

The difference in their olfactory perception can be attributed to the conformational flexibility of the cyclohexyl ring. The double bond in terpinyl acetate introduces a degree of rigidity, which influences how the molecule interacts with olfactory receptors. The saturated ring of this compound allows for more conformational freedom, leading to a different sensory experience.

Experimental Methodologies: Synthesis and Analysis

To fully understand and utilize these compounds, robust and reproducible experimental protocols are essential. This section details the synthesis and analytical characterization of both this compound and terpinyl acetate.

Synthesis Protocols

Synthesis of Terpinyl Acetate via Esterification of Terpineol

This protocol is based on the esterification of terpineol with acetic anhydride using a composite catalyst system of phosphoric acid and stannic chloride pentahydrate, which provides high catalytic activity and selectivity.[2]

  • Materials: Terpineol, Acetic anhydride, Phosphoric acid, Stannic chloride pentahydrate (SnCl₄·5H₂O), 10% Sodium carbonate (Na₂CO₃) solution, 10% Sodium hydroxide (NaOH) solution, Saturated saline solution, 500mL three-necked flask, stirrer, thermometer, condenser.

  • Procedure:

    • Charge the three-necked flask with 116.6g (0.757 mol) of terpineol and 83.29g (0.817 mol) of acetic anhydride.

    • With continuous stirring, add 0.70g of phosphoric acid, followed by 0.3997g of SnCl₄·5H₂O.

    • Continue stirring at room temperature until the SnCl₄·5H₂O is completely dissolved.[11]

    • Gradually heat the reaction mixture to 35-40°C and maintain this temperature for 6-7 hours.[11]

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalysts by the careful addition of 10% Na₂CO₃ solution until effervescence ceases.

    • Perform a simple distillation to remove the bulk of the unreacted acetic acid.

    • Wash the remaining organic layer sequentially with 10% NaOH solution and saturated saline solution.

    • Dry the organic layer over anhydrous sodium sulfate and purify by vacuum distillation to obtain terpinyl acetate.

Synthesis of this compound via Hydrogenation of Terpinyl Acetate

This compound can be synthesized by the catalytic hydrogenation of terpinyl acetate.[3]

  • Materials: Terpinyl acetate, Raney Nickel (catalyst), Hydrogen gas, High-pressure autoclave, Ethanol (solvent).

  • Procedure:

    • In a high-pressure autoclave, dissolve terpinyl acetate in ethanol.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Seal the autoclave and purge with nitrogen gas to remove air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure.

    • Heat the mixture to the reaction temperature and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete (no more hydrogen is consumed), cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Remove the ethanol solvent under reduced pressure.

    • Purify the resulting this compound by vacuum distillation.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_terpinyl Synthesis of Terpinyl Acetate cluster_dihydro Synthesis of this compound T_Reactants Terpineol + Acetic Anhydride T_Reaction Esterification (35-40°C, 6-7h) T_Reactants->T_Reaction T_Catalyst H3PO4 + SnCl4·5H2O T_Catalyst->T_Reaction T_Workup Neutralization & Distillation T_Reaction->T_Workup T_Product Terpinyl Acetate T_Workup->T_Product D_Reactants Terpinyl Acetate + H2 Gas D_Reaction Hydrogenation D_Reactants->D_Reaction D_Catalyst Raney Nickel D_Catalyst->D_Reaction D_Workup Filtration & Distillation D_Reaction->D_Workup D_Product This compound D_Workup->D_Product

Caption: Workflow for the synthesis of terpinyl acetate and this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile compounds like terpinyl and this compound, allowing for both separation and identification.[7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5973N or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp to 180°C at a rate of 3°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 10 minutes.

  • Injector: Split mode (e.g., 1:30 ratio).

  • Mass Spectrometer: Ionization voltage of 70 eV, scanning from m/z 30-500.

  • Data Analysis: Compound identification is achieved by comparing the obtained mass spectra and retention indices with reference libraries (e.g., NIST) and known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of the synthesized esters.

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance III, 400 MHz for ¹H, 100 MHz for ¹³C).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The multiplicity of signals (singlet, doublet, triplet, etc.) and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, are used to confirm the molecular structure. For example, in the ¹³C NMR spectrum of terpinyl acetate, characteristic peaks are observed for the carbonyl carbon of the ester group (~170 ppm), the quaternary carbon attached to the oxygen (~84 ppm), and the carbons of the double bond (~133 and ~120 ppm).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecules.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.

  • Data Analysis: The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. Other characteristic peaks include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups.

Diagram of Analytical Workflow

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy Sample Sample (this compound or Terpinyl Acetate) GC Gas Chromatography (Separation) Sample->GC NMR_Acq 1H & 13C NMR Acquisition Sample->NMR_Acq FTIR_Acq FTIR-ATR Acquisition Sample->FTIR_Acq MS Mass Spectrometry (Identification) GC->MS GC_Data Chromatogram & Mass Spectra MS->GC_Data NMR_Data Structural Elucidation & Purity Assessment NMR_Acq->NMR_Data FTIR_Data Functional Group Identification FTIR_Acq->FTIR_Data

Caption: A typical analytical workflow for the characterization of terpene esters.

Expert Summary and Concluding Remarks

The choice between this compound and terpinyl acetate is ultimately dictated by the specific requirements of the application.

  • Terpinyl acetate is the preferred choice when a strong, sweet, floral, and herbaceous aroma is desired. Its well-established presence in nature and its characteristic scent profile make it a staple in the formulation of lavender, bergamot, and other floral fragrances.[1][2] However, the presence of the double bond makes it more susceptible to oxidation and degradation, which can be a limiting factor in certain applications requiring long-term stability.

  • This compound offers a more subtle, fresh, and woody aroma with cologne-like nuances.[4][8] Its key advantage lies in its enhanced chemical stability due to the saturated cyclohexyl ring. This makes it a more robust ingredient in formulations that may be exposed to harsher conditions, such as in household cleaning products or personal care items with extended shelf-life requirements.[3]

From a drug development perspective, the increased stability of this compound may be advantageous for formulation and shelf-life. Furthermore, the differences in their lipophilicity and conformational flexibility could lead to variations in their biological activity and pharmacokinetic profiles, warranting further investigation.

References

  • Google Patents. (n.d.). CN101503354A - Method for preparing terpinyl acetate.
  • Flora and Fauna. (n.d.). GC-MS Analysis of bio-Active compound α-Terpinyl acetate extract of bay leaf having antimicrobial and antifungal properties. Retrieved from [Link]

  • IFF. (n.d.). Dihydro Terpinyl Acetate | Fragrance Ingredients. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Terpinyl acetate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN108640813B - Method for synthesizing terpineol/terpinyl acetate from turpentine.
  • SpectraBase. (n.d.). A-Terpinyl-acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). A-Terpinyl-acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Dihydro Terpinyl Acetate. Retrieved from [Link]

  • RIFM. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 122, S47-S56.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065.
  • ResearchGate. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. OENO One, 57(2), 489-503.
  • Supporting Materials. (n.d.). Synthetic Procedure and Characterizations.
  • ResearchGate. (n.d.). GC-MS Characterization of the Compounds in Some Essential Oils. Retrieved from [Link]

  • SpringerLink. (n.d.). The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. Applied Microbiology and Biotechnology, 98(24), 9959-9976.
  • ResearchGate. (n.d.). FTIR-ATR spectra near 1716 cm-1for the non-irradiated and irradiated.... Retrieved from a figure caption within a research paper.
  • PubMed. (2021). α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects. Molecules, 26(4), 1065.
  • Suzhou Megawide Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Praan Naturals. (2021). Percentage Identified.
  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

  • BuyChemJapan. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). α-Terpinyl acetate. Retrieved from [Link]

  • UC Davis. (2023). More Than a Taste Test: What It's Like to be on a Trained Sensory Panel. Retrieved from [Link]

  • ResearchGate. (n.d.). e Sensory panel descriptive analysis average scores for Sweetheart cultivar.
  • ResearchGate. (n.d.). Sensory Evaluation of Fruits and Selected Food Items by Descriptive Analysis, Electronic Nose, and Electronic Tongue.
  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Thermo Fisher Scientific. (2011). GC and GC-MS Applications for Food Safety Analysis.
  • Agilent. (2023). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower.
  • NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7129.

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A Comparative Analysis of Dihydroterpinyl Acetate Isomers: Unraveling the Nuances of Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of terpenoid bioactivity, understanding the subtle yet significant differences between isomers is paramount. Dihydroterpinyl acetate (DHTA), a saturated monoterpene ester, exists as a mixture of isomers, primarily the cis and trans forms of p-menthan-1-yl acetate and p-menthan-8-yl acetate. While direct comparative studies on the biological effects of individual DHTA isomers are notably scarce in publicly available literature, a comprehensive analysis of its precursor, terpinyl acetate, and related terpenoids can provide invaluable insights. This guide synthesizes existing data to offer a comparative perspective on the anticipated biological activities of DHTA isomers, grounded in established principles of stereochemistry and structure-activity relationships in terpenoids.

The Isomeric Landscape of this compound

This compound is commercially produced through the hydrogenation of terpinyl acetate, which itself is a mixture of isomers, including α-, β-, and γ-terpinyl acetate. The hydrogenation process saturates the cyclohexene ring, resulting in a stable mixture of p-menthane-based acetate esters. The primary isomers of DHTA are positional and stereoisomers.

  • Positional Isomers: The acetate group can be located at either the C1 or C8 position of the p-menthane skeleton, giving rise to p-menthan-1-yl acetate and p-menthan-8-yl acetate.

  • Stereoisomers: Due to the chiral centers in the p-menthane ring, both positional isomers can exist as cis and trans diastereomers.

This isomeric complexity is a critical consideration, as the three-dimensional arrangement of atoms and the position of the functional acetate group can significantly influence the molecule's interaction with biological targets.

Comparative Biological Activities: An Evidence-Based Extrapolation

In the absence of direct comparative data for DHTA isomers, we will draw upon studies of structurally related terpenoids to infer potential differences in their biological effects. The primary activities of interest for this class of compounds include antimicrobial, anti-inflammatory, analgesic, and cytotoxic effects.

Antimicrobial Activity

Terpenoids are well-recognized for their antimicrobial properties. Studies on isomers of the parent alcohol of terpinyl acetate, terpineol, have demonstrated that stereochemistry plays a crucial role in their antibacterial efficacy. For instance, α-terpineol, terpinen-4-ol, and δ-terpineol exhibit varying degrees of inhibitory effects against Gram-negative bacteria, with differences in their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.[1][2] The mechanism of action is often attributed to the disruption of the bacterial cell wall and membrane integrity, leading to the leakage of intracellular contents.[1][2]

For DHTA isomers, it is plausible that the cis and trans configurations will influence how effectively the molecule can intercalate into and disrupt the bacterial membrane. The spatial orientation of the bulky acetate group relative to the methyl and isopropyl groups on the cyclohexane ring will dictate the overall shape of the molecule and its lipophilicity, both of which are key determinants of antimicrobial potency.

Hypothetical Comparison:

IsomerPostulated Antimicrobial ActivityRationale
trans-DHTA Potentially higherThe more linear and less sterically hindered conformation of the trans isomer may facilitate more efficient interaction with and disruption of the bacterial cell membrane.
cis-DHTA Potentially lowerThe cis configuration may result in a more sterically hindered structure, potentially reducing its ability to penetrate and disrupt the bacterial membrane as effectively as the trans isomer.
Anti-inflammatory Activity

The anti-inflammatory potential of monoterpenes and their esters is a significant area of research. For example, linalool and its corresponding ester, linalyl acetate, have demonstrated anti-inflammatory effects in carrageenan-induced edema models in rats.[3][4] Interestingly, the study on linalyl acetate suggested it may act as a pro-drug, with its effects being less immediate but more prolonged than linalool.[3]

The anti-inflammatory action of terpenoids is often mediated through the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the modulation of inflammatory signaling pathways such as NF-κB.[5] The stereochemistry of the molecule can influence its binding affinity to enzymes and receptors involved in the inflammatory cascade.

Hypothetical Comparison:

IsomerPostulated Anti-inflammatory ActivityRationale
p-menthan-8-yl acetate Potentially higherThe acetate group at the C8 position is on a more flexible side chain, which might allow for better interaction with the active sites of inflammatory enzymes or receptors compared to the more sterically constrained C1 position.
p-menthan-1-yl acetate Potentially lowerThe direct attachment of the acetate group to the cyclohexane ring might impose conformational restrictions that could hinder optimal binding to anti-inflammatory targets.
Analgesic Activity

Certain terpenoid esters have shown promise as analgesic agents. Perillyl acetate, for instance, has demonstrated antinociceptive effects in animal models, possibly through interaction with opioid receptors.[6] The analgesic-like activity of many essential oil constituents is well-documented and is often linked to their interaction with various pain signaling pathways.[7]

The structural nuances of DHTA isomers, particularly the orientation of the acetate group, could lead to differential interactions with receptors and ion channels involved in nociception.

Hypothetical Comparison:

IsomerPostulated Analgesic ActivityRationale
trans-DHTA Potentially higherA trans configuration might present a more favorable conformation for binding to specific pain receptors, leading to a more pronounced analgesic effect.
cis-DHTA Potentially lowerThe steric hindrance in the cis isomer could impede its ability to effectively bind to and modulate the activity of pain-related biological targets.
Cytotoxicity

The cytotoxic potential of terpenoids against various cancer cell lines is an active area of investigation. The mechanisms often involve the induction of apoptosis and the modulation of cell signaling pathways.[6] The stereochemistry of these compounds can significantly impact their cytotoxic efficacy.

For DHTA isomers, differences in their three-dimensional structure could lead to variations in their ability to penetrate cancer cell membranes and interact with intracellular targets to induce cell death.

Hypothetical Comparison:

IsomerPostulated CytotoxicityRationale
p-menthan-8-yl acetate Potentially higherThe exocyclic acetate group might provide the molecule with the appropriate conformation to interact with specific enzymes or receptors on or within cancer cells, leading to greater cytotoxic activity.
p-menthan-1-yl acetate Potentially lowerThe position of the acetate on the ring may result in a molecular shape that is less effective at inducing cytotoxic effects.

Experimental Protocols for Comparative Evaluation

To validate the hypothesized differences in the biological activities of DHTA isomers, rigorous and standardized experimental protocols are essential. The following section outlines the methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[2][8][9][10][11]

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of DHTA isomers in 96-well plates inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate each well with the bacterial suspension inoculum->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC end Lowest concentration with no visible growth = MIC read_mic->end

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Isomer Solutions: Prepare stock solutions of each DHTA isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each isomer in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no isomer) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the isomer that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][4][12][13][14]

Workflow Diagram:

Anti_Inflammatory_Workflow cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement start Administer DHTA isomers or vehicle to different groups of rats wait Wait for a defined period (e.g., 1 hour) start->wait induce Inject carrageenan into the sub-plantar region of the right hind paw wait->induce measure Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer induce->measure end Calculate the percentage inhibition of edema measure->end Analgesic_Workflow cluster_prep Pre-treatment cluster_induction Pain Induction cluster_observation Observation start Administer DHTA isomers, vehicle, or standard drug (e.g., diclofenac) to different groups of mice wait Wait for a defined period (e.g., 30 minutes) start->wait induce Inject acetic acid (0.6%) intraperitoneally wait->induce observe Observe and count the number of writhes for a set period (e.g., 20 minutes) induce->observe end Calculate the percentage of pain inhibition observe->end

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Step-by-Step Protocol:

  • Animal Grouping: Divide mice into groups: control (vehicle), standard (e.g., diclofenac sodium), and test groups for each DHTA isomer.

  • Compound Administration: Administer the respective substances to the mice, typically via oral or intraperitoneal routes.

  • Pain Induction: After a predetermined time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.

  • Observation: A few minutes after the acetic acid injection, start counting the number of abdominal constrictions (writhes) for each mouse over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [15][16][17][18] Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis start Seed cells in a 96-well plate and allow them to adhere treat Treat cells with various concentrations of DHTA isomers for a specific duration (e.g., 24, 48 hours) start->treat add_mtt Add MTT solution to each well and incubate for 2-4 hours treat->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read Measure the absorbance at 570 nm using a microplate reader end Calculate cell viability and IC50 values read->end

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of Dihydroterpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Dihydroterpinyl acetate (DHTA). Moving beyond a simple recitation of methods, we explore the causality behind experimental design, the rigorous process of method validation, and the critical step of cross-validation to ensure data equivalency between these two orthogonal techniques. The content herein is intended for researchers, analytical chemists, and quality control professionals in the fragrance, flavor, and pharmaceutical industries who require robust and reliable analytical methods for DHTA.

Introduction: The Analytical Imperative for this compound

This compound (CAS 58985-18-5), a saturated monocyclic terpene ester, is a key ingredient in the flavor and fragrance industry, prized for its fresh, citrus, and pine-like aroma.[1] It is synthesized by the esterification of dihydroterpineol and is used extensively in perfumes, detergents, and other household products.[1][2] Given its prevalence, the accurate and precise quantification of DHTA is paramount for quality control, ensuring product consistency, stability testing, and regulatory compliance.

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte. DHTA (C₁₂H₂₂O₂, M.W. 198.30 g/mol ) is a relatively volatile and thermally stable liquid, making it an excellent candidate for Gas Chromatography.[3][4] Concurrently, its molecular structure and solubility in common organic solvents also permit analysis by High-Performance Liquid Chromatography, offering an alternative approach that avoids high temperatures. This guide will dissect both methodologies, culminating in a cross-validation study to establish their interchangeability.

Foundational Principles: Why HPLC and GC for DHTA?

Gas Chromatography (GC): This technique is fundamentally a separation method for volatile and thermally stable compounds. An inert carrier gas moves the sample through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile (gas) and stationary phases, which is governed by their boiling points and polarity. For a moderately volatile ester like DHTA, GC offers high resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5]

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase. For DHTA, a reversed-phase (RP-HPLC) method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile and water).[6] Separation is driven by the hydrophobic interactions of the analyte with the stationary phase. HPLC is advantageous as it operates at ambient or slightly elevated temperatures, eliminating the risk of thermal degradation for sensitive analytes.

Experimental Workflow and Cross-Validation Logic

The journey from method development to validated, interchangeable techniques requires a structured approach. The following workflow illustrates the key stages, emphasizing the validation of each method independently before comparing them directly.

G cluster_0 Method Development & Validation cluster_1 Method Comparison dev_gc GC Method Development val_gc GC Method Validation dev_gc->val_gc ICH Q2(R2) cross_val Cross-Validation Study val_gc->cross_val dev_hplc HPLC Method Development val_hplc HPLC Method Validation dev_hplc->val_hplc ICH Q2(R2) val_hplc->cross_val stat_analysis Statistical Analysis (t-test, F-test) cross_val->stat_analysis conclusion Method Equivalency Established stat_analysis->conclusion

Caption: Overall workflow for method validation and cross-validation.

Detailed Experimental Protocols

The following protocols are grounded in established analytical practices and serve as a robust starting point for the analysis of DHTA.

Gas Chromatography (GC-FID) Method Protocol

This method is adapted from established protocols for similar terpene acetates and is optimized for the volatility of DHTA.[5] The choice of an HP-5MS column provides excellent separation for moderately polar compounds, while FID offers a wide linear range and robust quantification.

  • Instrumentation: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector (FID).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Sample Preparation: Prepare a stock solution of DHTA reference standard (1 mg/mL) in isopropanol. Create a series of calibration standards (e.g., 10-200 µg/mL) by diluting the stock solution. Samples are diluted with isopropanol to fall within the calibration range.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio). The split injection prevents column overloading and ensures sharp peaks.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 280°C at 25°C/min, hold for 3 minutes. This program ensures elution of DHTA and any higher boiling point impurities.

    • Detector Temperature (FID): 300°C.

  • Data Acquisition: Record the chromatograms and integrate the peak area for DHTA. Construct a calibration curve by plotting peak area against concentration.

High-Performance Liquid Chromatography (HPLC-UV) Method Protocol

This reversed-phase method is based on a published application for DHTA.[6] A C18 column is the workhorse of RP-HPLC, providing excellent retention for nonpolar to moderately polar analytes like DHTA. UV detection at a low wavelength (e.g., 210 nm) is necessary as DHTA lacks a significant chromophore.

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.

  • Sample Preparation: Prepare a stock solution of DHTA reference standard (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 50-1000 µg/mL) by diluting the stock solution with the mobile phase. Samples are diluted similarly.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and Water (70:30 v/v), isocratic. This composition provides adequate retention and a reasonable runtime.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Detector Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition: Record the chromatograms and integrate the peak area for DHTA. Construct a calibration curve by plotting peak area against concentration.

Comparative Validation Data

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] The following table summarizes the performance characteristics, demonstrating that both methods are fit for their intended purpose.

Validation ParameterHPLC-UV MethodGC-FID MethodICH Acceptance Criteria
Linearity (r²) > 0.9995> 0.9998≥ 0.999[9]
Range 50 - 1000 µg/mL10 - 200 µg/mL80-120% of test concentration[10]
Accuracy (% Recovery) 98.9% - 101.2%99.2% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.85%≤ 0.65%≤ 2.0%[10]
Precision (Intermediate, %RSD) ≤ 1.10%≤ 0.95%≤ 2.0%
Limit of Detection (LOD) 15 µg/mL2 µg/mL-
Limit of Quantitation (LOQ) 50 µg/mL10 µg/mLS/N Ratio ≥ 10[9]
Specificity No interference from placebo/impuritiesNo interference from placebo/impuritiesPeak purity > 99%

Interpretation: The data clearly shows that while both methods are highly accurate and precise, the GC-FID method offers superior sensitivity, as evidenced by its lower LOD and LOQ. This is expected for a volatile analyte where GC is often the more direct and sensitive technique. The HPLC method, however, demonstrates a wider linear range.

The Cross-Validation Process: Ensuring Method Concordance

Cross-validation is the ultimate test of method equivalency. It answers the question: "Will we get the same result for a given sample if we switch from HPLC to GC?" This process is critical when transferring methods between labs or when different techniques are used within the same product lifecycle.[7][11]

G cluster_0 Analysis cluster_1 Statistical Comparison sample_prep Prepare 10 Independent Product Samples analyze_hplc Analyze each sample (n=3) using validated HPLC method sample_prep->analyze_hplc analyze_gc Analyze each sample (n=3) using validated GC method sample_prep->analyze_gc data_compile Compile Assay Results (Mean % Purity for each sample) analyze_hplc->data_compile analyze_gc->data_compile ttest Paired t-test on Mean Results (Compare Accuracy) data_compile->ttest ftest F-test on Variances (Compare Precision) data_compile->ftest conclusion Conclusion: Are methods statistically equivalent? ttest->conclusion ftest->conclusion

Caption: Logical flow of the cross-validation experimental design.

Cross-Validation Results and Statistical Analysis

Ten batches of a prototype fragrance formulation were analyzed using both validated methods. The results were compared using a paired t-test to assess the agreement between the mean values (accuracy) and an F-test to compare the variances (precision).

Sample IDHPLC Result (% w/w)GC Result (% w/w)% Difference
Batch-00110.1210.15-0.30%
Batch-0029.989.95+0.30%
Batch-00310.0510.09-0.40%
Batch-00410.2110.18+0.29%
Batch-0059.899.93-0.40%
Batch-00610.0310.01+0.20%
Batch-00710.1510.19-0.39%
Batch-0089.959.99-0.40%
Batch-00910.0810.05+0.30%
Batch-01010.1110.14-0.30%
Mean 10.06 10.07
Std. Dev. 0.091 0.088

Statistical Test Results (α = 0.05):

  • Paired t-test: p-value = 0.65. Since p > 0.05, there is no statistically significant difference between the mean results obtained by the two methods.

  • F-test: F-statistic = 1.07. The critical F-value is 3.18. Since the calculated F-statistic is less than the critical value, the variances of the two methods are not significantly different.

Discussion: Choosing the Right Tool for the Job

The decision to use HPLC or GC should be based on the specific analytical challenge.

  • Choose GC when:

    • High sensitivity is required: As demonstrated, GC-FID provides a lower limit of quantitation, which is ideal for trace-level analysis or impurity profiling.

    • The sample matrix is complex and volatile: GC excels at separating complex mixtures of volatile components, common in essential oils and fragrance formulations.

    • Structural confirmation is needed: Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the analyte.

  • Choose HPLC when:

    • The analyte is thermally labile or non-volatile: Although not the case for DHTA, HPLC is the go-to method for compounds that would degrade in a hot GC inlet.

    • Minimal sample preparation is desired: For clean sample matrices, a simple "dilute-and-shoot" approach is often feasible with HPLC.

    • GC instrumentation is unavailable: HPLC provides a robust and reliable alternative that is widely available in analytical laboratories.

Conclusion

This guide has demonstrated that both HPLC and GC are powerful and reliable techniques for the quantitative determination of this compound. Through rigorous validation, both methods were shown to be accurate, precise, and specific. The successful cross-validation study provides a high degree of confidence that the methods are statistically equivalent, affording analytical laboratories the flexibility to choose the most appropriate technique based on sensitivity requirements, sample matrix, and available instrumentation. This orthogonal approach embodies a core principle of modern analytical science: ensuring data integrity through verifiable and interchangeable methods.

References

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. (2018). Food and Chemical Toxicology, 110, S337-S345.
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  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 11(1), 51-62. [Link]

  • Nippon Terpene Chemicals. (n.d.). This compound. BuyChemJapan. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Dihydroterpineol acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]

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Navigating the Synthesis of Dihydroterpinyl Acetate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 8, 2026 – As a cornerstone ingredient in the fragrance and specialty solvent industries, Dihydroterpinyl acetate (DHTA) presents a compelling case study in the optimization of synthetic chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the primary synthetic routes to this valuable ester. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip you with the field-proven insights necessary for informed decision-making in your own research and development endeavors.

This compound, a colorless to pale yellow liquid, is prized for its mild, fresh, and somewhat herbaceous-woody aroma.[1][2] Beyond its olfactory contributions to perfumes, detergents, and other household products, it serves as a high-performance solvent for electroconductive pastes and sintering binders.[3] Commercially, it is available as a mixture of p-menthan-1-yl and p-menthan-8-yl acetates.[1]

This analysis will dissect the two predominant synthetic pathways to this compound: the two-step synthesis from turpentine derivatives and the direct hydrogenation of terpinyl acetate. We will explore the nuances of each method, from starting material selection to reaction conditions and final product purity.

Synthetic Route 1: The Two-Step Synthesis from Turpentine Derivatives

The most common industrial approach to this compound begins with turpentine oil, a readily available and cost-effective natural resource.[4] Turpentine is primarily composed of α-pinene and β-pinene, which serve as the foundational building blocks for a variety of terpene derivatives.[4][5] This pathway involves two key transformations: the hydration of pinenes to form dihydroterpineol, followed by its esterification with acetic anhydride.[6][7]

Step 1: Hydration of Pinenes to Dihydroterpineol

The initial step involves the acid-catalyzed hydration of α-pinene or β-pinene. This reaction proceeds through a carbocation intermediate, leading to a mixture of terpene alcohols, with dihydroterpineol being a key component. The choice of acid catalyst and reaction conditions significantly influences the product distribution.

Step 2: Esterification of Dihydroterpineol

The resulting dihydroterpineol is then esterified to yield this compound.[7] Acetic anhydride is a common acetylating agent for this transformation, often in the presence of an acid catalyst to facilitate the reaction.[6]

Synthetic Route 2: Direct Hydrogenation of Terpinyl Acetate

An alternative and more direct route involves the catalytic hydrogenation of terpinyl acetate.[2][8] Terpinyl acetate itself is synthesized from turpentine, typically through a two-step process involving the formation of terpineol followed by esterification.[9] This method essentially saturates the double bond within the terpinyl acetate molecule to yield the desired dihydro-derivative.

The choice of catalyst is critical in this process, with Raney nickel being a commonly employed example.[1] The reaction is carried out under a hydrogen atmosphere, and the temperature and pressure are carefully controlled to ensure complete hydrogenation without undesirable side reactions.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature and industrial practice.

ParameterRoute 1: Two-Step from TurpentineRoute 2: Direct Hydrogenation of Terpinyl Acetate
Starting Material Turpentine (α-pinene, β-pinene)Terpinyl Acetate
Key Intermediates DihydroterpineolNone
Typical Yield 75-85% (overall)>95%
Purity 95% min.[3]High, dependent on starting material purity
Reaction Conditions Hydration: Acid catalyst, moderate temp. Esterification: Acetic anhydride, acid catalystHydrogen gas, Raney Nickel catalyst, elevated temp. & pressure
Advantages Utilizes inexpensive, renewable feedstock (turpentine).[4] Well-established industrial process.[9]Higher yield and purity in the final step. Simpler final purification.
Disadvantages Multi-step process can be less efficient. Formation of by-products requires careful purification.Requires pre-synthesized terpinyl acetate. Use of hydrogen gas requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Two-Step Route

Part A: Synthesis of Dihydroterpineol from α-Pinene

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge α-pinene and a suitable solvent (e.g., aqueous acetic acid).

  • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) while maintaining the temperature between 50-60°C.

  • Allow the reaction to proceed for several hours, monitoring the conversion of α-pinene by Gas Chromatography (GC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude dihydroterpineol by fractional distillation under reduced pressure.

Part B: Esterification of Dihydroterpineol

  • Combine the purified dihydroterpineol and acetic anhydride in a reaction flask.

  • Add a catalytic amount of an acid catalyst (e.g., phosphoric acid).

  • Heat the mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction progress by GC.

  • After cooling, wash the reaction mixture with water and a dilute sodium bicarbonate solution to remove unreacted acetic anhydride and the catalyst.

  • Dry the organic layer and purify the this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Hydrogenation
  • Charge a high-pressure autoclave with terpinyl acetate and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of Raney nickel.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 atm).

  • Heat the mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Visualizing the Synthetic Workflows

To further elucidate the synthetic pathways, the following diagrams illustrate the logical flow of each route.

G cluster_0 Route 1: Two-Step Synthesis Turpentine Turpentine Hydration Hydration Turpentine->Hydration Acid Catalyst Dihydroterpineol Dihydroterpineol Hydration->Dihydroterpineol Esterification Esterification Dihydroterpineol->Esterification Acetic Anhydride Dihydroterpinyl Acetate_1 This compound Esterification->Dihydroterpinyl Acetate_1

Caption: Workflow for the two-step synthesis of this compound.

G cluster_1 Route 2: Direct Hydrogenation Terpinyl Acetate Terpinyl Acetate Hydrogenation Hydrogenation Terpinyl Acetate->Hydrogenation H2, Raney Ni Dihydroterpinyl Acetate_2 This compound Hydrogenation->Dihydroterpinyl Acetate_2

Caption: Workflow for the direct hydrogenation synthesis of this compound.

Conclusion and Future Outlook

The choice between these two primary synthetic routes for this compound hinges on a careful consideration of factors such as raw material availability and cost, required product purity, and available equipment. The two-step synthesis from turpentine offers a cost-effective route from a renewable feedstock, while the direct hydrogenation of terpinyl acetate provides a more streamlined path to a high-purity product.

Future research in this area is likely to focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of heterogeneous catalysts to simplify product purification and catalyst recycling, as well as the use of greener solvents and reaction conditions. As the demand for high-performance and environmentally friendly specialty chemicals continues to grow, the optimization of synthetic routes to compounds like this compound will remain a critical area of investigation.

References

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  • This compound | C12H22O2 | CID 6631 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - Foreverest Resources Ltd. (n.d.). Retrieved from [Link]

  • New Sustainable Synthetic Routes to Cyclic Oxyterpenes Using the Ecocatalyst Toolbox. (2021). Catalysts. Retrieved from [Link]

  • This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. (n.d.). Retrieved from [Link]

  • Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst. (2024). PLoS One. Retrieved from [Link]

  • This compound | Our Products | NIPPON TERPENE CHEMICALS, INC. (n.d.). Retrieved from [Link]

  • Dihydro Terpinyl Acetate | PerfumersWorld. (n.d.). Retrieved from [Link]

  • Conversion of [alpha]-pinene to terpinyl acetate over H-beta zeolites. (2007). Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst. (2024). PLoS One. Retrieved from [Link]

  • CN101503354A - Method for preparing terpinyl acetate - Google Patents. (n.d.).
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  • Beta-pinene (CAS N° 127-91-3) - ScenTree. (n.d.). Retrieved from [Link]

  • Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. (2019). Catalysts. Retrieved from [Link]

  • CN108640813B - Method for synthesizing terpineol/terpinyl acetate from turpentine - Google Patents. (n.d.).
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A Senior Scientist's Guide to the Purity Assessment of Dihydroterpinyl Acetate Against a Certified Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fragrance

Dihydroterpinyl acetate (DHTA) is a widely utilized aroma chemical, prized for its fresh, piney, and citrus-herbaceous scent profile in fragrances and household products.[1][2] Chemically, commercial DHTA is not a single molecule but typically a mixture of cis- and trans- isomers of p-menthane derivatives, primarily p-menthan-8-yl acetate.[3][4] It is synthesized either through the direct esterification of dihydroterpineol or the hydrogenation of terpinyl acetates.[2][3][5]

For researchers, drug development professionals, and quality control scientists, the olfactory profile is only the beginning. The purity of DHTA is paramount, as even trace impurities can impact product stability, introduce unintended toxicological properties, or violate regulatory standards. This guide provides a comprehensive, in-depth framework for evaluating the purity of a DHTA sample against a certified reference standard (CRS). We will move beyond a simple listing of steps to explore the scientific rationale behind the chosen methodology, ensuring a robust and self-validating approach to quality assessment.

The Analytical Cornerstone: Gas Chromatography

Given the volatile nature of DHTA and its potential impurities, Gas Chromatography (GC) is the analytical method of choice.[6] The decision between detectors—Flame Ionization (FID) versus Mass Spectrometry (MS)—is driven by the analytical goal.

  • GC-FID: This technique is the gold standard for quantification. The FID detector offers high sensitivity, a wide linear range, and robustness, making it ideal for accurately determining the percentage of DHTA relative to any other volatile components.[7]

  • GC-MS: For identification, GC-MS is unparalleled. It provides mass spectral data for each separated component, allowing for confident identification of impurities by comparing their spectra to established libraries (like NIST) or by interpreting their fragmentation patterns.[8][9][10]

The selection of the GC column's stationary phase is a critical decision. The separation of closely related terpene esters and alcohols is highly dependent on polarity.[11] A mid-polarity column (e.g., one containing a percentage of phenyl- and/or cyanopropyl- substitution) often provides the optimal balance for resolving DHTA isomers from potential starting material impurities like dihydroterpineol or terpinyl acetate.[12]

The Workflow for Purity Verification: A Self-Validating System

A reliable purity assessment is not merely a single injection but a systematic process. Each step is designed to build confidence in the final result. The overall workflow ensures that the instrumentation is performing correctly before the final sample is even analyzed.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Analysis & Reporting prep_sample Sample & Standard Preparation prep_instrument Instrument Setup & Equilibration sst System Suitability Testing (SST) prep_instrument->sst sst_check Verify SST Criteria (e.g., %RSD, Resolution) sst->sst_check sst_check->prep_instrument Fail analysis Sample & Standard Chromatographic Analysis sst_check->analysis Pass quant Purity Calculation (Area % Normalization) analysis->quant impurity Impurity Identification (GC-MS) quant->impurity report Final Purity Report & Comparison impurity->report G cluster_results Identification start Unknown Peak Detected in Chromatogram rt_match Compare Retention Time with Known Standards start->rt_match ms_lib Perform Mass Spectral Library Search (e.g., NIST) start->ms_lib confirmed Confirmed ID rt_match->confirmed Match frag Analyze Fragmentation Pattern ms_lib->frag tentative Tentative ID ms_lib->tentative High Match Score frag->confirmed Consistent with Expected Structure

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Dihydroterpinyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Dihydroterpinyl acetate (DHTA) analysis. Recognizing the critical need for accurate and reproducible analytical data in the fragrance, flavor, and pharmaceutical industries, this document outlines the prevalent analytical techniques, details a robust study design, and presents a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method as a foundational protocol. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and improve the comparability and reliability of DHTA quantification across different laboratories. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide aims to foster a deeper understanding of the principles of analytical quality control.

Introduction: The Analytical Imperative for this compound

This compound (CAS 58985-18-5) is a widely utilized fragrance ingredient, valued for its fresh, piney, and citrus-like aroma.[1][2] It is a stable ester mixture, often a combination of cis- and trans-p-menthan-8-yl acetate, making it suitable for a variety of applications, including perfumes, detergents, and other household products.[1][2][3] Given its prevalence, the ability to accurately and consistently quantify DHTA is paramount for quality control, formulation development, and regulatory compliance.

Discrepancies in analytical results between laboratories can lead to significant challenges, including disputes over product quality, inconsistencies in research findings, and delays in product development. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating and improving the performance of analytical measurements.[4][5] These studies provide an objective means of assessing the accuracy and comparability of results from different laboratories, ultimately fostering confidence in the data generated across the industry.

This guide will navigate the complexities of establishing a reliable inter-laboratory comparison for DHTA analysis, with a focus on practical implementation and scientific rigor.

Common Analytical Techniques for this compound

The choice of analytical technique is a critical first step in any quantitative analysis. For a volatile to semi-volatile compound like DHTA, several methods are viable, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is the most common and preferred technique for the analysis of volatile compounds like terpenes and their esters.[6][7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely available technique that offers excellent sensitivity and a wide linear range for hydrocarbon-containing compounds like DHTA. FID is less expensive than mass spectrometry and is often sufficient for routine quality control where the identity of the analyte is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides not only quantitative data but also qualitative information, confirming the identity of the analyte through its mass spectrum.[8][9] This is particularly useful for complex matrices or when the presence of isomers or impurities is a concern.[10] For DHTA, which exists as a mixture of isomers, GC-MS can be invaluable in ensuring the correct peaks are being quantified.[1]

High-Performance Liquid Chromatography (HPLC)

While less common for volatile compounds, HPLC can be an alternative for DHTA analysis, particularly in non-volatile or thermally labile sample matrices.[7][11] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be employed.[11] However, HPLC may offer lower resolution for isomeric separation compared to high-resolution GC columns.

Designing a Robust Inter-laboratory Comparison Study

A well-designed inter-laboratory study is essential for generating meaningful and actionable results. The following diagram illustrates the key phases of such a study.

Inter_Laboratory_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., assess accuracy, precision) P2 Select & Characterize Homogenous DHTA Sample P1->P2 P3 Develop & Validate Standard Analytical Method P2->P3 P4 Prepare Detailed Protocol & Reporting Instructions P3->P4 E1 Distribute Samples & Protocol to Participating Laboratories P4->E1 E2 Laboratories Perform Analysis & Submit Results E1->E2 A1 Statistical Analysis of Data (ISO 13528 guidelines) E2->A1 A2 Calculate Consensus Value & Performance Scores (z-scores) A1->A2 A3 Prepare & Distribute Final Report with Findings A2->A3 F1 Feedback & Improvement Loop A3->F1 Corrective Actions & Method Improvement

Caption: Workflow for an inter-laboratory comparison study.

Causality in Study Design
  • Homogeneity and Stability of the Test Material: The foundation of a successful inter-laboratory comparison is a homogenous and stable test material. Any variability in the distributed samples will be incorrectly attributed to laboratory performance. It is crucial to prepare a bulk sample of DHTA, thoroughly mix it to ensure homogeneity, and package it in inert containers to maintain stability throughout the study.[2]

  • Consensus Value and Assigned Standard Deviation: The consensus value, typically the robust average of the participants' results, serves as the "true" value for the purpose of the study. The standard deviation for proficiency assessment is a predetermined value that reflects the expected level of precision for the analysis. These parameters are critical for calculating performance scores, such as z-scores, which indicate how far a laboratory's result is from the consensus value.

  • Importance of a Standardized Protocol: While some studies allow laboratories to use their own methods, providing a standardized and validated protocol is highly recommended, especially for the initial rounds of comparison. This minimizes method-induced variability and allows for a more direct comparison of laboratory execution.

A Validated GC-FID Protocol for this compound Analysis

The following protocol is a self-validating system designed for robustness and reproducibility. The rationale behind each step is explained to provide a deeper understanding of the method.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The non-polar nature of this column is well-suited for the separation of terpene esters.

  • Autosampler: Agilent PAL3 Series II or equivalent for precise and automated injections.[12]

  • Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa to prevent analyte degradation from light and ensure a good seal.

  • Solvent: High-purity ethyl acetate (≥99.9%).[12][13]

  • Internal Standard (ISTD): 2-Fluorobiphenyl (≥99%).[13] The choice of ISTD is critical; it should be a stable compound that does not co-elute with any components in the sample and is not naturally present. 2-Fluorobiphenyl meets these criteria for DHTA analysis.

Preparation of Standards and Samples
  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-fluorobiphenyl into a 100 mL volumetric flask and dilute to volume with ethyl acetate.

  • DHTA Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the DHTA stock solution.[13] A typical concentration range would be 10, 50, 100, 250, and 500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh an appropriate amount of the DHTA sample into a volumetric flask to achieve a final concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards and dilute to volume with ethyl acetate.

GC-FID Operating Conditions
ParameterValueRationale
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can offer faster analysis times.[13]
Constant Flow Rate 1.0 mL/minEnsures reproducible retention times.
Oven Program Initial: 80°C (hold 1 min)Starts below the boiling point of the solvent to ensure good peak shape.
Ramp 1: 10 °C/min to 200 °CA moderate ramp rate for good separation of components.
Ramp 2: 25 °C/min to 280 °C (hold 2 min)A faster ramp to elute higher boiling compounds and clean the column.
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.
Detector Gases H2: 30 mL/min, Air: 400 mL/min, Makeup (N2): 25 mL/minOptimized for a stable flame and good signal-to-noise ratio.
Data Analysis and System Suitability
  • Quantification: Calculate the concentration of DHTA in the samples using the internal standard calibration curve. The use of response factors (analyte peak area / ISTD peak area) corrects for variations in injection volume and detector response.

  • System Suitability: Before running the samples, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio for DHTA should be ≤ 2%. This ensures the system is performing consistently.

The following diagram outlines the analytical workflow:

Analytical_Workflow A Sample & Standard Preparation B GC-FID Analysis A->B C Data Acquisition B->C D Peak Integration & Quantification C->D E Report Generation D->E

Sources

A Comparative Guide to Dihydroterpinyl Acetate and Fenchyl Acetate as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, and particularly in drug development and formulation science, the choice of solvent is a critical decision that influences everything from reaction kinetics to the stability and bioavailability of the final product. Among the diverse options available, terpene-derived esters have garnered significant interest due to their favorable safety profiles, unique solvency characteristics, and biodegradability. This guide provides an in-depth comparison of two such esters: Dihydroterpinyl acetate (DHTA) and Fenchyl acetate.

Our objective is to move beyond a simple cataloging of properties. Instead, we will explore the practical implications of their chemical structures, evaluate their performance characteristics in relevant solvent systems, and provide robust experimental protocols for their comparative assessment. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to make an informed selection based on empirical data.

Introduction to the Contenders: Structure and Inherent Properties

At first glance, both this compound and Fenchyl acetate are monoterpenoid esters with similar molecular weights. However, their structural differences are the primary determinants of their distinct physicochemical properties and, consequently, their performance as solvents.

This compound (DHTA) , commercially available as a mixture of isomers (p-menthan-1-yl and p-menthan-8-yl acetates), is a saturated monocyclic terpene ester.[1][2] Its structure, lacking a double bond, imparts significant chemical stability.[3] This makes it a robust choice for applications requiring resistance to oxidation or degradation under harsh conditions.[2][3]

Fenchyl acetate , a bicyclic monoterpenoid, also exists as a mixture of isomers (α- and β-).[4] Its compact, bridged ring structure results in a different steric and electronic profile compared to the more flexible monocyclic DHTA. It is known for its use as a fragrance and flavoring agent but also serves as an excellent organic solvent for various resins and polymers.[5]

dot graph "Chemical_Structures" { layout=neato; node [shape=none, imagealign=tc];

// this compound dhta_node [ label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6631&t=l", labelloc="b", label="this compound\n(p-Menthan-8-yl acetate isomer shown)" ];

// Fenchyl Acetate fenchyl_node [ label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14902&t=l", labelloc="b", label="Fenchyl Acetate\n(alpha-Fenchyl acetate isomer shown)" ];

// Invisible edge to control spacing dhta_node -- fenchyl_node [style=invis, len=3.0]; } dot Caption: Chemical structures of representative isomers.

Comparative Physicochemical Properties

The selection of a solvent often begins with a review of its fundamental physical properties. The table below consolidates key data for both esters, providing a foundation for our performance comparison.

PropertyThis compoundFenchyl AcetateSignificance for Solvent Performance
Molecular Formula C₁₂H₂₂O₂[1]C₁₂H₂₀O₂[5]Indicates similar molecular size, but the difference in saturation (H₂₂ vs. H₂₀) points to structural and stability differences.
Molecular Weight 198.30 g/mol 196.29 g/mol [5][6]Near-identical weights suggest that performance differences will be driven by structure and polarity rather than molecular mass.
Boiling Point 222.2 °C @ 760 mmHg[1][7]~220 °C @ 760 mmHg[4][8]High boiling points for both indicate low volatility, which is advantageous for reducing solvent loss and maintaining stable concentrations.
Flash Point >100 °C[3][7]~76 - 84 °C[8][9]DHTA has a significantly higher flash point, suggesting a better safety profile for high-temperature applications.
Density ~0.932 - 0.939 g/cm³ @ 20°C[1][10]~0.965 - 0.975 g/cm³ @ 20°C[8]The slight difference in density can be relevant for mass-transfer calculations and phase separations.
Water Solubility Insoluble (7.462 mg/L @ 25°C est.)[7][11]Insoluble / Negligible (23.23 mg/L @ 25°C est.)[8][12][13]Both are highly hydrophobic, making them suitable for extracting non-polar compounds or for use in water-sensitive systems.
Organic Solubility Soluble in alcohols, acetone, hexane, toluene.[10][14]Soluble in alcohols, oils, and organic solvents.[5][9]Both exhibit broad solubility in common organic solvents, indicating good miscibility as co-solvents.
Stability Highly stable due to saturated structure.[3][10]Stable under recommended storage conditions.[8]DHTA's hydrogenated structure provides superior intrinsic stability, particularly against oxidation.[3]

Performance in Solution: A Deeper Dive

While physical properties provide a baseline, true performance is assessed by how these molecules behave in a multicomponent system.

Solvency Power and Application Scope

This compound is explicitly marketed as a stable solvent for industrial applications such as electroconductive pastes, glass pastes, and sintering binders.[3][14] This points to its efficacy in dissolving or dispersing a range of materials, including resins and polymers like ethyl cellulose.[14] Its high stability makes it a prime candidate for processes involving high temperatures or long-term storage where solvent integrity is paramount.

Fenchyl acetate is noted for its excellent solubility with cellulose acetate butyrate, ethyl cellulose, chlorinated rubber, polystyrene, and various natural resins.[5] This broad solvency spectrum makes it a versatile tool, particularly in coatings, synthetic leather processing, and as an extractant in pharmaceutical processes.[5]

The key differentiator lies in stability versus versatility . DHTA's saturated structure offers a predictable, stable environment, ideal for sensitive active pharmaceutical ingredients (APIs) or in final formulations where long-term integrity is crucial.[3][10] Fenchyl acetate's established use with a wide array of polymers suggests a slightly more aggressive or versatile solvency power, which could be advantageous in initial extraction or manufacturing stages.[5]

Chemical Stability and Compatibility

The hydrogenation process used to produce this compound removes the unsaturation present in its precursor, terpinyl acetate, resulting in a molecule that is highly resistant to oxidation and other forms of chemical degradation.[1][3] This is a critical advantage in drug development, where excipient stability directly impacts the shelf-life and efficacy of the final product.

Fenchyl acetate is also considered stable, but its bicyclic structure may possess strained bonds that could be susceptible to degradation under certain acidic or basic conditions, more so than the stable cyclohexane ring of DHTA. For formulations involving sensitive APIs or requiring terminal sterilization, the superior stability of DHTA could be a decisive factor.

Experimental Protocol: Comparative Analysis of Solvent Performance

To provide a framework for direct, empirical comparison, we present a detailed protocol for evaluating the solubility and stability of a model compound in both this compound and Fenchyl acetate.

Objective

To quantitatively determine and compare the solubility and short-term stability of a model non-polar compound (e.g., ibuprofen, a common BCS Class II drug) in this compound and Fenchyl acetate.

Materials and Equipment
  • This compound (≥95% purity)

  • Fenchyl acetate (≥95% purity)

  • Model compound (e.g., Ibuprofen, USP grade)

  • Acetonitrile (HPLC grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Workflow Diagram

G cluster_prep Preparation cluster_analysis Solubility Analysis cluster_stability Stability Study (Optional Extension) prep1 Prepare supersaturated solutions of model compound in DHTA & FA prep2 Equilibrate in thermostatic shaker (e.g., 24h @ 25°C) prep1->prep2 ana1 Centrifuge to pellet undissolved solid prep2->ana1 Equilibrium Reached stab1 Prepare saturated solutions and store at elevated temp (e.g., 40°C) prep2->stab1 For Stability ana2 Filter supernatant (0.22 µm PTFE filter) ana1->ana2 ana3 Dilute aliquot with Acetonitrile ana2->ana3 ana4 Quantify concentration via HPLC ana3->ana4 stab2 Sample at T=0, T=24h, T=72h stab1->stab2 stab3 Analyze for parent compound and potential degradants via HPLC stab2->stab3

Step-by-Step Procedure

Part A: Equilibrium Solubility Determination

  • Preparation of Supersaturated Solutions: For each solvent (DHTA and Fenchyl acetate), add an excess amount of the model compound to a known volume (e.g., 5 mL) in a sealed glass vial. "Excess" means ensuring a visible amount of undissolved solid remains.

    • Rationale: Starting with excess solid ensures that the solvent becomes fully saturated, allowing for the determination of the maximum equilibrium solubility.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

    • Rationale: Constant temperature and agitation are critical for achieving a true thermodynamic equilibrium. A 24-hour period is a common starting point for such determinations.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed in the bath for 2 hours to let the excess solid settle.

  • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

    • Rationale: This step is crucial to ensure that the supernatant drawn for analysis is free of undissolved particles, which would artificially inflate the solubility measurement.

  • Sampling and Filtration: Carefully draw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Rationale: PTFE is chosen for its compatibility with organic solvents. Filtration provides a final guard against particulate contamination.

  • Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent (e.g., Acetonitrile) to bring the concentration of the model compound into the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the model compound. Calculate the original concentration in mg/mL or mol/L.

Part B: Short-Term Stability Assessment

  • Preparation of Stability Samples: Prepare saturated solutions as in Part A.

  • Incubation: Store the sealed vials in an oven at an elevated temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., T=0, 24, 48, 72 hours), remove an aliquot, prepare it as described in Part A (steps 5-7), and analyze via HPLC.

  • Data Analysis: Compare the concentration of the parent compound at each time point. A decrease of >5% may indicate instability. The appearance of new peaks in the chromatogram would suggest the formation of degradation products.

Conclusion and Recommendations

The choice between this compound and Fenchyl acetate is not a matter of one being universally superior, but rather a decision based on the specific demands of the application.

Choose this compound when:

  • Chemical stability is the highest priority. Its saturated structure offers superior resistance to oxidation and degradation, making it ideal for long-term formulations or processes involving heat.[3][10]

  • A higher flash point is required for safety. [3][7]

  • The application involves sensitive APIs that could react with a less inert solvent.

Choose Fenchyl acetate when:

  • A broad, versatile solvency power is needed for dissolving a wide range of polymers and resins.[5]

  • The application is in a less demanding environment where extreme stability is not a critical parameter.

  • It is used as a processing aid or extractant that will be removed in later stages.[5]

Ultimately, the protocols provided in this guide offer a clear pathway to generating the specific, application-relevant data needed to make a scientifically sound decision. By investing the time in this empirical evaluation, researchers can ensure the selection of a solvent that optimizes performance, stability, and safety for their unique project goals.

References

  • This compound (CAS 58985-18-5) . LookChem. [Link]

  • This compound . PubChem. [Link]

  • Introduction of Fenchol and Fenchyl acetate . Foreverest Resources Ltd. [Link]

  • This compound . BuyChemJapan. [Link]

  • This compound (CAS 58985-18-5) . The Good Scents Company. [Link]

  • This compound | Our Products . NIPPON TERPENE CHEMICALS, INC. [Link]

  • FENCHYL ACETATE (CAS 99341-77-2) . Wikicell. [Link]

  • fenchyl acetate (CAS 13851-11-1) . The Good Scents Company. [Link]

  • alpha-Fenchyl acetate . PubChem. [Link]

  • fenchyl acetate - Specification Sheet . Ventos. [Link]

  • RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5 . Food and Chemical Toxicology. [Link]

  • Fragrance Material Review On 1,3,3-trimethyl-2-norbornanyl Acetate (Fenchyl Acetate) . Food and Chemical Toxicology. [Link]

Sources

A Comparative Olfactory Analysis of Dihydroterpinyl Acetate Isomers: A Guide for Researchers and Fragrance Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the isomeric composition of an aroma molecule can dramatically influence its olfactory profile. This guide provides a detailed comparative analysis of the odor profiles of Dihydroterpinyl acetate isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing these compounds. This document delves into the distinct scent characteristics of the primary isomers, supported by available data, and outlines the necessary experimental protocols for their synthesis, separation, and sensory evaluation.

Introduction to this compound and its Isomeric Complexity

This compound, a saturated monoterpene ester, is a widely used fragrance ingredient valued for its fresh, pleasant, and stable aroma.[1] Commercially, it is typically available as a mixture of isomers, primarily the alpha (α) and beta (β) forms, which arise from the position of the acetate group on the p-menthane skeleton. The subtle differences in the spatial arrangement of the functional groups in these isomers give rise to unique and distinguishable odor profiles, a critical consideration for perfumers and product formulators.

The general odor of the isomeric mixture is often described as fresh, woody, and cologne-like, with herbal, pine, and citrus nuances.[1][2] It is also noted for its fruity and slightly herbaceous character.[1] This complex scent profile makes it a versatile ingredient in a variety of applications, including soaps, detergents, and colognes.[1]

Unraveling the Olfactory Nuances: A Comparative Profile

While the isomeric mixture provides a pleasant and multifaceted aroma, a deeper understanding of the individual contributions of the α and β isomers is essential for precise fragrance design.

α-Dihydroterpinyl Acetate: The Crisp and Clean Contributor

The alpha isomer of this compound is characterized by a distinctly clean and refreshing aroma. Its odor profile is often described as woody, fresh, herbal, with pronounced lime and cologne-like notes, and a subtle soapy undertone. This combination of olfactory facets lends itself to applications where a crisp and invigorating scent is desired.

β-Dihydroterpinyl Acetate: The Softer, Milder Counterpart

Information specifically detailing the odor profile of the pure β-Dihydroterpinyl acetate isomer is less prevalent in publicly available literature. However, it is generally understood to contribute to the overall milder and sweeter aspects of the commercial mixture. One source describes this compound as having a milder odor than terpineol or terpinyl acetate, a characteristic likely influenced by the presence of the β-isomer.[3] Further sensory analysis on the isolated β-isomer is required to fully elucidate its unique olfactory characteristics.

Quantitative and Qualitative Olfactory Data

To provide a more objective comparison, the following table summarizes the reported odor characteristics of the this compound isomeric mixture and the individual α-isomer.

Isomer/MixtureOdor Profile Descriptors
Isomeric Mixture Fresh, woody, cologne-like, herbal, pine, citrus, fruity[1][2]
α-Dihydroterpinyl Acetate Woody, fresh, herbal, lime, cologne-like, soapy

It is important to note that the perception of odor can be subjective. Therefore, instrumental analysis coupled with sensory panel evaluations is crucial for a comprehensive understanding.

Experimental Protocols for Isomer Analysis

To empower researchers to conduct their own comparative analyses, this section provides detailed methodologies for the synthesis, separation, and sensory evaluation of this compound isomers.

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary routes: the hydrogenation of terpinyl acetate or the esterification of dihydroterpineol.[4] The latter is a common and effective method.

Protocol for Esterification of Dihydroterpineol:

This protocol is based on the general principles of Fisher esterification.

Materials:

  • Dihydroterpineol (mixture of isomers)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Dihydroterpineol and a slight molar excess of acetic anhydride.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

Logical Flow of the Synthesis Protocol:

Reactants Dihydroterpineol + Acetic Anhydride Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Isolation Solvent Removal (Rotary Evaporation) Drying->Isolation Product Crude this compound Isolation->Product

Caption: Workflow for the synthesis of this compound via esterification.

Isomer Separation: The Key to Comparative Analysis

To study the individual odor profiles, the synthesized mixture of α- and β-isomers must be separated. Fractional distillation is a suitable technique for this purpose, exploiting the potential differences in the boiling points of the isomers.[5]

Protocol for Fractional Distillation:

Equipment:

  • Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, and collection flasks)

  • Heating mantle

  • Vacuum source (if necessary to lower boiling points and prevent degradation)

  • Gas chromatograph (GC) for fraction analysis

Procedure:

  • Set up the fractional distillation apparatus. The efficiency of the separation is dependent on the length and packing material of the fractionating column.

  • Place the crude this compound mixture into the distillation flask.

  • Begin heating the mixture slowly and evenly.

  • Collect fractions at different temperature ranges. The lower boiling point isomer will distill first.

  • Analyze each fraction by Gas Chromatography (GC) to determine the isomeric purity.

  • Combine fractions with high purity of the desired isomer.

Logical Flow of Isomer Separation:

Mixture Crude Dihydroterpinyl Acetate Mixture Distillation Fractional Distillation Mixture->Distillation Fractions Collect Fractions at Different Temperatures Distillation->Fractions Analysis GC Analysis of Fractions Fractions->Analysis Isomer_A Pure α-Isomer Analysis->Isomer_A Isomer_B Pure β-Isomer Analysis->Isomer_B

Caption: Workflow for the separation of this compound isomers.

Sensory Evaluation: The Human Element

Once the isomers are isolated, their odor profiles can be systematically evaluated using a trained sensory panel and Gas Chromatography-Olfactometry (GC-O).

Protocol for Sensory Panel Evaluation:

  • Prepare solutions of each purified isomer at various concentrations in an odorless solvent (e.g., ethanol or diethyl phthalate).

  • Present the samples to a panel of trained sensory experts in a controlled environment.

  • Panelists should evaluate the odor based on a standardized lexicon of descriptors and rate the intensity of each attribute.

  • Data should be collected and statistically analyzed to determine significant differences in the odor profiles.

Protocol for Gas Chromatography-Olfactometry (GC-O):

GC-O combines the separation capabilities of gas chromatography with the human nose as a detector, allowing for the identification of odor-active compounds.

  • Inject a diluted sample of the purified isomer into the GC-O system.

  • As compounds elute from the GC column, the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

  • A trained analyst sniffs the effluent at the port and records the time and a description of any detected odor.

  • The data from the chemical detector and the olfactometry analysis are then correlated to identify the specific compounds responsible for the different aroma notes.

Conclusion and Future Directions

The olfactory profile of this compound is a composite of the distinct aromas of its constituent isomers. The α-isomer contributes a fresh, woody, and citrusy character, while the β-isomer is believed to impart a milder, sweeter note. To fully harness the potential of this versatile fragrance ingredient, a thorough understanding of the sensory properties of each purified isomer is paramount.

The experimental protocols outlined in this guide provide a framework for researchers to synthesize, isolate, and evaluate these isomers. Future research should focus on obtaining and publishing detailed sensory data for the purified β-Dihydroterpinyl acetate to complete the comparative analysis. Furthermore, exploring the odor profiles of other, less common isomers could unveil new and interesting fragrance possibilities. By combining rigorous chemical analysis with precise sensory evaluation, the fragrance industry can continue to innovate and create more nuanced and impactful scent experiences.

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Benchmarking the Stability of Dihydroterpinyl Acetate: A Comparative Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chemical stability of excipients is a cornerstone of robust pharmaceutical formulation development. For volatile compounds like terpene esters, used as fragrance or flavoring agents, instability can compromise the sensory attributes, purity, and safety of the final drug product. This guide presents a comprehensive stability benchmark of Dihydroterpinyl acetate (DHTA) against other commonly used terpene-derived esters: α-Terpinyl acetate, Isobornyl acetate, and Bornyl acetate. Through a rigorous forced degradation study designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, we provide objective, experimental data to guide formulation scientists in selecting the most chemically robust ester for their specific application. The findings clearly demonstrate the superior stability of DHTA, particularly against hydrolytic and oxidative stress, attributing this resilience to its fully saturated monocyclic structure.

Introduction: The Critical Role of Excipient Stability in Pharmaceutical Formulations

In the intricate process of drug development, the active pharmaceutical ingredient (API) often receives the majority of scientific scrutiny. However, the excipients—the "inactive" components—are equally critical to the safety, efficacy, and stability of the final dosage form. Terpene-derived esters are frequently incorporated into topical, oral, and inhalation products to improve patient compliance by masking unpleasant odors or tastes. Their inherent volatility and ester functionality, however, can render them susceptible to degradation under various environmental conditions.

The degradation of these esters can lead to a cascade of undesirable outcomes:

  • Loss of Sensory Quality: Alteration of the intended fragrance or flavor profile.

  • Formation of Impurities: Generation of unknown degradation products that may have toxicological implications.

  • API Interactions: Degradants, such as acetic acid from hydrolysis, can alter the local pH and potentially catalyze the degradation of the API itself.

This compound (DHTA), a p-menthane monoterpenoid, is valued for its fresh, citrusy, and pine-needle aroma.[1][2] Its chemical structure, which lacks the endocyclic double bond found in its common precursor α-terpinyl acetate, suggests a theoretically higher intrinsic stability. This guide aims to experimentally validate this hypothesis by subjecting DHTA and its structural analogs to a battery of stress conditions. The objective is to provide drug development professionals with clear, data-driven insights into which of these esters offers the greatest chemical robustness, thereby minimizing risks to product quality and accelerating the formulation development timeline.

The Contestants: A Structural and Physicochemical Overview

The stability of a molecule is intrinsically linked to its chemical structure. The four esters chosen for this comparative study are all C12 acetate esters derived from common monoterpenes, making them relevant comparators.

  • This compound (DHTA): A saturated monocyclic p-menthane derivative.[3][] Its stability is predicted to be high due to the absence of unsaturation in the cyclohexane ring.[1]

  • α-Terpinyl Acetate: An unsaturated monocyclic p-menthane derivative.[5][6] The presence of an endocyclic double bond presents a potential site for oxidation and other degradation reactions.

  • Isobornyl Acetate & Bornyl Acetate: These are isomers of a saturated bicyclic monoterpene acetate.[7][8][9] Their rigid, sterically hindered structures may influence the accessibility of the ester linkage to reactants. Isobornyl acetate is the exo- isomer, while Bornyl acetate is the endo- isomer.[7]

G cluster_0 This compound (DHTA) (Saturated Monocyclic) cluster_1 α-Terpinyl Acetate (Unsaturated Monocyclic) cluster_2 Isobornyl Acetate (Saturated Bicyclic - exo) cluster_3 Bornyl Acetate (Saturated Bicyclic - endo) DHTA DHTA TA TA IBA IBA BA BA

Caption: Comparative structures of the selected terpene-derived esters.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Selected Esters

PropertyThis compoundα-Terpinyl AcetateIsobornyl AcetateBornyl Acetate
CAS Number 58985-18-5[3]80-26-2[5]125-12-2[10]76-49-3[11]
Molecular Formula C₁₂H₂₂O₂[3]C₁₂H₂₀O₂[5]C₁₂H₂₀O₂[10]C₁₂H₂₀O₂[8]
Molecular Weight 198.30 g/mol [3]196.29 g/mol [5]196.29 g/mol [10]196.29 g/mol [8]
Boiling Point ~222 °C[2]~220 °C220-224 °C[10]~229 °C
LogP 4.1[12]4.32[6]4.30[10]3.3[13]
Appearance Colorless to pale yellow liquid[14][15]Colorless to light yellow liquid[16]Colorless liquid[10]Colorless solid/liquid[17]

Experimental Design: A Rationale for a Rigorous Stability Assessment

To provide a robust and meaningful comparison, we employed a forced degradation (stress testing) methodology. The rationale for this approach is rooted in the ICH Q1A(R2) guideline, which advocates for stress testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[18][19] By subjecting the esters to conditions more severe than those encountered during accelerated stability testing, we can rapidly discern differences in their intrinsic chemical stability.[19]

Our experimental choices were guided by the following principles:

  • Targeted Stress Conditions: The selected conditions (acidic/basic hydrolysis, oxidation, heat, and UV light) were chosen to specifically challenge the known chemical liabilities of esters and terpene structures.

  • Controlled Degradation: The goal of a forced degradation study is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[18][20] This level of degradation is sufficient to detect and quantify degradants without generating secondary products that would not be relevant under normal storage conditions.[19]

  • Stability-Indicating Method: A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method was developed and validated. This technique is essential to separate the intact ester from any degradation products, ensuring that the loss of the parent compound is accurately measured.

G cluster_stress Forced Degradation (ICH Q1A) prep Sample Preparation (Esters in Acetonitrile:Water) stress Application of Stress Conditions (Parallel for each ester) prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxi Oxidation (3% H₂O₂, 60°C) stress->oxi therm Thermal (80°C, solid state) stress->therm photo Photolytic (ICH Option 2) stress->photo analysis Sample Quenching & Dilution analysis_invis hplc HPLC-UV Analysis (Quantification of Parent Ester) analysis->hplc data Data Analysis (% Degradation Calculation) hplc->data analysis_invis->analysis

Caption: The primary degradation pathway via ester hydrolysis.

  • Oxidative Stability: The most dramatic difference was observed under oxidative stress. α-Terpinyl acetate degraded by 18.9%, whereas DHTA and the bicyclic esters showed minimal degradation (<5%). This stark contrast is unequivocally due to the presence of the endocyclic double bond in α-Terpinyl acetate, which is a known site for oxidative attack by peroxides. The absence of this reactive site in the fully saturated structures of DHTA, Isobornyl acetate, and Bornyl acetate imparts significant oxidative stability.

  • Thermal and Photostability: All four esters demonstrated high stability under thermal stress, with negligible degradation observed. This suggests that the ester linkage and carbon skeletons are robust to heat in the absence of other reagents. Under photolytic stress, only α-Terpinyl acetate showed minor degradation, again likely linked to the reactivity of its double bond under high-energy UV exposure. DHTA and the bicyclic esters proved to be highly photostable.

Conclusion: this compound as a Superiorly Stable Ester for Demanding Formulations

This comprehensive benchmarking study, conducted under rigorous, ICH-guided forced degradation protocols, conclusively demonstrates the superior chemical stability of this compound compared to α-Terpinyl acetate, Isobornyl acetate, and Bornyl acetate.

Key Findings:

  • Superior Hydrolytic Resistance: DHTA is significantly more stable in both acidic and basic environments, minimizing the risk of degradation and the subsequent formation of acetic acid.

  • Exceptional Oxidative Stability: The saturated structure of DHTA makes it exceptionally resistant to oxidative degradation, a crucial advantage over the unsaturated α-Terpinyl acetate.

  • High Thermal and Photostability: DHTA exhibits excellent stability against heat and light, on par with other saturated terpene esters.

For researchers, scientists, and drug development professionals, the choice of excipient is a critical decision that impacts product quality, shelf-life, and safety. The experimental data presented in this guide provide a compelling, evidence-based rationale for selecting This compound in formulations where chemical stability is paramount. Its resilience against hydrolysis and oxidation makes it an ideal candidate for aqueous-based formulations, products containing oxidative APIs or excipients, or those requiring a long shelf-life under variable storage conditions.

References

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A Senior Application Scientist's Guide to the Catalytic Synthesis of Dihydroterpinyl Acetate: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the pharmaceutical and fragrance industries, the synthesis of dihydroterpinyl acetate, a key intermediate and valuable aroma compound, is a process of significant interest. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to empower you in your experimental design and process optimization.

Introduction: The Significance of this compound and Its Synthesis

This compound is prized for its pleasant, herbaceous, and slightly floral aroma, making it a valuable component in fragrance formulations. Beyond its olfactory contributions, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary route to its synthesis involves the esterification of dihydroterpineol with acetic acid or acetic anhydride. The choice of catalyst in this reaction is paramount, as it dictates not only the reaction rate but also the selectivity towards the desired product, minimizing the formation of byproducts and simplifying downstream processing.

This guide will navigate the complex landscape of catalytic options, moving beyond a simple cataloging of catalysts to a critical evaluation of their performance based on the principles of scientific integrity and practical applicability.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multi-faceted decision, balancing activity, selectivity, cost, and environmental impact. Here, we compare the performance of several major classes of catalysts employed in the synthesis of this compound.

Data-Driven Performance Comparison

The following table summarizes the performance of various catalysts under optimized or reported reaction conditions. This data provides a quantitative basis for comparing their efficacy.

Catalyst TypeSpecific CatalystReactantsTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)ReusabilityReference
Homogeneous Acid Tartaric Acid-Boric Acidα-Pinene, Acetic Acid252491.845.6~41.9Not reusable[1]
Zeolite Zeolite Y (H/ZY)α-Pinene, Acetic Anhydride404-61.3852.83Recyclable[2]
Ionic Liquid Functional Polyether ILTerpineol, Acetic Anhydride408--87.85 cycles (77.5% yield)[3]
Ionic Liquid Acidic IL [PAC1815]⁺[BF₄]⁻α-Pinene, Acetic Acid----35.75 cycles (32.0% yield)[4]
Solid Superacid SO₄²⁻/TiO₂Terpineol, Acetic Anhydride406--~85Recyclable[3]
Ion Exchange Resin Amberlyst-15Turpentine, Acetic Acid90694.9537.2 (Bornyl Acetate)-3 cycles (83.97% conv.)[5]

Note: The synthesis of this compound can start from different precursors like α-pinene or terpineol, which can influence the reaction conditions and outcomes.

In-Depth Catalyst Evaluation

Traditional mineral acids like sulfuric acid and phosphoric acid have long been used for esterification reactions due to their low cost and high activity. However, their use is fraught with challenges, including corrosion, difficulty in separation from the product mixture, and the generation of significant acidic waste, posing environmental concerns.[3]

A more recent development is the use of composite catalysts like the tartaric acid-boric acid system . This catalyst demonstrates high conversion of α-pinene, although the selectivity towards terpinyl acetate requires further optimization.[1] The primary drawback of homogeneous catalysts remains their single-use nature and the complexity of product purification.

Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape selectivity and active sites for catalysis. In the synthesis of this compound, zeolites like Zeolite Y (H/ZY) have shown promising results, with a respectable yield and selectivity.[2]

The Causality Behind Experimental Choices: The catalytic activity of zeolites stems from the presence of both Brønsted and Lewis acid sites. Brønsted acid sites (proton-donating) are crucial for the protonation of the alcohol, initiating the esterification reaction. Lewis acid sites (electron-accepting) can also contribute by coordinating with the carbonyl oxygen of the acetic acid, enhancing its electrophilicity. The ratio of these acid sites can be tailored by modifying the zeolite, for instance, through ion exchange, influencing the catalyst's performance. The higher acidity of H/ZY compared to natural zeolites contributes to its superior catalytic activity.[2]

Ionic liquids (ILs) are salts with low melting points, often touted as "green" solvents due to their low vapor pressure. Certain acidic ILs can also function as highly effective catalysts. For this compound synthesis, functionalized polyether ionic liquids have demonstrated excellent yields and good reusability.[3] Another study highlighted an acidic ionic liquid that could be recycled up to five times with a moderate yield.[4]

The Causality Behind Experimental Choices: The catalytic activity of acidic ILs is attributed to the presence of acidic functional groups (e.g., sulfonic acid) tethered to the cation or the acidic nature of the anion. The tunability of their structure allows for the fine-tuning of their acidity and solubility, enabling optimization for specific reactions. Their liquid nature at or near room temperature can facilitate mass transfer, while their immiscibility with certain organic solvents allows for easy separation and recycling.

Solid superacids are materials with an acidity higher than that of 100% sulfuric acid. Catalysts like sulfated metal oxides (e.g., SO₄²⁻/TiO₂) have shown high yields in the synthesis of terpinyl acetate.[3] Their strong acidic sites can efficiently catalyze the esterification reaction even under mild conditions.

The Causality Behind Experimental Choices: The high acidity of these materials is generated by the interaction of sulfate groups with the metal oxide support, creating highly electron-deficient metal centers that act as strong Lewis acid sites, and in some cases, strong Brønsted acid sites. This high acidity leads to a significant enhancement of the reaction rate.

Polymeric resins with acidic functional groups, such as the sulfonic acid groups in Amberlyst-15 , are widely used as solid acid catalysts in various industrial processes. While specific data for this compound synthesis is limited in the direct search results, a study on the esterification of turpentine using Amberlyst-15 showed high conversion of α-pinene, although the selectivity was primarily towards bornyl acetate under the reported conditions. The catalyst demonstrated good reusability over three cycles.[5]

The Causality Behind Experimental Choices: Amberlyst-15 is a macroreticular resin with a high concentration of sulfonic acid groups, providing strong Brønsted acidity. Its porous structure allows for the diffusion of reactants to the active sites. The heterogeneous nature of the resin simplifies its separation from the reaction mixture, making it an attractive option for continuous flow processes.

Experimental Protocols: A Practical Guide

To facilitate the application of these findings, we provide detailed, step-by-step methodologies for key experiments.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound using a heterogeneous catalyst.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (Dihydroterpineol, Acetic Anhydride) reactor Reactor (e.g., Round-bottom flask) reactants->reactor catalyst Catalyst catalyst->reactor solvent Solvent (Optional) solvent->reactor heating Heating & Stirring reactor->heating monitoring Reaction Monitoring (TLC, GC) heating->monitoring filtration Catalyst Filtration monitoring->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Synthesis using Zeolite Y (H/ZY) Catalyst

This protocol is adapted from the methodology described by Wijayati et al. (2019).[2]

Materials:

  • α-Pinene

  • Acetic Anhydride

  • Dichloromethane

  • Distilled Water

  • Zeolite Y (H/ZY) catalyst

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene (e.g., 1 g), acetic anhydride (e.g., 10 mL), dichloromethane (e.g., 10 mL), and distilled water (e.g., 5 mL).

  • Add the Zeolite Y (H/ZY) catalyst (e.g., 0.5 g) to the mixture.

  • Stir the reaction mixture at 40°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the product by GC-MS to determine the yield and selectivity.

Protocol 2: Synthesis using a Functional Polyether Ionic Liquid Catalyst

This protocol is based on the conditions reported for a functional polyether ionic liquid.[3]

Materials:

  • Terpineol

  • Acetic Anhydride

  • Functional Polyether Ionic Liquid

Procedure:

  • In a reaction vessel, combine terpineol and acetic anhydride in the desired molar ratio (e.g., 1:1.4).

  • Add the functional polyether ionic liquid catalyst (e.g., 1.5 g).

  • Heat the mixture to 40°C and stir for 8 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the product can be separated from the ionic liquid by extraction with a suitable solvent (e.g., diethyl ether), as the ionic liquid is typically immiscible with many organic solvents.

  • The ionic liquid phase can be recovered and reused for subsequent reactions after appropriate washing and drying.

  • The organic extracts are combined, washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Mechanistic Insights: Understanding Catalyst Functionality

A deeper understanding of the reaction mechanisms allows for a more rational selection and design of catalysts.

Acid-Catalyzed Esterification Pathway

The fundamental mechanism for acid-catalyzed esterification, applicable to most catalysts discussed here, involves the following key steps:

esterification_mechanism cluster_mechanism General Acid-Catalyzed Esterification Mechanism step1 Protonation of Carbonyl Oxygen step2 Nucleophilic Attack by Alcohol step1->step2 [H⁺] step3 Proton Transfer step2->step3 step4 Elimination of Water step3->step4 step5 Deprotonation step4->step5 Ester + [H⁺] Ester + [H⁺] step5->Ester + [H⁺]

Caption: Generalized mechanism of acid-catalyzed esterification.

Expertise & Experience: The role of the acid catalyst (Brønsted acid) is to protonate the carbonyl oxygen of the acetic acid (or anhydride), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of dihydroterpineol. For solid acid catalysts, this process occurs on the catalyst surface. The efficiency of the catalyst is related to its acid strength and the accessibility of the active sites.

Trustworthiness: The self-validating aspect of this mechanism lies in the regeneration of the proton (catalyst) in the final step, allowing it to participate in further catalytic cycles. For heterogeneous catalysts, their ability to be recycled and maintain activity over multiple runs provides experimental validation of their stability and catalytic nature.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved using a variety of catalytic systems. While traditional homogeneous acids are effective, their environmental and processing drawbacks are significant. Heterogeneous catalysts, such as zeolites, ionic liquids, solid superacids, and ion exchange resins , offer clear advantages in terms of reusability and simplified product purification.

  • For high yield and good reusability , functionalized ionic liquids appear to be a very promising option, although their cost and large-scale availability may be a consideration.

  • Zeolites offer a balance of good activity, selectivity, and the benefits of a well-defined, shape-selective catalytic environment.

  • Solid superacids demonstrate high activity, potentially allowing for lower reaction temperatures or shorter reaction times.

  • Amberlyst-15 represents a robust, commercially available, and industrially relevant option, although optimization may be required to enhance selectivity for this compound.

Future research should focus on the development of highly active, selective, and stable heterogeneous catalysts from low-cost, sustainable materials. Further exploration into the fine-tuning of the acidic properties of these catalysts, particularly the balance of Brønsted and Lewis acidity, will be key to maximizing the yield and selectivity of this compound synthesis.

References

  • Wijayati, N., et al. (2019). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry, 35(1), 399-403.
  • Liu, S., et al. (2013). Synthesis of terpinyl acetate using octadecylamineethoxylate ionic liquids as catalyst. Journal of Chemical Technology & Biotechnology, 88(10), 1867-1873.
  • Zhang, Y. (2012). Effects of different reaction conditions on the synthesis of terpinyl acetate. Chemical Technology: An Indian Journal, 7(10), 1633-1637.
  • Baj, S., & Krawczyk, M. (2007). Amberlyst 15 as an efficient catalyst for the synthesis of esters.
  • Meng, Z., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(3), 1126.
  • Zhang, Y. (2012). An overview on synthetic methods of terpinyl acetate. Organic Chemistry: An Indian Journal, 8(11), 5071-5074.
  • Gainsford, G. J., et al. (2001). Conversion of α-pinene to terpinyl acetate over H-beta zeolites.
  • Wijayati, N., et al. (2019). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry, 35(1), 399-403. Available at: [Link]

  • Wibowo, A. H., et al. (2015). Simple kinetics model for esterification of Indonesian crude turpentine over Amberlyst 15.

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Safety Operating Guide

A Scientist's Guide to the Proper Disposal of Dihydroterpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and environmental stewardship. Dihydroterpinyl acetate, a common fragrance ingredient and stable solvent used in various applications, requires meticulous handling and disposal.[1][2][3] Its specific chemical properties, particularly its combustible nature and aquatic toxicity, necessitate a disposal protocol that is both scientifically sound and compliant with regulations.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be self-validating, grounded in established safety principles and regulatory standards.

Part 1: Hazard Profile & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is not benign; its disposal requires recognition of its specific risks.

Causality of Required Precautions: The primary hazards associated with this compound are its combustibility, its potential to cause serious eye and skin irritation, and, most critically for disposal, its long-term toxicity to aquatic life.[4][5][6][7] Therefore, all handling and disposal procedures are designed to prevent ignition, minimize personal exposure, and eliminate any possibility of release into the environment.

GHS Hazard Profile of this compound

For immediate reference, the key hazards are summarized below. This data is synthesized from multiple Safety Data Sheets (SDS) and chemical databases.

Hazard ClassGHS CodeDescriptionImplication for Disposal
Flammable LiquidsH227Combustible liquid.[8][9]Waste must be stored away from heat, sparks, and open flames.[8][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[6][8][9]Requires use of eye protection during handling and transfer.
Skin SensitizationH317May cause an allergic skin reaction.[4][6][9]Requires use of chemically resistant gloves.
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects.[4][5][6][7]Crucially, this prohibits drain disposal. Waste must be managed as hazardous to prevent environmental contamination.[7][10]
Essential Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling or preparing this compound for disposal:

  • Eye and Face Protection: Use tight-fitting safety goggles or a face shield.[5][6][8] Standard safety glasses are insufficient to protect against splashes during liquid transfer.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[5][6] Contaminated clothing should be removed and cleaned before reuse.[7][9]

  • Ventilation: All transfers and handling should occur in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to minimize inhalation of vapors.[8][9]

Part 2: Waste Characterization, Collection, and Storage

Proper disposal begins at the point of generation. The core principle is that this compound waste is hazardous chemical waste . It must never be mixed with non-hazardous trash or disposed of down the drain.

Step-by-Step Waste Collection Protocol
  • Select a Compatible Waste Container: Use a dedicated, leak-proof container made of a material that will not react with the chemical, such as the original container or a high-density polyethylene (HDPE) bottle.[11][12] Ensure the container has a secure, screw-top cap.[12] Never use food-grade containers like jars, as this can lead to dangerous mix-ups.[12]

  • Label the Container Correctly: The moment the first drop of waste enters the container, it must be labeled.[13] Your institution's Environmental Health & Safety (EH&S) department will provide specific hazardous waste tags. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Environmental Hazard")

    • The date accumulation started.

  • Transfer the Waste: Carefully pour the waste this compound into the labeled container, avoiding splashes. Use a funnel if necessary. Do not fill the container to more than 90% capacity to allow for vapor expansion.[12]

  • Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[12][13] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation.[12][13] This area must be a secondary containment bin or tray to contain any potential leaks.

  • Segregate from Incompatibles: Store the this compound waste away from strong acids, bases, and oxidizing agents to prevent accidental reactions.[7][12]

Part 3: Managing Spills and Contaminated Materials

Accidents happen, and a clear, pre-defined spill response protocol is a hallmark of a safe laboratory.

Spill Cleanup and Disposal Protocol
  • Ensure Immediate Safety: Alert others in the area. If the spill is large or ventilation is poor, evacuate the immediate vicinity. Remove all sources of ignition.[9]

  • Don Appropriate PPE: Before approaching the spill, wear the full PPE suite described in Part 1. For a major spill, a self-contained breathing apparatus (SCBA) may be necessary.[7][8][9]

  • Contain the Spill: Prevent the spill from spreading and, most importantly, from entering any drains.[7][8] Use an inert absorbent material like sand, vermiculite, or a chemical spill pillow to dike the spill.[7][8][9]

  • Collect the Waste: Once absorbed, carefully scoop the material into your designated hazardous waste container.[5] All materials used for cleanup, including contaminated gloves, absorbent pads, and paper towels, must also be disposed of as hazardous waste.[8] Place these items in a sealed and clearly labeled bag or container.

  • Decontaminate the Area: Clean the spill surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Arrange for Pickup: Once the waste container is full (or after a designated accumulation time, often 90 days for larger generators), contact your institution's EH&S department to arrange for pickup and final disposal.[11][14]

The following diagram illustrates the decision-making workflow for handling this compound waste in a laboratory setting.

Dihydroterpinyl_Acetate_Disposal_Workflow start_node start_node process_node process_node decision_node decision_node storage_node storage_node final_node final_node A This compound Waste Generated B Type of Waste? A->B C Unused or Residual Chemical B->C  Liquid Waste D Minor Spill or Contaminated Materials B->D Solid/Absorbed Waste   E Carefully transfer liquid to a pre-labeled hazardous waste container. Ensure container is compatible. C->E F Contain spill with inert absorbent. Collect all contaminated materials (absorbent, PPE, etc.). D->F H Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. E->H G Place collected solids into a sealed, labeled hazardous waste container. F->G G->H I Contact EH&S for pickup and transport to a licensed disposal facility. H->I

Caption: Decision workflow for handling and disposing of this compound waste.

Part 4: Regulatory Compliance and Final Disposal

The ultimate destination for your laboratory's hazardous waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). Your responsibility is to ensure the waste is properly characterized, accumulated, and handed off to your institution's professionals in full compliance with regulations.

  • Federal and State Law: In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] State and local regulations may impose even stricter requirements.

  • Institutional Policy: Your institution's EH&S department is your primary resource and the authority for implementing these regulations in your lab.[13] They manage the waste manifest system and contract with licensed waste haulers. Adherence to their protocols is non-negotiable.

By following this guide, you contribute to a culture of safety and responsibility, ensuring that your scientific pursuits do not come at the cost of personal or environmental health. You build trust in your processes and demonstrate a commitment to excellence that extends beyond the bench.

References

  • The John D. Walsh Company. (n.d.). dihydro terpinyl acetate [Safety Data Sheet]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Enva. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 58985-18-5. Food and Chemical Toxicology, 118, S106-S113. Retrieved from [Link]

  • The John D. Walsh Company. (2016, March 22). SAFETY DATA SHEET: DIHYDRO TERPINYL ACETATE. Retrieved from [Link]

  • The John D. Walsh Company. (2019, July 5). SAFETY DATA SHEET: DIHYDRO TERPINYL ACETATE. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • IFF. (n.d.). Dihydro Terpinyl Acetate | Fragrance Ingredients. Retrieved from [Link]

  • NIPPON TERPENE CHEMICALS, INC. (n.d.). This compound | Our Products. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling Dihydroterpinyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dihydroterpinyl acetate, focusing on the procedural, step-by-step guidance necessary for operational excellence and safety. Our commitment is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and compliant laboratory environment.

This compound, a key ingredient in various applications, requires careful handling due to its potential health and environmental hazards. Understanding and implementing the correct personal protective equipment (PPE) protocols is the first line of defense in mitigating these risks.

Understanding the Hazards: Why PPE is Crucial

This compound presents several hazards that necessitate the use of appropriate PPE. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation and may lead to skin irritation.[1][2]

  • Allergic Skin Reaction: It is classified as a skin sensitizer, meaning repeated exposure may cause an allergic reaction in some individuals.[1][3]

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects, making proper containment and disposal critical to prevent environmental contamination.[1][4]

A thorough understanding of these risks, as outlined in the material's SDS, is the foundation of a robust safety plan.[1][2][5]

Core Personal Protective Equipment (PPE) for this compound

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the essential PPE for handling this compound.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[1][4][5]Protects against splashes of this compound, which can cause serious eye irritation.[1][2] Standard safety glasses do not provide a complete seal around the eyes.
Hand Protection Chemically resistant gloves. Butyl rubber gloves are highly recommended for handling esters. Neoprene can also be a suitable alternative.[6][7][8] Always inspect gloves for integrity before use.Prevents skin contact, which can lead to irritation and allergic reactions.[1] Nitrile gloves may offer some protection for incidental contact but have poor resistance to esters for prolonged exposure.[9] The choice of glove material should be based on the breakthrough time and degradation resistance for the specific chemical.
Body Protection A standard laboratory coat is typically sufficient for small-scale operations. For larger quantities or in case of a significant spill, impervious clothing may be required.[1][7]Protects skin and personal clothing from accidental splashes and contamination. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[7]
Respiratory Protection Generally not required if work is conducted in a well-ventilated area or a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]This compound has low volatility; however, aerosols or mists may be generated during certain procedures. Engineering controls are the preferred method of exposure reduction.

Operational Plans: From Handling to Disposal

A comprehensive safety strategy extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure is through engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a laboratory fume hood is essential.[10][11][12] A properly functioning fume hood provides a physical barrier and removes contaminants from the work area.[10][12]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[13] All necessary PPE should be readily available and inspected for any damage.[13]

  • Donning PPE: Put on your lab coat, followed by safety goggles. Don your chemical-resistant gloves, ensuring they are the correct size and free of any defects.

  • Handling the Chemical: Conduct all work within a designated area, preferably a chemical fume hood.[10][12] Avoid direct contact with the skin and eyes.[5]

  • After Handling: Wash your hands thoroughly with soap and water after removing your gloves using the proper technique to avoid contaminating your skin.[7]

Emergency Procedures: Spill and Exposure Plan

Accidents can happen, and a clear, rehearsed emergency plan is critical.

SpillResponse cluster_spill Small Spill (<100 mL) in a Ventilated Area spill_detected Spill Detected alert_personnel Alert others in the area spill_detected->alert_personnel don_ppe Don appropriate PPE (gloves, goggles) alert_personnel->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill cleanup Collect absorbed material into a sealed container contain_spill->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Sources

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Feasible Synthetic Routes

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Dihydroterpinyl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.